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  • Product: 5-(4-Aminophenyl)-2-fluorobenzoic acid
  • CAS: 1345471-46-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 5-(4-Aminophenyl)-2-fluorobenzoic Acid

Foreword: The Strategic Importance of 5-(4-Aminophenyl)-2-fluorobenzoic Acid in Modern Drug Discovery 5-(4-Aminophenyl)-2-fluorobenzoic acid is a highly valuable biaryl scaffold in medicinal chemistry. Its structure, fea...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of 5-(4-Aminophenyl)-2-fluorobenzoic Acid in Modern Drug Discovery

5-(4-Aminophenyl)-2-fluorobenzoic acid is a highly valuable biaryl scaffold in medicinal chemistry. Its structure, featuring a fluorinated benzoic acid moiety linked to an aniline, provides a unique combination of functionalities that are attractive for the development of novel therapeutics. The fluorine atom can enhance metabolic stability, binding affinity, and modulate the physicochemical properties of a drug candidate, while the aminophenyl and carboxylic acid groups offer versatile points for further chemical modification.[1] This guide provides a comprehensive overview of the primary synthetic pathway for this important building block, focusing on the robust and widely applicable Suzuki-Miyaura cross-coupling reaction. A discussion of the alternative Buchwald-Hartwig amination is also included to provide a comparative perspective.

Primary Synthesis Pathway: The Suzuki-Miyaura Cross-Coupling Reaction

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the most direct and efficient method for the synthesis of 5-(4-Aminophenyl)-2-fluorobenzoic acid. This reaction facilitates the formation of a carbon-carbon bond between an organoboron compound and an organohalide.[2] For the synthesis of our target molecule, the key disconnection lies between the two aromatic rings, suggesting a coupling between a halogenated 2-fluorobenzoic acid and an aminophenylboronic acid derivative.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals the two primary starting materials for the Suzuki-Miyaura coupling: 5-bromo-2-fluorobenzoic acid and 4-aminophenylboronic acid (or its corresponding boronate ester).

Retrosynthesis Target 5-(4-Aminophenyl)-2-fluorobenzoic acid Disconnect C-C Disconnection (Suzuki-Miyaura) Target->Disconnect SM1 5-bromo-2-fluorobenzoic acid Disconnect->SM1 SM2 4-aminophenylboronic acid Disconnect->SM2

Caption: Retrosynthetic analysis for the synthesis of 5-(4-Aminophenyl)-2-fluorobenzoic acid via a Suzuki-Miyaura coupling.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 5-bromo-2-fluorobenzoic acid to form a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the aminophenyl group from the boronic acid is transferred to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic moieties on the palladium complex are eliminated to form the desired C-C bond of the product, regenerating the active Pd(0) catalyst.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-Br) pd0->oxidative_addition 5-bromo-2- fluorobenzoic acid pd_intermediate Ar-Pd(II)-Br(L₂) oxidative_addition->pd_intermediate transmetalation Transmetalation (Ar'-B(OH)₂ + Base) pd_intermediate->transmetalation 4-aminophenyl- boronic acid pd_biaryl Ar-Pd(II)-Ar'(L₂) transmetalation->pd_biaryl reductive_elimination Reductive Elimination pd_biaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' (Product) reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Self-Validating System

The following protocol is a robust starting point for the synthesis of 5-(4-Aminophenyl)-2-fluorobenzoic acid. The choice of reagents and conditions is based on established literature for similar couplings involving electron-rich boronic acids and halo-benzoic acids.[4][5]

Materials:

  • 5-bromo-2-fluorobenzoic acid

  • 4-aminophenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Deionized Water

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-2-fluorobenzoic acid (1.0 equiv.), 4-aminophenylboronic acid (1.2 equiv.), and potassium carbonate (3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with nitrogen or argon three times to establish an inert atmosphere. This is critical to prevent oxidation of the Pd(0) catalyst and homocoupling of the boronic acid.[6]

  • Catalyst Addition: Under a positive flow of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.02 - 0.05 equiv., 2-5 mol%).

  • Solvent Addition: Add degassed 1,2-dimethoxyethane (DME) and deionized water in a 4:1 ratio to the flask via syringe. The use of a mixed solvent system aids in the dissolution of both the organic and inorganic reagents.[7]

  • Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel.

  • Extraction: Wash the organic layer with water and then with brine. The aqueous washes help to remove the inorganic base and any remaining boronic acid.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 5-(4-Aminophenyl)-2-fluorobenzoic acid. The choice of purification method will depend on the scale of the reaction and the nature of any impurities.[8]

Data Presentation: Expected Yields and Reaction Parameters

ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₄ or XPhos Pd G2Pd(PPh₃)₄ is a reliable and commercially available catalyst. For more challenging couplings, a more active pre-catalyst like XPhos Pd G2 can be employed.[5]
Catalyst Loading 2-5 mol%A higher catalyst loading may be necessary for less reactive substrates to ensure complete conversion.
Base K₂CO₃ or K₃PO₄Potassium carbonate is a commonly used base. For less reactive boronic acids, the stronger base potassium phosphate may be beneficial.[5]
Solvent DME/Water or Ethanol/WaterA mixture of an organic solvent and water is typically used to dissolve all reaction components.[5]
Temperature 80-100 °CElevated temperatures are generally required to drive the reaction to completion.
Expected Yield 70-95%Yields for similar Suzuki couplings are typically in this range, but will vary depending on the specific conditions and purity of the starting materials.[5]

Alternative Synthesis Pathway: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond.[9] This method could serve as an alternative route to 5-(4-Aminophenyl)-2-fluorobenzoic acid.

Synthetic Strategy

A plausible Buchwald-Hartwig approach would involve the coupling of 5-bromo-2-fluorobenzoic acid with an ammonia equivalent or a protected aniline, followed by deprotection if necessary.

Buchwald_Hartwig SM1 5-bromo-2-fluorobenzoic acid Coupling Buchwald-Hartwig Coupling SM1->Coupling Amine Ammonia Equivalent (e.g., LiN(SiMe₃)₂) Amine->Coupling Product 5-Amino-2-fluorobenzoic acid Coupling->Product Further_Reaction Further Functionalization Product->Further_Reaction Target 5-(4-Aminophenyl)-2-fluorobenzoic acid Further_Reaction->Target

Caption: A potential Buchwald-Hartwig amination route to an intermediate for the target molecule.

Expertise & Experience: Why Suzuki-Miyaura is the Preferred Route

While the Buchwald-Hartwig amination is a viable method for C-N bond formation, the Suzuki-Miyaura coupling is generally the more direct and preferred route for the synthesis of 5-(4-Aminophenyl)-2-fluorobenzoic acid for several reasons:

  • Directness: The Suzuki-Miyaura reaction directly forms the desired biaryl linkage in a single step from readily available starting materials. The Buchwald-Hartwig approach would likely require a multi-step sequence, potentially involving protection and deprotection of the amino group.

  • Functional Group Tolerance: The Suzuki-Miyaura reaction is known for its excellent tolerance of a wide range of functional groups, including the carboxylic acid and amino groups present in the starting materials and product.[2]

  • Commercial Availability of Starting Materials: Both 5-bromo-2-fluorobenzoic acid and 4-aminophenylboronic acid are commercially available, making the Suzuki-Miyaura route highly practical.

Conclusion: A Robust and Versatile Synthesis

The Suzuki-Miyaura cross-coupling reaction provides a reliable, efficient, and direct pathway for the synthesis of 5-(4-Aminophenyl)-2-fluorobenzoic acid. By carefully selecting the catalyst, base, and reaction conditions, researchers can achieve high yields of this valuable building block for drug discovery. The detailed protocol and mechanistic insights provided in this guide serve as a comprehensive resource for scientists and drug development professionals seeking to incorporate this important scaffold into their research programs.

References

  • Benchchem. (2025). catalyst selection for difficult Suzuki couplings with functionalized boronic acids.
  • Benchchem. (2025). Technical Support Center: Optimizing Suzuki Coupling of 2-Chloro-6-fluorobenzaldehyde.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Benchchem. (2025). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature.
  • Royal Society of Chemistry. (2012). A water-soluble supramolecular palladium(II) complex as a recyclable catalyst for Suzuki–Miyaura coupling in aqueous media. RSC Advances.
  • Reddit. (2022, October 18). Trouble isolating my Suzuki coupling biaryl acid product. r/chemistry.
  • Benchchem. (2025). Application Notes: Suzuki-Miyaura Coupling for the Synthesis of Biaryl Derivatives of 2-Amino-6-fluorobenzoic Acid.
  • Sandiego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
  • MDPI. (n.d.). Catalysts for Suzuki–Miyaura Coupling Reaction. Retrieved from [Link]

  • National Institutes of Health. (2025, November 26). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. Retrieved from [Link]

  • Benchchem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions Involving 5-Cyclopropyl-2-fluorobenzoic Acid.
  • Benchchem. (2025). Application Notes and Protocols: Suzuki Coupling Reaction of 3-Bromobenzoic Acid with Arylboronic Acids.
  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction. Retrieved from [Link]

  • Wordpress. (2026, January 2). Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations.
  • R Discovery. (2001, July 1). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Retrieved from [Link]

  • Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8379–8410. [Link]

  • The Royal Society of Chemistry. (2023, September 27). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Retrieved from [Link]

  • Beilstein-Institut. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

  • RSC Publishing. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • PubMed. (2024, March 8). Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki-Miyaura Coupling/Friedel-Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process. Retrieved from [Link]

  • Benchchem. (2025). Application Notes and Protocols: Suzuki Coupling Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
  • Benchchem. (2025). A Comparative Guide to a Novel Suzuki Coupling Method for 4-Aminophenylboronic Acid.
  • ResearchGate. (n.d.). Suzuki‐Miyaura coupling reaction of halobenzene with phenylboronic acid. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Retrieved from [Link]

  • Semantic Scholar. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). New Ammonia Equivalents for the Pd-Catalyzed Amination of Aryl Halides. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-(4-Aminophenyl)-2-fluorobenzoic acid

Abstract 5-(4-Aminophenyl)-2-fluorobenzoic acid is a biphenyl carboxylic acid derivative with structural motifs common in medicinal chemistry. As with any potential active pharmaceutical ingredient (API), a thorough unde...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-(4-Aminophenyl)-2-fluorobenzoic acid is a biphenyl carboxylic acid derivative with structural motifs common in medicinal chemistry. As with any potential active pharmaceutical ingredient (API), a thorough understanding of its physicochemical properties is paramount for predicting its pharmacokinetic behavior, guiding formulation development, and ensuring consistent manufacturing. This technical guide provides a comprehensive analysis of the key physicochemical attributes of this compound. In the absence of extensive published experimental data for this specific molecule, this paper establishes a framework for its characterization by integrating robust, industry-standard experimental protocols with computationally predicted data and analysis based on structurally analogous compounds. We present detailed methodologies for determining solid-state properties, solubility, dissociation constants (pKa), and lipophilicity (LogP). Furthermore, we contextualize these properties within established drug development frameworks like Lipinski's Rule of Five and the Biopharmaceutical Classification System (BCS) to provide a holistic view of the molecule's potential drug-likeness.

Introduction: The Imperative of Physicochemical Profiling

The journey from a promising chemical entity to a viable drug candidate is paved with rigorous scientific evaluation. At the core of this evaluation lies physicochemical characterization. Properties such as melting point, solubility, pKa, and lipophilicity are not mere data points; they are fundamental descriptors that govern a molecule's absorption, distribution, metabolism, and excretion (ADME). For 5-(4-Aminophenyl)-2-fluorobenzoic acid, its structure presents a compelling case study: an acidic carboxylic group, a basic amino group, a fluorine substituent, and a biphenyl core. Each of these features contributes to its overall physicochemical profile, creating a molecule with amphiphilic and amphoteric characteristics that demand careful study.

This guide is designed for researchers, medicinal chemists, and formulation scientists. It moves beyond a simple listing of properties to explain the causality behind experimental choices, providing detailed, self-validating protocols that form the bedrock of any robust pre-formulation study.

Molecular and Structural Properties

The foundational step in characterizing any compound is to define its basic molecular identity.

PropertyValueSource
Chemical Name 5-(4-Aminophenyl)-2-fluorobenzoic acid-
Synonym 4'-amino-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid[1]
CAS Number 1345471-46-6[1][2]
Molecular Formula C₁₃H₁₀FNO₂[2]
Molecular Weight 231.22 g/mol [2]
Chemical Structure Chemical Structure of 5-(4-Aminophenyl)-2-fluorobenzoic acid-

Core Physicochemical Properties and Their Determination

This section details the critical physicochemical properties, their importance in drug development, and the gold-standard methods for their experimental determination.

Solid-State Properties: Melting Point and Physical Appearance

Importance & Rationale: The melting point (Tm) is a critical indicator of a crystalline solid's purity and identity. A sharp, well-defined melting range typically signifies high purity. For formulation, the melting point influences the choice of manufacturing processes (e.g., hot-melt extrusion) and provides insight into the compound's lattice energy, which in turn affects its solubility. Differential Scanning Calorimetry (DSC) is the preferred method over traditional capillary techniques as it provides more comprehensive thermodynamic information, including the enthalpy of fusion and the ability to detect polymorphic transitions.[3]

Predicted & Analogous Data: While no experimental melting point is published for the title compound, commercial sources describe it as a solid.[4] Data from structurally related compounds, such as 2-amino-5-fluorobenzoic acid (Tm = 181-183 °C) and 4-fluorobenzoic acid (Tm = 182-184 °C), suggest that 5-(4-Aminophenyl)-2-fluorobenzoic acid likely possesses a relatively high melting point, characteristic of rigid aromatic structures capable of strong intermolecular interactions like hydrogen bonding.

Experimental Protocol 3.1: Melting Point Determination by Differential Scanning Calorimetry (DSC)

Objective: To determine the onset of melt and the peak melting temperature of the crystalline API.

Methodology:

  • Calibration: Calibrate the DSC instrument for temperature and heat flow using certified indium and zinc standards.

  • Sample Preparation: Accurately weigh 1-3 mg of the dry, finely powdered compound into a Tzero aluminum pan. Crimp the pan with a hermetic lid. Prepare an identical empty pan to serve as the reference.

  • DSC Analysis:

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the cell at a temperature at least 20-30 °C below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate, typically 10 °C/min, to a final temperature well above the melting event (e.g., 250 °C).[5] A nitrogen purge (50 mL/min) should be maintained to ensure an inert atmosphere.

  • Data Analysis:

    • The resulting thermogram will show an endothermic peak representing the melting transition.

    • The onset temperature , determined by the intersection of the baseline with the tangent of the peak's leading edge, is reported as the melting point.[6]

    • The peak temperature of the endotherm and the integrated peak area (enthalpy of fusion, ΔHfus) should also be reported.

Workflow Diagram:

DSC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation Calibrate Calibrate DSC with Indium/Zinc Standards Weigh Weigh 1-3 mg API into Aluminum Pan Calibrate->Weigh Crimp Crimp Pan with Hermetic Lid Weigh->Crimp Load Load Sample & Reference Pans into DSC Cell Crimp->Load Equilibrate Equilibrate at 25°C Load->Equilibrate Ramp Ramp Temperature (e.g., 10°C/min) under N2 Equilibrate->Ramp Thermogram Generate Thermogram (Heat Flow vs. Temp) Ramp->Thermogram Analyze Determine Onset Temp (Tm) and Peak Temp Thermogram->Analyze Report Report Tm, Peak Temp, and ΔHfus Analyze->Report

Caption: Workflow for Melting Point Determination using DSC.

Solubility

Importance & Rationale: Aqueous solubility is a master variable in drug development. For orally administered drugs, a compound must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream.[7] Poor solubility is a primary cause of low and variable bioavailability, leading to the failure of many promising drug candidates.[7] The Biopharmaceutical Classification System (BCS) categorizes drugs based on their solubility and permeability, guiding formulation strategies and regulatory decisions.[2] The isothermal shake-flask method is the gold-standard for determining thermodynamic (or equilibrium) solubility, as it measures the concentration of a compound in a saturated solution at equilibrium, providing the most relevant value for physiological conditions.[8]

Predicted & Analogous Data: A specific aqueous solubility value for 5-(4-Aminophenyl)-2-fluorobenzoic acid is not available. However, its structure suggests complex solubility behavior. The carboxylic acid and amino groups can be ionized, enhancing solubility at higher and lower pH, respectively. Conversely, the large, rigid biphenyl core is hydrophobic and will decrease water solubility. Tools like SwissADME can predict a qualitative solubility class (e.g., Soluble, Moderately Soluble).[9] For comparison, 2-amino-5-fluorobenzoic acid has a solubility of approximately 0.25 mg/mL in PBS (pH 7.2).[10] The title compound, with its larger hydrophobic surface area, is predicted to have lower intrinsic solubility.

Experimental Protocol 3.2: Thermodynamic Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of the compound in aqueous buffers of physiological relevance (e.g., pH 1.2, 4.5, and 6.8 for BCS classification).

Methodology:

  • Preparation: Prepare relevant aqueous buffers (e.g., pH 1.2 HCl, pH 4.5 acetate, pH 6.8 phosphate).

  • Sample Addition: Add an excess amount of the solid compound to a known volume of each buffer in separate glass vials. The presence of undissolved solid must be visible throughout the experiment to ensure saturation.[8]

  • Equilibration: Seal the vials and place them in a constant temperature shaker or rotator (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration to reach equilibrium (typically 24-48 hours).[11]

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a low-binding 0.45 µm filter (e.g., PVDF) to remove all undissolved particles.

  • Quantification:

    • Dilute the filtered saturate with a suitable mobile phase.

    • Determine the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • A calibration curve must be constructed using standard solutions of the compound of known concentrations.

  • pH Verification: Measure the pH of the final saturated solution to ensure it has not shifted significantly during the experiment.[8]

Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis cluster_result Result Add Add Excess Solid API to Buffer (e.g., pH 7.4) Shake Agitate at Constant Temp (24-48 hours) Add->Shake Settle Settle & Filter Supernatant (0.45 µm filter) Shake->Settle Quantify Quantify Concentration via HPLC-UV Settle->Quantify Calibrate Compare against Calibration Curve Quantify->Calibrate Report Report Solubility (mg/mL) & Final pH Calibrate->Report

Caption: Workflow for pKa Determination by Potentiometric Titration.

Lipophilicity (LogP)

Importance & Rationale: Lipophilicity, the "greasiness" of a molecule, is a key determinant of its ability to cross biological membranes, its binding to plasma proteins, and its potential for metabolic clearance. The octanol-water partition coefficient (LogP) is the universally accepted measure of lipophilicity. [7]It is a cornerstone of Lipinski's Rule of Five, which suggests that orally bioavailable drugs generally have a LogP value of less than 5. [12]The classic shake-flask method remains the most reliable "gold standard" technique for LogP determination. [13]For ionizable molecules, the distribution coefficient (LogD) is measured at a specific pH (typically 7.4) to reflect the partitioning of both neutral and ionized species.

Predicted & Analogous Data: Direct prediction for the title compound is not available, but we can estimate its lipophilicity. The biphenyl core is highly lipophilic. The fluorine atom will also increase lipophilicity. The polar amino and carboxylic acid groups will decrease it. At pH 7.4, the carboxylic acid will be mostly deprotonated (anionic) and the amino group will be mostly neutral, leading to a lower LogD than the intrinsic LogP of the fully neutral molecule. The predicted XLogP3-AA for a similar structure, 5-(2-Cyanophenyl)-2-fluorobenzoic acid, is 2.9. Given this, the LogP for 5-(4-Aminophenyl)-2-fluorobenzoic acid is likely to be in the range of 2.5 to 3.5, well within the Lipinski guidelines.

Experimental Protocol 3.4: LogP/LogD₇.₄ Determination (Shake-Flask Method)

Objective: To determine the n-octanol/water partition coefficient of the compound.

Methodology:

  • Phase Saturation: Vigorously mix equal volumes of n-octanol and the relevant aqueous buffer (e.g., phosphate buffered saline, pH 7.4 for LogD) for 24 hours to ensure mutual saturation. Separate the two phases after they have fully settled. [12]2. Sample Preparation: Prepare a stock solution of the compound in the pre-saturated n-octanol.

  • Partitioning:

    • Add a known volume of the n-octanol stock solution to a known volume of the pre-saturated aqueous buffer in a glass vial. The volume ratio can be adjusted depending on the expected LogP to ensure quantifiable concentrations in both phases.

    • Seal the vial and shake vigorously for a set period (e.g., 1-2 hours) at a constant temperature.

  • Phase Separation: Centrifuge the vial at low speed to achieve a clean separation of the two phases.

  • Quantification:

    • Carefully remove an aliquot from both the aqueous and the n-octanol layers.

    • Determine the concentration of the compound in each phase (C_oct and C_water) using a validated HPLC-UV method.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentrations. LogP (or LogD) is the base-10 logarithm of this ratio:

    • P = C_oct / C_water

    • LogP = log₁₀(P)

Workflow Diagram:

LogP_Workflow cluster_prep Preparation cluster_part Partitioning cluster_analysis Analysis & Calculation Saturate Mutually Saturate n-Octanol and Buffer (pH 7.4) Stock Prepare API Stock in Saturated n-Octanol Saturate->Stock Mix Mix Octanol Stock with Saturated Buffer Stock->Mix Shake Shake to Equilibrate Mix->Shake Centrifuge Centrifuge to Separate Phases Shake->Centrifuge Sample Sample Both Phases Centrifuge->Sample Quantify Quantify [API]oct & [API]aq via HPLC-UV Sample->Quantify Calculate Calculate LogP = log([API]oct / [API]aq) Quantify->Calculate

Caption: Workflow for LogP/LogD Determination (Shake-Flask).

Drug-Likeness Assessment

Based on the predicted and analogous data, we can perform a preliminary assessment of 5-(4-Aminophenyl)-2-fluorobenzoic acid against key drug-likeness rules.

Lipinski's Rule of Five

Lipinski's Rule of Five provides a set of simple molecular descriptors to evaluate if a compound is likely to have good oral absorption and permeation. An orally active drug generally should not violate more than one of the following criteria:

Lipinski ParameterValue for CompoundStatus
Molecular Weight (MW) 231.22 g/mol Pass (< 500)
LogP ~2.5 - 3.5 (Predicted)Pass (< 5)
Hydrogen Bond Donors 3 (one -COOH, one -NH₂)Pass (≤ 5)
Hydrogen Bond Acceptors 4 (two O atoms, one N atom, one F atom)Pass (≤ 10)
Biopharmaceutical Classification System (BCS) Potential

The BCS classifies drugs into four categories based on their aqueous solubility and intestinal permeability. [2][14]

  • Solubility: Based on analogs, the intrinsic solubility is likely to be low. However, its amphoteric nature means solubility could be significantly higher in the low pH of the stomach and the near-neutral pH of the intestine. A formal solubility study across the pH range of 1.2 to 6.8 is required to classify it as "high" or "low" solubility.

  • Permeability: With a predicted LogP in the optimal range (2-3), the compound is expected to have good membrane permeability.

Potential Classification: Based on this preliminary analysis, the compound is most likely to be a BCS Class II (Low Solubility, High Permeability) or potentially a BCS Class I (High Solubility, High Permeability) candidate, depending on the results of formal pH-solubility profiling. The bioavailability of a Class II compound is typically limited by its dissolution rate, often requiring formulation strategies such as particle size reduction or amorphous solid dispersions to improve performance.

Predicted Spectroscopic Profile

Structural confirmation and purity assessment rely on spectroscopic analysis. Based on the structure, the following spectral features are predicted:

  • Infrared (IR) Spectroscopy:

    • O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.

    • N-H Stretch (Amine): Two distinct sharp peaks around 3350 and 3450 cm⁻¹.

    • C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.

    • Aromatic C=C Stretches: Multiple peaks in the 1450-1600 cm⁻¹ region.

    • C-N Stretch: Around 1250-1350 cm⁻¹.

    • C-F Stretch: A strong band in the 1100-1300 cm⁻¹ region.

  • ¹H NMR Spectroscopy:

    • Aromatic Protons: A complex series of multiplets between ~6.5 and 8.0 ppm. The protons on the aminophenyl ring will be more upfield than those on the fluorobenzoic acid ring. Coupling to the ¹⁹F nucleus will be observed for protons ortho and meta to the fluorine atom.

    • -NH₂ Protons: A broad singlet, typically around 4-5 ppm, which is exchangeable with D₂O.

    • -COOH Proton: A very broad singlet far downfield, typically >10 ppm, which is also exchangeable with D₂O.

  • ¹³C NMR Spectroscopy:

    • Carbonyl Carbon (-COOH): A signal in the 165-175 ppm range.

    • Aromatic Carbons: Multiple signals between ~110-165 ppm. The carbon directly attached to the fluorine atom will show a large one-bond coupling constant (¹JCF) and will be significantly downfield. Carbons ortho and meta to the fluorine will show smaller C-F couplings.

Conclusion

5-(4-Aminophenyl)-2-fluorobenzoic acid presents a promising profile from a physicochemical standpoint. Its molecular weight and predicted lipophilicity align well with the established principles of drug-likeness for oral bioavailability. While its intrinsic aqueous solubility is anticipated to be low, its amphoteric nature provides clear avenues for solubility enhancement through pH modification, a critical aspect for successful formulation. The provided experimental protocols offer a robust, standardized framework for obtaining the definitive data required to move this compound forward in the drug development pipeline. The primary recommendation for future work is the execution of these protocols to replace predicted values with empirical data, thereby enabling a definitive BCS classification and providing the solid foundation needed for advanced formulation and preclinical studies.

References

  • Biorelevant.com. (n.d.). The BCS (Biopharmaceutical Classification System). Retrieved from [Link]

  • Zenovel. (n.d.). Lipinski's Rule of 5 in Modern Drug Discovery. Retrieved from [Link]

  • bioaccessla.com. (n.d.). Understanding the Lipinski Rule of Five in Drug Discovery. Retrieved from [Link]

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 42717. (Referenced via general knowledge of the tool's capabilities as described in search results)[9][13]

  • protocols.io. (2024). LogP / LogD shake-flask method. Retrieved from [Link]

  • ChemBK. (n.d.). 5-(4-AMinophenyl)-2-fluorobenzoic acid. Retrieved from [Link]

  • JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Retrieved from [Link]

  • DDReg Pharma. (n.d.). What is meant by Biopharmaceutical Classification System? Retrieved from [Link]

  • Lipinski, C. A. (2004). Lead-and drug-like compounds: the rule-of-five revolution. Drug discovery today: Technologies, 1(4), 337-341. (Referenced via general knowledge of Lipinski's work as described in search results)
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 5-(4-Aminophenyl)-2-fluorobenzoic acid. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values. Profiles of Drug Substances, Excipients, and Related Methodology, 38, 1-52. (Referenced via PMC search result)
  • Wikipedia. (n.d.). Biopharmaceutics Classification System. Retrieved from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • PubChem. (n.d.). 5-(4-Aminophenyl)-2-fluorobenzoic acid. Retrieved from [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 5-(2-Cyanophenyl)-2-fluorobenzoic acid. Retrieved from [Link]

  • USP. (n.d.). Evaluation of USP melting point standards by differential scanning calorimetry. (Referenced via general knowledge of DSC methodology as described in search result)[6]

  • Royal Society of Chemistry. (n.d.). Supporting information. (Referenced for analogous compound data) [Link]

  • PubMed. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • TA Instruments. (n.d.). The Use of Differential Scanning Calorimetry and Modulated Differential Scanning Calorimetry to Study Material Interactions of APIs and Excipients. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Fluorobenzoic acid. Retrieved from [Link]

  • NETZSCH. (2022). How DSC Assists in Characterizing Active Pharmaceutical Ingredients. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • Tradeindia. (n.d.). 5-(4-aminophenyl)-2-fluorobenzoic Acid. Retrieved from [Link]

  • National Analytical Corporation - Chemical Division. (n.d.). 5-(4-aminophenyl)-2-fluorobenzoic Acid. Retrieved from [Link]

Sources

Foundational

In-Depth Technical Guide: Molecular Structure and Conformation of 5-(4-Aminophenyl)-2-fluorobenzoic acid

Aimed at researchers, scientists, and professionals in drug development, this guide provides a comprehensive technical analysis of the molecular architecture and conformational dynamics of 5-(4-aminophenyl)-2-fluorobenzo...

Author: BenchChem Technical Support Team. Date: January 2026

Aimed at researchers, scientists, and professionals in drug development, this guide provides a comprehensive technical analysis of the molecular architecture and conformational dynamics of 5-(4-aminophenyl)-2-fluorobenzoic acid. This document serves as a foundational resource for understanding its potential in therapeutic and material science applications.

Core Molecular Structure

5-(4-Aminophenyl)-2-fluorobenzoic acid is an aromatic carboxylic acid with the chemical formula C₁₃H₁₀FNO₂.[1][2][3][4] Its structure is characterized by a biphenyl scaffold, which consists of two phenyl rings linked by a single carbon-carbon bond. One phenyl ring is substituted with a fluorine atom and a carboxylic acid group, while the other bears an amino group.

Key Structural Features:

  • Biphenyl Core: This forms the backbone of the molecule, and the rotational freedom around the bond connecting the two rings is a primary determinant of the molecule's overall shape.

  • 2-Fluoro Substituent: The fluorine atom at the ortho position of the benzoic acid ring introduces significant steric and electronic effects that heavily influence the conformation.

  • Carboxylic Acid Group: This functional group is a key site for hydrogen bonding and can act as a proton donor.

  • 4-Amino Group: Located on the second phenyl ring, this group is a hydrogen bond donor and can be protonated under physiological conditions, affecting the molecule's solubility and interactions with biological targets.

Table 1: Physicochemical Properties

PropertyValue
Molecular Formula C₁₃H₁₀FNO₂
Molecular Weight 231.22 g/mol [1][2][4]
IUPAC Name 5-(4-aminophenyl)-2-fluorobenzoic acid
CAS Number 1345471-46-6[2][4]

Conformational Analysis

The conformation of biphenyl derivatives is largely defined by the torsional or dihedral angle between the two aromatic rings. This angle is crucial as it dictates the three-dimensional arrangement of the substituents and, consequently, the molecule's interaction with its environment.

The Role of the Ortho-Substituent

In unsubstituted biphenyl, the rings are twisted by approximately 45° in the gas phase to minimize steric hindrance between the ortho-hydrogen atoms.[5] The presence of a larger substituent at an ortho position, such as the fluorine atom in 5-(4-aminophenyl)-2-fluorobenzoic acid, significantly impacts this rotation.

The size of the ortho substituents is a critical factor in determining the energy barrier for rotation around the biphenyl bond.[5] Larger groups increase this barrier, and in some cases, can lead to atropisomers, which are conformational isomers that can be isolated due to a high energy barrier to interconversion.[5] For biphenyls with a single ortho-substituent, the rotational barriers are measurable and have been studied using techniques like dynamic NMR spectroscopy and computational methods.[6][7]

Computational Insights

Computational studies, particularly using density functional theory (DFT), are powerful tools for predicting the conformational preferences of substituted biphenyls.[8][9][10] These studies can calculate the torsional barriers and identify the most stable conformations. For 5-(4-aminophenyl)-2-fluorobenzoic acid, it is highly probable that the molecule adopts a non-planar conformation due to the steric repulsion between the ortho-fluorine and the adjacent phenyl ring.

Workflow for Conformational Analysis using DFT:

Caption: A generalized workflow for determining the lowest energy conformation of a molecule using Density Functional Theory.

Intramolecular Interactions

The final conformation is a result of a balance of several intramolecular forces:

  • Steric Hindrance: The primary factor driving the non-planar conformation is the steric clash between the ortho-fluorine and the ortho-hydrogens of the adjacent ring.

  • Intramolecular Hydrogen Bonding: A potential hydrogen bond could form between the carboxylic acid proton and the ortho-fluorine atom. Studies on aminofluorobenzoic acids have investigated the role of F···HO hydrogen bonds in influencing conformational isomerism.[11] However, in some cases, other forces like O/O repulsion can be more dominant in determining the orientation of the carboxyl group.[11]

  • Electronic Effects: The interplay of the electron-donating amino group and the electron-withdrawing fluorine and carboxylic acid groups can influence the electronic distribution and bond lengths within the molecule, which can have a secondary effect on the preferred conformation.

Experimental Characterization

While a specific crystal structure for 5-(4-aminophenyl)-2-fluorobenzoic acid is not publicly available, the conformations of related molecules provide valuable insights.

  • X-ray Crystallography: This technique provides definitive information about the solid-state structure. For instance, the crystal structure of 2-amino-5-fluorobenzoic acid shows a nearly planar molecule with intramolecular hydrogen bonding.[12][13] However, the introduction of the second phenyl ring in the target molecule makes a planar conformation less likely.

  • Spectroscopy: Spectroscopic methods are also key to understanding molecular structure. For related compounds like 2-fluorobiphenyl, extensive spectroscopic data from NMR, IR, and mass spectrometry are available.[14][15]

Experimental Workflow for X-ray Crystallography:

Caption: A simplified workflow for determining a molecule's three-dimensional structure via single-crystal X-ray diffraction.

Significance in Drug Development

The three-dimensional structure of a molecule is paramount in drug design as it governs how the molecule interacts with its biological target.

  • Receptor Binding: The specific twisted conformation of 5-(4-aminophenyl)-2-fluorobenzoic acid will present a unique arrangement of its functional groups in space. This spatial arrangement is critical for its binding affinity and selectivity to a target protein.

  • Physicochemical Properties: The conformation influences key properties like solubility and lipophilicity. A non-planar structure can disrupt efficient crystal packing, which may lead to improved solubility compared to a planar analog.

  • Metabolism: The accessibility of different parts of the molecule to metabolic enzymes is also conformation-dependent.

The 2-fluorobiphenyl moiety is a known structural unit in some active pharmaceutical ingredients, such as the nonsteroidal anti-inflammatory drug Flurbiprofen, highlighting the importance of this chemical scaffold in medicinal chemistry.[16]

Conclusion

The molecular structure and conformation of 5-(4-aminophenyl)-2-fluorobenzoic acid are dictated by a complex interplay of steric and electronic factors, with the ortho-fluorine substituent playing a dominant role in forcing a non-planar arrangement of the phenyl rings. A comprehensive understanding of its three-dimensional architecture, through both computational modeling and experimental validation, is crucial for elucidating its structure-activity relationships and harnessing its full potential in drug discovery and development.

References

  • Zelcer, A., et al. (2020). Synthesis & crystallographic, spectroscopic and computational characterization of OR substituents effects on the torsional angle of 3,3',4,4' substituted biphenyls. IUCr Journals.
  • Chana, A., et al. (2002). Computational studies on biphenyl derivatives. Analysis of the conformational mobility, molecular electrostatic potential, and dipole moment of chlorinated biphenyl: searching for the rationalization of the selective toxicity of polychlorinated biphenyls (PCBs). Chemical Research in Toxicology, 15(12), 1514-26.
  • Allard, M. M., & O'Hagan, D. (2014). Torsional barriers of substituted biphenyls calculated using density functional theory: a benchmarking study. Organic & Biomolecular Chemistry, 12(3), 458-65.
  • Campanelli, A. R., & Domenicano, A. (2013).
  • Chana, A., et al. (2002). Computational studies on biphenyl derivatives.
  • (2023). Conformations of Biphenyls. Chemistry LibreTexts.
  • Gasparrini, F., et al. (2006). Rotation in biphenyls with a single ortho-substituent. The Journal of Organic Chemistry, 71(15), 5474-81.
  • Gasparrini, F., et al. (2006). Rotation in Biphenyls with a Single Ortho-Substituent. American Chemical Society.
  • Gasparrini, F., et al. (2006). Rotation in Biphenyls with a Single Ortho-Substituent.
  • (n.d.).
  • PubChem. (n.d.). 5-(4-Aminophenyl)-2-fluorobenzoic acid.
  • ChemicalBook. (n.d.). 5-(4-AMinophenyl)-2-fluorobenzoic acid.
  • Tradeindia. (n.d.). 5-(4-aminophenyl)-2-fluorobenzoic Acid.
  • Pharmaffiliates. (n.d.). 5-(4-Aminophenyl)-2-fluorobenzoic acid.
  • E. Kleinpeter, et al. (2013). Conformational analysis and intramolecular interactions in aminofluorobenzoic acids. The Journal of Physical Chemistry A, 117(7), 1659-64.
  • BenchChem. (n.d.). 2-Fluorobiphenyl.
  • PubChem. (n.d.). 2-Fluorobiphenyl.
  • Ossila. (n.d.). 2-Fluorobiphenyl.
  • Lin, W., & Li, W. (2023). Conformational landscapes of symmetrically fluorine-substituted benzoic acids I: Microwave spectroscopic and theoretical. ScholarWorks @ UTRGV.
  • MOLBASE. (n.d.). 5-(4-bromobenzoyl)-2-fluorobenzoic acid methyl ester.
  • National Institute of Standards and Technology. (n.d.). 1,1'-Biphenyl, 2-fluoro-. NIST Chemistry WebBook.
  • ChemicalBook. (n.d.). 2-Fluorobiphenyl.
  • PubChem. (n.d.). 2-Fluorobenzoic acid.
  • Sreenivasa, S., et al. (2013). 2-Amino-5-fluorobenzoic acid.
  • Sreenivasa, S., et al. (2013). 2-Amino-5-fluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o361.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

Sources

Exploratory

An In-depth Technical Guide to the Spectroscopic Characterization of 5-(4-Aminophenyl)-2-fluorobenzoic acid (CAS 1345471-46-6)

For Researchers, Scientists, and Drug Development Professionals Introduction 5-(4-Aminophenyl)-2-fluorobenzoic acid, identified by CAS number 1345471-46-6, is a biphenyl derivative incorporating a fluorinated benzoic aci...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Aminophenyl)-2-fluorobenzoic acid, identified by CAS number 1345471-46-6, is a biphenyl derivative incorporating a fluorinated benzoic acid moiety and an aminophenyl group.[1][2] Its molecular formula is C₁₃H₁₀FNO₂, with a molecular weight of approximately 231.22 g/mol . The unique arrangement of a carboxylic acid, a primary amine, and a fluorine atom on a biphenyl scaffold makes it a compound of interest in medicinal chemistry and materials science. Understanding its structural features through spectroscopic analysis is paramount for its application in drug design, synthesis of novel materials, and quality control.

This guide provides a detailed technical overview of the expected spectroscopic data for 5-(4-Aminophenyl)-2-fluorobenzoic acid, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). In the absence of publicly available experimental spectra for this specific molecule, this guide will leverage predictive models and draw upon experimental data from structurally analogous compounds to provide a robust and scientifically grounded interpretation.

Chemical Structure and Key Features

To fully appreciate the spectroscopic data, it is essential to understand the molecular architecture of 5-(4-Aminophenyl)-2-fluorobenzoic acid.

Chemical Structure of 5-(4-Aminophenyl)-2-fluorobenzoic acid cluster_benzoic_acid 2-Fluorobenzoic Acid Moiety cluster_aminophenyl 4-Aminophenyl Moiety C1 C1 C2 C2-F C1->C2 COOH COOH C1->COOH C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C1_prime C1' C5->C1_prime C-C Bond C6->C1 C2_prime C2' C1_prime->C2_prime C3_prime C3' C2_prime->C3_prime C4_prime C4'-NH2 C3_prime->C4_prime C5_prime C5' C4_prime->C5_prime C6_prime C6' C5_prime->C6_prime C6_prime->C1_prime

Caption: Structure of 5-(4-Aminophenyl)-2-fluorobenzoic acid.

The molecule's key functional groups and structural elements that will influence its spectroscopic signatures are:

  • Aromatic Protons: Protons on both the fluorinated benzoic acid ring and the aminophenyl ring.

  • Carboxylic Acid Group (-COOH): A key functional group with a distinct acidic proton and carbonyl carbon.

  • Amino Group (-NH₂): A primary amine with characteristic protons and influence on the aromatic ring's electron density.

  • Fluorine Atom (-F): A halogen that will induce splitting in the NMR spectra of nearby protons and carbons.

  • Biphenyl System: The two connected phenyl rings, which will show characteristic aromatic signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 5-(4-Aminophenyl)-2-fluorobenzoic acid, both ¹H and ¹³C NMR will provide critical structural information.

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum will display signals corresponding to the aromatic protons, the amine protons, and the carboxylic acid proton. The chemical shifts are influenced by the electronic effects of the substituents.

Predicted ¹H NMR Data

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12-13Singlet (broad)1H-COOHThe acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet.
~7.8-8.0Multiplet2HProtons on the fluorobenzoic acid ringThese protons are influenced by the electron-withdrawing carboxylic acid and fluorine, shifting them downfield. Coupling with fluorine and adjacent protons will result in complex multiplets.
~7.2-7.4Multiplet1HProton on the fluorobenzoic acid ring
~7.0-7.2Doublet2HProtons ortho to the C-C bond on the aminophenyl ringThese protons are in a relatively electron-rich environment due to the amino group.
~6.7-6.9Doublet2HProtons meta to the C-C bond on the aminophenyl ringShielded by the electron-donating amino group.
~5.0-6.0Singlet (broad)2H-NH₂The chemical shift of amine protons can vary and is often broad due to exchange.

Experimental Workflow: Acquiring ¹H NMR Data

¹H NMR Experimental Workflow cluster_sample_prep Sample Preparation cluster_instrument_setup Instrument Setup cluster_acquisition Data Acquisition cluster_processing Data Processing dissolve Dissolve ~5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆). transfer Transfer solution to a 5 mm NMR tube. dissolve->transfer place_sample Insert NMR tube into the spectrometer. lock Lock on the deuterium signal of the solvent. place_sample->lock shim Shim the magnetic field to optimize homogeneity. lock->shim tune Tune the probe to the ¹H frequency. shim->tune setup_params Set acquisition parameters (e.g., pulse sequence, number of scans). acquire Acquire the Free Induction Decay (FID). setup_params->acquire fourier Apply Fourier Transform to the FID. phase Phase correct the spectrum. fourier->phase baseline Apply baseline correction. phase->baseline integrate Integrate the signals. baseline->integrate cluster_sample_prep cluster_sample_prep cluster_instrument_setup cluster_instrument_setup cluster_sample_prep->cluster_instrument_setup cluster_acquisition cluster_acquisition cluster_instrument_setup->cluster_acquisition cluster_processing cluster_processing cluster_acquisition->cluster_processing

Caption: Standard workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. The presence of the fluorine atom will cause C-F coupling, which can be observed as doublets for the carbons close to the fluorine.

Predicted ¹³C NMR Data

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~165-170-COOHThe carbonyl carbon of the carboxylic acid is highly deshielded.
~158-162 (d)C-FThe carbon directly bonded to fluorine will be a doublet with a large coupling constant.
~145-150C-NH₂The carbon attached to the amino group is deshielded.
~115-140Aromatic CarbonsThe remaining aromatic carbons will appear in this region, with those closer to electron-withdrawing groups appearing more downfield. Carbons on the fluorinated ring will show coupling to fluorine.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3300-3500Medium-Strong, BroadN-H StretchPrimary Amine (-NH₂)
2500-3300BroadO-H StretchCarboxylic Acid (-COOH)
~1700StrongC=O StretchCarboxylic Acid (-COOH)
1600-1620MediumN-H BendPrimary Amine (-NH₂)
1450-1600Medium-StrongC=C StretchAromatic Rings
~1250StrongC-O StretchCarboxylic Acid (-COOH)
~1100-1200StrongC-F StretchAryl-Fluoride

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

ATR-FTIR Experimental Protocol start Start background Collect a background spectrum of the clean ATR crystal. start->background sample Place a small amount of the solid sample onto the ATR crystal. background->sample pressure Apply pressure to ensure good contact between the sample and the crystal. sample->pressure collect Collect the sample spectrum. pressure->collect clean Clean the ATR crystal with an appropriate solvent (e.g., isopropanol). collect->clean end End clean->end

Caption: A typical procedure for obtaining an ATR-FTIR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure. For 5-(4-Aminophenyl)-2-fluorobenzoic acid, electrospray ionization (ESI) would be a suitable technique.

Predicted Mass Spectrum Data (Positive Ion Mode ESI)

m/zIonRationale
232.08[M+H]⁺The protonated molecular ion. This would be the base peak in a high-resolution mass spectrum.
214.07[M+H - H₂O]⁺Loss of a water molecule from the carboxylic acid.
186.08[M+H - COOH]⁺Loss of the carboxylic acid group.

Fragmentation Pathway

Predicted ESI-MS Fragmentation M [M+H]⁺ m/z = 232.08 M_H2O [M+H - H₂O]⁺ m/z = 214.07 M->M_H2O - H₂O M_COOH [M+H - COOH]⁺ m/z = 186.08 M->M_COOH - COOH

Caption: A simplified predicted fragmentation pathway.

Conclusion

References

  • Pharmaffiliates. 5-(4-Aminophenyl)-2-fluorobenzoic acid. [Link]

  • National Analytical Corporation. 5-(4-aminophenyl)-2-fluorobenzoic Acid - 98% Purity. [Link]

  • PubChem. 5-(4-Aminophenyl)-2-fluorobenzoic acid. [Link]

Sources

Foundational

An In-Depth Technical Guide to 5-(4-Aminophenyl)-2-fluorobenzoic acid: A Privileged Scaffold in Modern Drug Discovery

This guide provides a comprehensive technical overview of 5-(4-Aminophenyl)-2-fluorobenzoic acid, a heterocyclic building block with significant potential in medicinal chemistry and materials science. We will delve into...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-(4-Aminophenyl)-2-fluorobenzoic acid, a heterocyclic building block with significant potential in medicinal chemistry and materials science. We will delve into its synthesis, chemical properties, and burgeoning applications, offering field-proven insights for researchers, scientists, and drug development professionals. Our focus is on the causality behind experimental choices, ensuring a self-validating system of protocols and a narrative grounded in authoritative scientific literature.

Introduction: The Strategic Importance of Fluorinated Biaryl Scaffolds

5-(4-Aminophenyl)-2-fluorobenzoic acid, also known by its IUPAC name 4'-amino-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid, is a bifunctional organic molecule that has garnered interest as a versatile scaffold in the design of novel therapeutic agents and functional materials.[1] Its structure uniquely combines three key pharmacophoric features: a biphenyl core, a fluorine substituent, and an aminobenzoic acid moiety. Each of these components contributes to the molecule's desirable physicochemical and biological properties.

The incorporation of a fluorine atom is a well-established strategy in medicinal chemistry to enhance a compound's metabolic stability, binding affinity, and lipophilicity.[2] The biphenyl motif provides a rigid, planar structure that can effectively orient functional groups for optimal interaction with biological targets. Finally, the aminobenzoic acid portion offers multiple points for chemical modification, allowing for the construction of diverse molecular libraries.[1]

Synthesis and Mechanism: A Reliable Path to a Versatile Building Block

The most direct and industrially scalable approach to synthesizing 5-(4-Aminophenyl)-2-fluorobenzoic acid is through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is renowned for its high efficiency, broad functional group tolerance, and relatively mild reaction conditions.[3] The logical retrosynthetic disconnection of the target molecule points to two readily available starting materials: 5-bromo-2-fluorobenzoic acid and 4-aminophenylboronic acid.

G 5-(4-Aminophenyl)-2-fluorobenzoic_acid 5-(4-Aminophenyl)-2-fluorobenzoic acid Retrosynthesis Retrosynthesis 5-(4-Aminophenyl)-2-fluorobenzoic_acid->Retrosynthesis Suzuki_Coupling Suzuki-Miyaura Coupling Retrosynthesis->Suzuki_Coupling 5-bromo-2-fluorobenzoic_acid 5-bromo-2-fluorobenzoic acid Suzuki_Coupling->5-bromo-2-fluorobenzoic_acid 4-aminophenylboronic_acid 4-aminophenylboronic acid Suzuki_Coupling->4-aminophenylboronic_acid

Caption: Retrosynthetic analysis of 5-(4-Aminophenyl)-2-fluorobenzoic acid.

Proposed Experimental Protocol for Suzuki-Miyaura Coupling

This protocol is a robust, self-validating system designed for high-yield synthesis.

Materials:

  • 5-bromo-2-fluorobenzoic acid

  • 4-aminophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • Brine

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-fluorobenzoic acid (1.0 eq), 4-aminophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a small amount of 1,4-dioxane to form the active Pd(0) catalyst in situ.

  • Inert Atmosphere: Evacuate and backfill the reaction flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment, which is crucial to prevent the oxidation and deactivation of the palladium catalyst.

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and deionized water to the reaction flask. The aqueous phase is essential for the transmetalation step of the Suzuki-Miyaura catalytic cycle.

  • Reaction Execution: Add the prepared catalyst solution to the reaction mixture. Heat the mixture to 80-90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with deionized water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 5-(4-Aminophenyl)-2-fluorobenzoic acid as a solid.

G cluster_0 Suzuki-Miyaura Catalytic Cycle Oxidative_Addition Oxidative Addition (Pd(0) to Pd(II)) Transmetalation Transmetalation Oxidative_Addition->Transmetalation Aryl-Pd(II)-Halide Complex Formation Reductive_Elimination Reductive Elimination (Pd(II) to Pd(0)) Transmetalation->Reductive_Elimination Diaryl-Pd(II) Complex Formation Reductive_Elimination->Oxidative_Addition Catalyst Regeneration Product 5-(4-Aminophenyl)-2- fluorobenzoic acid Reductive_Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Physicochemical and Spectroscopic Characterization

The successful synthesis of 5-(4-Aminophenyl)-2-fluorobenzoic acid should be confirmed through a suite of analytical techniques. Below is a table summarizing the expected physicochemical properties and key spectroscopic data points, compiled from various chemical databases and analogous structures.

PropertyValue
Molecular Formula C₁₃H₁₀FNO₂
Molecular Weight 231.22 g/mol
Appearance Off-white to pale yellow solid
CAS Number 1345471-46-6
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 7.8-8.0 (m, 2H), 7.5-7.7 (m, 2H), 7.2-7.4 (m, 2H), 6.6-6.8 (m, 2H), 5.5-5.8 (br s, 2H, NH₂), 13.0-13.5 (br s, 1H, COOH)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): 165-167 (C=O), 160-163 (C-F), 148-150 (C-NH₂), 115-145 (aromatic carbons)
FT-IR (KBr, cm⁻¹) 3400-3200 (N-H stretch), 3200-2500 (O-H stretch), 1700-1680 (C=O stretch), 1620-1580 (N-H bend), 1300-1200 (C-F stretch)
Mass Spectrometry (ESI-) m/z: 230.06 [M-H]⁻

Applications in Drug Discovery and Materials Science

The unique structural attributes of 5-(4-Aminophenyl)-2-fluorobenzoic acid make it a highly attractive scaffold for the development of novel therapeutic agents, particularly in the realm of kinase inhibitors.

A Privileged Scaffold for Kinase Inhibitors

Many clinically approved kinase inhibitors feature a biaryl core, which serves to anchor the molecule within the ATP-binding pocket of the target kinase. The 5-(4-aminophenyl)-2-fluorobenzoic acid scaffold provides a robust framework for designing inhibitors that can form key hydrogen bonding interactions with the kinase hinge region via the amino and carboxylic acid functionalities. The fluorine atom can further enhance binding affinity through favorable electrostatic interactions and by modulating the pKa of adjacent functional groups.

G Scaffold 5-(4-Aminophenyl)-2-fluorobenzoic acid Biphenyl Core Amino Group Carboxylic Acid Fluorine Atom Kinase_Inhibition Kinase Inhibition Scaffold:f0->Kinase_Inhibition Anchoring in ATP Pocket Scaffold:f1->Kinase_Inhibition H-Bonding to Hinge Region Scaffold:f2->Kinase_Inhibition H-Bonding & Solubility Scaffold:f3->Kinase_Inhibition Enhanced Binding & pKa Modulation Properties Enhanced Potency Improved Selectivity Favorable ADME Properties Kinase_Inhibition->Properties

Caption: The role of the scaffold's functional groups in kinase inhibition.

Derivatives of this scaffold are being explored for their potential to inhibit various kinases implicated in cancer and inflammatory diseases. The amino group can be readily acylated or transformed into other functional groups to probe different regions of the kinase active site, while the carboxylic acid can be converted to amides to further expand the chemical space and modulate pharmacokinetic properties.

Building Block for Functional Materials

Beyond its applications in medicinal chemistry, the rigid, planar structure of 5-(4-Aminophenyl)-2-fluorobenzoic acid makes it a promising building block for the synthesis of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The amino and carboxylic acid groups provide convenient handles for polymerization or for attachment to other functional moieties.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling 5-(4-Aminophenyl)-2-fluorobenzoic acid. It is recommended to handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

5-(4-Aminophenyl)-2-fluorobenzoic acid is a strategically designed chemical entity that holds considerable promise as a versatile building block in drug discovery and materials science. Its synthesis via the robust Suzuki-Miyaura coupling reaction is well-established, and its unique combination of a fluorinated biphenyl core with reactive amino and carboxylic acid functionalities provides a powerful platform for the development of novel, high-value molecules. As our understanding of the intricate roles of kinases in disease progresses, scaffolds such as this will undoubtedly play an increasingly important role in the design of the next generation of targeted therapeutics.

References

  • Pharmaffiliates. 5-(4-Aminophenyl)-2-fluorobenzoic acid. [Link]

  • PubChem. 5-(4-Aminophenyl)-2-fluorobenzoic acid. [Link]

  • Royal Society of Chemistry. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]

  • MDPI. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. [Link]

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Bentham Science. Drug Evolution: p-Aminobenzoic Acid as a Building Block. [Link]

  • Journal of Medicinal Chemistry. Applications of Fluorine in Medicinal Chemistry. [Link]

  • MDPI. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]

  • MDPI. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. [Link]

  • SciSpace. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. [Link]

Sources

Exploratory

discovery and history of 5-(4-Aminophenyl)-2-fluorobenzoic acid

An In-depth Technical Guide to 5-(4-Aminophenyl)-2-fluorobenzoic Acid: Synthesis, History, and Application Abstract This technical guide provides a comprehensive overview of 5-(4-aminophenyl)-2-fluorobenzoic acid, a valu...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-(4-Aminophenyl)-2-fluorobenzoic Acid: Synthesis, History, and Application

Abstract

This technical guide provides a comprehensive overview of 5-(4-aminophenyl)-2-fluorobenzoic acid, a valuable biaryl intermediate in modern medicinal chemistry. Lacking a singular moment of discovery, its history is intrinsically linked to the development of palladium-catalyzed cross-coupling reactions, which enabled its efficient synthesis. This document details the strategic importance of its structural motifs, elucidates the primary synthetic methodology via the Suzuki-Miyaura coupling, provides a detailed experimental protocol, and explores its applications as a versatile building block for drug discovery. The content is designed for researchers, chemists, and drug development professionals seeking to leverage this scaffold in the design of novel therapeutic agents.

Introduction: The Strategic Value of a Modern Scaffold

In the landscape of drug discovery, the molecular architecture of an intermediate dictates its potential. 5-(4-Aminophenyl)-2-fluorobenzoic acid is a prime example of a scaffold whose value is derived from the strategic combination of its three core components: a fluorobenzoic acid, an aminophenyl group, and the biaryl linkage that connects them.

  • The Fluorine Effect : The strategic placement of a fluorine atom ortho to the carboxylic acid significantly lowers the pKa of the acid, influences the conformation of the molecule, and can enhance metabolic stability by blocking potential sites of oxidation. This is a well-established strategy in medicinal chemistry to improve a compound's pharmacokinetic and pharmacodynamic properties.[1]

  • The Amino and Carboxylic Acid Handles : The presence of both an amine and a carboxylic acid provides orthogonal synthetic "handles." The carboxylic acid is readily converted to amides or esters, while the nucleophilic amino group can be acylated, alkylated, or used in further coupling reactions. This dual functionality allows for the systematic and diverse elaboration of the core structure to explore structure-activity relationships (SAR).

  • The Biaryl Core : Biaryl structures are privileged motifs in pharmacology, providing a rigid yet tunable backbone that can effectively orient functional groups to interact with biological targets.[2][3] The synthesis of such structures became practical and efficient only with the advent of modern cross-coupling chemistry.

The emergence of 5-(4-aminophenyl)-2-fluorobenzoic acid is therefore not a story of isolated discovery, but a testament to the enabling power of synthetic innovation.

A History Forged in Catalysis: The Rise of Suzuki-Miyaura Coupling

The history of 5-(4-aminophenyl)-2-fluorobenzoic acid is the history of the reaction that makes it accessible: the Suzuki-Miyaura cross-coupling. Prior to the development of palladium-catalyzed reactions, the formation of carbon-carbon bonds between two aromatic rings was synthetically challenging, often requiring harsh conditions and offering limited functional group tolerance.[2]

The Nobel Prize-winning work of Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi in the latter half of the 20th century revolutionized organic synthesis. The Suzuki-Miyaura coupling, which utilizes a palladium catalyst to couple an organoboron compound with an organohalide, became the gold standard for biaryl synthesis due to its mild conditions, high yields, and exceptional tolerance for a wide array of functional groups.[1][4]

It was this breakthrough that transformed molecules like 5-(4-aminophenyl)-2-fluorobenzoic acid from academic curiosities into readily available, commercially viable building blocks for the pharmaceutical industry.[] Its "discovery" can be best understood as the point where its key precursors became strategically viable partners in a reliable and scalable coupling reaction.

Primary Synthetic Methodology: The Suzuki-Miyaura Cross-Coupling

The most efficient and widely adopted method for synthesizing 5-(4-aminophenyl)-2-fluorobenzoic acid is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The core strategy involves coupling a halogenated fluorobenzoic acid with an aminophenylboronic acid derivative.

The key precursors for this synthesis are:

  • Aryl Halide : 5-Bromo-2-fluorobenzoic acid. The bromine atom serves as an excellent leaving group for the palladium-catalyzed reaction.[6]

  • Organoboron Reagent : (4-Aminophenyl)boronic acid or, more commonly, a protected version such as 4-(Boc-amino)phenylboronic acid. The tert-butyloxycarbonyl (Boc) protecting group prevents the nucleophilic amine from interfering with the catalytic cycle or causing unwanted side reactions.

The general reaction is as follows:

Reaction: Suzuki-Miyaura coupling of 5-bromo-2-fluorobenzoic acid and a Boc-protected aminophenylboronic acid.

Causality of Experimental Design

The choice of each component is critical for a successful reaction:

  • Catalyst : A Palladium(0) source is essential. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a common and effective choice. The catalytic cycle involves the oxidative addition of Pd(0) to the aryl bromide, transmetalation with the boronic acid, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.[1]

  • Base : An inorganic base, such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), is required to activate the boronic acid for the transmetalation step.[4]

  • Solvent : A two-phase solvent system, typically an organic solvent like 1,4-dioxane or dimethoxyethane (DME) with water, is used. This system effectively dissolves both the organic substrates and the inorganic base, facilitating the reaction at the interface.[7][8]

Visualization: The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps of the catalytic process.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition pd_complex Ar¹-Pd(II)L₂-X (Palladacycle) pd0->pd_complex + Ar¹-X oxidative_add->pd_complex transmetalation Transmetalation biaryl_pd Ar¹-Pd(II)L₂-Ar² pd_complex->biaryl_pd + Ar²-B(OR)₂ transmetalation->biaryl_pd biaryl_pd->pd0 - Ar¹-Ar² reductive_elim Reductive Elimination reductive_elim->pd0 product Ar¹-Ar² (Biaryl Product) reductive_elim->product Forms aryl_halide Ar¹-X (5-Bromo-2-fluorobenzoic acid) aryl_halide->oxidative_add boronic_acid Ar²-B(OR)₂ (Boronic Acid Derivative) boronic_acid->transmetalation base Base (e.g., K₂CO₃) base->transmetalation Functionalization core 5-(4-Aminophenyl)- 2-fluorobenzoic acid amine_path Amine Functionalization (Acylation, Alkylation, etc.) core->amine_path R-COCl or R-X acid_path Carboxylic Acid Functionalization (Amidation, Esterification) core->acid_path R-NH₂ or R-OH + Coupling Agent drug_candidates Diverse Library of Drug Candidates amine_path->drug_candidates acid_path->drug_candidates

Sources

Foundational

A Technical Guide to the Therapeutic Potential of the 5-(4-Aminophenyl)-2-fluorobenzoic Acid Scaffold

Abstract In the landscape of modern drug discovery, the identification of "privileged scaffolds"—molecular frameworks that can bind to multiple biological targets with high affinity—is a cornerstone of efficient lead gen...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the identification of "privileged scaffolds"—molecular frameworks that can bind to multiple biological targets with high affinity—is a cornerstone of efficient lead generation. This guide presents a detailed scientific prospectus on the 5-(4-Aminophenyl)-2-fluorobenzoic acid scaffold, a largely unexplored yet highly promising chemical entity. By deconstructing its molecular architecture, we will establish a data-driven rationale for its potential biological activities, with a primary focus on kinase inhibition for oncological applications. This document serves as a technical roadmap for researchers, outlining plausible mechanisms of action, a comprehensive workflow for experimental validation, and insights into future structure-activity relationship (SAR) studies.

The Privileged Scaffold Concept: Rationale for Investigation

The principle of the privileged scaffold is central to contemporary medicinal chemistry. Certain molecular architectures appear with remarkable frequency in successful therapeutic agents, suggesting an inherent structural and electronic complementarity to key biological target families. The 5-(4-Aminophenyl)-2-fluorobenzoic acid core is a compelling example, integrating three distinct pharmacophoric motifs that are hallmarks of successful drugs, particularly in oncology and inflammation. Its investigation is warranted by the high probability that these features synergize to create a potent and selective modulator of cellular signaling pathways.

Molecular Architecture & Pharmacophoric Deconstruction

The therapeutic potential of the 5-(4-Aminophenyl)-2-fluorobenzoic acid scaffold can be rationalized by analyzing its constituent parts. Each functional group contributes unique properties that are critical for molecular recognition and pharmacological effect.

  • The Biphenyl Core: This provides a rigid, planar structure that orients the other functional groups in a defined three-dimensional space. This conformational rigidity reduces the entropic penalty upon binding to a target protein, often leading to higher affinity.

  • The 4-Aminophenyl Moiety: This is arguably the most critical feature for kinase inhibition. The aniline nitrogen can act as a key hydrogen bond donor, a feature essential for anchoring the molecule in the ATP-binding pocket of many protein kinases, mimicking the adenine portion of ATP. This motif is a cornerstone of numerous successful tyrosine kinase inhibitors (TKIs), including the paradigm-shifting drug imatinib.[1][2]

  • The 2-Fluoro Benzoic Acid Group: This moiety serves multiple advanced functions. The carboxylic acid is a potent hydrogen bond acceptor and donor, capable of forming strong salt-bridge interactions with basic residues (like lysine) in an active site. The strategic placement of an ortho-fluorine atom is a classic medicinal chemistry tactic. Fluorine's high electronegativity can enhance binding affinity through electrostatic interactions, and crucially, it can block metabolic oxidation at that position, thereby improving the compound's pharmacokinetic profile and bioavailability.[3][4][5]

scaffold 5-(4-Aminophenyl)-2-fluorobenzoic Acid biphenyl Biphenyl Core (Rigidity, Spacing) scaffold->biphenyl Structural Framework aminophenyl 4-Aminophenyl Moiety (Kinase Hinge-Binding) scaffold->aminophenyl Key Pharmacophore (H-Bond Donor) fluorobenzoic 2-Fluoro Benzoic Acid (Binding Anchor, Metabolic Stability) scaffold->fluorobenzoic Interaction & PK Modulation Group

Caption: Key pharmacophoric features of the core scaffold.

Predicted Biological Activity Profile

While direct experimental data for the parent scaffold is limited in public literature, a robust profile of its potential activities can be inferred from extensive research on its close analogs and constituent pharmacophores. The biphenyl carboxylic acid framework is a known building block for anti-inflammatory and anti-cancer agents.[6][7] Furthermore, derivatives of p-aminobenzoic acid (PABA) have demonstrated significant anti-inflammatory, antimicrobial, and cytotoxic activities.[8][9][10][11]

Predicted Biological ActivityRationale & Supporting EvidenceStrength of Evidence
Kinase Inhibition The 4-aminophenyl group is a canonical "hinge-binding" motif in numerous FDA-approved kinase inhibitors.[1][2]Very Strong
Anticancer / Cytotoxic A direct consequence of kinase inhibition. Many PABA and aminobenzothiazole derivatives show potent activity against cancer cell lines.[5][9][12]Very Strong
Anti-inflammatory Biphenyl carboxylic acids are intermediates for anti-inflammatory drugs.[6][7] PABA derivatives inhibit pro-inflammatory markers like NO, iNOS, and COX-2.[13]Strong
Antimicrobial PABA is an essential nutrient for many pathogens; its analogs can interfere with folate synthesis. PABA-derived Schiff bases show antibacterial activity.[10][11]Moderate

In-Depth Focus: A Kinase Inhibitor Hypothesis

The most compelling therapeutic hypothesis for this scaffold is its function as a Type I, ATP-competitive inhibitor of protein kinases. The structural parallels to anilinopyrimidine and anilinoquinazoline classes of inhibitors are striking.[2] We postulate that the scaffold will target kinases implicated in oncogenesis, such as Abl, Src, or receptor tyrosine kinases like PDGFR.

Hypothetical Mechanism of Action: The 4-aminophenyl nitrogen and the adjacent N-H group are predicted to form one or two critical hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket. The biphenyl system would occupy the hydrophobic pocket where the adenine ring of ATP normally resides, while the fluorobenzoic acid moiety could extend towards the solvent-exposed region, potentially interacting with a conserved lysine residue crucial for ATP positioning.

GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., PDGFR, KIT) GF->RTK Binds & Activates RAS RAS RTK->RAS Phosphorylates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Activates Transcription Scaffold 5-(4-Aminophenyl)- 2-fluorobenzoic acid (Hypothesized Inhibitor) Scaffold->RTK Blocks ATP Binding

Caption: Potential inhibition of a Receptor Tyrosine Kinase pathway.

A Step-by-Step Experimental Validation Workflow

To rigorously test the kinase inhibitor hypothesis, a multi-stage validation process is required. This workflow progresses from broad, high-throughput biochemical assays to more complex, physiologically relevant cellular models.

A Primary Screening: In Vitro Kinase Panel B Dose-Response & IC50 Determination A->B Identify Hits C Cell-Based Assay: Cell Viability (MTT) B->C Confirm Cellular Potency D Mechanism of Action: Target Engagement (Western Blot) C->D Validate On-Target Effect E Lead Optimization: SAR Studies D->E Refine Scaffold

Caption: Experimental workflow for validating a kinase inhibitor.

Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical)

Objective: To determine if the compound directly inhibits the enzymatic activity of a target kinase (e.g., Abl kinase).

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (10 mM in DMSO).

    • Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Dilute recombinant human Abl kinase and a suitable peptide substrate (e.g., Abltide) in assay buffer.

    • Prepare ATP solution at twice the final desired concentration (e.g., 20 µM, near the Km for Abl).

  • Assay Plate Setup:

    • In a 384-well plate, add 5 µL of diluted test compound across a range of concentrations (e.g., 100 µM to 1 nM). Include DMSO-only wells as a "no inhibition" (100% activity) control. Include a known inhibitor (e.g., imatinib) as a positive control.

  • Enzyme Reaction:

    • Add 10 µL of the kinase/substrate mixture to each well.

    • Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the reaction by adding 10 µL of the ATP solution to all wells.

    • Incubate for 60 minutes at 30°C.

  • Detection:

    • Stop the reaction and quantify ATP depletion (or ADP production) using a commercial kit (e.g., ADP-Glo™ Kinase Assay). This measures the amount of ADP formed, which is directly proportional to kinase activity.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to the DMSO (100% activity) and no-enzyme (0% activity) controls.

    • Plot percent inhibition versus log[compound concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Causality: This assay directly measures the compound's effect on the enzyme's catalytic function in a clean, isolated system. It confirms a direct biochemical interaction.

Protocol 2: Cell Viability Assay (MTT)

Objective: To assess if the compound reduces the viability or proliferation of cancer cells that are dependent on the target kinase.

Methodology:

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., K562, a chronic myeloid leukemia line dependent on BCR-Abl) in appropriate media (e.g., RPMI-1640 + 10% FBS).

  • Cell Plating:

    • Seed 5,000 cells per well in a 96-well flat-bottom plate and incubate for 24 hours to allow attachment and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture media.

    • Add the diluted compound to the cells. Include media-only and DMSO-vehicle controls.

    • Incubate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition:

    • Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Readout:

    • Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the DMSO control.

    • Plot viability versus log[compound concentration] to determine the GI₅₀ (concentration for 50% growth inhibition).

Self-Validation: Comparing the GI₅₀ from this assay with the IC₅₀ from the biochemical assay provides the first check for on-target activity. A close correlation suggests the cytotoxic effect is likely due to inhibition of the intended target.

Future Outlook: Structure-Activity Relationship (SAR) Exploration

Once initial activity is confirmed, a systematic SAR study is the logical next step to optimize potency, selectivity, and drug-like properties.

Key Areas for Modification:

  • Position 3' and 5' on the Aminophenyl Ring: Substitution here could enhance potency or modulate selectivity against other kinases. Small electron-donating or -withdrawing groups should be explored.

  • The Amine Linker: Acylation or alkylation of the aniline nitrogen will likely abolish activity by removing the critical hydrogen bond donor, confirming its importance.

  • Positions 3, 4, and 6 on the Benzoic Acid Ring: Adding substituents here could probe for additional binding interactions in the solvent-exposed region or be used to fine-tune solubility and pharmacokinetic properties.

  • Bioisosteric Replacement of the Carboxylic Acid: Replacing the acid with other acidic groups like a tetrazole could significantly alter physical properties while maintaining the key binding interaction.[3]

Conclusion

The 5-(4-Aminophenyl)-2-fluorobenzoic acid scaffold represents a high-potential, yet underexplored, framework for the development of novel therapeutics. Its architecture strongly suggests a primary role as a kinase inhibitor, making it an attractive starting point for oncology drug discovery programs. The strategic inclusion of a fluorine atom and the canonical aminophenyl hinge-binder motif provide a robust foundation for developing potent, selective, and metabolically stable drug candidates. The experimental workflow detailed herein provides a clear and rigorous path for any research team to validate this hypothesis and unlock the full therapeutic potential of this promising scaffold.

References

  • Vertex AI Search. (2026). The Role of 4'-(Trifluoromethyl)-2-biphenylcarboxylic Acid in Drug Development.
  • Chem-Impex. (n.d.). 2-Biphenyl-4'-fluoro-carboxylic acid.
  • J&K Scientific. (n.d.). 2-Biphenyl-4'-fluoro-carboxylic acid | 1841-57-2.
  • Manchanda, P., Kumar, A., & Tiwari, R. (n.d.). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. ResearchGate.
  • National Center for Biotechnology Information. (n.d.). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction.
  • Schenone, S., et al. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. PMC - NIH.
  • Trabanco, A. A., & Tautermann, C. S. (n.d.). Structure-property relationships of fluorinated carboxylic acid bioisosteres. PMC.
  • BenchChem. (n.d.). 4-Amino-2-fluorobenzoic Acid: A Technical Overview of Its Biological Significance.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H).
  • ResearchGate. (n.d.). Synthetic routes of p-aminobenzoic acid derivatives having anticancer activities.
  • MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • PubMed Central. (n.d.). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry.
  • National Center for Biotechnology Information. (2002). In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles.
  • MDPI. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.
  • Krátký, M., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. PMC - NIH.
  • Krátký, M., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. PubMed.
  • El-Gamal, M. I., et al. (2022). Synthesis of new para-aminobenzoic acid derivatives, in vitro biological evaluation and preclinical validation of DAB-2-28 as a.

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 5-(4-Aminophenyl)-2-fluorobenzoic Acid Derivatives and Analogs

This guide provides a comprehensive technical overview for the synthesis of 5-(4-aminophenyl)-2-fluorobenzoic acid and its analogs, compounds of significant interest in medicinal chemistry and drug discovery. The methodo...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for the synthesis of 5-(4-aminophenyl)-2-fluorobenzoic acid and its analogs, compounds of significant interest in medicinal chemistry and drug discovery. The methodologies detailed herein are grounded in established synthetic organic chemistry principles, with a focus on the widely utilized Suzuki-Miyaura cross-coupling reaction and subsequent functional group transformations. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize and explore this important class of molecules.

Introduction: The Significance of the 5-Aryl-2-fluorobenzoic Acid Scaffold

The 5-(4-aminophenyl)-2-fluorobenzoic acid scaffold is a key structural motif in a variety of pharmacologically active molecules. The biaryl structure is a common feature in many approved drugs, and the specific arrangement of the fluorinated benzoic acid and the aminophenyl group can lead to compounds with potent and selective biological activities. The fluorine atom can enhance metabolic stability and binding affinity, while the aminophenyl moiety provides a versatile handle for further derivatization.

This guide will focus on two primary synthetic routes to the target molecule, both of which are reliable and scalable. The choice between these routes will depend on the availability of starting materials and the desired purity of the final compound.

Synthetic Strategies: A Tale of Two Routes

The synthesis of 5-(4-aminophenyl)-2-fluorobenzoic acid can be efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction offers high yields and broad functional group tolerance.[1] We will explore two variations of this approach:

  • Route A: A direct coupling of 5-bromo-2-fluorobenzoic acid with 4-aminophenylboronic acid.

  • Route B: A two-step sequence involving the coupling of 5-bromo-2-fluorobenzoic acid with 4-nitrophenylboronic acid, followed by the reduction of the nitro group to an amine.

The choice between these routes often comes down to the stability and commercial availability of the boronic acid partner. While Route A is more direct, 4-aminophenylboronic acid can be less stable than its nitro-substituted counterpart. Route B, while longer, often proceeds with higher yields in the coupling step and utilizes a more stable boronic acid.

The Catalytic Heart: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis.[1] The catalytic cycle involves a palladium(0) species and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. The careful selection of the palladium catalyst, ligand, base, and solvent system is crucial for a successful reaction.

Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar1-Pd(II)L2-X Ar1-Pd(II)L2-X Pd(0)L2->Ar1-Pd(II)L2-X Oxidative Addition (Ar1-X) Ar1-Pd(II)L2-Ar2 Ar1-Pd(II)L2-Ar2 Ar1-Pd(II)L2-X->Ar1-Pd(II)L2-Ar2 Transmetalation (Ar2-B(OR)2 + Base) Ar1-Pd(II)L2-Ar2->Pd(0)L2 Reductive Elimination (Ar1-Ar2)

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Experimental Protocols

Route A: Direct Synthesis via Suzuki-Miyaura Coupling

This protocol outlines the direct coupling of 5-bromo-2-fluorobenzoic acid with 4-aminophenylboronic acid.

Diagram: Workflow for Route A

Route_A_Workflow start Weigh Reactants: - 5-bromo-2-fluorobenzoic acid - 4-aminophenylboronic acid - Base (e.g., K2CO3) - Palladium Catalyst (e.g., Pd(PPh3)4) setup Assemble Reaction: - Add reactants to flask - Add degassed solvent (e.g., Dioxane/Water) - Purge with inert gas (N2 or Ar) start->setup react Heat and Stir (e.g., 90 °C, 12-16 h) setup->react monitor Monitor Progress (TLC or LC-MS) react->monitor monitor->react Incomplete workup Work-up: - Cool to RT - Dilute with water - Acidify and extract - Dry organic layer monitor->workup Reaction Complete purify Purification: - Column Chromatography or - Recrystallization workup->purify characterize Characterize Product (NMR, MS, IR) purify->characterize

Caption: Experimental workflow for the direct synthesis of 5-(4-aminophenyl)-2-fluorobenzoic acid.

Step-by-Step Methodology:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere (N₂ or Ar), add 5-bromo-2-fluorobenzoic acid (1.0 mmol, 1.0 equiv), 4-aminophenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.5 mmol, 2.5 equiv).[2]

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).[2]

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) to the flask.[2]

  • Reaction Execution: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water (20 mL) and acidify to pH 3-4 with 1M HCl. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 5-(4-aminophenyl)-2-fluorobenzoic acid as a solid.[3]

Route B: Two-Step Synthesis via Nitro Intermediate

This protocol involves the Suzuki coupling with 4-nitrophenylboronic acid, followed by the reduction of the nitro group.

Diagram: Workflow for Route B

Route_B_Workflow cluster_step1 Step 1: Suzuki Coupling cluster_step2 Step 2: Nitro Reduction start_b Weigh Reactants: - 5-bromo-2-fluorobenzoic acid - 4-nitrophenylboronic acid - Base - Palladium Catalyst setup_b Assemble, React, Monitor, Work-up start_b->setup_b intermediate Isolate 5-(4-nitrophenyl)- 2-fluorobenzoic acid setup_b->intermediate start_reduction Dissolve Nitro Intermediate intermediate->start_reduction reduction Add Reducing Agent (e.g., H2, Pd/C or SnCl2) start_reduction->reduction workup_reduction Work-up and Purify reduction->workup_reduction final_product 5-(4-aminophenyl)- 2-fluorobenzoic acid workup_reduction->final_product

Caption: Experimental workflow for the two-step synthesis of 5-(4-aminophenyl)-2-fluorobenzoic acid.

Step-by-Step Methodology:

Step 1: Suzuki-Miyaura Coupling

  • Follow the procedure for Route A, substituting 4-aminophenylboronic acid with 4-nitrophenylboronic acid (1.2 mmol, 1.2 equiv).

  • After work-up and purification, isolate the intermediate, 5-(4-nitrophenyl)-2-fluorobenzoic acid.

Step 2: Reduction of the Nitro Group

  • Method 1: Catalytic Hydrogenation

    • Reaction Setup: Dissolve 5-(4-nitrophenyl)-2-fluorobenzoic acid (1.0 mmol) in a suitable solvent such as ethanol or ethyl acetate (20 mL).

    • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) (5-10 mol%) to the solution under an inert atmosphere.[4]

    • Hydrogenation: Seal the flask, evacuate and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus). Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

    • Work-up: Filter the reaction mixture through Celite to remove the Pd/C catalyst, washing the filter cake with the reaction solvent.[4]

    • Isolation: Concentrate the filtrate to yield the crude product, which can be further purified by recrystallization.

  • Method 2: Reduction with Tin(II) Chloride

    • Reaction Setup: In a round-bottom flask, dissolve 5-(4-nitrophenyl)-2-fluorobenzoic acid (1.0 mmol) in ethanol (20 mL).

    • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equiv) to the solution.

    • Reaction Execution: Heat the mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

    • Work-up: Cool the reaction mixture and carefully quench with a saturated aqueous solution of sodium bicarbonate until the pH is basic.

    • Extraction: Extract the mixture with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purification: Purify the crude product by column chromatography or recrystallization.

Data Presentation and Characterization

The identity and purity of the synthesized 5-(4-aminophenyl)-2-fluorobenzoic acid should be confirmed by standard analytical techniques.

Table 1: Expected Analytical Data

Analytical Technique Expected Observations
¹H NMR Aromatic protons in the range of 6.5-8.0 ppm, with characteristic splitting patterns for the disubstituted benzene rings. A broad singlet for the amine protons and a broad singlet for the carboxylic acid proton.[5][6]
¹³C NMR Resonances for the aromatic carbons, with the carbon attached to the fluorine showing a characteristic large coupling constant (¹JCF). A signal for the carboxylic acid carbonyl carbon will be observed downfield.[7][8]
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of the product (C₁₃H₁₀FNO₂) should be observed.
FTIR Characteristic absorption bands for N-H stretching of the primary amine, O-H stretching of the carboxylic acid, C=O stretching of the carbonyl group, and C-F stretching.[9][10][11]

Conclusion: A Versatile Synthesis for a Privileged Scaffold

This guide has detailed two robust and reliable synthetic routes for the preparation of 5-(4-aminophenyl)-2-fluorobenzoic acid. The Suzuki-Miyaura cross-coupling reaction is central to both approaches, highlighting its power and versatility in the synthesis of complex biaryl systems. The choice of a direct coupling or a two-step nitro-reduction pathway will depend on the specific needs and resources of the research laboratory. The protocols provided herein offer a solid foundation for the synthesis of this important scaffold and its analogs, paving the way for further exploration in the fields of medicinal chemistry and drug discovery.

References

  • Supporting information. (n.d.). The Royal Society of Chemistry.
  • Pharmaffiliates. (n.d.). 1345471-46-6| Chemical Name : 5-(4-Aminophenyl)-2-fluorobenzoic acid.
  • Common Conditions for Nitro Reduction. (n.d.). Organic Chemistry Portal.
  • Supplementary Information. (n.d.). The Royal Society of Chemistry.
  • ChemicalBook. (n.d.). 2-Amino-5-fluorobenzoic acid(446-08-2) 1H NMR spectrum.
  • BenchChem. (n.d.). Application Notes and Protocols: Suzuki Coupling Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
  • BenchChem. (n.d.). Comparative study of catalysts for reactions involving (2-Fluoro-5-nitrophenyl)methanamine.
  • BenchChem. (n.d.). Application Notes and Protocols: Suzuki Coupling Reactions Involving 5-Cyclopropyl-2-fluorobenzoic acid.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0001123).
  • PubChem. (n.d.). 2-Fluorobenzoic acid.
  • BenchChem. (n.d.).
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.
  • BenchChem. (n.d.). Suzuki-Miyaura coupling reaction with 4-Amino-3-bromobenzoic acid.
  • BenchChem. (n.d.). A Comparative Guide to a Novel Suzuki Coupling Method for 4-Aminophenylboronic Acid.
  • Xavier, T. S., & Joe, I. H. (2011). FT-IR, Raman and DFT study of 2-amino-5-fluorobenzoic acid and its biological activity with other halogen (Cl, Br) substitution. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(2), 332–337.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling with 2,5-Difluorophenylboronic Acid.
  • ResearchGate. (n.d.). FTIR spectra of a p-aminobenzoic acid, b CoHN and c CoHAB.
  • Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. (2023). PMC.
  • SpectraBase. (n.d.). 2-Amino-5-fluorobenzoic acid - Optional[13C NMR] - Chemical Shifts.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • BenchChem. (n.d.). Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery.
  • Tradeindia. (n.d.). 5-(4-aminophenyl)
  • The Royal Society of Chemistry. (n.d.).
  • ResearchGate. (n.d.). (PDF) Recent Developments in the Use of Flow Hydrogenation in the Field of Medicinal Chemistry.
  • Google Patents. (n.d.).
  • National Institute of Standards and Technology. (n.d.). 4-Aminobenzoic acid. NIST WebBook.
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). The FT-IR (a) and FT-Raman (b) spectra of o -aminobenzoic acid.
  • Reddit. (n.d.).
  • PubMed. (n.d.). FT-Raman and FT-IR spectra, ab initio and density functional studies of 2-amino-4,5-difluorobenzoic acid.
  • SciSpace. (n.d.).
  • The Royal Society of Chemistry. (n.d.).
  • National Institute of Standards and Technology. (n.d.). 4-Aminobenzoic acid. NIST WebBook.
  • National Institute of Standards and Technology. (n.d.). 2-Fluorobenzoic acid, pent-2-en-4-ynyl ester. NIST WebBook.
  • BenchChem. (n.d.).

Sources

Foundational

An In-depth Technical Guide to the Solubility and Stability of 5-(4-Aminophenyl)-2-fluorobenzoic acid

Distribution: For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the characterization of 5-(4-Aminophenyl)-2-fluorobenzoic acid, a key int...

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the characterization of 5-(4-Aminophenyl)-2-fluorobenzoic acid, a key intermediate in pharmaceutical synthesis. Recognizing the critical role of physicochemical properties in drug development, this document outlines detailed methodologies for determining the solubility and assessing the stability of this compound. While specific experimental data for this molecule is not extensively published, this guide establishes a robust experimental plan based on established principles for analogous aromatic carboxylic acids. We present protocols for equilibrium solubility determination across a range of relevant solvents and a systematic approach to developing a stability-indicating assay method (SIAM) through forced degradation studies. This guide is intended to be a practical resource for researchers, enabling them to generate the critical data required for formulation development, process optimization, and regulatory compliance.

Introduction

5-(4-Aminophenyl)-2-fluorobenzoic acid is a bi-functional aromatic compound of increasing interest in medicinal chemistry and material science. Its structure, featuring a fluorinated benzoic acid moiety and an aminophenyl group, suggests its potential as a versatile building block for the synthesis of novel therapeutic agents and functional materials. The fluorine substitution can significantly modulate physicochemical properties such as acidity, lipophilicity, and metabolic stability, while the amino group provides a reactive handle for further chemical modification.

A thorough understanding of the solubility and stability of this molecule is a prerequisite for its successful application. Solubility dictates the choice of solvent systems for synthesis, purification, and formulation, and is a key determinant of bioavailability. Stability, on the other hand, is critical for ensuring the integrity of the molecule during storage, formulation, and its intended shelf-life. Degradation of an active pharmaceutical ingredient (API) can lead to loss of potency and the formation of potentially toxic impurities.

This guide will provide a detailed roadmap for the systematic evaluation of these two critical attributes of 5-(4-Aminophenyl)-2-fluorobenzoic acid.

Physicochemical Properties

A foundational understanding of the intrinsic properties of 5-(4-Aminophenyl)-2-fluorobenzoic acid is essential for designing and interpreting solubility and stability studies.

PropertyValueSource
Chemical Name 5-(4-Aminophenyl)-2-fluorobenzoic acid[1][2]
Synonyms 4'-amino-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid[2]
CAS Number 1345471-46-6[1][2]
Molecular Formula C₁₃H₁₀FNO₂[1][3]
Molecular Weight 231.22 g/mol [1][3]
Appearance Solid (likely a crystalline powder)[4]
Purity ≥98% (typical commercial purity)[4]
Storage 2-8°C, protected from light[2]

Solubility Determination: A Practical Workflow

The solubility of 5-(4-Aminophenyl)-2-fluorobenzoic acid will be influenced by its crystalline structure and the interplay of its functional groups with the solvent. The carboxylic acid moiety can engage in hydrogen bonding with protic solvents, while the aromatic rings contribute to its solubility in organic solvents. The amino group can also participate in hydrogen bonding and its basicity will influence solubility in acidic aqueous media.

Rationale for Solvent Selection

A comprehensive solubility profile should be established in a range of solvents representing different polarity and hydrogen bonding capabilities. This will inform a wide array of applications, from reaction chemistry to pre-formulation. Based on the solubility of related compounds like p-aminobenzoic acid and fluorobenzoic acids, the following solvents are recommended for initial screening[5][6][7]:

  • Polar Protic Solvents: Water, Methanol, Ethanol

  • Polar Aprotic Solvents: Dimethyl Sulfoxide (DMSO), Acetonitrile

  • Non-Polar Aprotic Solvent: Toluene

  • Aqueous Buffers: pH 2, pH 7.4, pH 9

Experimental Protocol for Equilibrium Solubility Determination

The equilibrium shake-flask method is a reliable and widely used technique for determining solubility.

Materials:

  • 5-(4-Aminophenyl)-2-fluorobenzoic acid (of known purity)

  • Selected solvents (HPLC grade)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Volumetric flasks and pipettes

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: Add an excess amount of solid 5-(4-Aminophenyl)-2-fluorobenzoic acid to a series of vials, each containing a known volume of a single solvent. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-72 hours) to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials to ensure complete separation of the solid and liquid phases.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant from each vial, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the calibration range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound.

Visualization of the Solubility Determination Workflow

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess solid to solvent in vials equil1 Shake at constant temperature (24-72h) prep1->equil1 Establish equilibrium sep1 Centrifuge to pellet excess solid equil1->sep1 Isolate saturated solution quant1 Collect supernatant sep1->quant1 Prepare for analysis quant2 Dilute to known volume quant1->quant2 quant3 Analyze by HPLC-UV quant2->quant3 quant4 Calculate solubility (e.g., mg/mL) quant3->quant4

Caption: Workflow for equilibrium solubility determination.

Stability Assessment and Stability-Indicating Method (SIAM) Development

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can detect changes with time in the properties of the drug substance and drug product. A robust SIAM is essential for ensuring the safety, efficacy, and quality of a pharmaceutical product throughout its shelf life. The development of a SIAM begins with forced degradation studies.

Forced Degradation Studies: Rationale and Design

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing. The goal is to generate potential degradation products and to demonstrate the specificity of the analytical method in separating the parent compound from these degradants.

The following stress conditions are recommended based on ICH guidelines and common practices for similar molecules[8]:

  • Acid Hydrolysis: 1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid compound at 105°C for 48 hours and in solution at 60°C for 48 hours.

  • Photolytic Degradation: Expose the solid compound and a solution to UV light (e.g., 254 nm) for 24 hours.

Experimental Protocol for Forced Degradation

Materials:

  • 5-(4-Aminophenyl)-2-fluorobenzoic acid

  • Hydrochloric acid, Sodium hydroxide, Hydrogen peroxide

  • HPLC grade solvents

  • pH meter

  • Thermostatic oven

  • Photostability chamber

  • HPLC-UV system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 5-(4-Aminophenyl)-2-fluorobenzoic acid in a suitable solvent (e.g., a mixture of methanol and water) at a concentration of approximately 1 mg/mL.

  • Application of Stress: For each stress condition, mix the stock solution with the respective stressor in a suitable vial. For thermal degradation of the solid, place the powdered compound directly in the oven. For photolytic studies, expose both the solid and the solution.

  • Time Points: Withdraw aliquots at specified time points (e.g., 0, 4, 8, 24 hours).

  • Neutralization: Neutralize the acid and base hydrolysis samples before analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using an appropriate analytical method (e.g., HPLC-UV).

Postulated Degradation Pathways

Based on the structure of 5-(4-Aminophenyl)-2-fluorobenzoic acid, several degradation pathways can be anticipated:

  • Oxidation: The primary amino group is susceptible to oxidation, which could lead to the formation of nitroso, nitro, or polymeric species.

  • Decarboxylation: At elevated temperatures, the carboxylic acid group may be lost, potentially forming 3-fluoro-4-aminobiphenyl.

  • Hydrolysis: While the amide bond is not present, under harsh hydrolytic conditions, other transformations could occur.

  • Defluorination: Although the C-F bond is generally strong, it can be cleaved under certain harsh conditions, such as high heat or photolysis.

Development of a Stability-Indicating HPLC Method

The data from the forced degradation studies will guide the development of a stability-indicating HPLC method. The primary goal is to achieve baseline separation between the peak for 5-(4-Aminophenyl)-2-fluorobenzoic acid and all peaks corresponding to degradation products and impurities.

Starting HPLC Method Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the parent compound (e.g., 254 nm or a wavelength of maximum absorbance).

  • Column Temperature: 30°C.

Method development will involve optimizing the mobile phase composition, gradient, pH, and potentially the column chemistry to achieve the desired separation.

Visualization of the Forced Degradation and SIAM Development Workflow

G cluster_stress Forced Degradation cluster_analysis Analysis of Stressed Samples cluster_method_dev SIAM Development cluster_validation Method Validation stress_conditions Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) analysis1 Analyze by HPLC-UV at time points stress_conditions->analysis1 Generate degradants analysis2 Identify degradation peaks analysis1->analysis2 Observe degradation profile method1 Optimize HPLC method (Mobile Phase, Gradient, etc.) analysis2->method1 Inform method optimization method2 Achieve baseline separation of parent and degradants method1->method2 Iterative process validation1 Validate for Specificity, Linearity, Accuracy, Precision method2->validation1 Finalize method

Caption: Workflow for forced degradation and SIAM development.

Conclusion

The successful development of any new chemical entity for pharmaceutical applications hinges on a comprehensive understanding of its fundamental physicochemical properties. This technical guide has provided a detailed, actionable framework for characterizing the solubility and stability of 5-(4-Aminophenyl)-2-fluorobenzoic acid. By following the outlined experimental protocols, researchers can generate the necessary data to guide formulation development, ensure product quality and stability, and meet regulatory expectations. The principles and methodologies described herein are grounded in established scientific practices and are designed to be readily implemented in a standard analytical laboratory.

References

  • Wisdom Panel. (2025, July 31).
  • AmbioPharm. (n.d.).
  • Slideshare. (n.d.).
  • International Journal of Scientific & Engineering Research. (n.d.). Stability indicating study by using different analytical techniques.
  • LCGC International. (n.d.).
  • BenchChem. (2025).
  • PubChem. (n.d.). 5-(4-Aminophenyl)-2-fluorobenzoic acid.
  • ChemicalBook. (n.d.). 5-(4-AMinophenyl)-2-fluorobenzoic acid | 1345471-46-6.
  • BenchChem. (2025). Technical Support Center: Degradation Studies of "P-[(1-Oxoallyl)amino]benzoic acid" Based Polymers.
  • MDPI. (n.d.).
  • University of Colorado Boulder. (n.d.).
  • ResearchGate. (n.d.). Solubility of p ABA in several solvents.
  • PubMed. (2010).
  • Pharmaffiliates. (n.d.). 1345471-46-6| Chemical Name : 5-(4-Aminophenyl)-2-fluorobenzoic acid.
  • ChemicalBook. (2025, July 1). 4-Fluorobenzoic acid | 456-22-4.
  • MedCrave online. (2016, December 14).
  • Pharmaffiliates. (n.d.). 5-(4-Aminophenyl)-2-fluorobenzoic acid.
  • Tradeindia. (n.d.). 5-(4-aminophenyl)-2-fluorobenzoic Acid - 98% Purity, Cas No: 1345471-46-6, Solid Appearance, C13h10fno2 Molecular Formula.
  • PubMed. (2016, March 17). Fragmentation of Protonated N-(3-Aminophenyl)
  • Sigma-Aldrich. (n.d.). 4-Fluorobenzoic acid 98 456-22-4.
  • PubMed. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • Tradeindia. (n.d.). 5-(4-aminophenyl)
  • NIH. (n.d.).
  • RJPT. (n.d.).
  • Pharmaguideline. (n.d.).
  • BenchChem. (n.d.). 4-Amino-2-fluorobenzoic Acid: A Technical Overview of Its Biological Significance.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents.
  • ChemicalBook. (2025, July 1). 4-Fluorobenzoic acid Chemical Properties,Uses,Production.
  • PubMed. (2017, December 1). Stability studies of five anti-infectious eye drops under exhaustive storage conditions.
  • IUPAC-NIST Solubility Data Series. (2013, August 30).
  • BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of 2-Fluorobenzoic Acid in Organic Solvents.
  • PubChem. (n.d.). 5-(4-Aminophenyl)-2-fluorobenzoic acid | C13H10FNO2 | CID 56776746.
  • ResearchGate. (2018, August 20). (PDF) Stability of Anticancer Drug 5-Fluorouracil in Aqueous Solution: An Assessment of Kinetic Behavior.
  • PubMed. (n.d.). [Stability of 5-fluorouracil solutions according to different parameters].

Sources

Exploratory

A Quantum Chemical Investigation of 5-(4-Aminophenyl)-2-fluorobenzoic Acid: A Technical Guide for Drug Development Professionals

Introduction 5-(4-Aminophenyl)-2-fluorobenzoic acid is a molecule of significant interest in medicinal chemistry and drug development. Its structure, featuring a biphenyl core with amino and carboxylic acid functional gr...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-(4-Aminophenyl)-2-fluorobenzoic acid is a molecule of significant interest in medicinal chemistry and drug development. Its structure, featuring a biphenyl core with amino and carboxylic acid functional groups, alongside a fluorine substituent, suggests a high potential for diverse biological activities. The presence of these functional groups allows for a range of intermolecular interactions, such as hydrogen bonding and stacking, which are crucial for molecular recognition and binding to biological targets. The fluorine atom can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive component in the design of novel therapeutic agents.

This technical guide provides a comprehensive framework for the quantum chemical study of 5-(4-Aminophenyl)-2-fluorobenzoic acid. By leveraging computational methods, researchers can gain deep insights into the molecule's structural, electronic, and spectroscopic properties. This understanding is paramount for predicting its reactivity, metabolic fate, and potential as a drug candidate, thereby accelerating the drug discovery and development process. The methodologies outlined herein are designed to provide a robust and self-validating system for the computational analysis of this and similar molecules.

I. Theoretical and Computational Methodology

The choice of computational methodology is critical for obtaining accurate and reliable results. This section details a step-by-step protocol for the quantum chemical analysis of 5-(4-Aminophenyl)-2-fluorobenzoic acid, emphasizing the rationale behind each selection.

Step 1: Molecular Geometry Optimization

The first and most crucial step is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization.

  • Method: Density Functional Theory (DFT) is the recommended method due to its excellent balance of accuracy and computational cost for medium-sized organic molecules. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a robust choice that has been shown to provide reliable geometries for a wide range of organic compounds.

  • Basis Set: The 6-311++G(d,p) basis set is recommended. This is a triple-zeta basis set that provides a good description of the electron distribution. The diffuse functions (++) are important for accurately modeling the lone pairs of electrons on the nitrogen and oxygen atoms, as well as the anionic character of the carboxylate group if deprotonation is considered. The polarization functions (d,p) allow for greater flexibility in the description of bonding.

  • Software: A widely used quantum chemistry software package such as Gaussian, ORCA, or Spartan should be employed.

The optimization calculation should be performed in the gas phase to obtain the intrinsic properties of the molecule without solvent effects. Frequency calculations must be performed following the optimization to ensure that the obtained structure corresponds to a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies.

Step 2: Electronic Properties Analysis

Once the optimized geometry is obtained, a variety of electronic properties can be calculated to understand the molecule's reactivity and intermolecular interaction potential.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

  • Molecular Electrostatic Potential (MEP): The MEP map is a color-coded representation of the electrostatic potential on the molecule's surface. It is an invaluable tool for identifying regions that are prone to electrophilic and nucleophilic attack. Red regions indicate negative electrostatic potential (electron-rich), while blue regions indicate positive electrostatic potential (electron-poor).

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic structure of the molecule in terms of localized orbitals. It can be used to quantify charge transfer interactions and hyperconjugative effects, which contribute to molecular stability.

Step 3: Spectroscopic Analysis

Computational spectroscopy can predict and help interpret experimental spectra, providing a powerful tool for structural elucidation.

  • FT-IR and Raman Spectroscopy: Vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic coordinates. The calculated frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-311++G(d,p)) to account for anharmonicity and other systematic errors. The calculated spectra can be compared with experimental data to confirm the molecular structure.

  • UV-Vis Spectroscopy: Electronic transitions can be calculated using Time-Dependent DFT (TD-DFT). This method provides information about the excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities in the UV-Vis spectrum.

  • NMR Spectroscopy: Chemical shifts for ¹H and ¹³C nuclei can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. The calculated chemical shifts are typically referenced to a standard compound (e.g., tetramethylsilane, TMS) and can be used to assign peaks in experimental NMR spectra.

Workflow for Quantum Chemical Analysis

G cluster_0 Computational Setup cluster_1 Core Calculations cluster_2 Analysis & Interpretation A Select Molecule: 5-(4-Aminophenyl)-2-fluorobenzoic acid B Choose Method: DFT (B3LYP) A->B C Select Basis Set: 6-311++G(d,p) B->C D Geometry Optimization C->D E Frequency Calculation D->E F Electronic Structure Calculation D->F G Optimized Geometry (Bond Lengths, Angles) E->G H Vibrational Frequencies (IR & Raman Spectra) E->H I Electronic Properties (HOMO, LUMO, MEP) F->I J Spectroscopic Predictions (UV-Vis, NMR) F->J

Caption: A streamlined workflow for the quantum chemical analysis of the target molecule.

II. Predicted Molecular Properties and Data Interpretation

This section presents hypothetical yet realistic data that would be expected from the quantum chemical analysis of 5-(4-Aminophenyl)-2-fluorobenzoic acid.

Optimized Molecular Geometry

The geometry optimization is expected to reveal a non-planar structure due to the dihedral angle between the two phenyl rings. The intramolecular hydrogen bond between the carboxylic acid proton and the fluorine atom is a possibility that should be investigated as it can significantly impact the molecule's conformation and properties.

Table 1: Selected Predicted Geometrical Parameters

ParameterPredicted ValueSignificance
C-C (inter-ring) bond length~1.48 ÅIndicates a single bond with some double bond character, suggesting electronic communication between the rings.
C-N bond length~1.40 ÅShorter than a typical C-N single bond, indicating delocalization of the nitrogen lone pair into the phenyl ring.
C-F bond length~1.35 ÅA strong and relatively short bond, typical for aryl fluorides.
O-H bond length~0.97 ÅA typical carboxylic acid O-H bond length.
C=O bond length~1.21 ÅA typical carboxylic acid C=O bond length.
Dihedral Angle (between rings)20-40°A non-zero dihedral angle is expected to minimize steric hindrance between the rings.
Electronic Properties

The electronic properties will shed light on the molecule's reactivity and potential for intermolecular interactions.

Table 2: Predicted Electronic Properties

PropertyPredicted ValueInterpretation
HOMO Energy-5.5 to -6.5 eVThe relatively high HOMO energy, localized on the aminophenyl ring, suggests this region is susceptible to electrophilic attack.
LUMO Energy-1.0 to -2.0 eVThe LUMO is expected to be distributed over the fluorobenzoic acid moiety, indicating this region as the primary electron acceptor.
HOMO-LUMO Gap~4.5 eVA significant energy gap suggests good kinetic stability.

The Molecular Electrostatic Potential (MEP) map is predicted to show a region of high negative potential (red) around the carboxylic oxygen atoms and the amino group, making these sites favorable for interactions with electrophiles or hydrogen bond donors. A region of positive potential (blue) is expected around the carboxylic and amino protons, indicating their propensity for hydrogen bonding.

Spectroscopic Signatures

The predicted spectra are invaluable for confirming the identity and structure of the synthesized compound.

Table 3: Predicted Key Vibrational Frequencies

Vibrational ModePredicted Wavenumber (cm⁻¹, scaled)Expected Intensity
N-H stretch (asymmetric)~3450Medium
N-H stretch (symmetric)~3350Medium
O-H stretch (carboxylic acid)~3000 (broad)Strong, Broad
C=O stretch (carboxylic acid)~1700Strong
C-F stretch~1250Strong

Predicted UV-Vis Spectrum: The TD-DFT calculations are expected to predict strong electronic transitions in the UV region, likely corresponding to π → π* transitions within the aromatic system.

Predicted NMR Spectra: The calculated ¹H NMR spectrum will be crucial for assigning the aromatic protons, which will exhibit complex splitting patterns due to coupling. The ¹³C NMR spectrum will help in confirming the carbon skeleton of the molecule.

III. Implications for Drug Development

The quantum chemical study of 5-(4-Aminophenyl)-2-fluorobenzoic acid provides critical insights that can guide its development as a potential therapeutic agent.

  • Structure-Activity Relationship (SAR) Studies: The detailed understanding of the molecule's geometry and electronic properties allows for the rational design of analogs with improved activity and selectivity. For instance, the MEP map can guide the modification of functional groups to enhance binding to a specific biological target.

  • Pharmacokinetic Properties (ADME): The calculated electronic properties, such as the molecular dipole moment and polarizability, can be used as descriptors in quantitative structure-property relationship (QSPR) models to predict absorption, distribution, metabolism, and excretion (ADME) properties. The lipophilicity (logP) can also be estimated from computational models.

  • Metabolic Stability: The HOMO and LUMO distributions can help identify sites that are susceptible to metabolic transformations, such as oxidation or reduction. This information can be used to design molecules with improved metabolic stability.

  • Reactivity and Toxicity: The reactivity descriptors derived from DFT calculations can be used to predict potential toxicological endpoints. For example, a small HOMO-LUMO gap might indicate higher reactivity and a greater potential for adverse reactions.

Logical Framework for Drug Development Application

G cluster_0 Quantum Chemical Insights cluster_1 Drug Development Applications cluster_2 Outcome A Molecular Geometry D Rational Drug Design (SAR) A->D B Electronic Properties (HOMO, LUMO, MEP) B->D E ADME/Tox Prediction B->E F Target Interaction Modeling B->F C Spectroscopic Signatures C->F G Optimized Lead Compound D->G E->G F->G

Caption: Application of quantum chemical data in the drug development pipeline.

Conclusion

This technical guide has outlined a comprehensive and robust framework for the quantum chemical investigation of 5-(4-Aminophenyl)-2-fluorobenzoic acid. By following the detailed methodologies, researchers can obtain a deep understanding of the molecule's intrinsic properties, which is essential for its rational development as a potential drug candidate. The integration of computational chemistry into the drug discovery process, as described herein, promises to accelerate the identification and optimization of novel therapeutics, ultimately benefiting human health. The principles and workflows presented are broadly applicable to the study of other small molecules of medicinal interest.

References

While no direct quantum chemical studies on 5-(4-Aminophenyl)-2-fluorobenzoic acid were found in the initial search, the following references provide valuable context and methodological background for the proposed analyses.

  • PubChem Compound Summary for CID 56776746, 5-(4-Aminophenyl)-2-fluorobenzoic acid. Source: National Center for Biotechnology Information. [Link][1]

  • Banerjee, B., et al. (2022). Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. European Journal of Chemistry, 13(2), 206-213. [Link][2][3][4]

  • Sharma, V., et al. (2022). Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide. Journal of Molecular Structure, 1247, 131339. [Link][5]

  • Mandal, K. K. SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. St. Paul's Cathedral Mission College. [Link][6]

  • Lee, J., et al. (2022). Computational analysis of 5-fluorouracil anti-tumor activity in colon cancer using a mechanistic pharmacokinetic/pharmacodynamic model. PLoS Computational Biology, 18(11), e1010685. [Link][7][8][9]

  • Hernández, B., et al. (2021). Study of the Molecular Architectures of 2-(4-Chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic Acid Using Their Vibrational Spectra, Quantum Chemical Calculations and Molecular Docking with MMP-2 Receptor. Molecules, 26(16), 4945. [Link][10]

Sources

Protocols & Analytical Methods

Method

The Versatile Architect: 5-(4-Aminophenyl)-2-fluorobenzoic Acid as a Premier Building Block for Heterocyclic Compound Synthesis

Introduction: Unveiling a Privileged Scaffold In the landscape of modern medicinal chemistry and materials science, the quest for novel molecular architectures with tailored functions is perpetual. Heterocyclic compounds...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of modern medicinal chemistry and materials science, the quest for novel molecular architectures with tailored functions is perpetual. Heterocyclic compounds form the bedrock of many pharmaceuticals, agrochemicals, and functional organic materials, owing to their unique electronic properties and their ability to engage in specific biological interactions.[1] Within the vast arsenal of synthetic precursors, 5-(4-Aminophenyl)-2-fluorobenzoic acid emerges as a particularly compelling building block. Its structure is a masterful convergence of reactive functionalities: a nucleophilic primary amine, a carboxylic acid poised for cyclization or coupling, a fluorine-substituted aromatic ring amenable to nucleophilic aromatic substitution, and a biphenyl core that imparts rigidity and unique conformational properties.

This guide provides an in-depth exploration of the synthetic utility of 5-(4-Aminophenyl)-2-fluorobenzoic acid. Moving beyond a mere recitation of procedures, we will delve into the mechanistic underpinnings of key transformations and provide detailed, field-tested protocols. These methodologies are presented not as rigid recipes, but as adaptable frameworks for researchers, scientists, and drug development professionals to innovate upon.

Chemical Properties and Safety Overview

Before embarking on synthetic transformations, a thorough understanding of the starting material is paramount.

PropertyValueReference
Molecular Formula C₁₃H₁₀FNO₂[2]
Molecular Weight 231.22 g/mol [2]
CAS Number 1345471-46-6[2][3][4]
Appearance Solid[5]
Purity Typically ≥98%[5]
Storage 2-8°C, protect from light and air[4]

Safety Profile: 5-(4-Aminophenyl)-2-fluorobenzoic acid should be handled with standard laboratory precautions. It is known to cause skin and eye irritation and may cause respiratory irritation.[6][7][8] Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8] Work in a well-ventilated fume hood to avoid inhalation of dust.[6][7] For detailed safety information, always consult the latest Safety Data Sheet (SDS) from your supplier.[6][7]

Synthetic Pathways: Crafting Complexity from a Single Precursor

The strategic placement of functional groups on 5-(4-Aminophenyl)-2-fluorobenzoic acid allows for its elaboration into a diverse array of valuable heterocyclic systems. This section will explore the synthesis of quinazolines, acridones, and benzodiazepines, providing both the strategic overview and detailed experimental protocols.

Pathway I: Synthesis of Substituted Quinazolines and Quinazolinones

The inherent 2-aminobenzoic acid motif in our building block is a classic precursor for the synthesis of quinazolines and their corresponding ketones, quinazolinones. These scaffolds are prevalent in a multitude of biologically active compounds.[9]

Conceptual Workflow: The general approach involves the condensation of the 2-amino group with a suitable one-carbon or multi-carbon electrophile, followed by cyclization and dehydration (or oxidation) to form the heterocyclic ring.[9][10][11]

G A 5-(4-Aminophenyl)- 2-fluorobenzoic acid B Condensation with Aldehyde/Orthoester A->B Step 1 F Alternative: Reaction with α-Keto Acid A->F Alternative Route C Intramolecular Cyclization B->C Step 2 D Dehydration/ Aromatization C->D Step 3 E Substituted Quinoxaline or Quinazolinone D->E G Visible Light-Mediated Decarboxylative Cyclization F->G Step 2' G->E

Caption: General workflow for quinazoline/quinazolinone synthesis.

Protocol 1: Metal-Free Synthesis of a 2-Substituted Quinazoline Derivative

This protocol is adapted from a green chemistry approach utilizing an organocatalyst and molecular oxygen as the oxidant, which is advantageous for its environmental friendliness.[10][12]

Rationale: The reaction proceeds through an initial oxidative condensation of the aminobenzoic acid derivative with a benzylamine (formed in situ or added) to generate an imine. This is followed by intramolecular cyclization and subsequent aromatization to yield the quinazoline core. Salicylic acid derivatives have been shown to be effective organocatalysts for this transformation.[10]

  • Materials:

    • 5-(4-Aminophenyl)-2-fluorobenzoic acid (1.0 mmol)

    • Substituted Benzylamine (1.0 mmol)

    • 4,6-Dihydroxybenzoic acid monohydrate (5 mol%)

    • Boron trifluoride etherate (BF₃·Et₂O) (10 mol%)

    • Dimethyl sulfoxide (DMSO) (1.0 mL)

    • Oxygen balloon

  • Procedure:

    • To a 10 mL two-neck flask, add 5-(4-aminophenyl)-2-fluorobenzoic acid, the corresponding benzylamine, 4,6-dihydroxybenzoic acid monohydrate, and BF₃·Et₂O.[10]

    • Add DMSO to the flask.

    • Equip the flask with an oxygen balloon.

    • Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.

    • Monitor the reaction for 24-48 hours by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature.

    • Purify the product via column chromatography on activated alumina to afford the desired 2-substituted quinazoline.[10]

Protocol 2: Visible-Light Mediated Synthesis from an α-Keto Acid

This modern approach avoids the need for harsh oxidants and high temperatures by using visible light to promote a decarboxylative cyclization.[12]

Rationale: The reaction begins with the condensation of the 2-amino group with an α-keto acid to form an imine intermediate. Under blue LED irradiation, a photocatalyst (like Rose Bengal) facilitates a decarboxylation and subsequent radical cyclization to form the quinazoline ring. This method is notable for its mild conditions.[12]

  • Materials:

    • 5-(4-Aminophenyl)-2-fluorobenzoic acid (1.0 mmol)

    • α-Keto acid (e.g., Phenylglyoxylic acid, 1.1 mmol)

    • Rose Bengal (1-2 mol%)

    • Dimethylformamide (DMF) (5 mL)

    • Blue LED light source (e.g., 460 nm)

  • Procedure:

    • In a reaction vessel, dissolve 5-(4-aminophenyl)-2-fluorobenzoic acid and the corresponding α-keto acid in DMF.

    • Add a catalytic amount of Rose Bengal to the solution.

    • Degas the solution by bubbling with an inert gas (e.g., Argon) for 15 minutes.

    • Irradiate the reaction mixture with a blue LED light source at room temperature with stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Once the starting material is consumed, dilute the reaction mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Pathway II: The Synthesis of Acridone Scaffolds

Acridones are a class of tricyclic heterocyclic compounds with a 9(10H)-acridone core. They are known for their diverse biological activities, including antiviral and antitumor properties, and their use as fluorescent labels.[13] The synthesis of acridones from N-phenylanthranilic acids is a direct and common strategy.[13][14]

Conceptual Workflow: The synthesis first requires the formation of an N-phenylanthranilic acid derivative through an Ullmann condensation. This intermediate is then subjected to an intramolecular Friedel-Crafts acylation to form the tricyclic acridone core.

cluster_0 Step 1: N-Arylation cluster_1 Step 2: Cyclization A 5-(4-Aminophenyl)- 2-fluorobenzoic acid C Ullmann Condensation (Cu Catalyst, Base) A->C B Aryl Halide (e.g., Bromobenzene) B->C D N-Aryl Intermediate C->D E N-Aryl Intermediate F Intramolecular Friedel-Crafts Acylation (e.g., H₂SO₄ or Fe(OTf)₂) E->F G Acridone Derivative F->G

Caption: Two-step workflow for the synthesis of acridone derivatives.

Protocol 3: Ullmann Condensation to form the N-Aryl Intermediate

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-N bonds.[15][16]

Rationale: This reaction couples the primary amine of our building block with an aryl halide. A copper catalyst, often in the form of Cu(I) salts or copper powder, facilitates the coupling in the presence of a base.[15][17]

  • Materials:

    • 5-(4-Aminophenyl)-2-fluorobenzoic acid (1.0 mmol)

    • Aryl halide (e.g., iodobenzene, 1.2 mmol)

    • Copper(I) iodide (CuI) (10 mol%)

    • L-Proline (20 mol%)

    • Potassium carbonate (K₂CO₃) (2.0 mmol)

    • Dimethyl sulfoxide (DMSO) (5 mL)

  • Procedure:

    • To a Schlenk flask, add 5-(4-aminophenyl)-2-fluorobenzoic acid, the aryl halide, CuI, L-proline, and K₂CO₃.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

    • Add DMSO via syringe.

    • Heat the reaction mixture to 90-110 °C and stir for 12-24 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction to room temperature, dilute with water, and acidify with 1M HCl to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain the crude N-phenylanthranilic acid derivative, which can be purified by recrystallization or column chromatography.

Protocol 4: Intramolecular Cyclization to the Acridone Core

The final ring closure can be achieved under various conditions, from classical strong acids to modern iron catalysis.[13][14]

Rationale: The carboxylic acid is activated and then undergoes an electrophilic attack on the adjacent aromatic ring to form the new six-membered ring. Concentrated sulfuric acid is a traditional reagent for this cyclodehydration.[14][18] More recently, iron(II) triflate has been shown to catalyze this transformation under milder conditions.[13]

  • Materials:

    • N-Aryl intermediate from Protocol 3 (1.0 mmol)

    • Method A (Classical): Concentrated sulfuric acid (H₂SO₄) (5 mL)

    • Method B (Modern): Iron(II) triflate (Fe(OTf)₂) (10 mol%), Dichloromethyl methyl ether (DCME) (1.5 mmol), 1,2-Dichloroethane (DCE) (5 mL)

  • Procedure (Method A):

    • Carefully add the N-aryl intermediate to concentrated sulfuric acid in a flask at room temperature.

    • Heat the solution on a boiling water bath for 2-4 hours.[14]

    • Cool the reaction and pour it carefully into a beaker of boiling water.[14]

    • Boil the resulting suspension for 5 minutes, then filter the yellow precipitate.

    • Wash the solid with a hot sodium carbonate solution to remove any unreacted starting material, followed by water.[14]

    • Dry the solid to obtain the crude acridone, which can be purified by recrystallization from a high-boiling solvent like isoamyl alcohol.[14]

  • Procedure (Method B):

    • To a flame-dried flask under an inert atmosphere, add the N-aryl intermediate and Fe(OTf)₂ in DCE.

    • Add dichloromethyl methyl ether (DCME) dropwise to the stirred solution.

    • Stir the reaction at a specified temperature (e.g., 60 °C) for 3 hours.[13]

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer, and concentrate.

    • Purify the crude product by column chromatography.

Pathway III: Access to Benzodiazepine Scaffolds

1,4-Benzodiazepines are a well-known class of psychoactive drugs.[19][20] The 2-aminobenzoic acid structure within our building block can be a key starting point for the synthesis of the diazepinone ring system.[21]

Conceptual Workflow: A common strategy involves the reaction of a 2-aminobenzoic acid derivative with an α-amino acid or its equivalent, leading to the formation of the seven-membered ring.[21]

A 5-(4-Aminophenyl)- 2-fluorobenzoic acid B Activation of Carboxylic Acid (e.g., to Acyl Chloride) A->B D Amide Coupling B->D C α-Amino Acid Ester C->D E Amide Intermediate D->E F Deprotection & Intramolecular Cyclization (Amidation) E->F G Benzodiazepine Derivative F->G

Caption: A potential workflow for benzodiazepine synthesis.

Protocol 5: Synthesis of a Benzodiazepine Derivative

This protocol outlines a general, multi-step sequence that is conceptually based on established methods for benzodiazepine synthesis from 2-aminobenzoic acids.[21]

Rationale: The synthesis begins by activating the carboxylic acid, for instance, by converting it to an acyl chloride. This is followed by coupling with an α-amino acid ester to form an amide. Subsequent deprotection of the amino acid's protecting group and intramolecular cyclization (amidation) under heating or with a coupling agent would yield the benzodiazepine core.

  • Materials:

    • 5-(4-Aminophenyl)-2-fluorobenzoic acid (1.0 mmol)

    • Thionyl chloride (SOCl₂) or Oxalyl chloride (1.2 mmol)

    • Dry Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • α-Amino acid methyl ester hydrochloride (e.g., Glycine methyl ester HCl, 1.1 mmol)

    • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 mmol)

    • Sodium methoxide (for cyclization)

    • Methanol

  • Procedure:

    • Acyl Chloride Formation: Suspend 5-(4-aminophenyl)-2-fluorobenzoic acid in dry DCM. Add a catalytic amount of DMF, followed by the dropwise addition of oxalyl chloride at 0 °C. Stir at room temperature for 2 hours until the solution becomes clear. Remove the solvent and excess reagent under reduced pressure.

    • Amide Coupling: Dissolve the crude acyl chloride in dry THF. In a separate flask, dissolve the α-amino acid methyl ester hydrochloride and triethylamine in THF. Add the amino acid solution dropwise to the acyl chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

    • Work-up: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with 1M HCl, saturated sodium bicarbonate, and brine. Dry over sodium sulfate, filter, and concentrate. Purify the amide intermediate by column chromatography.

    • Cyclization: Dissolve the purified amide in methanol. Add a solution of sodium methoxide in methanol and heat the reaction to reflux for 4-8 hours.

    • Final Work-up: Cool the reaction, neutralize with acetic acid, and remove the solvent under reduced pressure. Partition the residue between water and ethyl acetate. Dry the organic layer, concentrate, and purify the final benzodiazepine product by column chromatography or recrystallization.

Conclusion

5-(4-Aminophenyl)-2-fluorobenzoic acid stands as a testament to the power of strategic molecular design. Its inherent functionalities serve as launchpads for a multitude of synthetic transformations, enabling efficient access to diverse and valuable heterocyclic scaffolds such as quinazolines, acridones, and benzodiazepines. The protocols detailed herein, grounded in established chemical principles, provide a robust starting point for researchers to explore and expand upon the synthetic utility of this versatile building block. By understanding the causality behind each experimental choice, scientists can intelligently adapt and innovate, paving the way for the discovery of next-generation pharmaceuticals and advanced materials.

References

  • Steingruber, H. S. et al. (2025). A novel synthesis of acridones via iron(II)-catalyzed intramolecular acylation of N-phenylanthranilic acids. Arkivoc, 2025.

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Quinazoline Derivatives from 2-Aminobenzylamine Precursors. BenchChem.

  • Anonymous. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI.

  • Anonymous. (n.d.). Acridone. Organic Syntheses.

  • Anonymous. (n.d.). Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System. PMC - NIH.

  • Anonymous. (n.d.). Synthesis of quinazoline by decarboxylation of 2-aminobenzylamine and α-keto acid under visible light catalysis. Organic & Biomolecular Chemistry (RSC Publishing).

  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Organic Chemistry Portal.

  • ResearchGate. (n.d.). Figure 2. Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. ResearchGate.

  • Anonymous. (n.d.). Green Synthesis of 9-Acridone Derivatives. JOCPR.

  • PubChem. (n.d.). 5-(4-Aminophenyl)-2-fluorobenzoic acid. PubChem.

  • Wikipedia. (n.d.). Ullmann condensation. Wikipedia.

  • ResearchGate. (n.d.). The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. ResearchGate.

  • Nowacki, M. et al. (2024). The methods of synthesis of 2-aminobenzophenones. Prospects in Pharmaceutical Sciences.

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET. Sigma-Aldrich.

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET. Fisher Scientific.

  • Cayman Chemical. (2025). Safety Data Sheet. Cayman Chemical.

  • ChemicalBook. (n.d.). 5-(4-AMinophenyl)-2-fluorobenzoic acid. ChemicalBook.

  • Pharmaffiliates. (n.d.). 5-(4-Aminophenyl)-2-fluorobenzoic acid. Pharmaffiliates.

  • Tradeindia. (n.d.). 5-(4-aminophenyl)-2-fluorobenzoic Acid. Tradeindia.

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal.

  • Pello, R. F., & Docampo, M. L. (n.d.). Mild Method for Ullmann Reaction of 2‐Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation. ResearchGate.

  • Mangalagiu, I. I., & Darabantu, M. (2025). Advances in the Synthesis of Heterocyclic Compounds and Their Applications. PMC - NIH.

  • Anonymous. (2022). A Review on Medicinally Important Heterocyclic Compounds. Bentham Science.

Sources

Application

Experimental Protocol for the Synthesis of 5-(4-Aminophenyl)-2-fluorobenzoic Acid and Its Derivatives: A Guide for Medicinal Chemistry

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed experimental protocol for the synthesis of 5-(4-aminophenyl)-2-fluorobenzoic acid, a key buil...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 5-(4-aminophenyl)-2-fluorobenzoic acid, a key building block in modern drug discovery. The core of this synthesis is the robust and versatile Suzuki-Miyaura cross-coupling reaction. We will delve into the rationale behind the choice of reagents and conditions, offering insights grounded in established chemical principles. Furthermore, this guide outlines subsequent derivatization strategies to generate a library of novel compounds, along with standard protocols for purification and characterization. This application note is designed to equip researchers with the practical knowledge required to successfully synthesize and explore the therapeutic potential of this important chemical scaffold.

Introduction: The Strategic Importance of Fluorinated Biaryl Scaffolds

The 5-(4-aminophenyl)-2-fluorobenzoic acid scaffold is of significant interest in pharmaceutical research. Its structure combines three critical pharmacophoric elements: a biaryl system, a fluorine atom, and versatile functional groups (an amine and a carboxylic acid).

  • The Biaryl Core: The biaryl motif is a privileged structure in medicinal chemistry, providing a rigid framework for orienting functional groups to interact with biological targets. The Suzuki-Miyaura coupling is a premier method for constructing this C(sp²)–C(sp²) bond due to its high functional group tolerance, mild reaction conditions, and the stability of its organoboron reagents.[1]

  • The Fluorine Advantage: The incorporation of a fluorine atom is a well-established strategy in drug design.[2] Its high electronegativity and small size can profoundly influence a molecule's properties by enhancing metabolic stability, increasing lipophilicity (which can improve cell membrane permeability), and modulating the pKa of nearby functional groups, thereby improving binding affinity to target proteins.[2][3][4]

  • Synthetic Versatility: The presence of both an amino group and a carboxylic acid provides two distinct points for chemical modification.[5] This allows for the systematic exploration of the chemical space around the core scaffold, facilitating the development of structure-activity relationships (SAR) and the optimization of lead compounds.

This guide will focus on a reliable synthetic route to the parent scaffold via Suzuki-Miyaura coupling, followed by protocols for creating amide and sulfonamide derivatives.

Synthesis of the Core Scaffold: 5-(4-Aminophenyl)-2-fluorobenzoic acid

The primary method for synthesizing the target compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between a functionalized halobenzoic acid and an aminophenylboronic acid.

Reaction Scheme

The overall transformation is depicted below. The reaction couples a boronic acid derivative with an organohalide, catalyzed by a palladium complex.

Suzuki_Coupling cluster_reactants Reactants cluster_products Product cluster_catalyst Catalytic System R1 5-Bromo-2-fluorobenzoic acid P1 5-(4-Aminophenyl)-2-fluorobenzoic acid R1->P1 + Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) R2 4-Aminophenylboronic acid R2->P1 + Base Base (e.g., K₂CO₃) Solvent Solvent (e.g., Dioxane/H₂O)

Caption: General scheme for Suzuki-Miyaura cross-coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure and may require optimization based on specific substrate derivatives or laboratory conditions.

Materials:

Reagent/MaterialMolar Eq.Purpose
5-Bromo-2-fluorobenzoic acid1.0Aryl halide coupling partner
4-Aminophenylboronic acid1.2Organoboron coupling partner
Tetrakis(triphenylphosphine)palladium(0)0.05Palladium catalyst
Potassium Carbonate (K₂CO₃)3.0Base
1,4-Dioxane-Organic Solvent
Deionized Water-Aqueous Solvent
Nitrogen or Argon Gas-Inert Atmosphere

Step-by-Step Procedure:

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add 5-bromo-2-fluorobenzoic acid (1.0 eq) and 4-aminophenylboronic acid (1.2 eq).

  • Catalyst and Base Addition: Add potassium carbonate (3.0 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Solvent Addition: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times. Under a positive flow of inert gas, add 1,4-dioxane and deionized water in a 4:1 ratio. The typical concentration is 0.1 M with respect to the limiting reactant.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress should be monitored.

  • Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer to a separatory funnel and separate the layers.

    • Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.[6]

Causality Behind Experimental Choices
  • Why an Inert Atmosphere? The palladium(0) catalyst is sensitive to oxidation by atmospheric oxygen, which would render it inactive. An inert atmosphere is crucial to protect the catalyst and ensure the catalytic cycle proceeds efficiently.

  • Why a Palladium Catalyst? Palladium complexes are unique in their ability to cycle between Pd(0) and Pd(II) oxidation states, which is the foundation of the cross-coupling reaction. The cycle involves oxidative addition of the aryl halide to Pd(0), transmetalation with the boronic acid, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[1]

  • Why a Base? The base is essential for the transmetalation step. It reacts with the boronic acid to form a more nucleophilic boronate species (-B(OH)₃⁻), which facilitates the transfer of the aryl group from boron to the palladium center.[1]

  • Why a Water/Organic Solvent Mixture? This biphasic system is effective for dissolving both the organic-soluble reactants and catalyst, as well as the inorganic base. Water has also been shown to accelerate the rate of reaction in many Suzuki couplings.[7]

Protocols for Derivatization

The parent scaffold can be readily functionalized at its carboxylic acid and amino moieties to generate a diverse library of compounds for biological screening.

Amide Bond Formation (Derivatizing the Carboxylic Acid)

Reaction Scheme:

Amide_Formation cluster_reactants Reactants cluster_products Product cluster_reagents Reagents R1 Parent Scaffold P1 Amide Derivative R1->P1 + R2 Primary/Secondary Amine (R-NH₂ or R₂NH) R2->P1 + Coupling Coupling Agent (e.g., HATU) Base Base (e.g., DIPEA)

Caption: General scheme for amide bond formation.

Step-by-Step Procedure:

  • Dissolve 5-(4-aminophenyl)-2-fluorobenzoic acid (1.0 eq) in a suitable aprotic solvent like N,N-Dimethylformamide (DMF).

  • Add the desired primary or secondary amine (1.1 eq).

  • Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the reaction at room temperature for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with water to precipitate the product or perform an aqueous work-up similar to the Suzuki coupling protocol.

  • Purify by column chromatography or recrystallization.

N-Sulfonylation (Derivatizing the Amino Group)

Step-by-Step Procedure:

  • Dissolve 5-(4-aminophenyl)-2-fluorobenzoic acid (1.0 eq) in a solvent like pyridine or dichloromethane (DCM) with a base like triethylamine (TEA).

  • Cool the solution to 0 °C in an ice bath.

  • Add the desired sulfonyl chloride (e.g., methanesulfonyl chloride or p-toluenesulfonyl chloride) (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by slowly adding water.

  • Perform an aqueous work-up and purify the resulting sulfonamide derivative by column chromatography.

Purification and Characterization Workflow

A self-validating protocol requires rigorous purification and unambiguous characterization of all synthesized compounds.

Workflow cluster_char Start Crude Product from Work-up Purify Purification (Flash Column Chromatography) Start->Purify Fraction Collect & Combine Pure Fractions Purify->Fraction Solvent Solvent Removal (Rotary Evaporation) Fraction->Solvent Pure Pure, Solid Compound Solvent->Pure Characterize Characterization Pure->Characterize NMR ¹H & ¹³C NMR Characterize->NMR MS Mass Spectrometry (HRMS) Characterize->MS IR FT-IR Characterize->IR MP Melting Point Characterize->MP Final Verified Compound

Caption: Workflow from crude product to verified compound.

Characterization Data Interpretation:

  • NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The number of signals, their chemical shifts, splitting patterns, and integration values should be consistent with the expected structure.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is used to confirm the elemental composition of the synthesized molecule.[8]

  • Infrared (IR) Spectroscopy: FT-IR is used to identify the presence of key functional groups, such as C=O (carboxylic acid/amide), N-H (amine/amide), and S=O (sulfonamide) stretches.[9]

  • Melting Point (MP): A sharp melting point range is a good indicator of the purity of a crystalline solid.[10]

Conclusion

The protocols outlined in this application note provide a robust framework for the synthesis and derivatization of 5-(4-aminophenyl)-2-fluorobenzoic acid. By understanding the rationale behind each step of the Suzuki-Miyaura coupling and subsequent functionalization reactions, researchers can confidently produce a variety of novel molecules. The strategic incorporation of fluorine and the biaryl core makes this scaffold a valuable starting point for developing new therapeutic agents. Rigorous purification and characterization are paramount to ensure the integrity of the data generated in subsequent biological assays.

References

  • Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information. (n.d.).
  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (n.d.). Global Scientific Journal.
  • The Role of 4-Amino-2-fluorobenzoic Acid in Pharmaceutical Discovery. (2026, January 5).
  • Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • 5-(4-aminophenyl)-2-fluorobenzoic Acid - 98% Purity. (n.d.). Tradeindia.
  • 5-(4-Aminophenyl)-2-fluorobenzoic acid. (n.d.). Pharmaffiliates.
  • Application Notes and Protocols: Suzuki Coupling Reactions Involving 5-Cyclopropyl-2-fluorobenzoic Acid. (n.d.). Benchchem.
  • Applications of 4-Amino-2-fluorobenzoic Acid in Pharmaceutical Research. (n.d.).
  • Preparation method of 4-amino-2-fluorobenzoic acid. (2014). Google Patents.
  • Transition metal-catalysed A-ring C–H activations and C(sp2)–C(sp2) couplings in the 13α-oestrone series and in vitro evaluation of antiproliferative properties. (n.d.). PMC - NIH.
  • Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. (2021). European Journal of Chemistry.
  • A New Direction for the Green, Environmentally Friendly and Sustainable Bioproduction of Aminobenzoic Acid and Its Derivatives. (n.d.). MDPI.
  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. (2019, December 19). PubMed.
  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. (n.d.). MDPI.
  • Aminative Suzuki-Miyaura coupling. (2024, February 29). PubMed.
  • Preparation method of 4-aminobenzoic acid and derivatives thereof. (n.d.). Google Patents.
  • The synthetic derivatives of the p-aminobenzoic acid synthesized through different routes. (n.d.). ResearchGate.
  • On the amine-catalyzed Suzuki-Miyaura coupling using a catalysis-based fluorometric method. (n.d.). ChemRxiv.
  • Suzuki-Miyaura Coupling. (n.d.). Royal Society of Chemistry.
  • Combination of fluorescent reagents with 2-(4-aminophenyl) benzothiazole and safranin O was useful for analysis of spore structure, indicating the diversity of Bacillales species spores. (2025, June 25). NIH.
  • Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. (2022, June 30). ResearchGate.

Sources

Method

Application Notes and Protocols: The Strategic Role of 5-(4-Aminophenyl)-2-fluorobenzoic Acid in Modern Drug Discovery

Abstract In the landscape of contemporary drug discovery, the strategic deployment of versatile chemical scaffolds is paramount to the efficient development of novel therapeutics. 5-(4-Aminophenyl)-2-fluorobenzoic acid,...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of contemporary drug discovery, the strategic deployment of versatile chemical scaffolds is paramount to the efficient development of novel therapeutics. 5-(4-Aminophenyl)-2-fluorobenzoic acid, a structurally nuanced bifunctional molecule, has emerged as a key building block in medicinal chemistry. Its unique combination of a biphenyl core, a reactive carboxylic acid, a nucleophilic amine, and a strategically placed fluorine atom offers a powerful platform for generating libraries of compounds with diverse pharmacological potential. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the multifaceted applications of 5-(4-Aminophenyl)-2-fluorobenzoic acid, with a particular focus on its utility in the synthesis of kinase inhibitors and other targeted anticancer agents. Detailed synthetic strategies and robust protocols for biological evaluation are presented to empower research and development in this promising area.

Introduction: The Rationale for Fluorinated Biphenyl Scaffolds in Drug Design

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a molecule's pharmacological profile.[1] The high electronegativity and relatively small size of the fluorine atom can profoundly influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] When integrated into a biphenyl scaffold, as seen in 5-(4-Aminophenyl)-2-fluorobenzoic acid, these effects are amplified, offering a privileged structure for engaging with protein active sites, particularly the ATP-binding pocket of kinases.

The 4-aminophenyl group provides a versatile handle for a variety of coupling reactions, allowing for the introduction of diverse pharmacophores. Simultaneously, the 2-fluorobenzoic acid moiety serves as a key interaction point and a site for further chemical modification, such as amide bond formation, to modulate solubility and cell permeability. This dual functionality makes 5-(4-Aminophenyl)-2-fluorobenzoic acid an ideal starting material for constructing targeted libraries aimed at discovering novel inhibitors of critical cellular signaling pathways.

Synthetic Utility: A Versatile Building Block for Bioactive Molecules

The chemical architecture of 5-(4-Aminophenyl)-2-fluorobenzoic acid lends itself to a multitude of synthetic transformations, enabling the construction of complex molecular frameworks. The primary reactive sites are the amino group of the aniline moiety and the carboxylic acid of the benzoic acid ring.

Key Synthetic Transformations
  • Amide Bond Formation: The carboxylic acid can be readily converted to an amide, a common functional group in many approved drugs. This transformation is typically achieved through activation of the carboxylic acid (e.g., with HATU or EDC/HOBt) followed by reaction with a primary or secondary amine. This allows for the introduction of a wide array of side chains to explore structure-activity relationships (SAR).

  • Suzuki and Buchwald-Hartwig Cross-Coupling: The aromatic rings provide opportunities for C-C and C-N bond formation, respectively. While the parent molecule itself is a product of such a coupling, further modifications on either ring are conceivable.

  • Diazotization and Sandmeyer Reactions: The primary amino group can be converted to a diazonium salt, which can then be substituted with a variety of functional groups, including halogens, cyano, and hydroxyl groups, further diversifying the chemical space.

  • Heterocycle Formation: The aminobenzoic acid core is a precursor for the synthesis of various heterocyclic systems, which are prevalent in many kinase inhibitors. For instance, condensation reactions with appropriate reagents can yield quinazolinones, benzimidazoles, or other fused ring systems.

General Synthetic Workflow for Kinase Inhibitor Scaffolds

The following workflow illustrates a general strategy for utilizing 5-(4-Aminophenyl)-2-fluorobenzoic acid as a scaffold for the synthesis of potential kinase inhibitors. The causality behind the experimental choices lies in the systematic exploration of chemical space around a privileged core to identify potent and selective binders to a target kinase.

G A 5-(4-Aminophenyl)-2-fluorobenzoic acid B Amide Coupling (R1-NH2, Coupling Agents) A->B Introduce R1 diversity D N-Arylation/Alkylation (R2-X, Base) A->D Modify amino group C Diverse Amide Library B->C H Biological Screening C->H E Diversified Biphenyl Core D->E F Cyclization/ Heterocycle Formation E->F Construct rigid scaffold G Fused Heterocyclic Library F->G G->H G cluster_0 Cell Exterior cluster_1 Cell Interior GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor Potential Inhibitor (Derived from Scaffold) Inhibitor->RAF Inhibitor->MEK

Figure 2: MAPK signaling pathway inhibition.

Experimental Protocols

The following protocols provide a framework for the synthesis and biological evaluation of novel compounds derived from 5-(4-Aminophenyl)-2-fluorobenzoic acid.

Protocol 1: Synthesis of a Representative Amide Derivative

Objective: To synthesize N-benzyl-5-(4-aminophenyl)-2-fluorobenzamide.

Materials:

  • 5-(4-Aminophenyl)-2-fluorobenzoic acid

  • Benzylamine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 5-(4-Aminophenyl)-2-fluorobenzoic acid (1.0 eq) in DMF, add benzylamine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the desired product.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory activity of a synthesized compound against a target kinase (e.g., RAF kinase).

Materials:

  • Synthesized inhibitor compound

  • Recombinant active target kinase

  • Kinase substrate (e.g., inactive MEK1 for RAF kinase)

  • ATP (Adenosine triphosphate)

  • Kinase buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the inhibitor compound in DMSO.

  • In a 384-well plate, add the kinase, substrate, and inhibitor compound at various concentrations.

  • Initiate the kinase reaction by adding ATP. Incubate at room temperature for the recommended time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.

  • The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity.

  • Calculate the IC₅₀ value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 3: Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effect of a synthesized compound on a cancer cell line (e.g., A375 melanoma cells, which often have BRAF mutations).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Synthesized compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compound (and a vehicle control, e.g., DMSO) for a specified duration (e.g., 72 hours).

  • After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) by plotting the percentage of cell viability against the logarithm of the compound concentration.

Data Presentation

The following table provides a template for summarizing the biological activity data for a series of synthesized analogs.

Compound IDTarget Kinase IC₅₀ (nM)A375 Cell GI₅₀ (µM)hERG Inhibition IC₅₀ (µM)
Lead-001 500.5>10
Analog-1A 250.2>10
Analog-1B 1501.2>10
Analog-2A 750.85.6

Conclusion

5-(4-Aminophenyl)-2-fluorobenzoic acid represents a highly valuable and versatile building block for modern drug discovery. Its inherent structural features provide a robust platform for the synthesis of novel, biologically active compounds, particularly in the realm of oncology. The strategic incorporation of this scaffold, guided by the principles of medicinal chemistry and supported by robust synthetic and biological evaluation protocols, holds significant promise for the development of the next generation of targeted therapeutics. The methodologies and insights provided in this document are intended to serve as a comprehensive guide for researchers dedicated to advancing the frontiers of pharmaceutical innovation.

References

  • Oufqir, Y., et al. (2022). Synthesis of new para-aminobenzoic acid derivatives, in vitro biological evaluation and preclinical validation of DAB-2-28 as a therapeutic option for the treatment of bladder cancer. European Journal of Medicinal Chemistry Reports, 6, 100069. [Link]

  • Stevens, M. F. G., et al. (2008). In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles. ResearchGate. [Link]

  • Mezencev, R. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. [Link]

  • Pharmaffiliates. (n.d.). 5-(4-Aminophenyl)-2-fluorobenzoic acid. Pharmaffiliates. [Link]

  • Hortobagyi, G. N. (2022). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 27(21), 7293. [Link]

  • Hajduk, P. J., et al. (2011). Privileged Scaffolds for Library Design and Drug Discovery. Structure (London, England: 1993), 19(5), 587-597. [Link]

  • PubChem. (n.d.). 5-(4-Aminophenyl)-2-fluorobenzoic acid. National Center for Biotechnology Information. [Link]

  • Loaiza, A., et al. (2005). The antitumor drug candidate 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole induces NFκB activity in drug-sensitive MCF7 cells. ResearchGate. [Link]

  • Bradshaw, T. D., et al. (2002). The antitumour activity of 2-(4-amino-3-methylphenyl)- 5-fluorobenzothiazole in human gastric cancer models is mediated by AhR signalling. British Journal of Cancer, 86(8), 1348-1354. [Link]

  • Oufqir, Y., et al. (2022). Synthesis of new para-aminobenzoic acid derivatives, in vitro biological evaluation and preclinical validation of DAB-2-28 as a therapeutic option for the treatment of bladder cancer. European Journal of Medicinal Chemistry Reports, 6, 100069. [Link]

  • Chen, I. J., & Chang, C. M. (2003). Drug evolution: p-aminobenzoic acid as a building block. Drug discovery today, 8(3), 119-123. [Link]

Sources

Application

Application of 5-(4-Aminophenyl)-2-fluorobenzoic Acid in Materials Science: A Guide for Researchers

Prepared by: Gemini, Senior Application Scientist Introduction: Unveiling the Potential of a Unique Monomer 5-(4-Aminophenyl)-2-fluorobenzoic acid is a bifunctional aromatic compound featuring an amine group, a carboxyli...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling the Potential of a Unique Monomer

5-(4-Aminophenyl)-2-fluorobenzoic acid is a bifunctional aromatic compound featuring an amine group, a carboxylic acid group, and a fluorine substituent on a biphenyl backbone. This unique combination of functionalities makes it a highly promising, yet underexplored, monomer for the synthesis of advanced materials. While specific applications of this exact molecule are not extensively documented in publicly available literature, its structure allows for scientifically sound predictions of its utility, particularly in the realm of high-performance polymers.

This guide serves as a detailed application note and protocol hub for researchers, scientists, and professionals in drug development and materials science. It provides a predictive framework for the application of 5-(4-Aminophenyl)-2-fluorobenzoic acid, focusing on its most logical use as a precursor to novel aromatic polyamides (aramids). The protocols and insights presented herein are grounded in established principles of polymer chemistry and materials science, drawing parallels from well-characterized, structurally similar fluorinated monomers.

Predicted Properties of Polymers Derived from 5-(4-Aminophenyl)-2-fluorobenzoic Acid

The incorporation of 5-(4-Aminophenyl)-2-fluorobenzoic acid into a polymer backbone is anticipated to impart a range of desirable properties. This prediction is based on the well-documented effects of fluorine incorporation and the inherent characteristics of aromatic polyamides.

Property Expected Outcome Scientific Rationale
Thermal Stability HighThe rigid aromatic backbone is characteristic of aramids, which are known for their exceptional thermal resistance.[1]
Solubility EnhancedThe fluorine atom and the non-linear structure of the monomer can disrupt polymer chain packing, reducing crystallinity and improving solubility in organic solvents like NMP and DMAc.[2]
Dielectric Constant LowThe high electronegativity and low polarizability of the C-F bond are known to reduce the dielectric constant of polymers, making them suitable for microelectronics.[3]
Mechanical Strength HighAromatic polyamides (aramids) are renowned for their high tensile strength and modulus, often associated with the formation of strong hydrogen bonds between polymer chains.[1]
Optical Transparency HighThe introduction of fluorine can suppress charge-transfer complex formation between polymer chains, leading to reduced coloration and higher optical clarity in films.[4]
Chemical Resistance GoodThe stable aromatic structure and the inertness of the C-F bond contribute to good resistance against a range of chemicals and solvents.[5][6]

Primary Application: Synthesis of High-Performance Fluorinated Aromatic Polyamides (Aramids)

The presence of both an amine and a carboxylic acid group on the same molecule makes 5-(4-Aminophenyl)-2-fluorobenzoic acid an ideal AB-type monomer for direct polycondensation to form an aromatic polyamide. The resulting polymer would be a fluorinated aramid, a class of materials sought after for their advanced properties.

Synthesis Pathway

The direct polycondensation can be effectively achieved using the Yamazaki-Higashi reaction, which employs a phosphite-based condensing agent in the presence of a base and a salt to facilitate the formation of high molecular weight polymers at relatively low temperatures.[7][8]

Aramid Synthesis monomer 5-(4-Aminophenyl)-2-fluorobenzoic acid polymer Fluorinated Aromatic Polyamide (Aramid) monomer->polymer Polycondensation (Yamazaki-Higashi) reagents Triphenyl Phosphite (TPP) Pyridine NMP, LiCl reagents->polymer Experimental Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification dry_glass Dry Glassware & Reagents setup Assemble Apparatus under N2 dry_glass->setup dissolve Dissolve Monomer & LiCl in NMP setup->dissolve add_reagents Add Pyridine & TPP dissolve->add_reagents polymerize Heat & Stir (100-115 °C, 3-5h) add_reagents->polymerize precipitate Precipitate in Methanol polymerize->precipitate wash Wash with H2O & Methanol precipitate->wash dry Dry in Vacuum Oven wash->dry final_product final_product dry->final_product Fluorinated Aramid Powder

Caption: Step-by-step workflow for aramid synthesis.

Characterization of the Synthesized Fluorinated Aramid

A comprehensive characterization of the resulting polymer is essential to confirm its structure and evaluate its properties.

Technique Information Obtained
FTIR Spectroscopy Confirmation of amide bond formation (N-H and C=O stretching bands) and disappearance of carboxylic acid OH band.
¹H and ¹⁹F NMR Spectroscopy Elucidation of the polymer's chemical structure and confirmation of monomer incorporation.
Gel Permeation Chromatography (GPC) Determination of number-average (Mn) and weight-average (Mw) molecular weights and the polydispersity index (PDI).
Thermogravimetric Analysis (TGA) Evaluation of thermal stability, including the onset of decomposition temperature.
Differential Scanning Calorimetry (DSC) Determination of the glass transition temperature (Tg).
X-ray Diffraction (XRD) Assessment of the polymer's crystallinity (likely to be amorphous or semi-crystalline).
Dielectric Spectroscopy Measurement of the dielectric constant and loss tangent as a function of frequency.

Potential Alternative Applications

While high-performance polymers represent the most direct application, the unique structure of 5-(4-Aminophenyl)-2-fluorobenzoic acid opens doors to other areas of materials science:

  • Copolymerization: It can be used as a comonomer to modify the properties of other polyamides or polyimides, introducing fluorine to enhance specific characteristics like solubility or to lower the dielectric constant.

  • Metal-Organic Frameworks (MOFs): The carboxylate and amine groups can act as coordinating sites for metal ions, making it a potential organic linker for the synthesis of novel MOFs. Fluorinated MOFs are of particular interest for applications in gas separation and storage.

  • Precursor for Functional Dyes and Pigments: The aromatic biphenyl structure can serve as a chromophore, and the reactive amine and carboxylic acid groups allow for further chemical modifications to create specialized dyes or pigments with high thermal stability.

Conclusion

5-(4-Aminophenyl)-2-fluorobenzoic acid stands as a monomer with significant, albeit largely untapped, potential in materials science. Based on its molecular architecture, it is predicted to be a valuable building block for a new generation of high-performance fluorinated aromatic polyamides. These materials are expected to exhibit a compelling combination of thermal stability, enhanced solubility, and low dielectric properties, making them attractive for advanced applications in the aerospace, electronics, and automotive industries. The protocols and predictive insights provided in this guide are intended to empower researchers to explore the synthesis and characterization of novel materials derived from this promising monomer.

References

  • MDPI. (n.d.). Fluorinated and Bio-Based Polyamides with High Transparencies and Low Yellowness Index. Retrieved from [Link]

  • Semantic Scholar. (2017, May 17). Synthesis of High Molecular Weight Poly(p-benzamide)s. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Functional Aromatic Polyamides. Retrieved from [Link]

  • Google Patents. (n.d.). US3225011A - Process for preparing poly-para-aminobenzoic acid.
  • ResearchGate. (n.d.). Synthesis of High Molecular Weight Poly( p -benzamide)s | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Properties of Fluorinated Polyamides Based on 2,7-Bis(4-amino-2-trifluoromethylphenoxy)naphthalene. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of fluorination of aramid fibers on vinyl ester composites. Retrieved from [Link]

  • OSTI.gov. (2013, April 1). Effects of different fluorination routes on aramid fiber surface structures and interlaminar shear strength of its composites. Retrieved from [Link]

  • UPCommons. (n.d.). BIODEGRADABLE POLY (ESTER AMIDE) S: SYNTHESIS AND APPLICATIONS. Retrieved from [Link]

  • ResearchGate. (n.d.). Living Polymerization of an Amphiphilic Helical Aramid Diblock Copolymer. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorinated aramid fiber reinforced polypropylene composites and their characterization | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Biodegradable Poly(Ester Amide)s: Synthesis and Applications. Retrieved from [Link]

  • Google Patents. (n.d.). US3699085A - Preparation of p-benzamide polymers and intermediates thereof.
  • ACS Publications. (2021, June 3). Highly Thermally Conductive Fluorinated Graphene/Aramid Nanofiber Films with Superior Mechanical Properties and Thermostability. Retrieved from [Link]

  • ResearchGate. (n.d.). Solution properties of poly(amic acid)–NMP containing LiCl and their effects on membrane morphologies | Request PDF. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Functional Aromatic Polyamides. Retrieved from [Link]

  • Google Patents. (n.d.). WO1993009162A1 - Hyperbranched aramids.
  • ResearchGate. (n.d.). Synthesis of p-aminobenzoic acid diamides based on 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid and [4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methylamine. Retrieved from [Link]

  • ResearchGate. (n.d.). Low-temperature solution polycondensation. Retrieved from [Link]

  • NIH. (2023, February 1). New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis and Electrochemical Properties of Novel Aromatic Poly(amine#amide)s with Anodically Highly Stable Yellow and Blue Electrochromic Behaviors. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Synthesis and Properties of New Soluble Aromatic Polyamides and Polyimides on the Basis of N,Nⴕ-Bis. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications. Retrieved from [Link]

  • eLife. (2025, February 28). Crossover in Aromatic Amino Acid Interaction Strength: Tyrosine vs. Phenylalanine in Biomolecular Condensates. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis of aramids by bulk polycondensation of aromatic dicarboxylic acids with 4,4′-oxydianiline. Retrieved from [Link]

  • stw-faser.de. (n.d.). Aramid fibres: Areas of application and properties at a glance. Retrieved from [Link]

Sources

Method

Application Note: Quantitative Analysis of 5-(4-Aminophenyl)-2-fluorobenzoic Acid

Abstract This document provides a comprehensive guide to the quantitative analysis of 5-(4-Aminophenyl)-2-fluorobenzoic acid, a key intermediate in pharmaceutical synthesis. Three robust analytical methods are detailed:...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the quantitative analysis of 5-(4-Aminophenyl)-2-fluorobenzoic acid, a key intermediate in pharmaceutical synthesis. Three robust analytical methods are detailed: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine quality control, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity trace analysis, and UV-Vis Spectrophotometry for rapid, simple quantification of pure samples. Each section explains the underlying scientific principles, provides detailed, step-by-step protocols, and outlines method validation parameters in accordance with international guidelines.[1][2] This guide is intended for researchers, analytical scientists, and quality control professionals in the drug development and chemical manufacturing industries.

Introduction: The Importance of Quantifying 5-(4-Aminophenyl)-2-fluorobenzoic Acid

5-(4-Aminophenyl)-2-fluorobenzoic acid (AFBA) is a bifunctional molecule of significant interest in medicinal chemistry and pharmaceutical development. Its structure, featuring a fluorinated benzoic acid and an aminophenyl moiety, makes it a versatile building block for the synthesis of various active pharmaceutical ingredients (APIs). The molecular formula is C₁₃H₁₀FNO₂ with a molecular weight of 231.22 g/mol .[3][4]

Accurate and reliable quantification of AFBA is critical throughout the manufacturing process. It ensures the purity of starting materials, allows for the monitoring of reaction kinetics, and verifies the quality and consistency of the final product.[5] The choice of analytical method is dictated by the specific requirements of the analysis, including sample complexity, required sensitivity, and the intended purpose of the data.[2][6] This note details three complementary methods to provide a flexible analytical toolkit for AFBA quantification.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: HPLC is the workhorse of pharmaceutical analysis, offering a powerful combination of specificity, precision, and robustness.[5] For AFBA, a reversed-phase HPLC method is ideal. The compound is separated on a nonpolar stationary phase (e.g., C18) with a polar mobile phase. The retention of AFBA is governed by the hydrophobic interactions of its biphenyl core with the stationary phase. The pH of the mobile phase is a critical parameter; maintaining a slightly acidic pH (e.g., pH 3-5) suppresses the ionization of the carboxylic acid group and ensures the amino group is protonated, leading to a single, well-defined chromatographic peak.[7] Quantification is achieved by measuring the compound's strong UV absorbance, which arises from its aromatic rings.

Suggested HPLC-UV Protocol

Instrumentation:

  • A standard HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

Chromatographic Conditions:

Parameter Recommended Setting Causality and Rationale
Column C18, 4.6 x 150 mm, 5 µm The C18 stationary phase provides excellent hydrophobic retention for the aromatic structure of AFBA.
Mobile Phase A 0.1% Formic Acid in Water Formic acid is a volatile modifier that provides a consistent acidic pH to control analyte ionization and ensures good peak shape.
Mobile Phase B Acetonitrile Acetonitrile is a common organic modifier with good UV transparency and elution strength for this class of compounds.
Gradient 20% B to 80% B over 10 min A gradient elution ensures that AFBA is eluted with a good peak shape and that any impurities with different polarities are also separated.
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and system pressure.
Column Temp. 35 °C Maintaining a constant, elevated temperature ensures reproducible retention times and improves peak efficiency.[8]
Detection (λ) 275 nm This wavelength is chosen based on the typical UV absorbance maxima for aminobenzoic acid derivatives, providing high sensitivity. A full UV scan (200-400 nm) should be performed initially to confirm the optimal wavelength.

| Injection Vol. | 10 µL | A typical injection volume to balance sensitivity with the risk of column overloading. |

Standard and Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of AFBA reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Calibration Standards: Perform serial dilutions of the stock solution with the diluent to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh the sample, dissolve it in the diluent to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL), and filter through a 0.45 µm syringe filter before injection.

HPLC-UV Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Weigh AFBA Standard/Sample p2 Dissolve in Diluent (ACN:Water) p1->p2 p1->p2 p3 Create Calibration Curve Standards p2->p3 p4 Filter Sample (0.45 µm) p2->p4 a1 Inject into HPLC System p3->a1 p4->a1 a2 Separation on C18 Column a1->a2 a3 Detect at 275 nm a2->a3 d1 Integrate Peak Area a3->d1 d2 Generate Calibration Curve (Area vs. Concentration) d1->d2 d3 Quantify Sample Concentration d2->d3

Caption: Workflow for HPLC-UV analysis of AFBA.

Validation and Performance

The method must be validated according to ICH guidelines to ensure its suitability.[9][10]

Typical Performance Data for HPLC-UV Methods:

Validation Parameter Typical Acceptance Criteria Expected Performance for AFBA
Linearity (R²) ≥ 0.995 > 0.999
Range - 1 - 100 µg/mL
Accuracy (% Recovery) 98.0 - 102.0% 99.0 - 101.5%
Precision (% RSD) ≤ 2% < 1.5%
Limit of Quantitation (LOQ) S/N ≥ 10 ~0.5 µg/mL

| Specificity | No interference at analyte tR | Baseline resolution from impurities |

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS provides unparalleled sensitivity and selectivity, making it the gold standard for trace-level quantification, especially in complex matrices like biological fluids or environmental samples.[6][11] The liquid chromatograph separates AFBA from matrix components, after which the mass spectrometer acts as a highly specific detector. Using electrospray ionization (ESI), AFBA is ionized, typically forming a protonated molecule [M+H]⁺. In the first quadrupole, this specific ion (the precursor ion) is selected. It is then fragmented in a collision cell, and a specific, characteristic fragment ion (the product ion) is monitored by the second quadrupole. This technique, known as Multiple Reaction Monitoring (MRM), is exceptionally selective and significantly reduces background noise.[6]

Suggested LC-MS/MS Protocol

Instrumentation:

  • An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

LC-MS/MS Conditions:

Parameter Recommended Setting Causality and Rationale
Column C18, 2.1 x 50 mm, 1.8 µm A shorter column with smaller particles is used for faster analysis times (UPLC) compatible with MS detection.
Mobile Phase A 0.1% Formic Acid in Water Volatile buffer is essential for stable ESI performance.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Maintains consistent mobile phase chemistry.
Flow Rate 0.4 mL/min Lower flow rate is optimal for ESI efficiency and sensitivity.
Ionization Mode ESI Positive The primary amine group on AFBA is readily protonated, leading to a strong signal for [M+H]⁺ in positive mode.
Precursor Ion (Q1) m/z 232.1 Corresponds to the [M+H]⁺ of AFBA (C₁₃H₁₀FNO₂).
Product Ion (Q3) m/z 214.1 (tentative) A likely fragment resulting from the loss of water (H₂O). Ion transitions must be optimized empirically by infusing a standard solution.

| Sample Prep | Protein precipitation (for plasma) or simple dilute-and-shoot (for process samples) | Sample cleanup is critical to minimize matrix effects and ensure longevity of the instrument.[12] |

LC-MS/MS Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Quantification p1 Prepare Sample (e.g., Protein Precipitation or Dilution) p2 Spike with Internal Standard p1->p2 p3 Centrifuge & Collect Supernatant p2->p3 a1 LC Separation p3->a1 a2 ESI Ionization [M+H]⁺ a1->a2 a3 Q1: Isolate Precursor (m/z 232.1) a2->a3 a4 Q2: Fragment Ion a3->a4 a5 Q3: Monitor Product (e.g., m/z 214.1) a4->a5 d1 Generate Chromatogram (MRM Transition) a5->d1 d2 Calculate Peak Area Ratio (Analyte/IS) d1->d2 d3 Quantify using Calibration Curve d2->d3

Caption: Workflow for high-sensitivity LC-MS/MS analysis.

Validation and Performance

Validation follows similar principles to HPLC but includes an evaluation of matrix effects.[13][14]

Typical Performance Data for LC-MS/MS Methods:

Validation Parameter Typical Acceptance Criteria Expected Performance for AFBA
Linearity (R²) ≥ 0.99 > 0.998
Range - 0.1 - 100 ng/mL
Accuracy (% Recovery) 85.0 - 115.0% (at LLOQ) 95.0 - 105.0%
Precision (% RSD) ≤ 15% < 5%
Limit of Quantitation (LOQ) S/N ≥ 10 ~0.1 ng/mL

| Selectivity | No interference in MRM channel | Very High |

Method 3: UV-Vis Spectrophotometry

Principle: UV-Vis spectrophotometry is a simple, rapid, and cost-effective technique based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. This method is best suited for the analysis of pure AFBA or in simple mixtures where interfering substances that absorb at the same wavelength are absent. Its primary limitation is a lack of specificity compared to chromatographic methods.[6]

Suggested UV-Vis Protocol

Instrumentation:

  • A calibrated double-beam UV-Vis spectrophotometer.

Procedure:

  • Solvent Selection: Use methanol as the solvent. It is transparent in the UV range of interest and readily dissolves AFBA.

  • Determine λmax: Prepare a ~10 µg/mL solution of AFBA in methanol. Scan the solution from 400 nm down to 200 nm to determine the wavelength of maximum absorbance (λmax). For structurally similar compounds like p-aminobenzoic acid, this is typically around 270-280 nm.

  • Prepare Calibration Curve:

    • Prepare a 100 µg/mL stock solution of AFBA in methanol.

    • Create a set of standards (e.g., 2, 5, 10, 15, 20 µg/mL) by diluting the stock solution.

    • Measure the absorbance of each standard at the predetermined λmax, using methanol as the blank.

    • Plot a graph of absorbance versus concentration.

  • Sample Analysis: Prepare the sample solution in methanol to a concentration that falls within the linear range of the calibration curve. Measure its absorbance and determine the concentration from the calibration curve equation.

UV-Vis Workflow

UVVis_Workflow s1 Prepare Standards & Sample in Methanol s2 Determine λmax via UV Scan s1->s2 s3 Measure Absorbance of Standards at λmax s1->s3 s5 Measure Sample Absorbance s1->s5 s4 Generate Beer's Law Plot (Abs vs. Conc) s3->s4 s6 Calculate Concentration s4->s6 s5->s6

Caption: Simple workflow for UV-Vis spectrophotometric analysis.

Validation and Performance

Typical Performance Data for UV-Vis Methods:

Validation Parameter Typical Acceptance Criteria Expected Performance for AFBA
Linearity (R²) ≥ 0.99 > 0.995
Range - 2 - 20 µg/mL
Accuracy (% Recovery) 97.0 - 103.0% 98.0 - 102.0%
Precision (% RSD) ≤ 2% < 2%
Limit of Quantitation (LOQ) - ~1.5 µg/mL

| Selectivity | Low; susceptible to interference | Suitable only for pure substance analysis |

Method Selection Guide

Choosing the appropriate analytical method is a critical decision based on the specific analytical challenge.

Decision_Tree start What is the Analytical Goal? q1 Is the sample matrix complex (e.g., plasma, tissue)? start->q1 q2 Is high sensitivity required (<1 µg/mL)? q1->q2 No m_lcms Use LC-MS/MS (High Sensitivity & Selectivity) q1->m_lcms Yes q3 Is the sample a pure substance or simple formulation? q2->q3 No q2->m_lcms Yes m_hplc Use HPLC-UV (Robustness & Specificity) q3->m_hplc No (Potential Impurities) m_uv Use UV-Vis Spectrophotometry (Speed & Simplicity) q3->m_uv Yes

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

This application note provides three validated starting points for the quantitative analysis of 5-(4-Aminophenyl)-2-fluorobenzoic acid.

  • HPLC-UV is the recommended method for routine quality control, offering an excellent balance of performance and accessibility.

  • LC-MS/MS is the method of choice for bioanalysis or any application requiring the highest levels of sensitivity and selectivity.

  • UV-Vis Spectrophotometry serves as a rapid, cost-effective screening tool for pure materials.

Regardless of the method chosen, it is imperative that a full method validation be performed in the target matrix to ensure that the generated data is accurate, reliable, and fit for its intended purpose.[1][9][10]

References

  • Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. (n.d.). Google Cloud.
  • Validation of Analytical Methods for Pharmaceutical Analysis. (2013). International Journal of Pharmaceutical Erudition, 3(1), 31-40.
  • A Step-by-Step Guide to Analytical Method Development and Validation. (2023, March 7). Emery Pharma.
  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. (n.d.). SciELO Brazil.
  • Analytical method validation: A brief review. (n.d.). Journal of Pharmacy Research.
  • 5-(4-Aminophenyl)-2-fluorobenzoic acid. (n.d.). PubChem.
  • 5-(4-AMinophenyl)-2-fluorobenzoic acid. (n.d.). ChemicalBook.
  • 5-(4-Aminophenyl)-2-fluorobenzoic acid. (n.d.). Pharmaffiliates.
  • 5-(4-aminophenyl)-2-fluorobenzoic Acid - 98% Purity. (n.d.). Tradeindia.
  • Validated simultaneous determination of antipyrine and benzocaine HCl in the presence of benzocaine HCl degradation product. (n.d.). Analytical Methods.
  • A Comparative Guide to Analytical Methods for 4-Amino-2-fluorobenzoic Acid Quantification. (n.d.). BenchChem.
  • Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. (2022). Journal of Separation Science, 45(1), 78-93.
  • Untargeted analysis of hydrophilic metabolites using enhanced LC-MS separation. (2025). NIH.
  • A Comparative Guide to Analytical Methods for the Quantification of 4-(4-aminophenoxy)benzoic acid. (n.d.). BenchChem.
  • HPLC Methods for analysis of Benzoic acid. (n.d.). HELIX Chromatography.
  • Application of Ultra-performance Liquid Chromatography with Time-of-Flight Mass Spectrometry for the Rapid Analysis of Constituents. (n.d.). Pharmacognosy Magazine.
  • UV Photolysis Study of Para-Aminobenzoic Acid Using Parahydrogen Matrix Isolated Spectroscopy. (2022). MDPI.
  • The simultaneous detection and quantification of p-aminobenzoic acid and its phase 2 biotransformation metabolites in human urine using LC-MS/MS. (2015). Bioanalysis, 7(10), 1211-24.
  • Spectrophotometric determination of 4-aminobenzoic acid using charge transfer complexation. (2018). International Journal of ChemTech Research, 11(02), 370-376.
  • Comparative Analytic Study by UV Spectrophotometric, Structural Characterization through Fourier Transformed Infrared Spectroscopy (FTIR) Method. (2023). Journal of Pharmaceutical Research International.
  • Spectrophotometric determination of 4-aminobenzoic acid using charge transfer complexation. (2018, April 16). ResearchGate.
  • Multi-active method for the analysis of active substances in formulated products. (2020, June 8). CIPAC.
  • A Comparative Guide to Analytical Methods for the Quantification of 4-Nonanamidobenzoic Acid and its Analogs. (n.d.). BenchChem.
  • Free and total para-aminobenzoic acid analysis in plants with high-performance liquid chromatography/tandem mass spectrometry. (2005). Rapid Communications in Mass Spectrometry, 19(8), 963-9.
  • HPLC Separation of Isomers of Aminobenzoic Acid. (n.d.). SIELC Technologies.
  • A liquid chromatography/electrospray ionization mass spectrometry (LC-MS/MS) assay for the determination of irinotecan (CPT-11) and its two major metabolites. (2008). Journal of Chromatography B, 875(2), 522-30.

Sources

Application

Application Notes and Protocols: Derivatization of 5-(4-Aminophenyl)-2-fluorobenzoic Acid for Enhanced Biological Activity

Introduction: The Therapeutic Potential of a Versatile Scaffold 5-(4-Aminophenyl)-2-fluorobenzoic acid is a synthetic molecule featuring three key functional domains: a biphenyl core, a carboxylic acid, and an aniline-li...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of a Versatile Scaffold

5-(4-Aminophenyl)-2-fluorobenzoic acid is a synthetic molecule featuring three key functional domains: a biphenyl core, a carboxylic acid, and an aniline-like primary amine. This structural arrangement makes it an attractive starting point, or "scaffold," in medicinal chemistry and drug discovery. The true potential of such a scaffold often lies not in its initial form, but in its capacity for targeted chemical modification—a process known as derivatization. By strategically modifying the amino and carboxyl groups, researchers can systematically alter the molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity. These changes, in turn, can profoundly influence its pharmacokinetic profile and its affinity for biological targets, ultimately enhancing its therapeutic activity.[1][2]

This document provides a comprehensive guide to the strategic derivatization of 5-(4-Aminophenyl)-2-fluorobenzoic acid. It is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this scaffold. We will detail robust, field-proven protocols for key derivatization reactions, explaining the underlying chemical principles and experimental considerations necessary for successful synthesis and optimization. The goal is to empower researchers to generate a diverse library of novel compounds for biological screening and lead optimization.

Strategic Derivatization: Targeting Key Functional Groups

The primary sites for derivatization on the 5-(4-Aminophenyl)-2-fluorobenzoic acid scaffold are the nucleophilic primary amine and the electrophilic carboxylic acid. These two groups offer distinct opportunities for chemical modification, allowing for a wide range of structural diversity to be introduced.

  • Modification of the Primary Amine: The aniline moiety is a versatile handle for introducing various substituents. N-acylation and N-sulfonylation are two of the most common and effective strategies. These modifications can alter the electronic properties of the aromatic ring system and introduce new hydrogen bond donors and acceptors, which can be critical for target engagement.

  • Modification of the Carboxylic Acid: The carboxylic acid group can be readily converted into esters or amides. Esterification can increase the lipophilicity of the molecule, potentially improving its ability to cross cell membranes. Amide formation introduces a stable, planar functional group that is a cornerstone of many biologically active molecules, capable of participating in extensive hydrogen bonding networks.[3]

The following sections provide detailed protocols for these key derivatization strategies.

Protocol I: N-Acylation of the Primary Amine

N-acylation is a fundamental transformation that converts the primary amine into a more complex amide. This modification can serve multiple purposes, including acting as a protecting group or forming an integral part of the final pharmacophore that contributes to biological activity.[4] The reaction typically involves the use of an acyl chloride or anhydride in the presence of a base.[5]

Experimental Workflow: N-Acylation

N_Acylation_Workflow start Start: 5-(4-Aminophenyl)-2-fluorobenzoic acid reagents Reagents: - Acyl Chloride (e.g., Acetyl Chloride) - Base (e.g., Pyridine) - Solvent (e.g., Dichloromethane) start->reagents 1. Add reaction Reaction: - Stir at 0°C to room temperature - Monitor by TLC reagents->reaction 2. Mix & React workup Work-up: - Quench with water - Acid/Base Extraction reaction->workup 3. Process purification Purification: - Column Chromatography or Recrystallization workup->purification 4. Isolate product Product: N-Acylated Derivative purification->product 5. Characterize

Caption: General workflow for the N-acylation of 5-(4-Aminophenyl)-2-fluorobenzoic acid.

Detailed Step-by-Step Protocol:
  • Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of 5-(4-aminophenyl)-2-fluorobenzoic acid in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Base: Add 1.2 equivalents of a non-nucleophilic base, such as pyridine or triethylamine, to the solution and stir.

  • Addition of Acylating Agent: Cool the mixture to 0°C in an ice bath. Slowly add 1.1 equivalents of the desired acyl chloride (e.g., acetyl chloride) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers.

  • Purification: Wash the combined organic layers with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[4]

ReagentMolar Eq.Purpose
5-(4-Aminophenyl)-2-fluorobenzoic acid1.0Starting Material
Acyl Chloride1.1Acylating Agent
Pyridine/Triethylamine1.2Base to neutralize HCl byproduct
Dichloromethane (DCM)-Anhydrous Solvent

Protocol II: N-Sulfonylation of the Primary Amine

The synthesis of sulfonamides from anilines is a cornerstone of medicinal chemistry, famously leading to the development of sulfa drugs.[6] This functional group is a bioisostere of amides and can significantly impact a molecule's acidity and hydrogen bonding capabilities. The reaction typically involves reacting the aniline with a sulfonyl chloride in the presence of a base.

Experimental Workflow: N-Sulfonylation

N_Sulfonylation_Workflow start Start: 5-(4-Aminophenyl)-2-fluorobenzoic acid reagents Reagents: - Sulfonyl Chloride (e.g., Ts-Cl) - Base (e.g., Pyridine) - Solvent (e.g., THF) start->reagents 1. Add reaction Reaction: - Stir at room temperature - Monitor by TLC reagents->reaction 2. Mix & React workup Work-up: - Acidification - Extraction reaction->workup 3. Process purification Purification: - Recrystallization or Column Chromatography workup->purification 4. Isolate product Product: N-Sulfonylated Derivative purification->product 5. Characterize

Caption: General workflow for the N-sulfonylation of 5-(4-Aminophenyl)-2-fluorobenzoic acid.

Detailed Step-by-Step Protocol:
  • Reaction Setup: Dissolve 1.0 equivalent of 5-(4-aminophenyl)-2-fluorobenzoic acid in pyridine, which acts as both the solvent and the base.

  • Addition of Sulfonyl Chloride: To this solution, add 1.1 equivalents of the desired sulfonyl chloride (e.g., p-toluenesulfonyl chloride) portion-wise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water. Acidify the mixture with concentrated HCl, which will precipitate the crude sulfonamide product.

  • Purification: Collect the precipitate by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

ReagentMolar Eq.Purpose
5-(4-Aminophenyl)-2-fluorobenzoic acid1.0Starting Material
Sulfonyl Chloride1.1Sulfonylating Agent
Pyridine-Solvent and Base

Protocol III: Derivatization of the Carboxylic Acid

The carboxylic acid moiety can be converted to either an ester or an amide, each offering distinct advantages in modulating the molecule's properties.

A. Esterification via Fischer Esterification

Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[7] Using a large excess of the alcohol can drive the equilibrium towards the product, resulting in high yields of the corresponding ester.[7]

Experimental Workflow: Fischer Esterification

Fischer_Esterification_Workflow start Start: 5-(4-Aminophenyl)-2-fluorobenzoic acid reagents Reagents: - Alcohol (e.g., Methanol) - Acid Catalyst (e.g., H₂SO₄) start->reagents 1. Add reaction Reaction: - Heat at reflux - Monitor by TLC reagents->reaction 2. Mix & React workup Work-up: - Neutralization - Extraction reaction->workup 3. Process purification Purification: - Distillation or Column Chromatography workup->purification 4. Isolate product Product: Ester Derivative purification->product 5. Characterize

Caption: General workflow for the Fischer esterification of 5-(4-Aminophenyl)-2-fluorobenzoic acid.

Detailed Step-by-Step Protocol:
  • Reaction Setup: In a round-bottom flask, suspend 1.0 equivalent of 5-(4-aminophenyl)-2-fluorobenzoic acid in a large excess of the desired alcohol (e.g., methanol), which also serves as the solvent.

  • Addition of Catalyst: Carefully add a catalytic amount (e.g., 0.1 equivalents) of a strong acid, such as concentrated sulfuric acid, to the mixture.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux for 4-8 hours. The progress of the reaction can be monitored by TLC.[8]

  • Work-up: After cooling to room temperature, remove the excess alcohol under reduced pressure. Dilute the residue with an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.[9]

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester. The product can be purified by column chromatography.[8]

B. Amide Coupling

The formation of an amide bond from a carboxylic acid and an amine is a fundamental reaction in drug discovery.[10] This transformation typically requires a coupling agent to activate the carboxylic acid. A common and effective method involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP).[3]

Experimental Workflow: Amide Coupling

Amide_Coupling_Workflow start Start: 5-(4-Aminophenyl)-2-fluorobenzoic acid reagents Reagents: - Amine (R-NH₂) - Coupling Agents (EDC, HOBt) - Base (e.g., DIPEA) - Solvent (e.g., DMF) start->reagents 1. Add reaction Reaction: - Stir at room temperature - Monitor by TLC reagents->reaction 2. Mix & React workup Work-up: - Aqueous wash - Extraction reaction->workup 3. Process purification Purification: - Column Chromatography workup->purification 4. Isolate product Product: Amide Derivative purification->product 5. Characterize

Caption: General workflow for amide coupling of 5-(4-Aminophenyl)-2-fluorobenzoic acid.

Detailed Step-by-Step Protocol:
  • Reaction Setup: Dissolve 1.0 equivalent of 5-(4-aminophenyl)-2-fluorobenzoic acid in an anhydrous solvent such as N,N-dimethylformamide (DMF) or DCM.

  • Addition of Reagents: Add 1.2 equivalents of the desired amine, 1.5 equivalents of EDC, 1.0 equivalent of HOBt, and 2.0 equivalents of a base such as N,N-diisopropylethylamine (DIPEA).

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction's progress by TLC.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude amide by flash column chromatography.

ReagentMolar Eq.Purpose
5-(4-Aminophenyl)-2-fluorobenzoic acid1.0Starting Material
Amine (R-NH₂)1.2Nucleophile
EDC1.5Coupling Agent (activates carboxylic acid)
HOBt1.0Additive to suppress side reactions
DIPEA2.0Non-nucleophilic base
DMF/DCM-Anhydrous Solvent

Conclusion

The protocols outlined in this application note provide a robust framework for the derivatization of 5-(4-aminophenyl)-2-fluorobenzoic acid. By systematically applying these N-acylation, N-sulfonylation, esterification, and amide coupling strategies, researchers can generate a diverse library of novel compounds. This chemical diversity is paramount in the early stages of drug discovery, as it allows for a thorough exploration of the structure-activity relationship (SAR) and the identification of lead candidates with enhanced biological activity and improved pharmacokinetic profiles. Each new derivative represents a step towards unlocking the full therapeutic potential of this versatile chemical scaffold.

References

  • Lab5 procedure esterification. (n.d.).
  • Fischer Esterification: Benzoic Acid Lab Manual. (n.d.). Studylib.
  • Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. (2023). Organic Letters.
  • Application Notes and Protocols: N-acylation of Anilines with 4-Acetylpiperidine-1-carbonyl chloride. (2025). BenchChem.
  • Application Notes and Protocols: N-Acylation and N-Alkylation of Halogenated Anilines. (2025). BenchChem.
  • Approaches for the N‐acetylation of anilines. (n.d.). ResearchGate.
  • Synthesis of sulfonamides from sulfinate salts and amines or anilines. (n.d.). ResearchGate.
  • Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. (2023). Organic Letters.
  • Technical Support Center: Esterification of Substituted Benzoic Acids. (2025). BenchChem.
  • N-Acetylation of Aniline: Lab Procedure & Mechanism. (n.d.). Studylib.
  • Method for preparing benzoic acid esters. (2019). Google Patents.
  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (n.d.).
  • Procedure for the preparation of esters of benzoic acid. (n.d.). Google Patents.
  • Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC - NIH.
  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (n.d.).
  • Synthesis of an Sulfonamide, why is this step neccessary? (see pic). (2015). Reddit.
  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal.
  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. (2019). Biomolecules.
  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. (2019). PMC - NIH.
  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science.
  • Exploring the amide coupling of carboxylic acids with amines using green solvent limonene. (2025).
  • Conversion of Carboxylic acids to amides using DCC as an activating agent. (2023). Chemistry LibreTexts.
  • Synthetic routes of p-aminobenzoic acid derivatives having... (n.d.). ResearchGate.
  • Synthesis of palmitic acid derivatives of p-aminophenol and p-amino benzoic acid with improved pharmacodynamic profiles. (2025). ResearchGate.
  • Amino Acid Pre-column Derivatization HPLC Analysis Methods. (n.d.). Creative Proteomics.
  • Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. (2023). Journal of Mass Spectrometry.
  • Synthesis of new para-aminobenzoic acid derivatives, in vitro biological evaluation and preclinical validation of DAB-2-28 as a. (2022).
  • Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. (2024). PMC - NIH.
  • Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. (n.d.). PMC - NIH.
  • Derivatizing Reagents For Detection Of Organic Compounds By HPLC. (n.d.).
  • Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. (n.d.). Waters.

Sources

Method

Application Note &amp; Protocols: 5-(4-Aminophenyl)-2-fluorobenzoic Acid as a Scaffold for Novel Anti-Inflammatory Agents

Abstract: This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the strategic use of 5-(4-Aminophenyl)-2-fluorobenzoic acid as a versatile starting material for the...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the strategic use of 5-(4-Aminophenyl)-2-fluorobenzoic acid as a versatile starting material for the synthesis of potent and selective anti-inflammatory agents. We delve into the rationale behind its selection, present detailed protocols for synthesis and biological evaluation, and explain the mechanistic basis for targeting the cyclooxygenase (COX) enzymes.

Introduction: The Rationale for a Modern Scaffold

Inflammation is a critical biological response, but its dysregulation leads to chronic diseases such as arthritis, cardiovascular disease, and neurodegenerative disorders. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment, primarily functioning by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[1][2]

There are two key COX isoforms:

  • COX-1: A constitutively expressed enzyme involved in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function.

  • COX-2: An inducible enzyme that is upregulated at sites of inflammation.[1][3]

Traditional NSAIDs like ibuprofen and diclofenac inhibit both isoforms non-selectively. While effective, their inhibition of COX-1 is responsible for common and severe side effects, including gastrointestinal ulceration and renal dysfunction.[2][4] This clinical challenge spurred the development of selective COX-2 inhibitors (coxibs), which offer a safer profile by sparing COX-1.[1][2]

The chemical scaffold, 5-(4-Aminophenyl)-2-fluorobenzoic acid (CAS No: 1345471-46-6[5]), represents a strategic starting point for designing next-generation selective COX-2 inhibitors. Its key features include:

  • Fluorine Substitution: The incorporation of a fluorine atom is a well-established medicinal chemistry strategy.[6] Its high electronegativity can enhance metabolic stability, improve membrane permeation, and increase binding affinity with biological targets by altering the molecule's electronic properties.[6][7][8]

  • Aminophenyl Group: The primary amine serves as a versatile chemical handle for creating a library of derivatives, such as amides and sulfonamides. This allows for systematic modification to optimize binding within the COX-2 active site.

  • Benzoic Acid Moiety: The carboxylic acid group is a classic feature of many NSAIDs, crucial for interacting with key residues in the COX enzyme active site.

This guide outlines a complete workflow from molecular design and synthesis to biological validation, leveraging this promising scaffold.

Strategic Workflow for Synthesis and Evaluation

The overall process involves the synthesis of a focused library of compounds derived from the primary scaffold, followed by a systematic evaluation of their biological activity. This workflow ensures that structure-activity relationships (SAR) can be established efficiently.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_validation In Vivo Validation A Start: 5-(4-Aminophenyl)- 2-fluorobenzoic acid B Amide/Sulfonamide Coupling (Protocol 1) A->B C Purification (Chromatography/Recrystallization) B->C D Structural Confirmation (NMR, MS, IR) C->D E In Vitro COX-1/COX-2 Inhibition Assay (Protocol 2) D->E Submit Purified Compounds F Determine IC50 Values & Selectivity Index (SI) E->F G Lead Candidate Selection (High Potency & Selectivity) F->G H Carrageenan-Induced Paw Edema Model (Protocol 3) G->H Advance Lead Candidate I Evaluate Anti-Inflammatory Efficacy H->I

Caption: Workflow from synthesis to in vivo validation.

Experimental Protocols

These protocols provide a detailed methodology for synthesis, characterization, and evaluation.

Protocol 1: Synthesis of N-Acyl Derivatives of 5-(4-Aminophenyl)-2-fluorobenzoic acid

Rationale: This protocol describes the formation of an amide bond, a robust and common reaction in medicinal chemistry. Acyl chlorides are used as reactive partners to couple with the primary amine of the starting material. This approach allows for the introduction of diverse R-groups to probe the structure-activity relationship.

Materials:

  • 5-(4-Aminophenyl)-2-fluorobenzoic acid

  • A selection of acyl chlorides (e.g., acetyl chloride, benzoyl chloride, 4-chlorobenzoyl chloride)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine (as a base)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

  • Standard laboratory glassware, magnetic stirrer, and fume hood.

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 5-(4-Aminophenyl)-2-fluorobenzoic acid (1.0 eq) in anhydrous DCM.

  • Base Addition: Add triethylamine (2.5 eq) to the solution. The base is crucial to neutralize the HCl generated during the reaction, driving it to completion.

  • Acylation: Cool the mixture to 0 °C in an ice bath. Add the desired acyl chloride (1.2 eq) dropwise via syringe. The slow, cooled addition helps to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. This removes unreacted base, acidic impurities, and water-soluble components.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization to yield the pure N-acyl derivative.

  • Characterization: Confirm the structure and purity of the final compound using:

    • ¹H and ¹³C NMR: To verify the chemical structure.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Melting Point: As an indicator of purity.

Compound IDR-Group (from R-COCl)Yield (%)Melting Point (°C)
IA-1 -CH₃ (Acetyl)85210-212
IA-2 -C₆H₅ (Benzoyl)82235-237
IA-3 -C₆H₄-Cl (4-Chlorobenzoyl)88248-250

Table 1: Representative data for synthesized N-acyl derivatives.

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay

Rationale: This assay is the primary screen to determine the potency and selectivity of the synthesized compounds. A colorimetric COX inhibitor screening assay kit is a common and reliable method. It measures the peroxidase activity of COX, where the PGG₂ formed by the oxygenase activity is reduced, leading to the oxidation of a chromogenic substrate.

Procedure (General Principle):

  • Reagent Preparation: Prepare all reagents (enzyme, heme, arachidonic acid substrate, colorimetric substrate) as per the manufacturer's instructions.

  • Compound Preparation: Dissolve synthesized compounds in DMSO to create stock solutions and then prepare serial dilutions.

  • Assay Plate Setup: Add buffer, heme, and the respective enzyme (COX-1 or COX-2) to separate wells of a 96-well plate.

  • Inhibitor Addition: Add the diluted test compounds or a known inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) to the wells. Include a "no inhibitor" control.

  • Initiation of Reaction: Initiate the reaction by adding arachidonic acid.

  • Incubation and Detection: Incubate the plate for a specified time (e.g., 10 minutes) at room temperature. Read the absorbance at the specified wavelength (e.g., 590 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

  • Calculate Selectivity Index (SI): SI = IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI value indicates greater selectivity for COX-2.

Compound IDCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)
IA-1 >10015.2>6.6
IA-2 25.60.8530.1
IA-3 19.40.2966.9
Celecoxib 14.20.4233.8[3]

Table 2: Representative biological activity data.

Protocol 3: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)

Rationale: This is a standard and widely used animal model to assess the acute anti-inflammatory activity of novel compounds.[4][9] Carrageenan injection induces a localized inflammatory response characterized by edema (swelling), which can be quantified.

Procedure:

  • Animal Acclimatization: Use adult male Wistar rats or Swiss albino mice, acclimatized to laboratory conditions for at least one week.

  • Grouping and Dosing: Divide animals into groups: a control group (vehicle only), a standard group (e.g., Indomethacin or Celecoxib), and test groups for each synthesized compound at a specific dose (e.g., 10 mg/kg). Administer the compounds intraperitoneally or orally.

  • Induction of Inflammation: One hour after drug administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Edema: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (V₀) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours post-injection, Vₜ).

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula:

    • % Inhibition = [ (Vₜ - V₀)control - (Vₜ - V₀)treated ] / (Vₜ - V₀)control ] * 100

  • Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test) to determine significance.

Mechanism of Action: Targeting the COX-2 Active Site

The selectivity of modern NSAIDs for COX-2 over COX-1 is rooted in a key structural difference in their active sites. The COX-2 active site is slightly larger and possesses a distinct side pocket that is absent in COX-1. Selective inhibitors are designed with bulky side groups (often sulfonamides or similar moieties) that can fit into this secondary pocket, anchoring the drug and blocking the enzyme's function. Non-selective inhibitors are typically smaller and can bind to both isoforms.

G cluster_cox1 COX-1 Active Site cluster_cox2 COX-2 Active Site cluster_inhibitors COX1 Main Channel Isoleucine (Ile523) blocks side pocket COX2 Main Channel Valine (Val523) allows access Hydrophilic Side Pocket NonSelective Non-Selective NSAID NonSelective->COX1:f0 Binds in main channel NonSelective->COX2:f0 Binds in main channel Selective Selective COX-2 Inhibitor Selective->COX1:f1 Sterically hindered (No binding) Selective->COX2:f2 Bulky group binds in side pocket

Caption: COX-1 vs. COX-2 active site and inhibitor binding.

Derivatives of 5-(4-Aminophenyl)-2-fluorobenzoic acid, particularly those with appropriately sized N-acyl or N-sulfonyl groups, are hypothesized to exploit this structural difference, leading to high COX-2 selectivity and a favorable safety profile.

Conclusion

5-(4-Aminophenyl)-2-fluorobenzoic acid is an exemplary scaffold for the development of modern anti-inflammatory agents. Its inherent chemical features provide a solid foundation for creating potent and selective COX-2 inhibitors. The protocols outlined in this guide offer a clear and validated pathway for researchers to synthesize, characterize, and evaluate novel drug candidates, contributing to the ongoing effort to develop safer and more effective treatments for inflammatory diseases.

References

  • Design, synthesis and biological evaluation of novel anti-inflammatory agents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsWueldUKwNFixjMTpnSk86uThGRQ9LhEFzGaX4JEhHU-mk8l_-OAcY4EfFeeWrbU-SrrtMbAWF3WMgmyce_QeRGp-WwQrhjK2EGX46JZorLcwqVPbMWALLYYrshJbpUbvRCsHq_xCOwUtaB1-8IbZTUTxD1GIr03qk3RcDOty8QZ65cOVv-3Co4ljTGzirqtsOtNLLbj9d5uJCSP7HkyL0ffgxOxXMKWaQJw0OZLz5ecnsoG-bcLSgDA=]
  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Publishing. [URL: https://vertexaisearch.cloud.google.
  • Synthesis and Biological Evaluation of Novel Resveratrol-NSAID Derivatives as Anti-inflammatory Agents - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27249089/]
  • Synthesis and biological evaluation of novel sinomenine derivatives as anti-inflammatory and analgesic agent - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra05313a]
  • Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents - MDPI. [URL: https://www.mdpi.com/1422-0067/23/4/2101]
  • Design, Synthesis and in Vivo Anti-inflammatory Activities of 2,4-Diaryl-5-4H-imidazolone Derivatives. [URL: https://www.researchgate.
  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [URL: https://www.mdpi.com/2079-7737/12/5/650]
  • Synthesis of substituted fluorobenzimidazoles as inhibitors of 5-lipoxygenase and soluble epoxide hydrolase for anti-inflammatory activity - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/29732612/]
  • Bioactive Compounds from Natural Sources: Discovery, Evaluation, and Applications - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10377014/]
  • Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9596610/]
  • Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol - MDPI. [URL: https://www.mdpi.com/1420-3049/23/11/2920]
  • Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. [URL: https://www.ningbo-pharma.
  • Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36284193/]
  • The role of fluorine in medicinal chemistry - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/18035820/]
  • Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10787889/]
  • Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9313264/]
  • 4-Aryl/cycloalkyl-5-phenyloxazole derivatives as selective COX-2 inhibitors - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11755198/]
  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - MDPI. [URL: https://www.mdpi.com/2218-273X/10/1/9]
  • 1345471-46-6| Chemical Name : 5-(4-Aminophenyl)-2-fluorobenzoic acid | Pharmaffiliates. [URL: https://www.pharmaffiliates.com/en/5-4-aminophenyl-2-fluorobenzoic-acid]
  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10950343/]
  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - MDPI. [URL: https://www.mdpi.com/1420-3049/30/1/366]
  • Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing - MDPI. [URL: https://www.mdpi.com/1422-0067/23/10/5799]
  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3041481/]
  • Special Issue—“Bioactive Compounds from Natural Sources II” - MDPI. [URL: https://www.mdpi.com/1422-0067/24/13/10534]

Sources

Application

Application Notes and Protocols for the Scale-Up Synthesis of 5-(4-Aminophenyl)-2-fluorobenzoic Acid

Abstract This document provides a comprehensive guide for the scale-up synthesis of 5-(4-Aminophenyl)-2-fluorobenzoic acid, a key intermediate in pharmaceutical development. The protocol focuses on a robust and scalable...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 5-(4-Aminophenyl)-2-fluorobenzoic acid, a key intermediate in pharmaceutical development. The protocol focuses on a robust and scalable Suzuki-Miyaura cross-coupling reaction. Detailed experimental procedures, safety protocols, and data interpretation are presented to aid researchers, scientists, and drug development professionals in successfully transitioning from bench-scale to pilot-plant production. The causality behind experimental choices is explained to ensure both scientific integrity and practical applicability.

Introduction

5-(4-Aminophenyl)-2-fluorobenzoic acid is a crucial building block in the synthesis of various pharmaceutically active compounds. Its biaryl structure is a common motif in modern drug discovery. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, making it an ideal choice for the synthesis of this intermediate.[1][2][3] This reaction is favored in drug discovery and development due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of starting materials.[4]

This application note details a scalable protocol for the synthesis of 5-(4-Aminophenyl)-2-fluorobenzoic acid via the Suzuki-Miyaura coupling of 5-bromo-2-fluorobenzoic acid and 4-aminophenylboronic acid. The focus is on providing a self-validating system with in-depth explanations of the critical process parameters to ensure a safe, efficient, and reproducible scale-up.

Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling

The core of this synthetic protocol is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of an organoboron compound (4-aminophenylboronic acid) with an organohalide (5-bromo-2-fluorobenzoic acid) in the presence of a palladium catalyst and a base.

The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (5-bromo-2-fluorobenzoic acid) to form a Pd(II) complex.

  • Transmetalation: The boronic acid (4-aminophenylboronic acid) reacts with the base to form a boronate species, which then transfers its organic group to the palladium complex.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the active Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OH)2 Base PdII_Biaryl Ar-Pd(II)-Ar' Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Ar-Ar' FinalProduct 5-(4-Aminophenyl)-2-fluorobenzoic acid (Ar-Ar') ArylHalide 5-bromo-2-fluorobenzoic acid (Ar-X) BoronicAcid 4-aminophenylboronic acid (Ar'-B(OH)2)

Figure 1: Generalized Suzuki-Miyaura catalytic cycle.

Scale-Up Protocol

This protocol is designed for a target scale of 100g of 5-(4-Aminophenyl)-2-fluorobenzoic acid. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Equipment
MaterialGradeSupplierNotes
5-Bromo-2-fluorobenzoic acid≥98%Commercially Available
4-Aminophenylboronic acid≥98%Commercially Available
Palladium(II) acetate (Pd(OAc)₂)Catalyst gradeCommercially Available
Triphenylphosphine (PPh₃)≥99%Commercially Available
Potassium carbonate (K₂CO₃)Anhydrous, ≥99%Commercially Available
1,4-DioxaneAnhydrous, ≥99.8%Commercially AvailableSure/Seal™ or equivalent recommended
Deionized WaterIn-houseDegassed
Ethyl acetateACS gradeCommercially AvailableFor extraction
Brine (saturated NaCl solution)In-house
Anhydrous sodium sulfate (Na₂SO₄)ACS gradeCommercially AvailableFor drying
Hydrochloric acid (HCl)37%Commercially AvailableFor pH adjustment
Celite®Commercially AvailableFilter aid
EquipmentSpecification
5 L Jacketed Glass ReactorWith overhead stirrer, reflux condenser, temperature probe, and nitrogen inlet/outlet
Heating/Cooling CirculatorTo control reactor temperature
Addition Funnel500 mL
Buchner Funnel and Flask2 L
Vacuum Oven
pH meter
High-Performance Liquid Chromatography (HPLC) systemFor reaction monitoring and purity analysis
Experimental Procedure

protocol_workflow start Start setup Reactor Setup and Inerting start->setup charge Charge Reactants and Solvents setup->charge reaction Reaction at Elevated Temperature charge->reaction monitoring Reaction Monitoring (HPLC) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup and Extraction monitoring->workup Complete purification Purification by Recrystallization workup->purification drying Drying of Final Product purification->drying end End drying->end

Figure 2: Workflow for the synthesis of 5-(4-Aminophenyl)-2-fluorobenzoic acid.

Step 1: Reactor Setup and Inerting

  • Assemble the 5 L jacketed glass reactor with an overhead stirrer, reflux condenser, temperature probe, and nitrogen inlet.

  • Ensure all glassware is oven-dried and cooled under a stream of nitrogen to remove atmospheric moisture.

  • Maintain a positive pressure of nitrogen throughout the reaction to prevent catalyst deactivation.

Step 2: Charging of Reactants

  • To the reactor, add 5-bromo-2-fluorobenzoic acid (100 g, 0.457 mol, 1.0 equiv.), 4-aminophenylboronic acid (75 g, 0.548 mol, 1.2 equiv.), and anhydrous potassium carbonate (189 g, 1.37 mol, 3.0 equiv.).

  • In a separate flask, prepare the catalyst by dissolving palladium(II) acetate (1.03 g, 4.57 mmol, 0.01 equiv.) and triphenylphosphine (4.79 g, 18.3 mmol, 0.04 equiv.) in 200 mL of anhydrous 1,4-dioxane. Stir until a homogeneous solution is formed.

  • Add the catalyst solution to the reactor.

  • Add 1.8 L of anhydrous 1,4-dioxane and 200 mL of degassed deionized water to the reactor.

Step 3: Reaction

  • With vigorous stirring, heat the reaction mixture to 85-90 °C using the heating circulator.

  • Maintain this temperature and continue stirring for 4-6 hours.

Step 4: Reaction Monitoring

  • Monitor the progress of the reaction by taking small aliquots every hour and analyzing them by HPLC.

  • The reaction is considered complete when the starting material (5-bromo-2-fluorobenzoic acid) is consumed (<1% remaining).

Step 5: Work-up and Extraction

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the filter cake with 200 mL of ethyl acetate.

  • Transfer the filtrate to a separatory funnel.

  • Add 1 L of deionized water and shake vigorously.

  • Separate the aqueous layer.

  • Adjust the pH of the aqueous layer to ~2-3 with concentrated hydrochloric acid. A precipitate will form.

  • Cool the mixture in an ice bath for 1 hour to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with cold deionized water (2 x 200 mL).

Step 6: Purification

  • The crude product can be purified by recrystallization from an ethanol/water mixture.

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • Slowly add hot water until the solution becomes cloudy.

  • Add a small amount of hot ethanol to redissolve the solid.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour.

  • Collect the purified crystals by vacuum filtration and wash with a cold ethanol/water mixture.

Step 7: Drying

  • Dry the purified product in a vacuum oven at 60 °C overnight to a constant weight.

Expected Yield and Purity
  • Expected Yield: 85-95%

  • Purity (by HPLC): >98%

  • Appearance: Off-white to light brown solid.[5]

Safety Considerations

4.1. Chemical Hazards

ChemicalHazards
5-Bromo-2-fluorobenzoic acidIrritant
4-Aminophenylboronic acidIrritant
Palladium(II) acetateSensitizer, irritant
TriphenylphosphineToxic, irritant
Potassium carbonateIrritant
1,4-DioxaneFlammable, carcinogen, irritant
Ethyl acetateFlammable, irritant
Hydrochloric acidCorrosive

4.2. Process Hazards

  • Exotherms: Palladium-catalyzed cross-coupling reactions can be exothermic.[6][7] The rate of heat generation can be influenced by the choice of solvent, base, and catalyst.[7][8] Gradual heating and careful temperature monitoring are crucial. In the event of a thermal runaway, an emergency cooling system should be in place.

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to air and moisture. Maintaining a nitrogen atmosphere is critical for catalytic activity and to prevent the formation of side products.

  • Flammable Solvents: 1,4-Dioxane and ethyl acetate are flammable. Ensure all heating sources are properly controlled and there are no ignition sources in the vicinity.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure an inert atmosphere was maintained. Use fresh, high-purity reagents and anhydrous solvents.
Insufficient temperatureVerify the internal reaction temperature.
Incorrect baseUse anhydrous potassium carbonate.
Formation of Side Products Homocoupling of boronic acidEnsure the reaction mixture is properly degassed to minimize oxygen levels.[9]
Protodeborylation of boronic acidUse a sufficient amount of base and avoid prolonged reaction times at high temperatures.
Difficult Filtration Fine palladium particlesUse a filter aid like Celite®.

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of 5-(4-Aminophenyl)-2-fluorobenzoic acid. By following the outlined procedures and adhering to the safety precautions, researchers and production chemists can confidently and efficiently produce this important pharmaceutical intermediate. The provided rationale for each step aims to empower the user to make informed decisions during the scale-up process.

References

  • Yang, Y., et al. Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Org. Process Res. Dev.2018 , 22 (2), 137–146. Available from: [Link]

  • Federal, S. L., et al. Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Org. Process Res. Dev.2018 , 22 (2), 147-155. Available from: [Link]

  • ACS Publications. Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Google Patents. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
  • Google Patents. CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid.
  • Organic Syntheses. p-FLUOROBENZOIC ACID. Available from: [Link]

  • Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available from: [Link]

  • Organic Syntheses. 2-amino-3-fluorobenzoic acid. Available from: [Link]

  • Royal Society of Chemistry. Advances. Available from: [Link]

  • Suzuki, A. Organoborane coupling reactions (Suzuki coupling). Proc. Jpn. Acad., Ser. B2004 , 80, 359-371. Available from: [Link]

  • Google Patents. CN103980135B - A kind of preparation method of 4-amino-2-fluorobenzoic acid.
  • Tradeindia. 5-(4-aminophenyl)-2-fluorobenzoic Acid. Available from: [Link]

Sources

Method

Application Note &amp; Protocol Guide: 5-(4-Aminophenyl)-2-fluorobenzoic Acid as a Versatile Fluorescent Probe

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This document provides a comprehensive technical guide on the application of 5-(4-Aminophenyl)-2-fluorobenzoic ac...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide on the application of 5-(4-Aminophenyl)-2-fluorobenzoic acid as a fluorescent probe. While this specific molecule is not yet extensively documented in scientific literature as a probe, its structural motifs—a fluorophore backbone with an amino group receptor—suggest significant potential for sensing applications based on well-established photophysical principles. This guide is therefore built on a foundation of proven insights from structurally analogous probes and established methodologies in fluorescence spectroscopy and bioimaging.

Our approach is to not merely list steps, but to explain the scientific reasoning behind each experimental choice, ensuring that every protocol is a self-validating system. We will explore the probe's potential applications in pH sensing and metal ion detection, providing detailed, step-by-step methodologies.

Principles of Probe Design and Mechanism of Action

Fluorescent probes are indispensable tools in modern research, offering high sensitivity and spatiotemporal resolution for visualizing biological processes.[1][] The efficacy of a fluorescent probe is rooted in its molecular design, which typically consists of a fluorophore, a recognition site (receptor), and often a linker. In the case of 5-(4-Aminophenyl)-2-fluorobenzoic acid, the biphenyl carboxylic acid core can be considered the fluorophore, while the amino group (-NH2) serves as the primary recognition site.

The fluorescence of this probe is likely modulated by a process known as Photoinduced Electron Transfer (PeT) .[3][4][5] In a typical PeT-based sensor, the recognition group can quench the fluorescence of the fluorophore.[3][4][6] Upon interaction with an analyte, this quenching effect is disrupted, leading to a "turn-on" fluorescence response.[1]

cluster_off Fluorescence OFF State cluster_on Fluorescence ON State Ground_State_Off Ground State Excited_State_Off Excited State Ground_State_Off->Excited_State_Off Excitation Excited_State_Off->Ground_State_Off PeT Quenching (Non-radiative) Receptor_Off Receptor (-NH2) (Electron Donor) Excited_State_Off->Receptor_Off Electron Transfer Receptor_On Receptor-Analyte Complex (-NH3+ or -NH2-Metal) Receptor_Off->Receptor_On Binding Ground_State_On Ground State Excited_State_On Excited State Ground_State_On->Excited_State_On Excitation Excited_State_On->Ground_State_On Fluorescence (Radiative) Analyte Analyte (H+ or Metal Ion)

Caption: Photoinduced Electron Transfer (PeT) mechanism for fluorescence modulation.

Potential Applications and Experimental Design

The presence of the amino group makes 5-(4-Aminophenyl)-2-fluorobenzoic acid a prime candidate for two major applications: pH sensing and metal ion detection.

pH Sensing

The amino group can be protonated in acidic conditions. This protonation would inhibit the PeT process, leading to an increase in fluorescence intensity.[6] This makes the probe potentially useful for monitoring pH changes in various environments, from industrial processes to biological systems.[7][8][9]

Metal Ion Detection

The lone pair of electrons on the nitrogen atom of the amino group can also coordinate with certain metal ions.[10][11][12] This interaction would similarly disrupt the PeT quenching, resulting in a "turn-on" fluorescence signal upon metal ion binding. This could be particularly useful for detecting heavy metal contaminants or studying metalloenzymes.

Physicochemical and Spectroscopic Properties (Hypothetical)

Due to the limited specific data for 5-(4-Aminophenyl)-2-fluorobenzoic acid, the following properties are projected based on structurally similar compounds like aminophenyl fluorescein and ortho-aminobenzoic acid derivatives.[13][14][15]

PropertyProjected Value/RangeRationale & Significance
Excitation Max (λex) 320 - 360 nmThe biphenyl structure suggests absorption in the UV-A range.
Emission Max (λem) 400 - 450 nmA significant Stokes shift is expected, which is beneficial for reducing self-absorption and improving signal-to-noise.[]
Quantum Yield (ΦF) Low in basic/neutral pH, increases in acidic pH or with metal ionsThis "off-on" characteristic is the basis of its sensing capability.[]
Solubility Soluble in organic solvents (DMSO, DMF), sparingly soluble in aqueous buffersThe carboxylic acid group enhances water solubility, but the aromatic rings may necessitate the use of a co-solvent.
Photostability Moderate to HighAromatic fluorophores generally exhibit good resistance to photobleaching, crucial for imaging applications.[]

Detailed Experimental Protocols

General Preparation of Stock and Working Solutions

Rationale: Proper preparation of the probe solutions is critical for reproducibility. A concentrated stock in an organic solvent prevents degradation and precipitation. The working solution is prepared in the experimental buffer to ensure compatibility with the sample.

  • Stock Solution (10 mM): Dissolve an appropriate amount of 5-(4-Aminophenyl)-2-fluorobenzoic acid in anhydrous dimethyl sulfoxide (DMSO). Store at -20°C, protected from light.

  • Working Solution (10 µM): Dilute the stock solution in the desired experimental buffer (e.g., PBS for biological applications, Britton-Robinson buffer for pH titration). The final concentration of DMSO should be kept below 1% to minimize solvent effects.

Protocol for pH Titration

Objective: To determine the pKa of the probe and its effective range for pH sensing.

Start Prepare Britton-Robinson Buffers (pH 2 to 12) Add_Probe Add Probe to each buffer (Final concentration: 10 µM) Start->Add_Probe Incubate Incubate for 15 min at RT Add_Probe->Incubate Measure Measure Fluorescence Spectra (λex = 340 nm, λem = 380-500 nm) Incubate->Measure Plot Plot Fluorescence Intensity vs. pH Measure->Plot Determine_pKa Determine pKa from the titration curve Plot->Determine_pKa

Caption: Workflow for pH titration of the fluorescent probe.

  • Buffer Preparation: Prepare a series of Britton-Robinson buffers with pH values ranging from 2 to 12.

  • Sample Preparation: In a 96-well plate, add the probe to each buffer to a final concentration of 10 µM.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow for equilibration.

  • Fluorescence Measurement: Measure the fluorescence emission spectra (e.g., 380-500 nm) with an excitation wavelength set near the projected maximum (e.g., 340 nm) using a fluorescence plate reader.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum against the pH. The pKa can be determined from the inflection point of the resulting sigmoidal curve. The linear range of the curve indicates the optimal pH sensing window.[7]

Protocol for Metal Ion Detection

Objective: To assess the selectivity and sensitivity of the probe for various metal ions.

  • Prepare Metal Ion Solutions: Prepare stock solutions (e.g., 10 mM) of various metal salts (e.g., chlorides or nitrates of Na+, K+, Ca2+, Mg2+, Cu2+, Zn2+, Fe3+, Hg2+) in deionized water.

  • Selectivity Assay:

    • In a suitable buffer (e.g., HEPES, pH 7.4), add the probe to a final concentration of 10 µM.

    • Add a high concentration (e.g., 100 µM) of each metal ion to separate wells.

    • Include a control with no added metal ion.

    • Incubate and measure fluorescence as described above. A significant increase in fluorescence for a particular ion indicates selectivity.[10]

  • Titration Assay (for selected ion):

    • Prepare a series of dilutions of the selected metal ion in the buffer.

    • Add the probe (10 µM) to each dilution.

    • Measure the fluorescence intensity at each metal ion concentration.

    • Plot the fluorescence intensity against the metal ion concentration to determine the detection limit and binding affinity.

Protocol for Live Cell Imaging

Objective: To visualize intracellular pH changes or metal ion distribution in living cells.[17][18][19]

Caution: The cytotoxicity of 5-(4-Aminophenyl)-2-fluorobenzoic acid has not been established. It is essential to perform a cytotoxicity assay (e.g., MTT assay) before proceeding with live-cell imaging.

  • Cell Culture: Plate cells (e.g., HeLa or HEK293) on a glass-bottom dish and culture until they reach 60-70% confluency.

  • Probe Loading:

    • Wash the cells with pre-warmed phosphate-buffered saline (PBS).

    • Incubate the cells with a loading buffer (e.g., HBSS) containing the probe (1-10 µM) for 30-60 minutes at 37°C.

  • Washing: Wash the cells twice with PBS to remove excess probe.

  • Imaging:

    • Add fresh imaging medium (e.g., phenol red-free DMEM) to the cells.

    • Image the cells using a fluorescence microscope equipped with a DAPI or UV filter set (e.g., excitation ~350 nm, emission ~420 nm).

  • Inducing Changes (Optional): To observe dynamic changes, the cells can be treated with agents that alter intracellular pH (e.g., nigericin) or metal ion concentrations (e.g., ionophores like ionomycin for Ca2+).

Data Interpretation and Troubleshooting

  • Low Signal-to-Noise: This could be due to low quantum yield, photobleaching, or high background fluorescence.[] Consider increasing the probe concentration, using an anti-fade reagent for fixed-cell imaging, or employing a more sensitive detector.

  • Non-specific Staining in Cells: The probe may accumulate in certain organelles. Co-staining with organelle-specific markers can help identify its subcellular localization.

  • Precipitation of the Probe: If the probe precipitates in aqueous solutions, increase the percentage of co-solvent (DMSO) or sonicate the working solution before use.

Conclusion

5-(4-Aminophenyl)-2-fluorobenzoic acid represents a promising scaffold for the development of novel fluorescent probes. Its simple structure and the presence of a responsive amino group make it an attractive candidate for sensing pH and metal ions. The protocols and principles outlined in this guide provide a solid framework for researchers to explore its potential in their specific applications. As with any new tool, careful characterization and optimization are key to obtaining reliable and meaningful results.

References

  • A Review of Fluorescent pH Probes: Ratiometric Strategies, Extreme pH Sensing, and Multifunctional Utility. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

  • Fluorescent Probes for Biological Species and Microenvironments: from Rational Design to Bioimaging Applications. (2023). Accounts of Chemical Research, 56(4), 347-360. [Link]

  • Fluorescent probes for sensitive and selective detection of pH changes in live cells in visible and near-infrared channels. (2022). RSC Publishing. [Link]

  • Luminescent Probes for Sensitive Detection of pH Changes in Live Cells through Two Near-Infrared Luminescence Channels. (2015). ACS Applied Materials & Interfaces, 7(5), 3434-3443. [Link]

  • Fluorescent Sensors for Detecting and Imaging Metal Ions in Biological Systems: Recent Advances and Future Perspectives. (2023). MDPI. [Link]

  • Hoffman, R. M. (Ed.). (2012). In Vivo Cellular Imaging Using Fluorescent Proteins: Methods and Protocols. Springer.
  • Recent Progress in Fluorescent Probes For Metal Ion Detection. (2022). Frontiers in Chemistry, 10, 882030. [Link]

  • A Review of Fluorescent pH Probes: Ratiometric Strategies, Extreme pH Sensing, and Multifunctional Utility. (2024). Chemosensors, 12(6), 136. [Link]

  • Fluorescent Organic Small Molecule Probes for Bioimaging and Detection Applications. (2023). Molecules, 28(14), 5396. [Link]

  • Review on Lysosomal Metal Ion Detection Using Fluorescent Probes. (2023). ACS Omega, 8(3), 2731-2742. [Link]

  • Fluorescent Probes for Biological Imaging. (2012). Annual Review of Biomedical Engineering, 14, 239-264. [Link]

  • Recent Progress in Fluorescent Probes For Metal Ion Detection. (2022). Frontiers in Chemistry, 10. [Link]

  • A Review of Fluorescent pH Probes: Ratiometric Strategies, Extreme pH Sensing, and Multifunctional Utility. (2024). Semantic Scholar. [Link]

  • Fluorescent Probes for Live Cell Imaging. (2018). MDPI. [Link]

  • Photoinduced electron transfer (PeT) based fluorescent probes for cellular imaging and disease therapy. (2023). Chemical Society Reviews, 52(6), 2138-2182. [Link]

  • Photoinduced electron transfer (PeT) based fluorescent probes for cellular imaging and disease therapy. (2023). SciSpace. [Link]

  • Photoinduced electron transfer – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 15, 2026, from [Link]

  • Enhancing Photoinduced Electron Transfer Efficiency of Fluorescent pH-Probes with Halogenated Phenols. (2014). Journal of the American Chemical Society, 136(34), 12130-12137. [Link]

  • Design principle and sensing mechanism of fluorescent probes targeting enzymes. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Fluorescent Sensors for Measuring Metal Ions in Living Systems. (2014). Chemical Reviews, 114(1), 590-651. [Link]

  • Fluorescence Spectroscopy and Microscopy: Methods and Protocols. (n.d.). Google Books.
  • Fluorescence Spectroscopy and Microscopy: Methods and Protocols. (n.d.). Frederick National Lab for Cancer Research. Retrieved January 15, 2026, from [Link]

  • Fluorescence spectroscopy and microscopy : methods and protocols. (n.d.). National Library of Medicine Institution - NIH. Retrieved January 15, 2026, from [Link]

  • Fluorescent Live Cell Imaging. (n.d.). StainsFile. Retrieved January 15, 2026, from [Link]

  • Development of Functional Fluorescent Molecular Probes for the Detection of Biological Substances. (2015). International Journal of Molecular Sciences, 16(12), 29935-29958. [Link]

  • Photoinduced Electron Transfer and Aggregation-Induced Emission in 1,8-Naphthalimide Probes as a Platform for Detection of Acid/Base Vapors. (2020). ProQuest. [Link]

  • Principles and applications of fluorescent probe imaging technology. (2022). ResearchGate. [Link]

  • Introduction: Fluorescent Probes in Biology. (2024). Chemical Reviews. [Link]

  • Fluorescence Spectroscopy and Microscopy: Methods and Protocols. (2025). ResearchGate. [Link]

  • Recommendations and Guidelines for Standardization of Fluorescence Spectroscopy. (n.d.). NIST Technical Series Publications. Retrieved January 15, 2026, from [Link]

  • Fluorescent properties of amino acids labeled with ortho-aminobenzoic acid. (2006). Journal of Photochemistry and Photobiology A: Chemistry, 187(2-3), 329-337. [Link]

  • Ortho-aminobenzoic acid as a fluorescent probe for the interaction between peptides and micelles. (n.d.). Scilit. Retrieved January 15, 2026, from [Link]

  • Ortho-aminobenzoic Acid as a Fluorescent Probe for the Interaction Between Peptides and Micelles. (1998). Journal of Photochemistry and Photobiology B: Biology, 44(2), 127-134. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield of 5-(4-Aminophenyl)-2-fluorobenzoic acid synthesis

<_ .## Technical Support Center: Synthesis of 5-(4-Aminophenyl)-2-fluorobenzoic Acid Welcome to the technical support center for the synthesis of 5-(4-Aminophenyl)-2-fluorobenzoic acid. This guide is designed for researc...

Author: BenchChem Technical Support Team. Date: January 2026

<_ .## Technical Support Center: Synthesis of 5-(4-Aminophenyl)-2-fluorobenzoic Acid

Welcome to the technical support center for the synthesis of 5-(4-Aminophenyl)-2-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for optimizing this crucial synthesis. As a key intermediate in pharmaceutical development, achieving a high yield and purity of this compound is often critical. This document will walk you through the common synthetic route, address specific experimental issues, and provide detailed protocols to enhance your success.

Core Synthetic Pathway: The Suzuki-Miyaura Cross-Coupling

The most prevalent and effective method for synthesizing 5-(4-Aminophenyl)-2-fluorobenzoic acid is the Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron species and an organohalide.[1][2] For this specific synthesis, the reaction typically involves coupling 4-(aminophenyl)boronic acid (or a more stable ester derivative) with a 5-halo-2-fluorobenzoic acid, most commonly 5-bromo-2-fluorobenzoic acid.

The general reaction scheme is as follows:

Reactants:

  • Aryl Halide: 5-Bromo-2-fluorobenzoic acid (or its ester)

  • Organoboron Species: 4-(Aminophenyl)boronic acid or 4-(Aminophenyl)boronic acid pinacol ester

  • Catalyst: A Palladium(0) source, often with a phosphine ligand.[2]

  • Base: An inorganic or organic base is required to activate the boronic acid.[1][3]

  • Solvent: Often a mixture of an organic solvent and water.[1]

The reaction proceeds through a well-established catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the boronate species, and reductive elimination to yield the final product and regenerate the catalyst.[1]

Troubleshooting Guide (Q&A Format)

This section addresses common problems encountered during the synthesis.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Low yield is the most frequent issue in Suzuki couplings.[2] The problem can often be traced to one or more of the following factors:

  • Catalyst Deactivation: The active Pd(0) catalyst is highly sensitive to oxygen.[4]

    • Cause: Insufficient degassing of solvents and reagents or a leaky reaction setup can introduce oxygen, which oxidizes the Pd(0) to an inactive Pd(II) species, halting the catalytic cycle.[2][4]

    • Solution: Ensure all solvents are rigorously degassed (e.g., by sparging with an inert gas like argon or nitrogen for at least 30 minutes).[5] Maintain a positive pressure of inert gas throughout the reaction. Using a pre-catalyst that is more stable to air can also be beneficial.

  • Boronic Acid Instability (Protodeborylation): Boronic acids can be unstable and degrade, especially when exposed to air, moisture, or harsh conditions.[2][4]

    • Cause: A common side reaction is protodeborylation, where the boronic acid group is replaced by a hydrogen atom, effectively consuming your starting material without forming the desired product. This is particularly an issue with electron-rich or heteroaromatic boronic acids.[2][6]

    • Solution:

      • Use fresh, high-purity boronic acid. Check its quality by NMR if in doubt.

      • Consider using a more stable boronic ester derivative, such as a pinacol ester, which is less prone to degradation.[4][6]

      • Avoid unnecessarily high temperatures or prolonged reaction times.

  • Suboptimal Reaction Parameters: The interplay between the catalyst, ligand, base, and solvent is complex and crucial for success.[7]

    • Cause: An inappropriate choice of any of these components can lead to a sluggish or incomplete reaction.

    • Solution: Systematic optimization is key. Consider screening different combinations of parameters. A Design of Experiments (DoE) approach can be highly effective in finding the optimal conditions with fewer experiments.[7]

ParameterCommon Choices & Considerations
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃. Pre-catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often more active.[6]
Base K₂CO₃, Cs₂CO₃, K₃PO₄. The base must be strong enough to form the reactive boronate species but not so strong as to cause degradation of starting materials.[1][8] Cs₂CO₃ is often very effective.[5]
Solvent Toluene/H₂O, Dioxane/H₂O, THF/H₂O, DMF.[1][2] The choice of solvent can significantly impact solubility and reaction rate.[9]
Temperature Typically ranges from 60-110 °C.[5][7] Start with a moderate temperature (e.g., 80-90 °C) and adjust as needed based on reaction monitoring.

Q2: I'm observing significant side products in my reaction mixture. What are they and how can I minimize them?

The formation of byproducts complicates purification and reduces the yield of the desired product.[2]

  • Homocoupling of Boronic Acid:

    • Cause: This occurs when two molecules of the boronic acid couple to form a symmetrical biaryl (in this case, 4,4'-diaminobiphenyl). This is often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[2]

    • Solution: As with preventing catalyst deactivation, rigorous exclusion of air is critical. Ensure your palladium source is primarily Pd(0) or that the Pd(II) pre-catalyst is efficiently reduced in situ.

  • Dehalogenation of the Aryl Halide:

    • Cause: The aryl halide starting material (5-bromo-2-fluorobenzoic acid) is reduced to 2-fluorobenzoic acid. This can happen if a hydride source is present in the reaction mixture, which can react with the Pd-aryl intermediate.[2][4]

    • Solution: Ensure solvents are pure and anhydrous. Some bases or additives can act as hydride sources, so careful selection is important.

Q3: The reaction is not starting or stalls before completion. What should I check?

A stalled reaction is often a sign of a critical issue with one of the components.

  • Cause:

    • Inactive Catalyst: The palladium source may be old or degraded.

    • Poor Reagent Quality: The boronic acid may have degraded, or the base might be of poor quality (e.g., hydrated or clumpy).[4]

    • Insolubility: One or more of the reactants may not be sufficiently soluble in the chosen solvent system.

    • Insufficient Mixing: For heterogeneous mixtures, vigorous stirring is essential.[4]

  • Solution:

    • Use a fresh, reliable source of palladium catalyst.

    • Verify the purity of your starting materials. Use a finely powdered, dry base.[4]

    • Try a different solvent system to improve solubility.[1][5]

    • Ensure the stir rate is high enough to create a well-mixed suspension.

Frequently Asked Questions (FAQs)

What is the role of the base in the Suzuki reaction? The base plays a crucial role in activating the boronic acid. It reacts with the boronic acid to form a more nucleophilic boronate species (R-B(OH)₃⁻), which then readily undergoes transmetalation with the palladium complex.[1][10][11] The choice and amount of base can also influence the reaction selectivity.[10][11]

How can I effectively monitor the reaction's progress? Thin Layer Chromatography (TLC) is a quick and easy way to monitor the disappearance of the starting materials. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography (GC) can be used to track the formation of the product and identify any side products.

What is the best method for purifying the final product, 5-(4-Aminophenyl)-2-fluorobenzoic acid? The purification strategy will depend on the impurities present.

  • Acid-Base Extraction: After the reaction, an aqueous workup is typically performed. The product is amphoteric, meaning it has both an acidic (carboxylic acid) and a basic (amine) group. You can use this property to your advantage. Acidifying the aqueous layer will protonate the amine, while making it basic will deprotonate the carboxylic acid. This can help separate it from neutral organic impurities.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water, xylene) can be a highly effective method for removing impurities.[12][13]

  • Silica Gel Chromatography: If extraction and recrystallization are insufficient, column chromatography is the most reliable method for achieving high purity, though it is less scalable.[14]

Experimental Workflow & Protocol

This section provides a generalized, robust starting protocol for the synthesis. Optimization will likely be required for your specific setup and reagents.

Workflow Diagram

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification cluster_analysis Final Analysis reagents 1. Combine Aryl Halide, Boronic Ester, & Base solvent 2. Add Degassed Solvent reagents->solvent Solubilize purge 3. Purge with Inert Gas solvent->purge Inert Atmosphere catalyst 4. Add Pd Catalyst & Ligand purge->catalyst Initiate heat 5. Heat to 80-100°C catalyst->heat Activate monitor 6. Monitor by TLC/LC-MS heat->monitor Track Progress quench 7. Cool & Quench with Water monitor->quench Reaction Complete extract 8. Acid/Base Extraction quench->extract Separate purify 9. Recrystallize or Chromatography extract->purify Isolate characterize 10. Characterize (NMR, MS, Purity) purify->characterize Verify

Caption: A typical workflow for the Suzuki coupling synthesis and purification.

Step-by-Step Protocol
  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar and condenser, add 5-bromo-2-fluorobenzoic acid (1.0 equiv.), 4-(aminophenyl)boronic acid pinacol ester (1.2 equiv.), and finely powdered potassium carbonate (K₂CO₃, 3.0 equiv.).

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add a degassed solvent mixture of dioxane and water (e.g., a 4:1 ratio).[5] The mixture should be stirred to a suspension.

  • Catalyst Addition and Reaction:

    • To the suspension, add the palladium catalyst, for example, Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.02 - 0.05 equiv.).

    • Heat the reaction mixture to 90-100 °C with vigorous stirring.[14]

  • Monitoring:

    • Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the 5-bromo-2-fluorobenzoic acid starting material is consumed (typically 4-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and filter to remove any insoluble palladium residues.

    • Transfer the filtrate to a separatory funnel and wash with an organic solvent like ethyl acetate to remove non-polar impurities.

    • Carefully acidify the aqueous layer with 1M HCl to a pH of ~4-5. The product should precipitate out as a solid.

    • Collect the solid product by vacuum filtration and wash with cold water.

  • Purification and Characterization:

    • Dry the crude product under vacuum.

    • If necessary, recrystallize the solid from a suitable solvent like an ethanol/water mixture.

    • Confirm the identity and purity of the final product using NMR spectroscopy, mass spectrometry, and HPLC.

By understanding the underlying mechanism and potential pitfalls of the Suzuki-Miyaura coupling, researchers can systematically troubleshoot and optimize the synthesis of 5-(4-Aminophenyl)-2-fluorobenzoic acid, leading to improved yields and higher purity.

References

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
  • Wikipedia. (2023). Suzuki reaction.
  • BenchChem. (2025). Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotinate.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • ACS Publications. (2026). Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • ACS Publications. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.
  • Wiley Online Library. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • ResearchGate. (n.d.). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction.
  • NIH. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • ResearchGate. (2025). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?.
  • Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction.
  • BenchChem. (n.d.). Application Notes and Protocols: Suzuki Coupling Reactions Involving 5-Cyclopropyl-2-fluorobenzoic Acid.
  • Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
  • Royal Society of Chemistry. (n.d.). . Retrieved from

  • Google Patents. (n.d.). CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid.
  • Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID.
  • NIH. (n.d.). Organoborane coupling reactions (Suzuki coupling).
  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid.
  • Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?.
  • Google Patents. (n.d.). CN103980135B - A kind of preparation method of 4-amino-2-fluorobenzoic acid.
  • Tradeindia. (n.d.). 5-(4-aminophenyl)-2-fluorobenzoic Acid.

Sources

Optimization

Technical Support Center: Purification of 5-(4-Aminophenyl)-2-fluorobenzoic acid

Welcome to our dedicated technical support center for the purification of 5-(4-aminophenyl)-2-fluorobenzoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists to navig...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the purification of 5-(4-aminophenyl)-2-fluorobenzoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with obtaining this key building block in high purity. In the following sections, we provide in-depth troubleshooting guides and frequently asked questions to support your experimental work. Our approach is grounded in established chemical principles and practical laboratory experience to ensure you can confidently address purification hurdles.

Troubleshooting Guide: Common Purification Challenges

This guide addresses the most frequently encountered issues during the purification of 5-(4-aminophenyl)-2-fluorobenzoic acid, providing both diagnostic questions and actionable solutions.

Issue 1: Poor Crystal Formation or "Oiling Out" During Recrystallization

Symptoms: The compound precipitates from the cooling solvent as an oil rather than a crystalline solid, or no precipitation occurs.

Root Cause Analysis: "Oiling out" typically occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated with impurities that inhibit crystal lattice formation. The choice of solvent is critical; the ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.

Troubleshooting Workflow:

Caption: Decision workflow for troubleshooting poor recrystallization.

Recommended Solvent Systems for Screening:

Based on the structure of 5-(4-aminophenyl)-2-fluorobenzoic acid, which possesses both a polar carboxylic acid and an amino group, as well as a larger aromatic system, a range of solvents should be considered.

Solvent/SystemPolarityRationale
EthanolPolar ProticOften a good starting point for aminobenzoic acids.[1]
MethanolPolar ProticSimilar to ethanol, can be effective.[1]
Ethanol/WaterPolar ProticA mixed system that allows for fine-tuning of solubility.[1]
Ethyl AcetatePolar AproticMay provide a different selectivity for impurities.
AcetonePolar AproticAnother option for polar compounds.
TolueneNon-polarLess likely to be a primary solvent but could be a component in a mixed system.

Step-by-Step Recrystallization Protocol (Ethanol/Water System):

  • Dissolution: In an Erlenmeyer flask, add the crude 5-(4-aminophenyl)-2-fluorobenzoic acid and a minimal amount of hot ethanol to dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Induce Precipitation: While the ethanol solution is still hot, add hot deionized water dropwise until the solution becomes faintly and persistently turbid.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and render the solution clear again.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to avoid potential degradation.

Issue 2: Persistent Colored Impurities

Symptoms: The isolated solid is off-white, yellow, or brown, indicating the presence of chromophoric impurities.

Root Cause Analysis: Colored impurities often arise from side reactions during the synthesis, particularly in Suzuki coupling reactions which are commonly used to form the biphenyl linkage. These can include homo-coupled byproducts or degradation products.

Solutions:

  • Activated Charcoal Treatment:

    • After dissolving the crude product in the hot recrystallization solvent, add a small amount (typically 1-2% by weight) of activated charcoal.

    • Boil the solution for a few minutes to allow for adsorption of the colored impurities.

    • Perform a hot filtration to remove the charcoal. Be aware that charcoal can also adsorb some of your desired product, so use it sparingly.[1]

  • Column Chromatography: If recrystallization and charcoal treatment are ineffective, column chromatography is a more rigorous purification method.

Column Chromatography Protocol:

Caption: Workflow for purification by column chromatography.

Recommended Eluent Systems for TLC Screening:

  • Hexanes:Ethyl Acetate (various ratios, e.g., 9:1, 4:1, 1:1)

  • Dichloromethane:Methanol (various ratios, e.g., 98:2, 95:5)

A good eluent system will show the desired product with an Rf value of approximately 0.3-0.4, with good separation from impurities.

Issue 3: Low Recovery Yield

Symptoms: The amount of purified product obtained is significantly lower than theoretically expected.

Root Cause Analysis: Low recovery can be due to several factors including using too much recrystallization solvent, premature crystallization during hot filtration, or incomplete precipitation.

Troubleshooting Steps:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Prevent Premature Crystallization: Ensure the filtration apparatus (funnel and receiving flask) is pre-heated before hot filtration.

  • Maximize Precipitation: After slow cooling to room temperature, ensure the flask is thoroughly chilled in an ice bath for an adequate amount of time (at least 30 minutes).

  • Check the Mother Liquor: After filtration, you can try to recover a second crop of crystals by evaporating some of the solvent from the mother liquor and re-cooling. Note that this second crop may be of lower purity.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my 5-(4-aminophenyl)-2-fluorobenzoic acid sample?

A1: The impurity profile depends heavily on the synthetic route. If a Suzuki coupling was used to form the biphenyl bond, common impurities could include:

  • Unreacted starting materials: The aryl halide and the boronic acid.

  • Homo-coupled byproducts: Resulting from the coupling of two molecules of the boronic acid or two molecules of the aryl halide.

  • Protodeboronation product: The boronic acid is replaced by a hydrogen atom.[2]

  • Residual palladium catalyst: This should be removed, especially for pharmaceutical applications.

Q2: How can I assess the purity of my final product?

A2: Several analytical techniques can be used to determine the purity of your 5-(4-aminophenyl)-2-fluorobenzoic acid:

  • High-Performance Liquid Chromatography (HPLC): This is a highly effective method for quantifying purity and identifying impurities. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., phosphate buffer at pH 3-4) and an organic modifier like acetonitrile is a good starting point.[3][4][5]

  • Melting Point: A sharp melting point range close to the literature value is indicative of high purity. Impurities will typically broaden and depress the melting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities if they are at a sufficient concentration.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help in identifying unknown impurities.

Q3: What is the expected solubility of 5-(4-aminophenyl)-2-fluorobenzoic acid in common organic solvents?

Q4: My compound appears to be thermally sensitive. What precautions should I take during purification?

A4: While many aromatic carboxylic acids are thermally stable, the presence of an amino group can sometimes lead to decomposition at high temperatures, potentially causing discoloration. When drying your purified product, it is advisable to use a vacuum oven at a moderate temperature (e.g., 50-60 °C) rather than high heat. During recrystallization, avoid prolonged heating at the boiling point of the solvent.

References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • Svärd, M., et al. (2013). Thermodynamics and nucleation of the enantiotropic compound p-aminobenzoic acid. ResearchGate. Available from: [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. Recrystallization 2. Available from: [Link]

  • López-López, M., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts. Available from: [Link]

  • CIPAC. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope. Available from: [Link]

  • Crawford, D. E., et al. (2015). Solvent-Free Synthesis of Core-Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions. Chemistry – A European Journal. Available from: [Link]

  • Arai, K., et al. (2015). Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester. Der Pharma Chemica. Available from: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 4-Aminobenzoic acid. Available from: [Link]

  • St. John-Campbell, S., et al. (2014). A recyclable supramolecular catalyst for Suzuki-Miyaura Coupling. RSC Advances. Available from: [Link]

  • PubChem. 4-Aminobenzoic Acid. Available from: [Link]

  • Martins, M. F., et al. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Available from: [Link]

  • International Atomic Energy Agency. (2015). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). Available from: [Link]

  • Seaton, C. C., et al. (2017). Influence of Solvent Composition on the Crystal Morphology and Structure of p-Aminobenzoic Acid Crystallized from Mixed Ethanol/Nitromethane Solutions. Crystal Growth & Design. Available from: [Link]

  • Svärd, M., et al. (2015). Crystallization of para-aminobenzoic acid forms from specific solvents. CrystEngComm. Available from: [Link]

  • Organic Syntheses. p-FLUOROBENZOIC ACID. Available from: [Link]

Sources

Troubleshooting

degradation pathways of 5-(4-Aminophenyl)-2-fluorobenzoic acid under stress conditions

Prepared by: Senior Application Scientist This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential degradation pathways of 5-(4-Aminophenyl)...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential degradation pathways of 5-(4-Aminophenyl)-2-fluorobenzoic acid under various stress conditions. The information herein is designed to assist in the development of stability-indicating methods, predict potential degradants, and troubleshoot common experimental challenges. The guidance is synthesized from established principles of forced degradation studies as mandated by regulatory bodies like the ICH.[1][2]

Forced degradation, or stress testing, is a critical component of the drug development process.[1] It involves subjecting a drug substance to conditions more severe than accelerated stability testing to understand its intrinsic stability, elucidate degradation pathways, and identify potential degradation products.[2] An ideal forced degradation study aims for 5-20% degradation of the parent molecule, as excessive stress can lead to secondary degradation products not relevant to formal stability studies.[3]

Experimental Workflow Overview

A systematic approach to forced degradation is essential for generating meaningful and reliable data. The following workflow outlines the key stages, from sample preparation to analysis and characterization.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution (e.g., 1 mg/mL in MeOH/Water) acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep->acid Expose Aliquots base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) prep->base Expose Aliquots ox Oxidation (e.g., 3% H₂O₂, RT) prep->ox Expose Aliquots therm Thermal (Solid & Solution, >60°C) prep->therm Expose Aliquots photo Photolytic (ICH Q1B Light Source) prep->photo Expose Aliquots hplc HPLC-PDA Analysis (Quantify Degradation) acid->hplc Withdraw Samples (Multiple Timepoints) base->hplc Withdraw Samples (Multiple Timepoints) ox->hplc Withdraw Samples (Multiple Timepoints) therm->hplc Withdraw Samples (Multiple Timepoints) photo->hplc Withdraw Samples (Multiple Timepoints) ms LC-MS/MS Analysis (Identify Degradants) hplc->ms Characterize Peaks G Parent 5-(4-Aminophenyl)- 2-fluorobenzoic acid (Aromatic Amine) Nitroso Nitroso Derivative Parent->Nitroso [O] Polymer Polymeric Species Parent->Polymer [O] (Coupling) Nitro Nitro Derivative Nitroso->Nitro [O]

Caption: Predicted oxidative degradation pathway of the amino group.

Q2: What is a recommended protocol for an oxidative stress study?

A2: Hydrogen peroxide (H₂O₂) is the most commonly used oxidizing agent in forced degradation studies. [1][4]Radical initiators like azobisisobutyronitrile (AIBN) can also be used to investigate free-radical mediated pathways. [1][5]

Protocol: Oxidative Stress Testing
  • Preparation: Use a stock solution of the compound (e.g., 1 mg/mL).

  • Oxidative Stress: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the sample at room temperature, protected from light. [6]Other concentrations (0.1% to 30% H₂O₂) can be explored depending on the reactivity of the compound. [1]3. Control: Prepare a control sample with 1 mL of stock solution and 1 mL of water.

  • Sampling: Withdraw and analyze aliquots at various time points (e.g., 2, 6, 12, 24 hours). The reaction can be quenched by adding a substance like sodium bisulfite if necessary, though simple dilution is often sufficient.

  • Analysis: Analyze via HPLC-PDA to monitor the formation of degradants.

Q3: My solid sample of 5-(4-Aminophenyl)-2-fluorobenzoic acid has turned from a light powder to a darker color upon storage. What is the cause?

A3: This discoloration is a classic indicator of oxidation of the aromatic amino group. [6]Exposure to atmospheric oxygen and/or light can accelerate this process, leading to the formation of colored impurities. To mitigate this, you should:

  • Store the compound in a tightly sealed container.

  • Protect it from light by using an amber vial or storing it in a dark place. [6]* For long-term storage, consider storing it under an inert atmosphere (e.g., argon or nitrogen). [6]

Photolytic Degradation

Photolytic degradation occurs when a molecule absorbs light energy, leading to chemical decomposition. The ICH Q1B guideline provides a framework for photostability testing. [2]

Frequently Asked Questions (FAQs)

Q1: Is 5-(4-Aminophenyl)-2-fluorobenzoic acid likely to be photosensitive?

A1: Yes, the molecule contains chromophores that can absorb UV light. Functional groups such as aromatic amines and carbonyls are known to introduce photosensitivity. [1]Therefore, it is essential to evaluate its stability under light exposure. Photo-oxidation via a free radical mechanism is a possible degradation pathway. [1] Q2: How do I conduct a photostability study that is compliant with ICH Q1B?

A2: The ICH Q1B guideline requires exposing the drug substance to a minimum of 1.2 million lux hours of visible light and 200 watt hours per square meter of near-ultraviolet (UV-A) light.

Protocol: Confirmatory Photostability Testing
  • Sample Preparation: Place the drug substance (both as a solid and in solution) in chemically inert, transparent containers.

  • Control Sample: Prepare an identical set of samples to be kept as a dark control. These should be wrapped in aluminum foil to protect them from light.

  • Exposure: Place the test samples in a calibrated photostability chamber that provides controlled light and UV exposure.

  • Analysis: After the exposure period, analyze the light-exposed samples and the dark control samples. A significant change in the light-exposed sample compared to the dark control indicates photosensitivity.

  • Characterization: Identify and quantify any photodegradants formed.

Q3: What degradation products might be formed under photolytic stress?

A3: Photolytic degradation can be complex. Potential pathways include photo-oxidation of the amino group, similar to chemical oxidation. [1]Other possibilities include dehalogenation (loss of the fluorine atom) or polymerization reactions initiated by UV light. [6]The exact products depend heavily on the specific conditions (e.g., solvent, presence of oxygen).

Thermal Degradation

Thermal degradation studies assess the stability of a substance when exposed to heat. These studies should be conducted at temperatures higher than those used for accelerated stability testing. [1]

Frequently Asked Questions (FAQs)

Q1: What is the most likely thermal degradation pathway for this molecule?

A1: For many aminobenzoic acids, a primary thermal decomposition pathway is decarboxylation, which is the loss of carbon dioxide (CO₂) from the carboxylic acid group. [7]This would result in the formation of 3-fluoro-4-aminobiphenyl (or a related aniline derivative if the phenyl-phenyl bond were to cleave, though decarboxylation is more typical). At very high temperatures, further fragmentation of the aromatic rings would occur, leading to the formation of carbon oxides, nitrogen oxides, and hydrogen fluoride/bromide (in analogous halogenated compounds). [7]

G Parent 5-(4-Aminophenyl)- 2-fluorobenzoic acid Product 3-Fluoro-4-aminobiphenyl (or related aniline) Parent->Product Δ (Heat) CO2 CO₂ Parent->CO2

Caption: Predicted primary thermal degradation pathway (Decarboxylation).

Q2: What conditions should I use for thermal stress testing?

A2: Thermal stress should be applied to both the solid drug substance and the drug in solution.

  • Solid State: Samples should be exposed to dry heat and, in some cases, heat with humidity (e.g., 60°C/75% RH or 80°C). [4]Temperatures are typically set in 10°C increments above the accelerated stability condition. [1]* Solution State: A solution of the drug should be heated (e.g., at 60°C or 80°C) to assess stability in a liquid formulation. [6] Q3: My compound melts around 210°C. How does that relate to thermal degradation?

A3: The melting point of approximately 210°C is accompanied by decomposition. [6]This indicates that significant thermal degradation begins at or near the melting temperature. For forced degradation studies, you should use temperatures well below this point (e.g., 60-105°C) to induce gradual degradation rather than rapid decomposition, which allows for the identification of primary degradants. [6][4]Techniques like Thermogravimetric Analysis (TGA) can precisely determine the onset temperature of mass loss, while Differential Scanning Calorimetry (DSC) can identify the melting endotherm and any exothermic decomposition events. [7]

Summary of Stress Conditions & Potential Degradants

The following tables summarize the recommended starting conditions for stress testing and the potential degradation products based on the chemical structure of 5-(4-Aminophenyl)-2-fluorobenzoic acid.

Table 1: Recommended Forced Degradation Conditions
Stress TypeConditionTypical ParametersReference
Hydrolytic Acidic0.1M - 1M HCl, 60-80°C[1][6]
Basic0.1M - 1M NaOH, 60-80°C[1][6]
Oxidative Chemical0.1% - 3% H₂O₂, Room Temp[1][6]
RadicalAIBN, 40-60°C[1][5]
Photolytic Light/UVICH Q1B Conditions (1.2M lux-hr, 200 W-hr/m²)[1][2]
Thermal Solid (Dry Heat)60-80°C or higher[1][4]
Solid (Wet Heat)60°C/75% RH[4]
Solution60-80°C[6]
Table 2: Potential Degradation Products
Stress ConditionPotential Degradation PathwayLikely Products
Hydrolytic Generally stable; degradation under harsh pH/tempProducts of pH/temp-induced side reactions
Oxidative Oxidation of aromatic amineNitroso, Nitro, and polymeric species
Photolytic Photo-oxidation, Dehalogenation, PolymerizationOxidized products, defluorinated products, polymers
Thermal Decarboxylation3-Fluoro-4-aminobiphenyl (or related anilines), CO₂

Analytical Method & Troubleshooting

A robust, stability-indicating analytical method is paramount for successful degradation studies.

Frequently Asked Questions (FAQs)

Q1: What is the best analytical technique to monitor these degradation studies?

A1: High-Performance Liquid Chromatography (HPLC) with a Photodiode Array (PDA) detector is the method of choice. [8]This setup allows for the separation of the parent compound from its degradation products and the simultaneous monitoring of multiple wavelengths, which helps in peak purity assessment and detection of degradants with different UV maxima. For structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable. [8] Q2: I am seeing unexpected peaks in my chromatogram for a fresh sample. Are these degradants?

A2: If unexpected peaks are present in a freshly prepared solution before any stress is applied, they are more likely to be impurities from the synthesis of the starting material rather than degradation products. [6]It is crucial to analyze a time-zero (T₀) sample for all stress conditions to establish a baseline.

Q3: The total peak area in my chromatograms is decreasing over time (poor mass balance). What could be the cause?

A3: Poor mass balance is a common issue in forced degradation studies and can be caused by several factors:

  • Non-UV Active Degradants: Some degradation products may lack a chromophore and will not be detected by a UV detector.

  • Co-elution: A degradant may be co-eluting with the parent peak or another peak. A PDA detector can help assess peak purity.

  • Precipitation: The degradant may be insoluble in the sample diluent and precipitate out of the solution.

  • Volatility: The degradant may be volatile and lost during sample preparation.

Using a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer can help account for non-UV active compounds.

References

  • Stability Indicating Forced Degradation Studies - RJPT. (n.d.). Retrieved from [Link]

  • Forced Degradation Studies for Biopharmaceuticals - BioPharm International. (n.d.). Retrieved from [Link]

  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (n.d.). Retrieved from [Link]

  • Forced degradation studies - MedCrave online. (2016). Retrieved from [Link]

  • development of forced degradation and stability indicating studies for drug substance and drug product - International Journal of Research in Pharmacology & Pharmacotherapeutics. (2016). Retrieved from [Link]

  • Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review - PubMed. (2022). Retrieved from [Link]

  • Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts - MDPI. (n.d.). Retrieved from [Link]

  • Analytical Methods - RSC Publishing. (n.d.). Retrieved from [Link]

  • Hydrolysis and Photolysis Kinetics, and Identification of Degradation Products of the Novel Bactericide 2-(4-Fluorobenzyl)-5-(Methylsulfonyl)-1,3,4-Oxadiazole in Water - IDEAS/RePEc. (n.d.). Retrieved from [Link]

  • Evidence for a new pathway in the bacterial degradation of 4-fluorobenzoate - PubMed. (n.d.). Retrieved from [Link]

  • Biodegradation Studies of 4-Fluorobenzoic Acid and 4-Fluorocinnamic Acid: an Evaluation of Membrane Inlet Mass Spectrometry as an Alternative to High Performance Liquid Chromatography and Ion Chromatography - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis and photocatalytic activity of TiO 2 nanowires in the degradation of p-aminobenzoic acid: A comparative study with a commercial catalyst - OSTI. (2015). Retrieved from [Link]

  • Fate of pharmaceuticals––photodegradation by simulated solar UV-light - csbsju. (n.d.). Retrieved from [Link]

  • Effect of Fenton-like oxidation on enhanced oxidative degradation of para-chlorobenzoic acid by ultrasonic irradiation - PubMed. (n.d.). Retrieved from [Link]

  • Kinetics of the partial defluorination and degradation of 4-fluorobenzoic acid and three chlorofluorobenzoic acid substrates after 3 h of UV illumination - ResearchGate. (n.d.). Retrieved from [Link]

  • Determination of para -aminobenzoic acid, a degradation product of procaine hydrochloride, by zero-crossing first-derivative spectrometry - ResearchGate. (n.d.). Retrieved from [Link]

  • Stabilization of Pharmaceuticals to Oxidative Degradation | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Suppression of hydrolytic degradation in labile polymer networks via integrated styrenic nanogels - PubMed. (2021). Retrieved from [Link]

  • Hydrolytic Degradation Research Articles - Page 1 - R Discovery. (n.d.). Retrieved from [Link]

  • Long-term thermal stability of fluorescent dye used for chiral amino acid analysis on future spaceflight missions - PubMed. (2019). Retrieved from [Link]

  • Chromatogram of oxidative stress induced degradation of p -aminobenzoic acid and methoxsalen. - ResearchGate. (n.d.). Retrieved from [Link]

  • Lifitegrast Degradation: Products and Pathways - PMC - NIH. (n.d.). Retrieved from [Link]

  • Degradation of UV Filter Ethyl 4-Aminobenzoate (Et-PABA) Using a UV-Activated Persulfate Oxidation Process - MDPI. (2019). Retrieved from [Link]

  • Hydrolysis and Photolysis Kinetics, and Identification of Degradation Products of the Novel Bactericide 2-(4-Fluorobenzyl)-5-(Methylsulfonyl)-1,3,4-Oxadiazole in Water - ResearchGate. (n.d.). Retrieved from [Link]

  • Thermal Decomposition of 5-(Hydroxymethyl)-2-furaldehyde (HMF) and Its Further Transformations in the Presence of Glycine | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Thermal decomposition of 5-(hydroxymethyl)-2-furaldehyde (HMF) and its further transformations in the presence of glycine - PubMed. (2011). Retrieved from [Link]

  • Thermal and kinetic analyses of 2,5-bis(2-hydroxyphenyl)thiazolo[5,4-d]thiazole. (n.d.). Retrieved from [Link]

  • Investigation of the Aquatic Photolytic and Photocatalytic Degradation of Citalopram - NIH. (2021). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Amide Coupling Reactions for 5-(4-Aminophenyl)-2-fluorobenzoic Acid

Welcome to the technical support center dedicated to the successful coupling of 5-(4-Aminophenyl)-2-fluorobenzoic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who a...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the successful coupling of 5-(4-Aminophenyl)-2-fluorobenzoic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of amide bond formation with this specific bifunctional molecule. Our goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.

The inherent challenge of this substrate lies in its dual reactivity: a nucleophilic aniline and a carboxylic acid. This guide will focus on the most common objective—amide bond formation at the carboxylic acid moiety—and provide strategies to ensure chemoselectivity and high yields.

Troubleshooting Guide: A Question-Driven Approach

This section addresses the most common issues encountered during the amide coupling of 5-(4-Aminophenyl)-2-fluorobenzoic acid.

Q1: My reaction yield is extremely low or I'm getting no desired product. What are the primary causes?

Low or no yield in amide coupling reactions is a frequent issue that can typically be traced back to a few key factors.[1]

Plausible Causes & Diagnostic Steps:

  • Incomplete Carboxylic Acid Activation: The first step in most amide couplings is the activation of the carboxylic acid to make it susceptible to nucleophilic attack.[1][2] If the coupling reagent is old, hydrated, or used in insufficient amounts, this activation will be incomplete.

    • Diagnosis: Use LC-MS to monitor the reaction. Look for the disappearance of your starting carboxylic acid and the appearance of an activated intermediate (e.g., an active ester). If the starting acid remains largely unconsumed after adding the coupling reagent, activation is the problem.

  • Deactivation of the Nucleophile (Amine Partner): The amine you are coupling must be a competent nucleophile. If the reaction conditions are too acidic, the amine will be protonated and rendered non-nucleophilic.[1]

    • Diagnosis: Check the pH of your reaction mixture if possible. More practically, ensure you are using a suitable, non-nucleophilic base in the correct stoichiometry to neutralize any acidic species (like the HCl salt of EDC or the trifluoroacetic acid used to deprotect a Boc-amine).

  • Intra/Intermolecular Side Reactions: The aniline nitrogen of your starting material, 5-(4-Aminophenyl)-2-fluorobenzoic acid, is also a nucleophile. It can react with an activated carboxylic acid, leading to oligomerization or polymerization.

    • Diagnosis: Run a control reaction with your starting material, coupling reagent, and base, but without your intended amine partner. If you observe the consumption of the starting material and the formation of higher molecular weight species (visible by LC-MS or as baseline material on a TLC plate), self-reaction is occurring.

Solutions & Protocols:

  • For Incomplete Activation:

    • Use a High-Performance Coupling Reagent: For substrates that can be challenging, such as those with electron-withdrawing groups, a more potent coupling reagent is often required. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is highly recommended. It forms a very reactive OAt-active ester, leading to faster reaction rates and higher efficiency, especially for sterically hindered or electronically deactivated substrates.[3][4][5]

    • Ensure Anhydrous Conditions: Water can hydrolyze the activated intermediate.[1] Use anhydrous solvents (e.g., DMF, DCM) and handle reagents in a dry environment (e.g., under nitrogen or argon).

  • To Prevent Self-Reaction (The Chemoselectivity Problem):

    • Amine Protection: The most robust solution is to protect the aniline nitrogen before performing the coupling. The Boc (tert-butyloxycarbonyl) group is ideal as it is stable to most coupling conditions and can be removed later with acid (e.g., TFA).[6][7]

Q2: I'm observing multiple byproducts in my reaction mixture. How can I improve the selectivity?

The formation of side products is common when working with bifunctional molecules. The key is to control the reaction conditions to favor the desired pathway.

Plausible Causes & Diagnostic Steps:

  • N-Acylurea Formation: When using carbodiimides like EDC or DCC, the O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive. This is more common at higher temperatures.[2]

    • Diagnosis: N-acylurea byproducts are often visible by LC-MS and can be difficult to separate chromatographically from the desired product.

  • Racemization: If your amine partner is chiral, the stereochemical integrity can be compromised during the reaction, leading to diastereomeric products. This happens via the formation of an oxazolone intermediate.[4]

    • Diagnosis: Chiral HPLC or NMR with a chiral shift reagent is required to detect racemization.

  • Reaction of Amine with Coupling Reagent: Some coupling reagents, particularly uronium/aminium salts like HBTU or HATU, can react with the amine nucleophile to form a guanidinium byproduct.[8]

    • Diagnosis: This is often addressed by the order of addition. The carboxylic acid should be "pre-activated" with the coupling reagent before the amine is introduced.

Solutions & Protocols:

  • Suppressing N-Acylurea and Racemization:

    • Use Additives: Always use an additive like HOBt (1-Hydroxybenzotriazole) or OxymaPure with carbodiimide coupling reagents.[2][8] These additives trap the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement and racemization.

    • Control Temperature: Run the reaction at a lower temperature (e.g., starting at 0 °C and allowing it to slowly warm to room temperature).[2]

  • Optimizing Order of Addition:

    • Pre-activation Protocol: When using reagents like HATU, always follow a pre-activation sequence. This ensures the coupling reagent is consumed in activating the carboxylic acid before it has a chance to react with your valuable amine.

Recommended Experimental Protocols

Protocol 1: Robust Amide Coupling via Amine Protection & HATU Activation

This is the recommended starting point for achieving high yields and purity.

Step 1: Protection of the Aniline

  • Dissolve 5-(4-Aminophenyl)-2-fluorobenzoic acid (1.0 equiv.) in a suitable solvent like a 1:1 mixture of Dioxane and Water.

  • Add Sodium Carbonate (Na₂CO₃, 2.5 equiv.).

  • Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv.) portion-wise at room temperature.

  • Stir the mixture for 12-16 hours at room temperature.

  • Monitor by TLC or LC-MS for the disappearance of starting material.

  • Upon completion, acidify the mixture with 1M HCl to pH ~3-4 and extract the product with Ethyl Acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Boc-protected 5-(4-aminophenyl)-2-fluorobenzoic acid.

Step 2: HATU-Mediated Amide Coupling

  • Dissolve the Boc-protected acid (1.0 equiv.) in anhydrous DMF under an inert atmosphere (N₂ or Ar).[5]

  • Add HATU (1.1 equiv.) to the solution.[1]

  • Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA, 2.5 equiv.).[5]

  • Stir the mixture at room temperature for 15-30 minutes to ensure pre-activation of the carboxylic acid.[1]

  • Add your amine coupling partner (1.2 equiv.) to the reaction mixture.

  • Stir at room temperature for 2-6 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with Ethyl Acetate and wash sequentially with 5% LiCl solution (to remove DMF), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Diagram: General Workflow for Amide Coupling Optimization

G cluster_0 Phase 1: Strategy cluster_1 Phase 2: Reaction Setup cluster_2 Phase 3: Troubleshooting start Define Coupling Partners (Acid + Amine) protect Protect Aniline? (e.g., with Boc) start->protect Chemoselectivity is a concern direct Direct Coupling start->direct Simple amine, fast screening preactivate Pre-activate Acid (Acid + Reagent + Base) protect->preactivate direct->preactivate add_amine Add Amine Partner preactivate->add_amine After 15-30 min monitor Monitor Reaction (TLC / LC-MS) add_amine->monitor workup Aqueous Workup & Purification monitor->workup analysis Analyze Outcome (Yield & Purity) workup->analysis low_yield Low Yield? analysis->low_yield optimize Optimize: - Change Reagent (e.g., EDC to HATU) - Change Solvent/Base - Adjust Temperature low_yield->optimize Yes end Successful Coupling low_yield->end No optimize->preactivate Re-run G start Low Yield Observed check_sm Check LC-MS: Is Starting Acid Consumed? start->check_sm sm_yes sm_yes check_sm->sm_yes Yes sm_no Problem: Incomplete Activation check_sm->sm_no No check_amine Is Amine Partner Consumed? amine_yes amine_yes check_amine->amine_yes Yes amine_no Problem: Unreactive Amine check_amine->amine_no No check_byproducts Are there High MW Byproducts? byprod_yes Problem: Self-Reaction/Polymerization check_byproducts->byprod_yes Yes byprod_no Problem: Product Degradation/Loss check_byproducts->byprod_no No sm_yes->check_amine sm_no_sol Solution: 1. Use fresh/more coupling reagent. 2. Switch to a stronger reagent (HATU). 3. Ensure anhydrous conditions. sm_no->sm_no_sol amine_yes->check_byproducts amine_no_sol Solution: 1. Check base stoichiometry. 2. Amine may be too electron-deficient. 3. Consider harsher conditions (acyl chloride). amine_no->amine_no_sol byprod_yes_sol Solution: 1. Protect the aniline (Boc group). 2. Use pre-activation protocol. byprod_yes->byprod_yes_sol byprod_no_sol Solution: 1. Check workup procedure (pH, extractions). 2. Ensure product is stable to chromatography. 3. Lower reaction temperature. byprod_no->byprod_no_sol

Sources

Troubleshooting

Technical Support Center: Identification of Side Products in Reactions of 5-(4-Aminophenyl)-2-fluorobenzoic acid

Welcome to the Technical Support Center for 5-(4-Aminophenyl)-2-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 5-(4-Aminophenyl)-2-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, we address common challenges related to side product formation in typical synthetic applications, providing in-depth troubleshooting advice, detailed analytical protocols, and mechanistic insights to ensure the integrity of your research and development efforts.

Frequently Asked Questions (FAQs)

General Purity and Stability

Q1: What are the common impurities found in commercially available 5-(4-Aminophenyl)-2-fluorobenzoic acid?

A1: Commercially available 5-(4-Aminophenyl)-2-fluorobenzoic acid (CAS 1345471-46-6) is generally of high purity (typically >98%)[1]. However, trace impurities can arise from the synthetic route. These may include starting materials from its synthesis, such as precursors to the biphenyl core, or regioisomers formed during the coupling process. It is always recommended to perform incoming quality control using techniques like HPLC and NMR to confirm purity before use.

Q2: Is 5-(4-Aminophenyl)-2-fluorobenzoic acid prone to degradation during storage?

A2: Like many aromatic amines, 5-(4-Aminophenyl)-2-fluorobenzoic acid can be susceptible to slow air oxidation over long-term storage, which may lead to the formation of colored impurities. It is best stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation.

Suzuki-Miyaura Coupling Reactions

Q3: I am performing a Suzuki-Miyaura coupling with a derivative of 5-(4-Aminophenyl)-2-fluorobenzoic acid and observing significant homocoupling of my boronic acid partner. What is causing this and how can I prevent it?

A3: Homocoupling of the boronic acid is a common side reaction in Suzuki couplings.[2] This is often caused by the presence of oxygen, which can facilitate the oxidative homocoupling pathway. To minimize this, ensure your reaction is thoroughly degassed before adding the palladium catalyst and maintain a positive pressure of an inert gas like nitrogen or argon throughout the reaction.[2] Additionally, using a slight excess of the boronic acid (1.2-1.5 equivalents) is standard practice, but a large excess can sometimes favor homocoupling.[3]

Q4: My Suzuki coupling is resulting in a significant amount of protodeboronation of my boronic acid. What are the likely causes and solutions?

A4: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is another common side reaction that consumes your nucleophile.[2][4] This is often promoted by excess water or harsh basic conditions.[2] While many Suzuki couplings tolerate some water, using anhydrous solvents and reagents can be beneficial if this side reaction is significant.[2] Also, consider the choice of base; potassium phosphate (K₃PO₄) is often a good choice for minimizing this side reaction.[2]

Q5: I have observed a byproduct that appears to be the dehalogenated starting material in my Suzuki reaction. What leads to this?

A5: Dehalogenation (or hydrodehalogenation) is a side reaction where the halide on your electrophile is replaced by a hydrogen atom.[5] This can occur when a hydride species is transferred to the palladium complex.[5] Common sources of hydrides can be certain solvents or bases, such as amine bases (e.g., triethylamine) or alcohol solvents.[5] Switching to an inorganic base like K₃PO₄ or Cs₂CO₃ and using a non-protic solvent can help mitigate this issue.[5]

Amide Coupling Reactions

Q6: When coupling 5-(4-Aminophenyl)-2-fluorobenzoic acid with a primary amine using a carbodiimide reagent like DCC or EDC, I am observing a significant amount of a byproduct. What could it be?

A6: A common issue with carbodiimide coupling reagents is the formation of an N-acylurea byproduct. This occurs when the O-acylisourea intermediate rearranges instead of reacting with the desired amine. This byproduct can often be difficult to separate from the desired amide product. The use of additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) can suppress this side reaction by forming an active ester that is more reactive towards the amine.[6]

Q7: I am concerned about racemization during the amide coupling of a chiral amine to 5-(4-Aminophenyl)-2-fluorobenzoic acid. How can I minimize this?

A7: Racemization is a potential issue when using carbodiimide coupling reagents with chiral amines.[6][7] Adding HOBt or HOAt (1-hydroxy-7-azabenzotriazole) can help minimize racemization by forming less reactive, but more selective, active esters.[6] Using phosphonium-based coupling reagents like BOP or PyBOP, or aminium/uronium reagents like HBTU or HATU, are also known to be effective at suppressing racemization.

Other Potential Side Reactions

Q8: Can 5-(4-Aminophenyl)-2-fluorobenzoic acid undergo self-polymerization?

A8: Aromatic amines can undergo oxidative polymerization.[8][9][10] While typically requiring an oxidant or specific catalytic conditions, prolonged heating or exposure to air, especially in the presence of trace metals, could potentially lead to the formation of oligomeric or polymeric byproducts. These are often highly colored and can be observed as intractable baseline material in chromatography.

Q9: Is decarboxylation a concern when reacting 5-(4-Aminophenyl)-2-fluorobenzoic acid at high temperatures?

A9: Decarboxylation of aromatic carboxylic acids can occur at elevated temperatures, although it often requires harsh conditions or the presence of a catalyst.[11][12] The presence of an electron-withdrawing fluorine atom can potentially lower the thermal stability of the benzoic acid and make decarboxylation more facile under certain conditions.[13][14] If your reaction is run at very high temperatures (e.g., >140 °C) and you observe the formation of 4-amino-3-fluorobiphenyl, decarboxylation may be a contributing factor.[11]

Troubleshooting Guides

Troubleshooting Suzuki-Miyaura Coupling Reactions
Observed Issue Potential Cause(s) Recommended Action(s)
Low or No Product Formation Inactive catalyst, poor reagent solubility, steric hindrance.[3][5]Use a fresh, active palladium precatalyst. Consider a more robust ligand system like Buchwald ligands (e.g., XPhos).[2] Screen different solvents or solvent mixtures to ensure all reagents are soluble at the reaction temperature.[2][4]
Formation of Homocoupled Boronic Acid Product Presence of oxygen, suboptimal base.Thoroughly degas all solvents and the reaction mixture before adding the catalyst.[2] Maintain a positive inert gas atmosphere. Screen different bases; K₃PO₄ is often a good starting point.[2]
Formation of Protodeboronated Byproduct Excess water, harsh basic conditions.[2]Use anhydrous solvents and reagents. Consider using more stable boronic esters (e.g., pinacol esters).[2]
Formation of Dehalogenated Starting Material Hydride source in the reaction mixture (e.g., certain solvents or bases).[5]Avoid amine bases and alcohol solvents. Use inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.[5]
Troubleshooting Amide Coupling Reactions
Observed Issue Potential Cause(s) Recommended Action(s)
Low Yield of Amide Product Inefficient coupling reagent, formation of N-acylurea byproduct (with carbodiimides), solubility issues.[7]Screen different coupling reagents (e.g., HATU, HBTU, PyBOP). If using a carbodiimide, add HOBt or HOAt as an additive.[6] Ensure all components are soluble in the chosen solvent.
Racemization of Chiral Amine/Acid Use of a racemization-prone coupling method.[6]Use coupling reagents known for low racemization (e.g., HATU, COMU). Add HOBt or HOAt when using carbodiimides.[6] Perform the reaction at lower temperatures.
Formation of Guanidinium Byproduct Amine reacting with the coupling reagent (common with uronium/aminium salts like HBTU).Pre-activate the carboxylic acid with the coupling reagent and base for a short period before adding the amine.[15]

Analytical Workflows for Impurity Identification

The accurate identification of side products is crucial for process optimization and ensuring the quality of the final compound. A multi-technique approach is often necessary for unambiguous structure elucidation.[][17][18]

Workflow for Impurity Identification

workflow cluster_0 Initial Detection & Quantification cluster_1 Structural Elucidation Crude Reaction Mixture Crude Reaction Mixture HPLC_UV HPLC-UV Analysis Crude Reaction Mixture->HPLC_UV Inject Quantification Quantify Impurity Levels HPLC_UV->Quantification Peak Integration LC_MS LC-MS Analysis HPLC_UV->LC_MS Method Transfer HRMS High-Resolution MS (HRMS) LC_MS->HRMS Obtain m/z Isolation Preparative HPLC/Flash Chromatography LC_MS->Isolation Guide Fraction Collection Molecular_Formula Determine Molecular Formula HRMS->Molecular_Formula Structure_Confirmation Confirm Structure Molecular_Formula->Structure_Confirmation NMR NMR Spectroscopy (1H, 13C, 2D) Isolation->NMR Collect Pure Impurity NMR->Structure_Confirmation

Caption: Workflow for the identification and characterization of impurities.

Key Analytical Techniques & Protocols
1. High-Performance Liquid Chromatography (HPLC)

HPLC is the primary tool for separating and quantifying impurities in reaction mixtures.[17][19]

  • Typical Protocol (Reversed-Phase):

    • Column: C18 column (e.g., 100 x 2.1 mm, 5 µm).[20]

    • Mobile Phase A: Water with 0.1% formic acid.[21]

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.[21]

    • Gradient: Start with a low percentage of B, ramp up to a high percentage to elute all components, then re-equilibrate.

    • Flow Rate: 0.2-0.5 mL/min.[22]

    • Detection: UV detector set at a wavelength where both the starting material and potential byproducts absorb (e.g., 254 nm).

    • Analysis: Compare the chromatogram of the reaction mixture to that of the starting material and product standards to identify new peaks corresponding to impurities.

2. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides molecular weight information for the impurities separated by HPLC.[][20]

  • Protocol:

    • Utilize an HPLC method similar to the one described above.

    • Interface the HPLC with a mass spectrometer (e.g., ESI-QTOF or Orbitrap).

    • Operate in positive electrospray ionization (ESI+) mode, as the amine group is readily protonated.[22]

    • Acquire full scan data to obtain the mass-to-charge ratio (m/z) of the parent ions for each impurity peak.

    • High-resolution mass spectrometry (HRMS) will provide an accurate mass, allowing for the determination of the molecular formula.[]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for the definitive structural elucidation of isolated impurities.[17][18]

  • Protocol:

    • Isolate the impurity of interest using preparative HPLC or flash column chromatography.

    • Dissolve the purified impurity in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

    • Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC) spectra.[23][24]

    • Analysis:

      • ¹H and ¹³C NMR: The chemical shifts and coupling patterns in the aromatic region (δH 6-8 ppm, δC 110-170 ppm) are highly sensitive to the substitution pattern and can help distinguish between regioisomers.[23][25]

      • 2D NMR: COSY spectra will reveal proton-proton correlations, while HSQC/HMBC spectra will correlate protons to their attached carbons, allowing for the complete assignment of the structure.[23]

Mechanistic Pathways of Common Side Reactions
Suzuki Coupling: Protodeboronation vs. Product Formation

suzuki_pathways Start Ar-Pd(II)-X Transmetalation Transmetalation Start->Transmetalation Base Base (e.g., OH⁻) Base->Transmetalation Boronic Ar'-B(OH)₂ Boronic->Transmetalation Protodeboronation Protodeboronation Boronic->Protodeboronation Intermediate Ar-Pd(II)-Ar' Transmetalation->Intermediate Product Reductive Elimination Intermediate->Product Final_Product Ar-Ar' (Desired Product) Product->Final_Product Proton_Source Proton Source (e.g., H₂O) Proton_Source->Protodeboronation Side_Product Ar'-H (Side Product) Protodeboronation->Side_Product

Caption: Competing pathways in Suzuki-Miyaura coupling.

This guide provides a foundational framework for identifying and troubleshooting side products in reactions involving 5-(4-Aminophenyl)-2-fluorobenzoic acid. Successful process development relies on a combination of careful reaction optimization and robust analytical characterization.

References

  • Direct decarboxylative 18 F-fluorination of benzoic acids using visible light catalysis. (2025). Nature. Retrieved from [Link]

  • W.R. Grace. (2025). A Proven Approach to Impurity Control Across API and RSM Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic anhydride.
  • ResearchGate. (n.d.). Kinetics of Decarboxylation of Pentafluorobenzoic Acid and Quinolinic Acid in High-Temperature Water. Retrieved from [Link]

  • AIChE. (n.d.). Kinetics of Decarboxylation of Pentafluorobenzoic Acid and Quinolinic Acid in High-Temperature Water. AIChE Proceedings. Retrieved from [Link]

  • Arborpharm. (2023). How Are Impurities In Apis Detected And Removed? Retrieved from [Link]

  • ResearchGate. (n.d.). Decarboxylative C−O bond formation of 4‐fluorobenzoic acid. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. Retrieved from [Link]

  • SpiroChem. (n.d.). Impurity Synthesis And Identification. Retrieved from [Link]

  • ResearchGate. (2020). Selective extraction and determination of aromatic amine metabolites in urine samples by using magnetic covalent framework nanocomposites and HPLC-MS/MS. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved from [Link]

  • KNAUER. (n.d.). Determination and Quantification of Primary Aromatic Amine in Printer Ink. Retrieved from [Link]

  • Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Retrieved from [Link]

  • Waters Corporation. (n.d.). The Analysis of Primary Aromatic Amines in Ink Using the ACQUITY UPLC H-Class System with the SQ Detector 2 and MassLynx Software. Retrieved from [Link]

  • AZoM. (2024). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. Retrieved from [Link]

  • MDPI. (2020). Polymerization of Solid-State Aminophenol to Polyaniline Derivative Using a Dielectric Barrier Discharge Plasma. Plasma. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

  • Reddit. (n.d.). Struggling with Suzuki Reaction. Retrieved from [Link]

  • Semantic Scholar. (2020). Polymerization of Solid-State Aminophenol to Polyaniline Derivative Using a Dielectric Barrier Discharge Plasma. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Multi-nuclear NMR of axially chiral biaryls in polypeptide orienting solvents: spectral discriminations and enantiorecognition mechanisms. Retrieved from [Link]

  • Reddit. (n.d.). How do I avoid side reactions while doing this peptide coupling reaction? Retrieved from [Link]

  • ResearchGate. (2020). Polymerization of Solid-State Aminophenol to Polyaniline Derivative Using a Dielectric Barrier Discharge Plasma. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction? Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 5-(4-Aminophenyl)-2-fluorobenzoic acid. Retrieved from [Link]

  • Tradeindia. (n.d.). 5-(4-aminophenyl)-2-fluorobenzoic Acid. Retrieved from [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 4-(4-aminophenyl) morpholine-3-one derivative.
  • ScienceDirect. (2022). Synthesis of new para-aminobenzoic acid derivatives, in vitro biological evaluation and preclinical validation of DAB-2-28 as a. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Advances. Retrieved from

Sources

Optimization

troubleshooting NMR and mass spectrometry data of 5-(4-Aminophenyl)-2-fluorobenzoic acid

Welcome to the technical support resource for the analysis of 5-(4-Aminophenyl)-2-fluorobenzoic acid. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting for common...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the analysis of 5-(4-Aminophenyl)-2-fluorobenzoic acid. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting for common issues encountered during NMR and mass spectrometry analysis. As Senior Application Scientists, we ground our advice in established analytical principles to help you navigate from ambiguous data to confident structural confirmation.

I. Expected Analytical Data

Before troubleshooting, it is critical to have a baseline for what correct data should look like. The molecular structure and numbering scheme for 5-(4-Aminophenyl)-2-fluorobenzoic acid are shown below.

Chemical structure of 5-(4-Aminophenyl)-2-fluorobenzoic acid with atom numbering.

Table 1: Predicted NMR Spectral Data

The following table summarizes the predicted chemical shifts (δ) and coupling constants (J) for 5-(4-Aminophenyl)-2-fluorobenzoic acid. Note that actual values can vary based on solvent, concentration, and pH. Aromatic carbons typically resonate between 120-150 ppm[1][2]. Aromatic protons are expected in the 6.5-8.0 ppm range.

Nucleus Position Predicted δ (ppm) Splitting Pattern Expected Coupling Constants (J) in Hz
¹H H3~7.8-8.0dd (doublet of doublets)³J(H3-H4) ≈ 8-9 Hz, ⁴J(H3-F) ≈ 4-6 Hz
H4~7.2-7.4t (triplet)³J(H4-H3) ≈ 8-9 Hz, ³J(H4-F) ≈ 8-10 Hz
H6~7.6-7.8dd (doublet of doublets)⁴J(H6-H4) ≈ 2-3 Hz, ⁵J(H6-F) ≈ 2-3 Hz
H2'/H6'~7.3-7.5d (doublet)³J(H2'-H3') ≈ 8-9 Hz
H3'/H5'~6.7-6.9d (doublet)³J(H3'-H2') ≈ 8-9 Hz
-NH₂~5.0-6.0br s (broad singlet)Exchangeable with D₂O
-COOH~12.0-13.0br s (broad singlet)Exchangeable with D₂O
¹³C C1~165-170d (doublet)²J(C1-F) ≈ 20-25 Hz
C2~160-165d (doublet)¹J(C2-F) ≈ 240-260 Hz[3]
C3-C6~115-140Multiple signals, some with C-F coupling²J, ³J, ⁴J(C-F) vary[4]
C1'-C6'~115-150Multiple signals
¹⁹F F~ -110 to -115m (multiplet)Coupled to H3, H4, H6

Table 2: Expected Mass Spectrometry Data

Parameter Value Notes
Molecular Formula C₁₃H₁₀FNO₂[5]
Monoisotopic Mass 231.0696 g/mol
[M+H]⁺ (Positive ESI) 232.0774 m/zProtonation likely on the -NH₂ group.
[M-H]⁻ (Negative ESI) 230.0618 m/zDeprotonation of the -COOH group.
Key Fragments m/z 214, 186, 92Loss of H₂O (M-18), loss of CO₂ (M-44), C₆H₅NH₂ fragment. Fragmentation of benzoic acids often involves loss of OH (M-17) and COOH (M-45)[6][7].

II. Troubleshooting NMR Data

This section addresses common problems encountered during the NMR analysis of 5-(4-Aminophenyl)-2-fluorobenzoic acid.

Frequently Asked Questions (NMR)

Q1: Why do my aromatic proton signals look like complex multiplets instead of simple doublets or triplets?

A1: This is expected for this molecule due to spin-spin coupling with the fluorine atom. Protons on the fluorinated ring will be split not only by adjacent protons (H-H coupling) but also by the fluorine atom (H-F coupling) over multiple bonds.[8]

  • Causality: The ¹⁹F nucleus has a spin of I = 1/2, just like a proton, and it couples to other nuclei through bonds. This "long-range" coupling can extend over three bonds (³J), four bonds (⁴J), and even five bonds (⁵J), especially in rigid aromatic systems.[9][10] For example, the H3 proton is split by H4 (a ³J coupling) and by the fluorine atom (a ⁴J coupling), resulting in a doublet of doublets.

  • Solution:

    • Analyze at Higher Field: If available, acquire the spectrum on a higher field spectrometer (e.g., 600 MHz vs. 400 MHz). This increases the chemical shift dispersion (in Hz), which can simplify complex, second-order splitting patterns into more interpretable first-order patterns.

    • ¹⁹F Decoupling: Run a proton experiment with simultaneous decoupling of the ¹⁹F channel. This will cause all H-F couplings to collapse, simplifying the proton signals to standard H-H splitting patterns. Comparing the coupled and decoupled spectra is a definitive way to identify which protons are coupled to fluorine.

Q2: My peaks are broad, and the resolution is poor. What is the cause?

A2: Poor peak shape is typically related to issues with sample preparation or instrument calibration.

  • Causality & Solutions:

    • Poor Shimming: The magnetic field is not homogeneous across the sample. This is the most common cause. Solution: Re-shim the instrument, particularly the Z1 and Z2 shims, until the lock signal is sharp and symmetrical.[11]

    • Particulate Matter: Undissolved solid particles in the NMR tube will severely degrade magnetic field homogeneity.[12] Solution: Filter your sample through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.[13]

    • Paramagnetic Impurities: Traces of paramagnetic metals (like Fe³⁺ or Cu²⁺) or dissolved oxygen can cause significant line broadening. Solution: Ensure all glassware is scrupulously clean. If metal contamination is suspected, adding a small amount of a chelating agent like EDTA can sometimes help. For oxygen, degas the sample by bubbling an inert gas (N₂ or Ar) through it for several minutes.

    • Sample Concentration: If the sample is too concentrated, viscosity can increase, leading to broader lines. If it is too dilute, the signal-to-noise ratio will be poor, making peaks appear broad. Solution: Aim for a concentration of 5-25 mg in 0.6-0.7 mL of solvent for a standard 5 mm tube.[12][14][15]

Q3: The chemical shifts for my -NH₂ and -COOH protons are not where I expect them, or they don't appear at all.

A3: These protons are "exchangeable" and their appearance is highly dependent on the solvent, temperature, and presence of trace amounts of acid or water.

  • Causality: The amine and carboxylic acid protons can exchange with deuterium atoms from the solvent (if using solvents like D₂O, CD₃OD) or with other labile protons in the sample (like water). This chemical exchange can either broaden the signals until they disappear into the baseline or shift them significantly.

  • Solution:

    • D₂O Shake: To confirm the identity of these peaks, add a drop of deuterium oxide (D₂O) to your NMR sample, shake it, and re-acquire the spectrum. The signals for the -NH₂ and -COOH protons will disappear as they are replaced by deuterium.

    • Use an Aprotic Solvent: Running the spectrum in a dry aprotic solvent like DMSO-d₆ will slow down the exchange rate and typically allows for the observation of both the -NH₂ and -COOH protons as distinct, albeit often broad, signals.

Diagram: Key ¹H-¹⁹F Coupling Interactions

The following diagram illustrates the primary coupling relationships between the fluorine atom and nearby protons, which are responsible for the complex splitting patterns observed in the ¹H NMR spectrum.

Caption: Key through-bond couplings between ¹⁹F and ¹H nuclei.

Protocol: NMR Sample Preparation

A high-quality spectrum starts with a well-prepared sample.[14]

  • Weigh Sample: Accurately weigh 10-15 mg of your solid 5-(4-aminophenyl)-2-fluorobenzoic acid into a clean, dry vial.

  • Select Solvent: Choose a suitable deuterated solvent. DMSO-d₆ is an excellent choice as it will dissolve the compound and slow proton exchange. CDCl₃ may also work but solubility could be lower.

  • Dissolve: Add approximately 0.7 mL of the deuterated solvent to the vial.[12] Gently swirl or vortex to dissolve the sample completely.

  • Filter and Transfer: Take a clean Pasteur pipette and push a small piece of Kimwipe or glass wool into the tip to create a filter.[13] Use this pipette to transfer the sample solution into a clean, high-quality 5 mm NMR tube. This removes any insoluble impurities.

  • Check Height: Ensure the sample height in the tube is at least 4 cm to be within the detection region of the NMR coil.[15]

  • Cap and Label: Cap the NMR tube securely to prevent solvent evaporation and contamination. Label it clearly.

III. Troubleshooting Mass Spectrometry Data

This section addresses common challenges in acquiring and interpreting mass spectra for this molecule, particularly with Electrospray Ionization (ESI).

Frequently Asked Questions (MS)

Q1: I don't see a peak at the expected molecular weight (m/z 232.08 for [M+H]⁺ or 230.06 for [M-H]⁻).

A1: The absence of the molecular ion is a common issue that can point to problems with ionization, sample preparation, or instrument settings.

  • Causality & Solutions:

    • Incorrect Ionization Mode: Your compound has both a basic site (amine) and an acidic site (carboxylic acid). In positive ion mode (+ESI), you should look for the [M+H]⁺ ion. In negative ion mode (-ESI), you should look for the [M-H]⁻ ion. Solution: Ensure you are running in the correct mode. It is often wise to run in both modes to see which provides a better signal.

    • High Salt Concentration: ESI is extremely sensitive to non-volatile salts (e.g., NaCl, phosphate buffers). Salts can form adducts (e.g., [M+Na]⁺) or completely suppress the signal of your analyte.[16] Solution: Ensure your sample is free of inorganic salts. If your sample was purified using a buffer, use a desalting technique like solid-phase extraction (SPE) before analysis.

    • In-Source Fragmentation: If the instrument's source conditions (e.g., cone voltage) are too harsh, the molecule can fragment before it is even detected. Solution: Reduce the cone/fragmentor voltage to use gentler ionization conditions.

    • No Signal at All: If there are no peaks whatsoever, it could be a hardware issue.[17] Solution: Check that the sample is being introduced correctly (e.g., syringe pump is working, no clogs in the line) and that the detector is on.[17][18]

Q2: My signal intensity is very low and the baseline is noisy.

A2: This points to issues with sample concentration, ion suppression, or instrument cleanliness.

  • Causality & Solutions:

    • Sample Concentration: The sample may be too dilute to detect or so concentrated that it causes detector saturation and ion suppression.[19] Solution: The ideal concentration for LC-MS is typically in the range of 1-10 µg/mL. Prepare a dilution series to find the optimal concentration.

    • Ion Suppression/Matrix Effects: Co-eluting compounds from your sample matrix can compete for ionization, suppressing the signal of your analyte.[19] Solution: Improve chromatographic separation to isolate your peak from matrix components. Alternatively, use a more rigorous sample clean-up method.[20]

    • Contaminated Source: Over time, the ion source can become contaminated, leading to poor sensitivity and high background noise. Solution: Follow the manufacturer's protocol for cleaning the ion source optics (e.g., capillary, skimmer cone).

Q3: I see many unexpected peaks that are not related to my compound.

A3: These are likely contaminants from your sample preparation workflow.

  • Causality & Solutions:

    • Solvent Contamination: Using non-LC-MS grade solvents can introduce a host of contaminants. Solution: Always use high-purity, LC-MS grade solvents and reagents.

    • Plasticizers: Phthalates and other plasticizers can leach from plastic containers, pipette tips, and vial caps. Solution: Minimize the use of plasticware. Use glass or polypropylene vials and caps with PTFE-lined septa.

    • Carryover: If a highly concentrated sample was run previously, it can contaminate the injector and column, appearing in subsequent runs. Solution: Run several blank injections (of pure solvent) between samples to wash the system.[16] A thorough system wash may be required.

Diagram: General MS Troubleshooting Workflow

This flowchart provides a logical pathway for diagnosing common mass spectrometry issues.

MS_Troubleshooting_Workflow Start Problem with MS Data CheckSignal Is there any signal? Start->CheckSignal NoSignal No Signal / No Peaks CheckSignal->NoSignal No SignalPresent Signal is Present CheckSignal->SignalPresent Yes Sol_NoSignal Check for clogs, leaks. Verify sample introduction & detector status. NoSignal->Sol_NoSignal CheckMI Is Molecular Ion (MI) correct? SignalPresent->CheckMI WrongMI Incorrect m/z for MI CheckMI->WrongMI No CorrectMI MI is Correct CheckMI->CorrectMI Yes Sol_WrongMI Check calibration. Verify ionization mode (+/-). Look for adducts ([M+Na]⁺). WrongMI->Sol_WrongMI CheckQuality Poor S/N or Broad Peaks? CorrectMI->CheckQuality PoorQuality Low Intensity / Noisy Baseline CheckQuality->PoorQuality Yes GoodQuality Good Quality Spectrum CheckQuality->GoodQuality No Sol_PoorQuality Optimize concentration. Check for ion suppression (salts). Clean ion source. PoorQuality->Sol_PoorQuality

Caption: A logical workflow for troubleshooting mass spectrometry data.

Protocol: Sample Preparation for LC-MS (ESI)

Proper sample preparation is crucial for avoiding many of the issues described above.[21]

  • Prepare Stock Solution: Dissolve a small, accurately weighed amount of your compound in a high-purity solvent (e.g., methanol or acetonitrile) to create a stock solution of ~1 mg/mL.

  • Dilute to Working Concentration: Take an aliquot of the stock solution and dilute it with the initial mobile phase solvent (e.g., 95:5 water:acetonitrile with 0.1% formic acid for positive mode) to a final concentration of approximately 1-10 µg/mL.[16]

  • Filter: Filter the final solution through a 0.22 µm syringe filter (PTFE or other compatible material) to remove any particulates that could clog the system.[16]

  • Transfer to Vial: Transfer the filtered sample to a high-quality glass or polypropylene autosampler vial with a PTFE-lined septum.

  • Run Blanks: Before and after running your sample, inject a blank (your mobile phase solvent) to check for system contamination and carryover.[16]

IV. References

  • Hornak, J. P. (n.d.). The Basics of NMR. Rochester Institute of Technology. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

  • Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Biocompare. (2019). Prepping Small Molecules for Mass Spec. Retrieved from [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog. Retrieved from [Link]

  • Wikipedia. (n.d.). Sample preparation in mass spectrometry. Retrieved from [Link]

  • Couto, P. R., et al. (2005). Fluorine-fluorine spin-spin coupling constants in aromatic compounds: correlations with the delocalization index and with the internuclear separation. Journal of Chemical Information and Modeling, 45(2), 354-9. Retrieved from [Link]

  • Adcock, W., et al. (1975). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Bar-Sela, G., et al. (2019). Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts. Metabolites, 9(10), 231. Retrieved from [Link]

  • University of Bath. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. Retrieved from [Link]

  • ACS Publications. (2005). Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from [Link]

  • GenTech Scientific. (2021). A Guide To Troubleshooting Mass Spectrometry. Retrieved from [Link]

  • Teeter, R. M. (1966). Mass Spectra of Derivatives of o-Aminobenzoic Acid. Analytical Chemistry, 38(12), 1736-1739. Retrieved from [Link]

  • G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from [Link]

  • Harvey, D. J. (2001). Electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus. Journal of the American Society for Mass Spectrometry, 12(8), 926-37. Retrieved from [Link]

  • CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. Retrieved from [Link]

  • University of North Alabama. (2023). CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES. Retrieved from [Link]

  • Mohanty, S., & Venkateswarlu, P. (1967). Proton and fluorine NMR spectra of fluorobenzene. Molecular Physics, 12(4), 331-339. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 2.10: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Agilent. (2018). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 13 - Aromatic H. Retrieved from [Link]

  • University of Puget Sound. (n.d.). Lecture outline 1H NMR spectra of aromatic compounds. Retrieved from [Link]

  • PubMed. (1988). 19F-NMR study on the interaction of fluorobenzoate with porcine kidney D-amino acid oxidase. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Tradeindia. (n.d.). 5-(4-aminophenyl)-2-fluorobenzoic Acid. Retrieved from [Link]

  • University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 2-Fluorobenzoic acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

  • ResearchGate. (2006). Chemical shifts in 1 H and 13 C NMR spectra of alkali metal 4-aminobenzoates in comparison to 4-aminobenzoic acid. Retrieved from [Link]

  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • University of the Pacific. (n.d.). INVESTIGATION OF THE PROTONATION SITES IN POLYFUNCTIONAL ANALYTES UPON ATMOSPHERIC PRESSURE IONIZATION IN MASS SPECTROMETRY. Retrieved from [Link]

  • ResearchGate. (2025). Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrum of 4‐fluorobenzoic acid obtained using GlowFlow.... Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 4-Aminobenzoic acid. NIST WebBook. Retrieved from [Link]

Sources

Troubleshooting

strategies for enhancing the solubility of 5-(4-Aminophenyl)-2-fluorobenzoic acid

Introduction Welcome to the technical support guide for 5-(4-Aminophenyl)-2-fluorobenzoic acid. This document is designed for researchers, chemists, and formulation scientists who are encountering solubility challenges w...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 5-(4-Aminophenyl)-2-fluorobenzoic acid. This document is designed for researchers, chemists, and formulation scientists who are encountering solubility challenges with this molecule. As a bifunctional aromatic compound, its solubility behavior is nuanced. This guide provides a series of troubleshooting steps and frequently asked questions (FAQs) to systematically address and overcome these challenges, explaining the scientific rationale behind each strategy.

Part 1: Foundational Knowledge & Initial Troubleshooting

This section addresses the fundamental properties of 5-(4-Aminophenyl)-2-fluorobenzoic acid that govern its solubility. Understanding these principles is the first step in troubleshooting.

FAQ 1: What are the key structural features of 5-(4-Aminophenyl)-2-fluorobenzoic acid that influence its solubility?

Answer: The solubility of 5-(4-Aminophenyl)-2-fluorobenzoic acid is dictated by a combination of functional groups and structural characteristics, which create a molecule with complex, pH-dependent behavior.

  • Amphoteric Nature: The molecule possesses both a weakly acidic carboxylic acid group (-COOH) and a weakly basic amino group (-NH2). Compounds with both acidic and basic centers are known as amphoteric.

  • Zwitterionic Potential: In a specific pH range, the acidic group can lose a proton (becoming -COO⁻) while the basic group gains a proton (becoming -NH3⁺). This dual-charged, yet overall electrically neutral, state is called a zwitterion. Zwitterions often exhibit strong intermolecular interactions (like ionic bonds and hydrogen bonds) in their crystal lattice, leading to high melting points and poor solubility in both aqueous and nonpolar organic solvents.[1][2][3]

  • Aromatic Rings: The two phenyl rings provide a large, hydrophobic core, which inherently limits water solubility.

  • Fluorine Substituent: The ortho-positioned fluorine atom is electron-withdrawing, which increases the acidity of the carboxylic acid group (lowers its pKa) compared to unsubstituted benzoic acid.[4][5]

FAQ 2: My compound shows very poor solubility in neutral water (pH ~7). Why is this happening?

Answer: The poor solubility at neutral pH is the most common issue encountered and is characteristic of a zwitterionic compound at or near its isoelectric point (pI) .

The pI is the pH at which the net charge of the molecule is zero. At this point, the zwitterionic form dominates. The strong electrostatic interactions between the positive (-NH3⁺) and negative (-COO⁻) parts of adjacent molecules in the solid state require significant energy to overcome, resulting in minimal solubility. As you move the pH away from the pI, in either the acidic or basic direction, the molecule acquires a net positive or negative charge, respectively. These charged species are more polar and interact more favorably with water molecules, leading to a significant increase in solubility.[1][2][6]

G cluster_low_pH Low pH (e.g., pH < 2) cluster_pI Isoelectric Point (pI) cluster_high_pH High pH (e.g., pH > 10) low_pH Cationic Form (Net Positive Charge) -COOH, -NH3+ Solubility: High pI Zwitterionic Form (Net Zero Charge) -COO-, -NH3+ Solubility: Minimum low_pH->pI Increase pH high_pH Anionic Form (Net Negative Charge) -COO-, -NH2 Solubility: High pI->high_pH Increase pH

Caption: pH-dependent ionization states and their effect on solubility.

Part 2: Primary Solubility Enhancement Strategies: Troubleshooting Guides

If initial attempts to dissolve the compound have failed, the following strategies provide robust, validated methods for enhancing solubility.

Strategy 1: pH Adjustment

This is the most direct and effective method for solubilizing ionizable compounds.[7][8][9]

Q: How can I systematically use pH to increase the solubility of my compound?

A: By moving the pH of the solvent significantly away from the compound's isoelectric point (pI), you can generate a soluble cationic or anionic species. For this molecule, adding acid will protonate the carboxylate, leaving a soluble cation (-NH3⁺), while adding base will deprotonate the ammonium group, leaving a soluble anion (-COO⁻). A pH-solubility profile is the definitive experiment to map this behavior.

  • Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a wide pH range (e.g., pH 2 to pH 12).

  • Equilibration: Add an excess amount of 5-(4-Aminophenyl)-2-fluorobenzoic acid to a fixed volume of each buffer in separate vials. Ensure enough solid is present so that it does not all dissolve.

  • Shaking/Agitation: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated supernatant.

  • Quantification: Carefully withdraw an aliquot of the clear supernatant, dilute it with a suitable mobile phase, and determine the concentration using a validated analytical method (e.g., HPLC-UV).

  • Data Plotting: Plot the measured solubility (e.g., in mg/mL or µM) on the y-axis against the corresponding pH of the buffer on the x-axis. The resulting U-shaped curve will reveal the pI (the point of minimum solubility) and the pH ranges that provide maximum solubility.[6]

pH of BufferSolubility (mg/mL)Predominant Species
2.05.5Cationic
4.00.8Cationic/Zwitterion
6.0< 0.1Zwitterion (near pI)
8.01.2Zwitterion/Anionic
10.08.9Anionic
12.015.2Anionic

Note: Data are illustrative.

G start Start: Excess Compound + Buffer Series equilibrate Equilibrate at Constant Temp (e.g., 24-48h) start->equilibrate separate Separate Phases (Centrifuge/Filter) equilibrate->separate quantify Quantify Supernatant (e.g., HPLC-UV) separate->quantify plot Plot Solubility vs. pH quantify->plot

Caption: Workflow for determining a pH-solubility profile.

Strategy 2: Salt Formation

Creating a salt is a highly effective and common strategy to improve the solubility and dissolution rate of ionizable drugs, providing a stable, solid material with enhanced properties.[8][10][11][12]

Q: I need a stable, solid form with higher aqueous solubility for formulation. Is salt formation a viable option?

A: Absolutely. You can target either the acidic or basic functional group to form a salt. The general rule of thumb, known as the "ΔpKa rule," suggests that a stable salt is likely to form if the difference between the pKa of the acid and the pKa of the base is greater than 3.

  • To form a base salt (e.g., sodium salt): React the carboxylic acid with a strong base (e.g., NaOH).

  • To form an acid salt (e.g., hydrochloride salt): React the amino group with a strong acid (e.g., HCl).

  • Dissolution: Dissolve the parent compound in a suitable organic solvent (e.g., methanol or ethanol).

  • Titration: Add exactly one molar equivalent of sodium hydroxide (as a solution in methanol or water) dropwise while stirring.

  • Precipitation/Isolation: The sodium salt may precipitate directly. If not, the salt can be isolated by removing the solvent under reduced pressure (rotary evaporation).

  • Washing & Drying: Wash the resulting solid with a non-polar solvent (e.g., diethyl ether or heptane) to remove impurities and dry under vacuum.

  • Dissolution: Dissolve the parent compound in a suitable solvent (e.g., ethyl acetate or isopropanol).

  • Titration: Add one molar equivalent of HCl (as a solution in a compatible solvent like isopropanol or dioxane) dropwise while stirring.

  • Precipitation & Isolation: The HCl salt will typically precipitate out of the solution.

  • Washing & Drying: Collect the solid by filtration, wash with the solvent, and dry under vacuum.

PropertyParent CompoundSodium Salt FormHCl Salt Form
Physical State Crystalline SolidSolidCrystalline Solid
Aqueous Solubility Poor (especially at neutral pH)HighHigh
Dissolution Rate SlowRapidRapid
When to Use Organic synthesis, non-aqueous experimentsAqueous formulations (pH > 7)Aqueous formulations (pH < 4)
Strategy 3: Co-solvency

Q: My experiment requires a mixed aqueous-organic system. Which co-solvents should I try, and how do I determine the optimal concentration?

A: Co-solvency is a technique where a water-miscible organic solvent is added to an aqueous solution to reduce the overall polarity of the solvent system, thereby enhancing the solubility of hydrophobic compounds.[7][9][13][14] Common co-solvents used in pharmaceutical development include ethanol, propylene glycol (PG), polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO).

The mechanism involves the co-solvent disrupting the hydrogen-bonding network of water, creating a microenvironment that is more favorable for the non-polar aromatic regions of your molecule.

  • Solvent Selection: Choose a panel of pharmaceutically relevant co-solvents (e.g., Ethanol, PG, PEG 400).

  • System Preparation: Prepare a series of binary solvent systems with increasing co-solvent concentration (e.g., 10%, 20%, 40%, 60%, 80%, 100% v/v co-solvent in water).

  • Solubility Determination: Use the same equilibrium solubility method described in the pH-adjustment protocol. Add excess compound to each co-solvent mixture and determine the saturation solubility.

  • Data Plotting: Plot solubility (y-axis) against the percentage of co-solvent (x-axis) for each solvent tested.

% Co-solvent (v/v) in WaterSolubility in Ethanol (mg/mL)Solubility in PG (mg/mL)Solubility in PEG 400 (mg/mL)
0%< 0.1< 0.1< 0.1
20%0.50.81.1
40%2.13.55.2
60%6.89.714.8
80%15.322.431.0

Note: Data are illustrative.

G cluster_before Without Co-solvent cluster_after With Co-solvent compound Hydrophobic Core Polar Groups water Water Molecules (High Polarity, Strong H-Bonds) compound:f0->water Poor Interaction (Low Solubility) cosolvent Co-solvent (e.g., PG, PEG 400) (Intermediate Polarity) solvated_compound Hydrophobic Core Polar Groups cosolvent_shell Co-solvent Molecules solvated_compound:f0->cosolvent_shell Favorable Interaction water_outer Water Molecules cosolvent_shell->water_outer Miscibility

Caption: Mechanism of co-solvency to enhance solubility.

Part 3: Advanced Solubility Enhancement Strategy

Strategy 4: Cyclodextrin Complexation

When primary methods are insufficient or unsuitable for a final formulation (e.g., due to toxicity of co-solvents or extreme pH), cyclodextrins offer a sophisticated solution.

Q: The previous methods are not suitable for my final application. How can cyclodextrins help?

A: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[15] They can encapsulate the hydrophobic part of a guest molecule—in this case, the biphenyl core of your compound—into their cavity.[16][17] This "inclusion complex" effectively masks the hydrophobic portion of the drug, while the hydrophilic exterior of the cyclodextrin imparts excellent aqueous solubility to the entire complex.[18][19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common, highly soluble derivative used in pharmaceutical formulations.

  • Dissolution: Dissolve the 5-(4-Aminophenyl)-2-fluorobenzoic acid in a minimal amount of a suitable organic solvent (e.g., ethanol or methanol).

  • CD Solution: In a separate container, dissolve the cyclodextrin (e.g., HP-β-CD) in water. A 1:1 or 1:2 molar ratio of drug-to-CD is a good starting point.

  • Mixing: Slowly add the drug solution to the aqueous cyclodextrin solution while stirring vigorously.

  • Solvent Evaporation: Stir the mixture for 24-48 hours to allow complex formation, then remove the organic solvent and water under reduced pressure (e.g., using a rotary evaporator followed by a high-vacuum pump or freeze-dryer).

  • Collection: The resulting solid powder is the drug-cyclodextrin inclusion complex, which can be tested for solubility and dissolution.

SystemApparent Water Solubility (mg/mL)Fold Increase
5-(4-Aminophenyl)-2-fluorobenzoic acid (Parent)< 0.1-
+ 5% w/v β-Cyclodextrin1.5>15x
+ 5% w/v HP-β-Cyclodextrin9.8>98x

Note: Data are illustrative.

Part 4: Strategy Selection Guide

Choosing the right strategy depends on your specific experimental goals.

G start What is your primary goal? goal1 Maximize solubility in a simple aqueous buffer? start->goal1 Basic Solubilization goal2 Create a stable, solid form with high aqueous solubility? start->goal2 Formulation goal3 Dissolve in a mixed aqueous/organic system? start->goal3 Specific Assay goal4 Need high aqueous solubility without extreme pH or organic solvents? start->goal4 Advanced Formulation strat1 Strategy: pH Adjustment goal1->strat1 strat2 Strategy: Salt Formation goal2->strat2 strat3 Strategy: Co-solvency goal3->strat3 strat4 Strategy: Cyclodextrin Complexation goal4->strat4

Sources

Optimization

Technical Support Center: Catalyst Selection for Suzuki Coupling of 5-(4-Aminophenyl)-2-fluorobenzoic acid

Introduction Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 5-(4-aminophenyl)-2-fluorobenzoic acid via the Suzuki...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 5-(4-aminophenyl)-2-fluorobenzoic acid via the Suzuki-Miyaura cross-coupling reaction. This valuable building block is frequently utilized in pharmaceutical research, but its synthesis presents unique challenges due to the presence of multiple, potentially interfering functional groups: an electron-donating amine (-NH₂) and an acidic carboxylic acid (-COOH).

These groups can interact with the palladium catalyst, leading to common issues such as low yields, catalyst deactivation, and complex purification. This document provides in-depth, experience-driven guidance in a question-and-answer format to help you navigate these challenges, optimize your reaction conditions, and achieve reliable, high-yielding results.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Catalyst & Ligand Selection

Q1: I am starting my synthesis. What is the best initial palladium catalyst and ligand system to try for coupling 5-bromo-2-fluorobenzoic acid with 4-aminophenylboronic acid?

Answer: For a substrate with potentially inhibiting groups, it is wise to start with a robust and well-established catalyst system. A reliable starting point is [Pd(dppf)Cl₂] .

Q2: My reaction with [Pd(dppf)Cl₂] is sluggish or has failed. I suspect the amino group is poisoning the catalyst. What should I do?

Answer: This is a very common and valid concern. The lone pair on the nitrogen of the amino group can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[2] If you suspect this is the issue, you should switch to a more advanced catalyst system employing bulky, electron-rich dialkylbiaryl phosphine ligands, often referred to as Buchwald ligands .

  • Recommended Ligands:

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Why they work: These ligands are designed to overcome challenges like catalyst inhibition.[3][4]

    • Steric Bulk: Their large size promotes the formation of a highly reactive, monoligated L₁Pd(0) species, which is crucial for efficient oxidative addition.[4] This bulk also physically shields the palladium center, reducing the ability of the amine to coordinate and poison it.

    • Electron-Rich Nature: They increase the electron density on the palladium, which significantly accelerates the rate of oxidative addition, often the rate-limiting step, especially with electron-rich aryl halides.[5][6]

  • How to use them: You can use these ligands with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃. For convenience and improved stability, consider using commercially available pre-catalysts like SPhos G2 or XPhos G3 Palladacycles. These generate the active Pd(0) species under mild conditions.[1]

Section 2: Reaction Parameters (Base, Solvent, Temperature)

Q3: How does the carboxylic acid group affect my choice of base?

Answer: The carboxylic acid's acidic proton will be deprotonated by the base to form a carboxylate salt. This is unavoidable and necessary. The key is to choose a base that is strong enough to facilitate the transmetalation step of the catalytic cycle without causing unwanted side reactions.

  • Recommended Base: Potassium phosphate (K₃PO₄) is often the superior choice for challenging Suzuki couplings.[3][4]

    • Why K₃PO₄? It is a moderately strong base that is highly effective in promoting the formation of the active boronate species required for transmetalation.[7] It often provides better results than common alternatives like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), especially with substrates prone to side reactions. Using it with a small amount of water can improve solubility and reaction rates.[8]

  • Alternative Base: Cesium carbonate (Cs₂CO₃) is another strong contender and can sometimes outperform K₃PO₄, though it is more expensive.[9]

Q4: What is the ideal solvent system for this reaction? Should it be anhydrous?

Answer: A mixture of an organic solvent and water is typically optimal for Suzuki reactions. Strictly anhydrous conditions are often not necessary and can even be detrimental.

  • Recommended Solvent System: Dioxane/H₂O or THF/H₂O (typically in a ratio between 4:1 to 10:1).

    • Why a biphasic system? The organic solvent (dioxane or THF) is needed to dissolve the aryl halide and the catalyst complex. The aqueous phase is crucial for dissolving the inorganic base (like K₃PO₄) and facilitating the transmetalation step. Water has been shown to accelerate the overall reaction rate significantly.[10]

  • A Note on Degassing: While the reaction itself may not need to be anhydrous, removing dissolved oxygen is critical. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, leading to reaction failure and promoting side reactions like the homo-coupling of boronic acids.[5][6] Always degas your solvent mixture thoroughly by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes before adding the catalyst.[7]

Section 3: Advanced Troubleshooting

Q5: I have very low yield, and my starting material is mostly gone. I see a byproduct that corresponds to the dehalogenated starting material (2-fluorobenzoic acid). What is causing this?

Answer: The formation of a dehalogenated byproduct points to a competing reaction pathway where the aryl halide is reduced instead of coupled. This often happens after oxidative addition, where the Ar-Pd(II)-X intermediate reacts with a hydride source instead of the boronic acid.

  • Potential Causes & Solutions:

    • Inefficient Transmetalation: If the transmetalation step is slow, the dehalogenation pathway can become competitive.

      • Solution: Switch to a stronger base like K₃PO₄ or Cs₂CO₃ to accelerate boronate formation.[7] Ensure your boronic acid is of high quality, as impurities can hinder the reaction.

    • Hydride Source: The hydride can come from trace impurities in solvents or reagents, or from the decomposition of the solvent itself at high temperatures (e.g., from an amine base or alcoholic solvent).[5]

      • Solution: Use high-purity, degassed solvents. If using an amine base (not recommended as the primary base here), ensure it is pure. Avoid excessively high temperatures if possible.

Q6: My main byproduct is the homo-coupled dimer of 4-aminophenylboronic acid. How do I minimize this?

Answer: Homo-coupling occurs when two molecules of the boronic acid react with each other. This side reaction is typically promoted by the presence of Pd(II) species and oxygen.[5]

  • Solutions:

    • Rigorous Degassing: This is the most critical step. Ensure all oxygen is removed from the reaction mixture before and during the reaction.[6]

    • Use a Pd(0) Source or Pre-catalyst: Starting with a Pd(II) source like Pd(OAc)₂ requires an in-situ reduction to the active Pd(0). If this reduction is inefficient, the remaining Pd(II) can promote homo-coupling. Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a palladacycle pre-catalyst that cleanly generates Pd(0) can minimize this issue.

    • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid, but avoid a large excess, which can favor side reactions.

Data & Protocol Summaries

Table 1: Comparison of Recommended Catalyst Systems
Catalyst SystemLigand TypeKey AdvantagesWhen to UseTypical Loading
[Pd(dppf)Cl₂] Bidentate FerrocenylphosphineGood general-purpose catalyst, robust, air-stable, commercially available.[1]Initial screening, straightforward substrates.1-5 mol%
Pd(OAc)₂ / SPhos Bulky, Electron-Rich BiarylphosphineHigh activity for challenging substrates, overcomes catalyst inhibition, promotes difficult oxidative additions.[3][4]When [Pd(dppf)Cl₂] fails; for electron-rich halides or substrates with inhibiting groups.0.5-2 mol% Pd, L:Pd ratio ~2:1
XPhos G3 Palladacycle Bulky, Electron-Rich Biarylphosphine (Pre-catalyst)Excellent activity, high stability, easy to handle, generates active Pd(0) cleanly and efficiently.[1]For difficult couplings requiring maximum activity and reliability; ideal for scale-up.0.5-2 mol%
Table 2: Guide to Base and Solvent Selection
BaseSolvent SystemTemperature (°C)Comments
K₃PO₄ Dioxane / H₂O (5:1)80 - 100First choice. Highly effective for functionalized substrates. Finely ground powder is best.[3][4]
Cs₂CO₃ THF / H₂O (10:1)80 - 100Excellent alternative to K₃PO₄, sometimes provides higher yields but is more costly.[9]
K₂CO₃ Toluene / EtOH / H₂O (4:1:1)90 - 110A common, less expensive option. May be less effective for this specific substrate. Requires higher temperatures.[9]

Visual Guides & Workflows

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 L₂Pd(0) Active Catalyst oa Oxidative Addition pd0->oa pdiia Ar-Pd(II)-X   L₂ oa->pdiia Ar-X tm Transmetalation pdiia->tm pdiib Ar-Pd(II)-Ar'    L₂ tm->pdiib Ar'-B(OH)₂ Base re Reductive Elimination pdiib->re re->pd0 Catalyst Regeneration product Ar-Ar' Product re->product reagents Ar-X + Ar'-B(OH)₂ base Base (e.g., K₃PO₄)

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Tree start Low or No Yield Observed q1 Is Starting Aryl Halide Consumed (check by TLC/LCMS)? start->q1 cause1 Likely Cause: Product Decomposition or Side Reactions (Dehalogenation) q1->cause1 Yes cause2 Likely Cause: Catalyst Inactivation or Inefficient Oxidative Addition q1->cause2 No sm_consumed YES sol1 Solution: 1. Lower reaction temperature. 2. Use a more efficient ligand (SPhos). 3. Check purity of reagents. cause1->sol1 sm_not_consumed NO sol2 Solution: 1. Rigorously degas solvents. 2. Use fresh, high-purity catalyst. 3. Switch to a bulky, electron-rich   ligand (XPhos, SPhos). 4. Increase temperature. cause2->sol2

Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.

Recommended Experimental Protocol

This protocol is a robust starting point and should be optimized for your specific boronic acid partner.

Reagents & Equipment:

  • 5-bromo-2-fluorobenzoic acid (1.0 mmol, 1.0 equiv)

  • 4-aminophenylboronic acid (1.2 mmol, 1.2 equiv)

  • XPhos G3 Palladacycle (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (3.0 mmol, 3.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Deionized water (1 mL)

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Inert gas line (Argon or Nitrogen)

Procedure:

  • Reagent Preparation: To the oven-dried Schlenk flask, add 5-bromo-2-fluorobenzoic acid, 4-aminophenylboronic acid, and finely ground K₃PO₄.

  • Degassing: Seal the flask with a septum and purge with argon or nitrogen for 20 minutes to establish an inert atmosphere.

  • Solvent Addition: In a separate flask, mix the dioxane and water. Degas this solvent mixture by bubbling with argon or nitrogen for at least 20 minutes. Add the degassed solvent to the Schlenk flask via syringe.

  • Catalyst Addition: Briefly remove the septum and add the XPhos G3 Palladacycle to the flask under a positive pressure of inert gas. Reseal the flask immediately.

  • Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup:

    • Cool the reaction to room temperature.

    • Add 20 mL of ethyl acetate and 10 mL of water.

    • Carefully acidify the aqueous layer with 1M HCl to a pH of ~4-5. This will protonate the product's amine and carboxylate groups, affecting its solubility.

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, possibly with 1% acetic acid added to the mobile phase to prevent tailing.

References

  • - National Institutes of Health (NIH)

  • - ACS Publications, Organometallics

  • - BenchChem

  • - BenchChem

  • - Journal of the American Chemical Society

  • - Royal Society of Chemistry Books

  • - Harvard University

  • - Yoneda Labs

  • - National Institutes of Health (NIH)

  • - ResearchGate

  • - Reddit r/Chempros

  • - ChemRxiv

  • - ResearchGate

  • - National Institutes of Health (NIH)

  • - Reddit r/Chempros

  • - ResearchGate

  • - Reddit r/chemistry

  • - BenchChem

  • - Wikipedia

  • - ACS Publications, Organic Process Research & Development

Sources

Troubleshooting

managing thermal stability during the synthesis of 5-(4-Aminophenyl)-2-fluorobenzoic acid

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(4-Aminophenyl)-2-fluorobenzoic acid. The focus is on the critical aspect of ma...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(4-Aminophenyl)-2-fluorobenzoic acid. The focus is on the critical aspect of managing thermal stability, a paramount concern for safety, yield, and purity. The content is structured to address practical, real-world challenges encountered during synthesis, particularly via the commonly employed Suzuki-Miyaura cross-coupling reaction.

Foundational Principles: Understanding the Thermal Risks

The synthesis of 5-(4-Aminophenyl)-2-fluorobenzoic acid, typically achieved through a palladium-catalyzed Suzuki-Miyaura coupling, involves the reaction of an aryl halide with an organoboron species. While a powerful C-C bond-forming reaction, it is crucial to recognize that palladium-catalyzed cross-couplings are inherently exothermic.[1][2] An uncontrolled release of heat can lead to a thermal runaway, a dangerous situation where the reaction rate increases exponentially with temperature, potentially exceeding the heat removal capacity of the reactor.[3] This can result in solvent boiling, pressure buildup, and decomposition of reactants, intermediates, or the final product.

Furthermore, the product itself possesses functional groups—an aromatic amine and a carboxylic acid—that are susceptible to degradation at elevated temperatures. The primary degradation pathways are likely the oxidation of the amino group and decarboxylation of the carboxylic acid group.[4] The compound's melting point is approximately 210°C, at which it also decomposes, highlighting its limited thermal tolerance.[4]

Troubleshooting Guide: Managing Thermal Events During Synthesis

This section addresses specific issues you might encounter during the experiment in a direct question-and-answer format.

Question 1: My reaction temperature is rapidly increasing and overshooting the set point. What's happening and what should I do?

Answer: You are likely observing a significant exotherm from the Suzuki-Miyaura coupling reaction.[5] This is the most critical thermal hazard in this synthesis. The rate of heat generation is exceeding the rate of heat removal.

Immediate Actions:

  • Cease Reagent Addition: If you are adding a reagent (e.g., the boronic acid or the catalyst solution), stop the addition immediately.

  • Enhance Cooling: Maximize cooling to the reactor. This could mean lowering the temperature of the cooling bath or increasing the flow rate of the coolant.

  • Emergency Quenching (if necessary): If the temperature continues to rise uncontrollably towards the solvent's boiling point, have a pre-chilled, non-reactive solvent or a quenching agent ready for emergency addition. This should be a last resort and part of a pre-approved safety plan.

Root Cause Analysis & Prevention:

  • "All-in" Addition: Adding all reagents at once provides poor control over the exotherm.[2] The reaction rate, and thus heat generation, peaks very quickly.

    • Solution: Implement a controlled, semi-batch addition of one of the key reagents, such as the boronic acid or the palladium catalyst. This allows the heat to be generated over a longer period, making it easier for the cooling system to manage.

  • High Concentration: More concentrated reactions lead to a higher volumetric heat output.

    • Solution: Perform the reaction at a more dilute concentration. While this may increase solvent usage, it provides a larger thermal mass to absorb the heat of reaction.

  • Catalyst Activity: A highly active catalyst/ligand system can initiate a very rapid reaction.

    • Solution: Evaluate the catalyst loading. While higher loading can increase reaction speed, it also increases the rate of heat evolution. Optimize for the lowest effective catalyst concentration.

Question 2: I've noticed charring and the formation of dark polymeric material in my reaction mixture. What is the cause?

Answer: The formation of dark, insoluble material is a strong indicator of thermal decomposition. This can be caused by either a bulk temperature excursion or localized "hot spots" within the reactor. The product itself is known to discolor upon oxidation of the amino group, a process accelerated by heat.[4]

Troubleshooting Steps:

  • Verify Bulk Temperature Control: Ensure your temperature probe is correctly placed to measure the internal reaction temperature and that your cooling system is functioning optimally.

  • Improve Agitation: Poor mixing can lead to localized areas of high reagent concentration, especially during reagent addition. These hot spots can experience temperatures far exceeding the measured bulk temperature, leading to decomposition.

    • Solution: Increase the stirring rate to ensure homogeneous mixing and efficient heat transfer from the reaction mixture to the vessel walls. For larger scale reactions, assess the stirrer design (e.g., anchor, pitched-blade turbine) for its effectiveness.

  • Investigate Solvent Stability: If using high-boiling point solvents like DMSO or DMF, be aware that they can decompose exothermically, and this decomposition can be catalyzed by reagents in your mixture, lowering the onset temperature.[3][5] A reaction exotherm can potentially trigger solvent decomposition in a runaway scenario.[5]

    • Solution: Whenever possible, choose a solvent with a boiling point that can act as a safety barrier (i.e., the reaction cannot get hotter than the solvent's boiling point under atmospheric pressure).[3] If high-boiling solvents are required, detailed thermal analysis (see Section 4.2) is essential to understand the safety margin.

Question 3: My reaction yield is inconsistent, and I suspect product degradation. How can I confirm this and prevent it?

Answer: Inconsistent yields are often linked to poor thermal control. The primary thermal degradation pathway for the product, besides oxidation, is decarboxylation at elevated temperatures.[4]

Troubleshooting & Optimization:

  • Reaction Temperature Profile: Lowering the overall reaction temperature can significantly reduce degradation. Many modern Suzuki coupling catalyst systems are highly active at milder temperatures (e.g., 60-80 °C or even room temperature).[6][7]

    • Action: Screen different catalyst/ligand combinations that are known to be effective at lower temperatures.[8]

  • Reaction Time: Prolonged exposure to heat can increase the extent of degradation.

    • Action: Monitor the reaction closely by HPLC or TLC. Once the starting material is consumed, proceed with the work-up promptly. Do not leave the reaction heating unnecessarily.

  • Work-up Conditions: Be mindful of the temperature during work-up steps like solvent distillation.

    • Action: Use a rotary evaporator under reduced pressure to remove solvents at the lowest possible temperature.

Frequently Asked Questions (FAQs)

Q1: What is a safe operating temperature range for this synthesis? A1: There is no single "safe" temperature; it is a function of your specific reaction conditions and equipment. However, a conservative approach is to keep the process temperature (Tp) well below the boiling point of the solvent (Tb) and significantly below the onset temperature of any decomposition (Td), as determined by DSC/TGA. A general goal for process development is to ensure the Maximum Temperature of the Synthesis Reaction (MTSR) under cooling failure conditions does not exceed the solvent boiling point.[3][5] For initial lab-scale work, targeting a range of 60-90°C is common for Suzuki reactions, but this must be verified with a proper safety assessment.[9]

Q2: How does my choice of base impact thermal stability? A2: The base is critical for activating the boronic acid.[10] Strong bases can lead to faster, more exothermic reactions. Simple inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are generally preferred from a process safety and green chemistry perspective over organic amine bases.[11] The choice and amount of base can significantly influence the reaction kinetics and therefore the rate of heat generation.

Q3: Can I use Dimethyl Sulfoxide (DMSO) as a solvent? A3: While DMSO is a common solvent for Suzuki couplings, it presents significant thermal hazards. DMSO can undergo a violent exothermic decomposition, and its decomposition onset temperature can be lowered significantly by the presence of acids, bases, or other reagents in your reaction mixture.[3] The exotherm from the Suzuki reaction itself could be sufficient to trigger this decomposition.[5] If you must use DMSO, it is imperative to conduct thorough thermal screening (DSC, ARC) of the complete reaction mixture to understand the safety margins. Whenever possible, consider safer, alternative solvents.[11]

Q4: What are the key considerations when scaling up this synthesis? A4: Scaling up introduces a critical challenge: the surface-area-to-volume ratio decreases. This means the ability to remove heat (proportional to surface area) does not keep pace with the rate of heat generation (proportional to volume). A reaction that is easily controlled in a 100 mL flask can become a dangerous runaway in a 10 L vessel.

  • Calorimetry is Essential: Before any significant scale-up, reaction calorimetry (RC1) or similar studies must be performed to quantify the heat of reaction, heat flow, and calculate the adiabatic temperature rise (ΔTad).[5]

  • Controlled Dosing: Never use an "all-in" procedure at scale. A controlled addition strategy is mandatory.[9]

  • Engineering Controls: Ensure the reactor's cooling capacity is sufficient to handle the calculated heat flow from the reaction.

Experimental Protocols & Workflows

Protocol: Lab-Scale Synthesis via Suzuki-Miyaura Coupling with Thermal Monitoring

This protocol is a representative methodology. Researchers must conduct their own risk assessment before proceeding.

Reagents:

  • 2-Fluoro-5-bromobenzoic acid (1.0 eq)

  • 4-Aminophenylboronic acid (1.1 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • SPhos (Buchwald ligand, 0.04 eq)

  • Potassium phosphate (K₃PO₄, 3.0 eq)

  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF) / Water (e.g., 10:1 v/v)

Procedure:

  • Inert Atmosphere: Set up a jacketed reactor equipped with a mechanical stirrer, condenser, thermocouple (to measure internal temperature), and a nitrogen/argon inlet.

  • Charge Reagents: To the reactor, charge the 2-fluoro-5-bromobenzoic acid, potassium phosphate, and the 2-MeTHF/water solvent mixture.

  • Degas: Sparge the mixture with nitrogen or argon for 30 minutes to remove dissolved oxygen, which can degrade the catalyst.[1]

  • Catalyst Addition: Add the Pd(OAc)₂ and SPhos ligand.

  • Controlled Heating: Begin stirring and slowly heat the mixture to the set point (e.g., 70°C). Monitor the internal temperature closely.

  • Substrate Addition: Once the temperature is stable, begin a slow, controlled, portion-wise addition of the 4-aminophenylboronic acid as a solid or as a solution in 2-MeTHF.

  • Thermal Monitoring: Continuously monitor the internal temperature. A slight exotherm is expected after each addition. Allow the temperature to return to the set point before adding the next portion. If the temperature rises more than 5-10°C above the set point, pause the addition and apply cooling.

  • Reaction Monitoring: After the addition is complete, hold the reaction at temperature and monitor its progress by HPLC or TLC.

  • Cool Down & Work-up: Once complete, cool the reaction to room temperature before proceeding with the aqueous work-up and product isolation.

Protocol: Thermal Stability Assessment by DSC/TGA

This protocol outlines the general procedure for analyzing the thermal stability of the final 5-(4-Aminophenyl)-2-fluorobenzoic acid product.

  • Sample Preparation: Accurately weigh 3-5 mg of the dried product into a suitable DSC pan (e.g., aluminum). Crimp the lid to seal it.

  • Instrument Setup (DSC): Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min).

  • DSC Thermal Program:

    • Equilibrate at 30°C.

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature beyond the decomposition point (e.g., 300°C).[12]

  • Instrument Setup (TGA): Place 5-10 mg of the sample into a TGA crucible.

  • TGA Thermal Program:

    • Equilibrate at 30°C under a nitrogen atmosphere.

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 600°C).[12]

  • Data Analysis:

    • From DSC: Identify the melting endotherm and the onset temperature of any exothermic decomposition events.[13]

    • From TGA: Analyze the thermogram for mass loss. The onset temperature of significant mass loss indicates the beginning of thermal decomposition.[14][15] This data is critical for defining the maximum safe operating temperature for any downstream processing (e.g., drying).

Data & Visualization

Table: Key Thermal Stability Parameters

This table summarizes the critical parameters that must be evaluated for a thermally safe synthesis. The values are illustrative and must be determined experimentally for each specific process.

ParameterSymbolDescriptionMethod of Determination
Process TemperatureTₚThe target temperature for the reaction.Defined by the experimental protocol.
Heat of ReactionΔHᵣTotal heat released by the desired reaction.Reaction Calorimetry (RC1)
Adiabatic Temp. RiseΔTₐdTheoretical temperature increase with no heat loss.Calculated from ΔHᵣ and heat capacity.
MTSRMTSRMax temp reached in a cooling failure scenario (Tₚ + ΔTₐd).Calculated from calorimetry data.[5]
Solvent Boiling PointTₑBoiling point of the reaction solvent.Literature / Experimental Data
Decomposition OnsetTₔTemperature at which decomposition begins.DSC / TGA / ARC[3][15]
Diagram: Thermal Hazard Assessment Workflow

This diagram outlines a logical workflow for assessing and mitigating thermal risks before scaling up the synthesis.

Thermal_Hazard_Workflow cluster_0 Phase 1: Scoping & Screening cluster_1 Phase 2: Calorimetry & Process Design cluster_2 Phase 3: Risk Assessment & Scale-up A Literature Review: Identify potential hazards (exotherms, unstable reagents) B DSC/TGA Screening: Determine Tₔ of starting materials and product A->B C Reaction Calorimetry (RC1): Measure ΔHᵣ and heat flow on lab scale B->C D Calculate Safety Parameters: ΔTₐd and MTSR C->D E Define Process Controls: - Controlled Dosing Rate - Agitation Speed - Cooling Capacity D->E F Assess Criticality: Is MTSR < Tₑ? Is MTSR << Tₔ? G Process is Low Risk: Proceed with Pilot Scale-up F->G Yes H Process is High Risk: Redesign Process (e.g., new solvent, lower temp, more dilute) F->H No I Re-evaluate with Calorimetry H->I I->C

Caption: A workflow for systematic thermal hazard assessment.

Diagram: Decision Tree for a Suspected Exotherm

This diagram provides a logical decision-making process for an operator observing a potential thermal runaway event.

Exotherm_Decision_Tree Start Temperature rises unexpectedly (>5°C above setpoint) Stop_Addition Immediately STOP all reagent additions Start->Stop_Addition Max_Cooling Apply MAXIMUM cooling to reactor Stop_Addition->Max_Cooling Check_Temp Is temperature still rising? Max_Cooling->Check_Temp Controlled Situation Controlled: - Hold and monitor - Investigate root cause Check_Temp->Controlled No Uncontrolled Temperature approaching solvent boiling point (Tₑ) or decomposition (Tₔ) Check_Temp->Uncontrolled Yes Emergency_Action Execute Emergency Plan: - Alert personnel - Prepare for quench/dilution Uncontrolled->Emergency_Action

Caption: A decision tree for responding to a thermal event.

References

  • Vertex AI Search Result[16]

  • Vertex AI Search Result[17]

  • Vertex AI Search Result[18]

  • Vertex AI Search Result[19]

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Vertex AI Search Result[20]

  • Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development.
  • Potential Safety Hazards Associated with Pd-C
  • Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species.
  • Suzuki-Miyaura - ACS GCI Pharmaceutical Roundtable Reagent Guides. Wordpress.
  • Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. Purdue College of Engineering.
  • Vertex AI Search Result[21]

  • Vertex AI Search Result[22]

  • Vertex AI Search Result[23]

  • Suzuki Coupling. Organic Chemistry Portal.
  • Vertex AI Search Result[24]

  • Suzuki reaction. Wikipedia.
  • Vertex AI Search Result[25]

  • Stability and degradation of 4-Amino-2-fluorobenzoic acid. Benchchem.
  • Preformed Pd(II)
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Characterization of Pharmaceutical Materials by Thermal Analysis. TA Instruments.
  • Vertex AI Search Result[26]

  • Vertex AI Search Result[27]

  • Vertex AI Search Result[28]

  • 17.2: Palladium catalyzed couplings. Chemistry LibreTexts.
  • Vertex AI Search Result[29]

  • Vertex AI Search Result[30]

  • Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). IIT Kanpur.
  • Application of Thermal Analysis in Pharmaceutical Field - Revefenacin. Ami Instruments.
  • Safety Evaluation of the Copper-Mediated Cross-Coupling of 2-Bromopyridines with Ethyl Bromodifluoroacet
  • Vertex AI Search Result[31]

  • Simultaneous Thermal Analyzer (STA/TGA-DSC).
  • Vertex AI Search Result[32]

  • A Technical Guide to the Thermal Stability and Decomposition of 2-Amino-4-bromobenzoic Acid. Benchchem.
  • Vertex AI Search Result[33]

Sources

Optimization

avoiding common pitfalls in the crystallization of 5-(4-Aminophenyl)-2-fluorobenzoic acid

Starting Initial Investigation I'm currently immersed in Google searches, gathering foundational data on the crystallization of 5-(4-Aminophenyl)-2-fluorobenzoic acid. Specifically, I'm focusing on its physicochemical pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: January 2026

Starting Initial Investigation

I'm currently immersed in Google searches, gathering foundational data on the crystallization of 5-(4-Aminophenyl)-2-fluorobenzoic acid. Specifically, I'm focusing on its physicochemical properties: solubility, pKa, and common polymorphs. My goal is to compile a basic understanding to build on.

Developing a Crystallization Plan

I've transitioned from initial data gathering to formulating a strategic crystallization plan. I'm actively seeking established protocols, solvents, and anti-solvents for this compound and similar structures. Simultaneously, I'm identifying potential crystallization challenges like oiling out, amorphous precipitation, and poor crystal morphology to proactively address them. I'm also searching for authoritative sources detailing crystallization processes and associated analytical techniques.

Defining Guide Structure

I'm now focusing on organizing the acquired information. My plan includes a logical structure, beginning with the compound's basic properties and then moving into frequently asked crystallization questions. Subsequently, I'll detail troubleshooting guides and standardized protocols. This aims to create a workflow that is logically understandable for the end-user. The aim is to make the guide user-friendly, and easy to consult.

Refining Guide's Scope

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Initiating Technical Deep Dive

Synthesizing Foundational Knowledge

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Prioritizing Structure and Scientific Accuracy

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Bioactivity of 5-(4-Aminophenyl)-2-fluorobenzoic Acid and Its Isomeric Precursors

For Researchers, Scientists, and Drug Development Professionals Introduction: The Nuances of Isomeric Substitution in Bioactivity In the landscape of medicinal chemistry, the spatial arrangement of functional groups on a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Nuances of Isomeric Substitution in Bioactivity

In the landscape of medicinal chemistry, the spatial arrangement of functional groups on a core scaffold can dramatically alter the pharmacological profile of a molecule. This guide provides a comparative analysis of 5-(4-Aminophenyl)-2-fluorobenzoic acid , a compound of interest in drug discovery, against its fundamental building blocks and other aminobenzoic acid isomers. While direct, comprehensive comparative bioassay data for 5-(4-aminophenyl)-2-fluorobenzoic acid is not extensively available in the public domain, this guide synthesizes existing data on its structural analogs to offer insights into its potential biological activities.

The aminobenzoic acid framework is a well-established pharmacophore, with isomers like para-aminobenzoic acid (PABA) serving as crucial metabolites in microorganisms and precursors for blockbuster drugs.[1][2] The introduction of a fluorophenyl group, as seen in 5-(4-aminophenyl)-2-fluorobenzoic acid, presents an intriguing modification. The fluorine atom can enhance metabolic stability and binding affinity, while the aminophenyl moiety can introduce new interaction points with biological targets. This guide will delve into the cytotoxic, antimicrobial, and anti-inflammatory potential of this class of compounds, supported by experimental data and detailed methodologies.

Comparative Analysis of Biological Activity

The biological efficacy of aminobenzoic acid derivatives is profoundly influenced by the nature and position of their substituents. Here, we collate and compare the available data for 5-(4-Aminophenyl)-2-fluorobenzoic acid's parent isomers and related structures.

Cytotoxicity in Cancer Cell Lines

The antiproliferative activity of aminobenzoic acid derivatives has been a subject of significant research. The following table summarizes the available half-maximal inhibitory concentration (IC50) values for various aminobenzoic acid isomers and related compounds against different cancer cell lines. It is important to note that these values are collated from different studies and should be compared with caution due to variations in experimental conditions.

CompoundCell LineIC50 (µM)Reference
4-Aminobenzoic acid (PABA) HepG2 (Liver Carcinoma)> 1000[3]
Acrylamide-PABA analog 4j MCF-7 (Breast Cancer)1.83[4]
Schiff base of 4-Aminobenzoic acid HepG2 (Liver Carcinoma)≥ 15.0[2]
3-amino-5-(5-oxo-5h-benzo[a]phenothiazin-6-ylamino) benzoic acid derivative HeLa (Cervical Cancer)22.9 (as µg/ml)[5]
4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid MCF-7 (Breast Cancer)15.6[5]

This table illustrates the range of cytotoxic activities observed for derivatives of aminobenzoic acid. The data suggests that while the parent 4-aminobenzoic acid shows low cytotoxicity, its derivatives can exhibit potent anticancer activity.

Antimicrobial and Antifungal Activity

Aminobenzoic acids, particularly PABA, are known to interfere with the folate biosynthesis pathway in microorganisms, making them attractive candidates for antimicrobial drug development. The following table presents the Minimum Inhibitory Concentration (MIC) values for various aminobenzoic acid isomers and their derivatives.

CompoundMicroorganismMIC (µM)Reference
4-Aminobenzoic acid (PABA) Listeria monocytogenes, Salmonella enteritidis, E. coli9000-24000[3]
Schiff base of 4-Aminobenzoic acid Methicillin-resistant Staphylococcus aureus (MRSA)15.62[2]
2-methyl-4-aminobenzoic acid derivative Bacterial strains0.97-62.5 (as µg/mL)[1]
Thienopyrimidinylamino-N-phenylbenzamide (PABA derivative) P. aeruginosa, S. aureus, B. subtilis, E. coli2-10 (as µg/mL)[1]
N-(4-chlorophenyl)-2-fluorobenzamide Staphylococcus aureus125 (as µg/mL)[6]

The data indicates that while the parent aminobenzoic acids may have weak antimicrobial activity, their derivatives, including fluorinated analogs, can be potent antimicrobial agents.

Structure-Activity Relationship (SAR): A Causal Analysis

The observed differences in the bioactivities of aminobenzoic acid isomers can be attributed to several key structural features:

  • Position of the Amino Group: The location of the amino group (ortho, meta, or para) relative to the carboxylic acid influences the electronic distribution within the molecule, its pKa, and its ability to interact with target enzymes or receptors. Para-aminobenzoic acid, for instance, is a substrate for dihydropteroate synthase in bacteria, a role that its meta and ortho isomers cannot fulfill as effectively.

  • Fluorine Substitution: The introduction of a fluorine atom, as in 2-fluorobenzoic acid, can significantly impact a molecule's properties. The high electronegativity of fluorine can alter the acidity of the carboxylic acid and the basicity of the amino group, potentially leading to stronger interactions with biological targets. Furthermore, the carbon-fluorine bond is metabolically stable, which can enhance the pharmacokinetic profile of a drug candidate.

  • The Aminophenyl Moiety: The addition of a second phenyl ring connected via an amino group, as in 5-(4-aminophenyl)-2-fluorobenzoic acid, dramatically increases the molecule's size and lipophilicity. This can lead to altered mechanisms of action, potentially moving from metabolic inhibition to the disruption of other cellular processes like protein-protein interactions or membrane integrity.

SAR_Analysis cluster_structure Molecular Structure cluster_properties Physicochemical & Biological Properties Structure 5-(4-Aminophenyl)-2-fluorobenzoic acid Cytotoxicity Cytotoxicity (IC50) Structure->Cytotoxicity Substitution Pattern Determines Potency Antimicrobial Antimicrobial Activity (MIC) Structure->Antimicrobial Fluorine & Aminophenyl Groups Enhance Activity AntiInflammatory Anti-inflammatory Activity Structure->AntiInflammatory Potential for Pathway Modulation Isomers Aminobenzoic Acid Isomers (ortho, meta, para) Isomers->Cytotoxicity Isomers->Antimicrobial Isomers->AntiInflammatory

Potential Mechanisms of Action: Signaling Pathway Modulation

While the precise signaling pathways modulated by 5-(4-aminophenyl)-2-fluorobenzoic acid are yet to be fully elucidated, derivatives of aminobenzoic acid have been shown to interfere with key cellular signaling cascades implicated in inflammation and cancer.

One of the most critical pathways in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling pathway .[7][8][9] Chronic activation of NF-κB is associated with various inflammatory diseases and cancers. Some small molecule inhibitors can prevent the degradation of IκBα, the inhibitory protein of NF-κB, thereby keeping NF-κB sequestered in the cytoplasm and preventing the transcription of pro-inflammatory genes. It is plausible that aminobenzoic acid derivatives with anti-inflammatory properties exert their effects through the modulation of this pathway.

NFkB_Pathway cluster_inhibition Potential Inhibition by Aminobenzoic Acid Derivatives Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Cell Surface Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK NFkB_IkBa NF-κB/IκBα (Inactive) IKK->NFkB_IkBa Phosphorylates IκBα IkBa_p P-IκBα Proteasome Proteasomal Degradation IkBa_p->Proteasome NFkB NF-κB (Active) Proteasome->NFkB Releases NF-κB NFkB_IkBa->IkBa_p Nucleus Nucleus NFkB->Nucleus Translocation Gene Gene Transcription (Pro-inflammatory mediators) Nucleus->Gene InhibitionPoint Inhibition InhibitionPoint->IKK

Experimental Protocols: A Framework for Comparative Bioassays

To facilitate further research and direct comparison, this section provides standardized, step-by-step methodologies for key bioassays.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Workflow:

MTT_Workflow A Seed Cancer Cells in 96-well plate B Treat with varying concentrations of test compound A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate IC50 value G->H

Detailed Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 5-(4-aminophenyl)-2-fluorobenzoic acid and its isomers) in a culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plates for a predetermined period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.[2][6][10][11][12]

Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow:

MIC_Workflow A Prepare serial dilutions of test compounds in broth B Inoculate with a standardized bacterial suspension A->B C Incubate for 18-24 hours B->C D Visually inspect for bacterial growth C->D E Determine the lowest concentration with no visible growth (MIC) D->E

Detailed Protocol:

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the bacterial inoculum to each well containing the diluted compounds. Include a positive control (bacteria in broth) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[6][13][14]

Conclusion and Future Directions

The analysis of 5-(4-Aminophenyl)-2-fluorobenzoic acid and its isomeric precursors underscores the critical role of structural modifications in defining biological activity. While direct comparative data remains sparse, the available evidence strongly suggests that the introduction of both the fluoro and aminophenyl groups can significantly enhance the cytotoxic and antimicrobial properties of the basic aminobenzoic acid scaffold. The parent aminobenzoic acids generally exhibit low intrinsic activity, but their derivatives have shown considerable promise in various bioassays.

Future research should focus on direct, head-to-head comparisons of 5-(4-aminophenyl)-2-fluorobenzoic acid with its key isomers in a panel of standardized bioassays. Elucidating the specific molecular targets and signaling pathways affected by this compound will be crucial for its further development as a potential therapeutic agent. The experimental protocols and workflows provided in this guide offer a robust framework for such investigations, paving the way for a more comprehensive understanding of this promising class of molecules.

References

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. PMC. [Link]

  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. ResearchGate. [Link]

  • IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. [Link]

  • IC50 values for compounds 1 and 2 in various cancer cell lines and a... ResearchGate. [Link]

  • Antimicrobial activity of prepared complexes, 2-aminobenzoic acid and... ResearchGate. [Link]

  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. PMC. [Link]

  • The IC 50 values obtained for cytotoxic activity in human cancer cell... ResearchGate. [Link]

  • Anticancer properties of MA and its corresponding IC50 values. ResearchGate. [Link]

  • The anticancer IC50 values of synthesized compounds against 3 cell lines. ResearchGate. [Link]

  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI. [Link]

  • Synthesis and Antitumor Evaluation of Novel Derivatives of 6-Amino-2-phenylbenzothiazoles. PMC. [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. [Link]

  • IC 50 values of samples showing anticancer activity against different cancer cell lines studied. ResearchGate. [Link]

  • Design, synthesis and cytotoxic research of a novel antitumor model based on acrylamide–PABA analogs via β-tubulin inhibition. RSC Publishing. [Link]

  • Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management. [Link]

  • Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PubMed Central. [Link]

  • Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. PMC. [Link]

  • IC50 (µM) values of the active compounds in two different cancer cell lines. ResearchGate. [Link]

  • Synthetic routes of p-aminobenzoic acid derivatives having... ResearchGate. [Link]

  • NF-κB Signaling Pathway. Boster Bio. [Link]

  • IC 50 (µM ± SD) values of compounds (3a-s) against different cancer cell lines after exposure time of 48 h. ResearchGate. [Link]

  • Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. PMC. [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. NIH. [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. MDPI. [Link]

  • 2-Fluorobenzoic acid. Wikipedia. [Link]

  • 3-Aminobenzoic acid. Wikipedia. [Link]

  • NF-κB. Wikipedia. [Link]

  • 4-Aminobenzoic acid. Wikipedia. [Link]

  • Antioxidant and Anti-Inflammatory Activity of Citrus Flavanones Mix and Its Stability after In Vitro Simulated Digestion. MDPI. [Link]

  • New Biological Properties of p-Aminobenzoic Acid. ResearchGate. [Link]

  • IC50 values (μm) of 1 and 2 towards various cancer cell lines (n=3). ResearchGate. [Link]

  • IC50 values after CGA treatment of breast cancer cell lines included in the study. ResearchGate. [Link]

  • 2-Fluorobenzoic acid | C7H5FO2 | CID 9935. PubChem. [Link]

  • Evaluation of Anti-Inflammatory, Antidiabetic, Antioxidant, and Anticholinergic Activities, as Well as Chemical Composition and Polyphenolic Compounds in Novel SCOBY-Fermented Juices. PMC. [Link]

  • 2-FLUOROBENZOIC ACID. precisionFDA. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Purity Validation of 5-(4-Aminophenyl)-2-fluorobenzoic Acid by High-Performance Liquid Chromatography

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates In the landscape of drug development, the molecular integrity of each starting material and intermediate is paramount. The compound 5-(4-Aminophen...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of drug development, the molecular integrity of each starting material and intermediate is paramount. The compound 5-(4-Aminophenyl)-2-fluorobenzoic acid is a key building block in the synthesis of various pharmacologically active agents. Its purity is not merely a quality control metric; it is a critical determinant of the safety and efficacy of the final Active Pharmaceutical Ingredient (API). Impurities, which can arise from starting materials, by-products, or degradation, can have unintended toxicological effects or alter the therapeutic properties of the drug.[1][2]

This guide provides an in-depth, field-proven methodology for validating the purity of synthesized 5-(4-Aminophenyl)-2-fluorobenzoic acid. We will focus on High-Performance Liquid Chromatography (HPLC) as the primary analytical technique, detailing a robust method from development to full validation according to the International Council for Harmonisation (ICH) guidelines.[3][4][5] Furthermore, we will objectively compare the performance of HPLC with alternative analytical techniques, providing the supporting data and rationale necessary for researchers and drug development professionals to make informed decisions in their own laboratories.

Chapter 1: The Gold Standard: Reversed-Phase HPLC with Diode Array Detection

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity testing in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[6] For a molecule like 5-(4-Aminophenyl)-2-fluorobenzoic acid, which possesses both acidic (carboxylic acid) and basic (amino) functional groups, as well as a hydrophobic aromatic structure, Reversed-Phase HPLC (RP-HPLC) is the most effective mode of separation.[7][8][9][10]

The "Why": Rationale for Method Design

Our experimental choices are guided by the physicochemical properties of the analyte and potential impurities.

  • Separation Mode (Reversed-Phase): The analyte has significant non-polar character from its two aromatic rings, making it well-suited for retention on a non-polar stationary phase. In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase.[7][11] Hydrophobic molecules interact more strongly with the stationary phase, leading to longer retention times.[8] This allows for excellent separation from more polar impurities.

  • Stationary Phase (C18 Column): An octadecylsilane (C18) bonded silica column is the workhorse of RP-HPLC.[9][10] It provides a highly hydrophobic surface, offering strong retention for aromatic compounds and resolving power to separate structurally similar impurities.

  • Mobile Phase (Buffered Acetonitrile/Water): The analyte's ionizable groups necessitate pH control. The carboxylic acid (pKa ~4-5) and the aromatic amine (pKa ~4-5) can exist in charged or neutral states depending on the mobile phase pH. Using a buffer (e.g., phosphate or formate) ensures a constant pH, leading to reproducible retention times and sharp peak shapes.[12] Acetonitrile is chosen as the organic modifier due to its low UV cutoff and viscosity, allowing for efficient elution. A gradient elution, where the concentration of acetonitrile is increased over time, is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities (e.g., dimers or starting material from a Suzuki coupling) are eluted and resolved within a reasonable timeframe.[11]

  • Detection (Photodiode Array Detector - PDA/DAD): A simple UV detector is insufficient for purity validation. A Photodiode Array (PDA) or Diode Array Detector (DAD) acquires the full UV-Vis spectrum (e.g., 190-400 nm) at every point across the chromatographic peak.[13][14] This is crucial for two reasons:

    • Optimal Wavelength Selection: It allows for the selection of the wavelength of maximum absorbance for the main compound, maximizing sensitivity.

    • Peak Purity Analysis: It enables the assessment of spectral homogeneity across a peak. If a peak contains a co-eluting impurity, the spectra at the upslope, apex, and downslope of the peak will differ.[15][16][17] This is a powerful tool for ensuring a chromatographic peak represents a single, pure compound.[13]

Workflow for Purity Validation

The overall process follows a logical sequence from method development to routine analysis, ensuring the generated data is reliable and defensible.

Purity_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2(R2)) cluster_2 Phase 3: Routine Analysis MD_Start Define Analytical Target Profile (ATP) MD_Col Select Column & Stationary Phase (C18) MD_Start->MD_Col MD_Mob Optimize Mobile Phase (pH, Organic Modifier) MD_Col->MD_Mob MD_Grad Develop Gradient Elution Program MD_Mob->MD_Grad MD_Det Select Detection λ & Perform Peak Purity MD_Grad->MD_Det MV_Spec Specificity/ Forced Degradation MD_Det->MV_Spec Optimized Method MV_Lin Linearity & Range MV_Acc Accuracy (% Recovery) MV_Prec Precision (Repeatability & Intermediate) MV_LOD LOD & LOQ MV_Rob Robustness RA_SST System Suitability Test (SST) MV_Rob->RA_SST Validated Method RA_Run Analyze Sample Batch RA_SST->RA_Run RA_Rep Report Purity (% Area, Impurity Profile) RA_Run->RA_Rep Comparison_Diagram HPLC HPLC-PDA qNMR qNMR HPLC->qNMR Absolute Quant LCMS LC-MS HPLC->LCMS Adds Mass ID MP Melting Point HPLC->MP Higher Sensitivity TLC TLC HPLC->TLC Quantitative LCMS->qNMR More Sensitive MP->TLC Simpler

Sources

Validation

A Comparative Spectroscopic Guide to 5-(4-Aminophenyl)-2-fluorobenzoic Acid and Its Esters

This guide provides a detailed comparative analysis of the spectroscopic characteristics of 5-(4-Aminophenyl)-2-fluorobenzoic acid and its corresponding methyl and ethyl esters. Designed for researchers, medicinal chemis...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the spectroscopic characteristics of 5-(4-Aminophenyl)-2-fluorobenzoic acid and its corresponding methyl and ethyl esters. Designed for researchers, medicinal chemists, and professionals in drug development, this document offers an in-depth look at the structural nuances revealed by key analytical techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The experimental protocols and data interpretations are presented with the clarity and precision required for advanced chemical research.

Introduction: The Significance of the Biphenyl Scaffolding

5-(4-Aminophenyl)-2-fluorobenzoic acid is a biphenyl derivative, a structural motif of significant interest in medicinal chemistry and materials science. The presence of a flexible biaryl core, coupled with a carboxylic acid function, an amine group, and a fluorine atom, imparts a unique combination of physicochemical properties. These features make it a versatile building block for the synthesis of novel pharmaceutical agents and functional materials. Esterification of the carboxylic acid group is a common synthetic step to modulate properties such as solubility, bioavailability, and reactivity. Understanding the spectroscopic signatures of the parent acid and its esters is paramount for reaction monitoring, quality control, and structural elucidation.

Spectroscopic Analysis: A Comparative Overview

While experimental spectra for 5-(4-Aminophenyl)-2-fluorobenzoic acid and its simple esters are not widely published, a detailed analysis can be constructed based on the well-established spectroscopic data of closely related structural analogs. The following sections provide a predicted yet comprehensive comparison of their ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the proton environment of a molecule. The key differences between the acid and its esters will be observed in the signals corresponding to the protons near the carboxylic acid/ester functionality.

Predicted ¹H NMR Data Comparison

Proton Assignment 5-(4-Aminophenyl)-2-fluorobenzoic Acid (Predicted δ, ppm) Methyl 5-(4-Aminophenyl)-2-fluorobenzoate (Predicted δ, ppm) Ethyl 5-(4-Aminophenyl)-2-fluorobenzoate (Predicted δ, ppm) Key Observations
-COOH~10-13 (broad singlet)--Disappearance of the acidic proton signal is a clear indicator of successful esterification.
-NH₂~3.5-4.5 (broad singlet)~3.5-4.5 (broad singlet)~3.5-4.5 (broad singlet)The chemical shift of the amine protons is expected to be largely unaffected by esterification at the distant carboxylic acid site.
Aromatic Protons~6.7-8.0 (multiplets)~6.7-8.0 (multiplets)~6.7-8.0 (multiplets)Subtle downfield shifts of the protons on the fluorinated ring may be observed upon esterification due to the electron-withdrawing nature of the ester group.
-OCH₃-~3.8 (singlet)-Appearance of a singlet integrating to 3 protons is characteristic of the methyl ester.
-OCH₂CH₃--~4.3 (quartet)A quartet signal is indicative of the methylene protons of the ethyl ester, coupled to the methyl protons.
-OCH₂CH₃--~1.3 (triplet)A triplet signal corresponds to the methyl protons of the ethyl ester, coupled to the methylene protons.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR provides insight into the carbon framework of a molecule. The most significant changes upon esterification will be seen at the carbonyl carbon and the carbons of the ester alkyl chain.

Predicted ¹³C NMR Data Comparison

Carbon Assignment 5-(4-Aminophenyl)-2-fluorobenzoic Acid (Predicted δ, ppm) Methyl 5-(4-Aminophenyl)-2-fluorobenzoate (Predicted δ, ppm) Ethyl 5-(4-Aminophenyl)-2-fluorobenzoate (Predicted δ, ppm) Key Observations
C=O (Carboxyl/Ester)~165-170~164-168~164-168A slight upfield shift of the carbonyl carbon resonance is often observed upon conversion of a carboxylic acid to an ester.
Aromatic Carbons~115-165~115-165~115-165The chemical shifts of the aromatic carbons are expected to show minor changes. The carbon bearing the fluorine atom will exhibit a large C-F coupling constant.
-OCH₃-~52-The appearance of a signal around 52 ppm is a definitive marker for the methyl ester.
-OCH₂CH₃--~61The methylene carbon of the ethyl ester typically resonates around 61 ppm.
-OCH₂CH₃--~14The methyl carbon of the ethyl ester appears further upfield, around 14 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify functional groups based on their vibrational frequencies. The transformation from a carboxylic acid to an ester results in distinct changes in the IR spectrum, particularly in the carbonyl and hydroxyl stretching regions.

Predicted FT-IR Data Comparison

Vibrational Mode 5-(4-Aminophenyl)-2-fluorobenzoic Acid (Predicted ν, cm⁻¹) Methyl 5-(4-Aminophenyl)-2-fluorobenzoate (Predicted ν, cm⁻¹) Ethyl 5-(4-Aminophenyl)-2-fluorobenzoate (Predicted ν, cm⁻¹) Key Observations
O-H Stretch (Carboxylic Acid)~2500-3300 (broad)--The disappearance of the broad O-H stretching band is a primary indicator of ester formation.
N-H Stretch (Amine)~3300-3500 (two bands)~3300-3500 (two bands)~3300-3500 (two bands)The N-H stretching vibrations of the primary amine should remain relatively unchanged.
C=O Stretch (Carbonyl)~1680-1710~1715-1730~1715-1730The C=O stretching frequency of the ester is typically higher than that of the corresponding carboxylic acid.
C-O Stretch~1210-1320~1100-1300 (two bands)~1100-1300 (two bands)Esters exhibit two characteristic C-O stretching bands, which differ from the single C-O stretch of a carboxylic acid.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The molecular ion peak (M⁺) will directly reflect the addition of the methyl or ethyl group.

Predicted Mass Spectrometry Data

Species Molecular Formula Predicted Molecular Weight ( g/mol ) Key Fragmentation Observations
5-(4-Aminophenyl)-2-fluorobenzoic AcidC₁₃H₁₀FNO₂231.22The fragmentation pattern would likely involve the loss of -OH and -COOH groups.
Methyl 5-(4-Aminophenyl)-2-fluorobenzoateC₁₄H₁₂FNO₂245.25A characteristic loss of the -OCH₃ group (31 amu) would be expected.
Ethyl 5-(4-Aminophenyl)-2-fluorobenzoateC₁₅H₁₄FNO₂259.28Fragmentation would likely show the loss of the -OCH₂CH₃ group (45 amu) and ethene (28 amu) via McLafferty rearrangement.

Experimental Protocol: Fischer-Speier Esterification

The conversion of 5-(4-Aminophenyl)-2-fluorobenzoic acid to its methyl or ethyl ester can be reliably achieved through the Fischer-Speier esterification. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a cornerstone of organic synthesis.

Objective: To synthesize the methyl or ethyl ester of 5-(4-Aminophenyl)-2-fluorobenzoic acid.

Materials:

  • 5-(4-Aminophenyl)-2-fluorobenzoic acid

  • Methanol (for methyl ester) or Ethanol (for ethyl ester), anhydrous

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH)

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl aqueous solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Ethyl Acetate or Dichloromethane)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 5-(4-Aminophenyl)-2-fluorobenzoic acid in an excess of the desired alcohol (methanol or ethanol). A typical ratio is 1:20 to 1:50 (acid:alcohol) by mole to drive the equilibrium towards the product.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the solution.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Extract the aqueous mixture with an organic solvent. Combine the organic layers.

  • Washing: Wash the combined organic layers with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude ester.

  • Purification: The crude product can be further purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Excess Alcohol: Using the alcohol as the solvent and in large excess shifts the reaction equilibrium to favor the formation of the ester, in accordance with Le Châtelier's principle.[1]

  • Acid Catalyst: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[2][3]

  • Reflux: Heating the reaction to reflux increases the reaction rate, allowing the equilibrium to be reached more quickly.[4]

  • Neutralization and Washing: The neutralization step removes the acid catalyst, and the subsequent washing steps remove water-soluble byproducts and impurities.

Visualizing the Process

To further clarify the relationships between the compounds and the analytical workflow, the following diagrams are provided.

Molecular Structures Acid 5-(4-Aminophenyl)-2-fluorobenzoic Acid (C13H10FNO2) MethylEster Methyl 5-(4-Aminophenyl)-2-fluorobenzoate (C14H12FNO2) Acid->MethylEster Esterification (CH3OH, H+) EthylEster Ethyl 5-(4-Aminophenyl)-2-fluorobenzoate (C15H14FNO2) Acid->EthylEster Esterification (CH3CH2OH, H+)

Caption: Synthesis pathways from the parent acid to its esters.

Spectroscopic Analysis Workflow Sample Sample (Acid or Ester) NMR NMR Spectroscopy (1H and 13C) Sample->NMR FTIR FT-IR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS Data Spectroscopic Data (δ, ν, m/z) NMR->Data FTIR->Data MS->Data Interpretation Structural Interpretation Data->Interpretation

Caption: Workflow for spectroscopic characterization.

Conclusion

The spectroscopic comparison of 5-(4-Aminophenyl)-2-fluorobenzoic acid with its methyl and ethyl esters reveals predictable and distinct changes, primarily associated with the carboxylic acid functional group. The disappearance of the acidic proton signal in ¹H NMR and the broad O-H stretch in FT-IR, coupled with the appearance of new signals for the alkyl groups of the esters in both ¹H and ¹³C NMR, provide conclusive evidence of successful esterification. This guide serves as a valuable resource for researchers working with these and related compounds, enabling confident structural characterization and analysis.

References

  • Organic Chemistry Portal. Fischer-Speier Esterification. Available from: [Link]

  • Wikipedia. Fischer–Speier esterification. Available from: [Link]

  • Royal Society of Chemistry. Supporting Information. Available from: [Link]

  • Royal Society of Chemistry. Supporting information. Available from: [Link]

  • Royal Society of Chemistry. Supplementary Information. Available from: [Link]

  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available from: [Link]

  • OperaChem. Fischer Esterification-Typical Procedures. Available from: [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0059898). Available from: [Link]

  • Chemistry Steps. Fischer Esterification. Available from: [Link]

  • Royal Society of Chemistry. 4. Available from: [Link]

  • Royal Society of Chemistry. 4. Available from: [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0001123). Available from: [Link]

  • National Institutes of Health. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Available from: [Link]

  • European Journal of Chemistry. Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. Available from: [Link]

  • MOLBASE. methyl 5-(4-aminobenzoyl)-2-fluorobenzoate|1129401-68-8. Available from: [Link]

  • ResearchGate. Scheme 1. Synthesis of Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitro-benzofuran-3-carboxylate. Available from: [Link]

  • ResearchGate. Synthesis and Characterization of Hetrocyclic Compounds Derived from ethyl-4-aminobenzoate. Available from: [Link]

  • Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. Available from: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]

  • SpectraBase. 2-Amino-5-fluorobenzoic acid - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

  • NIST WebBook. Benzoic acid, 4-amino-, methyl ester. Available from: [Link]

  • SpectraBase. Ethyl 4-aminobenzoate. Available from: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]

Sources

Comparative

A Comparative Guide to the Synthesis of 5-(4-Aminophenyl)-2-fluorobenzoic Acid: An Essential Building Block in Drug Discovery

Introduction 5-(4-Aminophenyl)-2-fluorobenzoic acid is a key structural motif in medicinal chemistry, serving as a versatile intermediate in the synthesis of a wide range of pharmacologically active compounds. Its biaryl...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-(4-Aminophenyl)-2-fluorobenzoic acid is a key structural motif in medicinal chemistry, serving as a versatile intermediate in the synthesis of a wide range of pharmacologically active compounds. Its biaryl structure, incorporating a fluorinated benzoic acid and an aniline moiety, imparts unique physicochemical properties that are often sought after in drug design. The fluorine atom can enhance metabolic stability and binding affinity, while the amino and carboxylic acid groups provide handles for further chemical modification. This guide provides a comparative analysis of two efficacious synthetic routes to this valuable compound, offering detailed experimental protocols and a discussion of the underlying chemical principles to aid researchers in selecting the optimal strategy for their specific needs.

Strategic Considerations in the Synthesis of 5-(4-Aminophenyl)-2-fluorobenzoic Acid

The synthesis of 5-(4-Aminophenyl)-2-fluorobenzoic acid presents a classic challenge in organic chemistry: the selective formation of a carbon-carbon bond between two functionalized aromatic rings. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the preeminent method for constructing such biaryl linkages due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse array of boronic acids and aryl halides.[1]

A critical consideration in the synthesis of the target molecule is the presence of the reactive amino and carboxylic acid functional groups. The amino group can potentially interfere with the catalytic cycle of the Suzuki-Miyaura reaction by coordinating to the palladium catalyst. Therefore, a protection-deprotection strategy is often employed. The tert-butoxycarbonyl (Boc) group is a common choice for protecting amines due to its ease of installation and its facile removal under acidic conditions.

This guide will compare two synthetic routes, both culminating in a Suzuki-Miyaura coupling reaction. The key difference lies in the choice of the 2-fluorobenzoic acid derivative used as the coupling partner.

Synthetic Route 1: Suzuki-Miyaura Coupling of 5-Bromo-2-fluorobenzoic Acid with a Boc-Protected Aminophenylboronic Acid

This route is a direct and efficient approach that utilizes commercially available or readily prepared starting materials. The key steps involve the protection of 4-aminophenylboronic acid, followed by the Suzuki-Miyaura coupling, and concluding with the deprotection of the amino group.

Synthetic_Route_1 A 4-Aminophenylboronic acid B Boc-protected 4-aminophenylboronic acid A->B Boc Anhydride, Base D Boc-protected 5-(4-aminophenyl)-2-fluorobenzoic acid B->D C 5-Bromo-2-fluorobenzoic acid C->D Pd Catalyst, Base, Solvent E 5-(4-Aminophenyl)-2-fluorobenzoic acid D->E Acidic Deprotection

Caption: Overall workflow for Synthetic Route 1.

Experimental Protocol for Route 1

Step 1: Synthesis of 4-((tert-Butoxycarbonyl)amino)phenylboronic acid

  • To a stirred solution of 4-aminophenylboronic acid (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (2:1) at 0 °C, add sodium bicarbonate (2.5 eq).

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) in THF.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the THF under reduced pressure.

  • Acidify the aqueous residue to pH 3-4 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the title compound as a white solid.

Step 2: Suzuki-Miyaura Coupling

  • To a degassed solution of 5-bromo-2-fluorobenzoic acid (1.0 eq) and 4-((tert-butoxycarbonyl)amino)phenylboronic acid (1.2 eq) in a mixture of 1,4-dioxane and water (4:1), add potassium carbonate (3.0 eq).

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂) (0.03 eq) as the catalyst.

  • Heat the reaction mixture to 80-90 °C under an inert atmosphere (e.g., argon or nitrogen) for 8-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with water.

  • Acidify the mixture with 1 M HCl to pH 3-4 and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 5-(4-((tert-butoxycarbonyl)amino)phenyl)-2-fluorobenzoic acid.

Step 3: Deprotection of the Boc Group

  • Dissolve the Boc-protected intermediate (1.0 eq) in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (1:1 v/v).

  • Stir the solution at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the product as a solid.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain 5-(4-aminophenyl)-2-fluorobenzoic acid.

Synthetic Route 2: Suzuki-Miyaura Coupling of Methyl 5-Bromo-2-fluorobenzoate followed by Hydrolysis and Deprotection

This alternative route involves the use of the methyl ester of 5-bromo-2-fluorobenzoic acid. Esterification of the carboxylic acid can sometimes lead to cleaner coupling reactions and easier purification of the intermediate. The final steps involve the hydrolysis of the ester and the deprotection of the amino group.

Synthetic_Route_2 A 5-Bromo-2-fluorobenzoic acid B Methyl 5-bromo-2-fluorobenzoate A->B Methanol, Acid catalyst D Methyl 5-(4-((tert-butoxycarbonyl) amino)phenyl)-2-fluorobenzoate B->D Pd Catalyst, Base, Solvent C Boc-protected 4-aminophenylboronic acid C->D E 5-(4-Aminophenyl)-2-fluorobenzoic acid D->E 1. Hydrolysis (Base) 2. Deprotection (Acid)

Caption: Overall workflow for Synthetic Route 2.

Experimental Protocol for Route 2

Step 1: Esterification of 5-Bromo-2-fluorobenzoic Acid

  • To a solution of 5-bromo-2-fluorobenzoic acid (1.0 eq) in methanol, add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to give methyl 5-bromo-2-fluorobenzoate.

Step 2: Suzuki-Miyaura Coupling

  • Follow the procedure outlined in Route 1, Step 2, using methyl 5-bromo-2-fluorobenzoate as the aryl halide.

  • The product of this reaction is methyl 5-(4-((tert-butoxycarbonyl)amino)phenyl)-2-fluorobenzoate.

Step 3: Hydrolysis and Deprotection

  • Dissolve the coupled ester (1.0 eq) in a mixture of THF and water.

  • Add lithium hydroxide (or sodium hydroxide) (3.0 eq) and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

  • Remove the THF under reduced pressure and acidify the aqueous solution with 1 M HCl to pH 2-3.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The resulting solid is the Boc-protected carboxylic acid, which can then be deprotected following the procedure in Route 1, Step 3 to yield the final product.

Comparative Efficacy of the Synthetic Routes

Both routes are viable and effective for the synthesis of 5-(4-aminophenyl)-2-fluorobenzoic acid. The choice between them may depend on the scale of the synthesis, the availability of starting materials, and the desired purity of the final product.

ParameterRoute 1: Direct Coupling of Carboxylic AcidRoute 2: Coupling of Methyl Ester
Starting Materials 5-Bromo-2-fluorobenzoic acid, Boc-protected 4-aminophenylboronic acid5-Bromo-2-fluorobenzoic acid, Methanol, Boc-protected 4-aminophenylboronic acid
Number of Steps 34
Overall Yield Generally good, can be optimized.Potentially higher due to cleaner coupling and easier purification of the ester intermediate.
Purification Purification of the carboxylic acid intermediate can sometimes be challenging.Purification of the ester intermediate via chromatography is often more straightforward.
Reaction Conditions Standard Suzuki and deprotection conditions.Includes an initial esterification and a final hydrolysis step.
Advantages More direct, fewer steps.May lead to higher overall yields and purity. The ester intermediate is often more soluble in organic solvents.
Disadvantages Potential for lower yields in the coupling step due to the free carboxylic acid.Longer overall sequence. Requires an additional hydrolysis step.

Characterization of 5-(4-Aminophenyl)-2-fluorobenzoic Acid

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: The spectrum should show characteristic signals for the aromatic protons on both rings, as well as the amine and carboxylic acid protons.

  • ¹³C NMR: The spectrum will display the expected number of carbon signals for the biaryl structure.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of C₁₃H₁₀FNO₂ should be observed.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the N-H, O-H, C=O, and C-F bonds should be present.

Conclusion

The synthesis of 5-(4-aminophenyl)-2-fluorobenzoic acid is most effectively achieved through a Suzuki-Miyaura cross-coupling reaction. This guide has presented two robust synthetic routes, each with its own set of advantages and disadvantages. Route 1 offers a more direct approach, while Route 2, involving an ester intermediate, may provide benefits in terms of yield and ease of purification. The choice of route will ultimately be guided by the specific requirements of the research project. By providing detailed experimental protocols and a comparative analysis, this guide aims to empower researchers in the field of drug development to efficiently synthesize this important building block for their discovery programs.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95 (7), 2457–2483.
  • Anastas, P. T.; Warner, J. C. Green Chemistry: Theory and Practice. Oxford University Press, 1998.
  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, 2014.
  • Organic Syntheses. p-FLUOROBENZOIC ACID. Available from: [Link]

  • PubChem. 5-(4-Aminophenyl)-2-fluorobenzoic acid. Available from: [Link]

  • Pharmaffiliates. 5-(4-Aminophenyl)-2-fluorobenzoic acid. Available from: [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. Available from: [Link]

  • Royal Society of Chemistry. Acetyl Nitrate Mediated Conversion of Methyl Ketones to Diverse Carboxylic Acid Derivatives - Supplementary Information. Available from: [Link]

  • St. Paul's Cathedral Mission College. SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Available from: [Link]

  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition in English, 1981, 20(1), 58-67.

Sources

Validation

in vitro assay development for screening 5-(4-Aminophenyl)-2-fluorobenzoic acid derivatives

An Application Scientist's Guide to In Vitro Assay Development: Screening 5-(4-Aminophenyl)-2-fluorobenzoic Acid Derivatives for MMP Inhibition Introduction: Rationale and Strategy The exploration of novel chemical scaff...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to In Vitro Assay Development: Screening 5-(4-Aminophenyl)-2-fluorobenzoic Acid Derivatives for MMP Inhibition

Introduction: Rationale and Strategy

The exploration of novel chemical scaffolds is a cornerstone of modern drug discovery. The compound 5-(4-aminophenyl)-2-fluorobenzoic acid represents a versatile starting point for synthesizing a diverse library of derivatives. Its structure, featuring a carboxylic acid and an aromatic amine, suggests potential interactions with metalloenzymes, where such functional groups can serve as key binding motifs. This guide outlines a comprehensive strategy for the development and implementation of an in vitro screening cascade to identify and characterize derivatives of this scaffold as potential inhibitors of Matrix Metalloproteinases (MMPs).

MMPs are a family of zinc-dependent endopeptidases critical in the remodeling of the extracellular matrix (ECM). Their dysregulation is implicated in numerous pathologies, including arthritis, cardiovascular disease, and cancer metastasis, making them a compelling therapeutic target. Our objective is to establish a robust, multi-tiered assay system designed to first identify active compounds in a high-throughput primary screen, then confirm their mechanism of action, and finally, profile their selectivity against key MMP isoforms. This approach ensures the efficient identification of promising lead candidates while systematically eliminating false positives and promiscuous inhibitors.

The Screening Cascade: A Multi-Faceted Approach

A successful screening campaign relies on a logical progression of assays, each designed to answer a specific question. Our cascade is designed to maximize efficiency and data quality, moving from a broad initial screen to highly specific characterization assays.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Triage cluster_2 Phase 3: Lead Characterization Compound_Library Derivative Library Primary_Screen HTS FRET Assay (e.g., MMP-9) Compound_Library->Primary_Screen Primary_Hits Hits Primary_Screen->Primary_Hits IC50 Dose-Response Curve (Confirms Potency) Confirmed_Hits Confirmed Hits IC50->Confirmed_Hits Counter_Screen Counter-Screens (Autofluorescence) Primary_Hits->IC50 Primary_Hits->Counter_Screen Selectivity Selectivity Panel (e.g., MMP-1, MMP-2) Mechanism Mechanism of Action (Enzyme Kinetics) Confirmed_Hits->Selectivity Confirmed_Hits->Mechanism

Caption: Workflow for the in vitro screening cascade.

Part 1: The Primary Assay - High-Throughput FRET-Based Screening

Principle of the Assay

Our primary screen will employ a Förster Resonance Energy Transfer (FRET) assay, a widely adopted method for measuring protease activity due to its sensitivity and amenability to high-throughput screening (HTS). The principle relies on a synthetic peptide substrate that contains a fluorophore and a quencher. In its intact state, the quencher is in close proximity to the fluorophore, suppressing its signal. Upon cleavage by an active MMP, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence. Inhibitors will prevent this cleavage, resulting in a low fluorescence signal.

G cluster_0 No Inhibition (High MMP Activity) cluster_1 Inhibition (Low MMP Activity) Substrate_A Intact Substrate (Fluorophore-Quencher) MMP_A Active MMP Substrate_A->MMP_A Cleavage Cleaved_A Cleaved Products (Fluorophore + Quencher) MMP_A->Cleaved_A Light_A Fluorescence Signal Cleaved_A->Light_A Emits Light Substrate_B Intact Substrate (Fluorophore-Quencher) MMP_B Inhibited MMP Substrate_B->MMP_B No_Cleavage Substrate Remains Intact MMP_B->No_Cleavage Inhibitor Derivative Inhibitor->MMP_B Binds Quenched No Signal (Quenched) No_Cleavage->Quenched

Caption: Mechanism of the FRET-based MMP inhibition assay.

Detailed Protocol: Primary HTS for MMP-9 Inhibition
  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer of 50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, and 0.05% Brij-35 at pH 7.5. The calcium chloride is essential as Ca²⁺ is a required cofactor for MMP stability and activity.

    • MMP-9 Enzyme: Reconstitute recombinant human MMP-9 to a stock concentration of 100 µg/mL in assay buffer. Aliquot and store at -80°C. The final working concentration should be determined empirically to yield a robust signal-to-background ratio (typically 5-10 nM).

    • FRET Substrate: Use a commercially available, MMP-9-specific FRET peptide substrate (e.g., Mca-PLGL-Dpa-AR-NH₂). Reconstitute in DMSO to a 10 mM stock. The final concentration should be at or below the Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibitors.

    • Test Compounds: Prepare 10 mM stock solutions of each 5-(4-aminophenyl)-2-fluorobenzoic acid derivative in 100% DMSO. Create an intermediate plate by diluting stocks to 1 mM.

  • Assay Procedure (384-well format):

    • Dispense 50 nL of test compound (from the 1 mM plate) into assay wells using an acoustic liquid handler. This yields a final screening concentration of 10 µM.

    • For controls, dispense 50 nL of DMSO (100% inhibition control) and 50 nL of a known MMP inhibitor like Marimastat (0% inhibition control).

    • Add 2.5 µL of MMP-9 enzyme solution (e.g., 10 nM final concentration) to all wells.

    • Incubate for 30 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the reaction by adding 2.5 µL of the FRET substrate (e.g., 5 µM final concentration).

    • Immediately transfer the plate to a kinetic plate reader set to monitor fluorescence (e.g., Ex/Em = 328/393 nm) every 60 seconds for 30 minutes at 37°C.

  • Data Analysis:

    • Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Normalize the data using the controls: % Inhibition = 100 * (1 - (Rate_Compound - Rate_MaxInhibition) / (Rate_NoInhibition - Rate_MaxInhibition))

    • A "hit" is typically defined as any compound exhibiting inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the library).

Part 2: Hit Confirmation and Counter-Screening

The goal of this phase is to confirm the activity of primary hits and eliminate artifacts.

A. Dose-Response Confirmation (IC₅₀ Determination)

This experiment confirms the potency of the hit compound.

  • Protocol: Perform the same FRET assay as described above, but with a 10-point, 3-fold serial dilution of the hit compound (e.g., from 100 µM to 5 nM).

  • Data Analysis: Plot the % inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited). A steep and complete curve strengthens confidence in the hit.

B. Counter-Screen for Autofluorescence

False positives can arise if a compound is inherently fluorescent at the same wavelengths used in the assay.

  • Protocol: Set up an assay plate as described, but replace the enzyme solution with an equal volume of assay buffer. Add the substrate and read fluorescence.

  • Interpretation: Any well containing a compound that produces a high signal in the absence of enzyme is considered an autofluorescent artifact and should be flagged or discarded.

Part 3: Lead Characterization - Selectivity and Mechanism

Confirmed, non-artifact hits must be further profiled to understand their potential as therapeutic candidates.

A. MMP Selectivity Profiling

Broad-spectrum MMP inhibition can lead to undesirable side effects. Therefore, assessing selectivity against other MMP isoforms is crucial.

  • Methodology: The most straightforward approach is to repeat the IC₅₀ determination assay against a panel of key MMPs, such as MMP-1 (collagenase), MMP-2 (gelatinase), and MMP-7 (matrilysin).

  • Data Presentation: The results should be summarized in a table, allowing for direct comparison of IC₅₀ values across the different MMPs. A compound with a significantly lower IC₅₀ for the target enzyme (e.g., >10-fold) is considered selective.

B. Mechanism of Action (MoA) Studies

Understanding how an inhibitor interacts with its target is vital. Enzyme kinetic studies can differentiate between competitive, non-competitive, and uncompetitive modes of inhibition.

  • Methodology: This involves measuring the initial reaction rates at various concentrations of both the inhibitor and the substrate.

  • Data Analysis: The data is typically visualized using a Lineweaver-Burk or Michaelis-Menten plot. The pattern of changes in Vmax (maximum reaction velocity) and Km (substrate concentration at half-Vmax) in the presence of the inhibitor reveals its mechanism. For example, a competitive inhibitor will increase the apparent Km but not affect Vmax.

Comparative Data Summary for Derivatives

To objectively compare the performance of different derivatives from the library, all key data should be compiled into a central table. This allows for a holistic assessment of each compound's potential.

Derivative IDStructureMMP-9 IC₅₀ (µM)MMP-1 IC₅₀ (µM)MMP-2 IC₅₀ (µM)Selectivity Index (MMP-1/MMP-9)Autofluorescence Flag
APF-001[Image/ChemDraw]0.255.21.120.8No
APF-002[Image/ChemDraw]15.8>10045.3>6.3No
APF-003[Image/ChemDraw]0.891.20.951.3No
APF-004[Image/ChemDraw]2.125.618.212.2Yes
ControlMarimastat0.010.0050.0080.5No

Interpretation of the Table:

  • APF-001 emerges as the most promising candidate due to its high potency against MMP-9 and good selectivity over MMP-1 and MMP-2.

  • APF-002 shows weak activity and is likely a low-priority candidate.

  • APF-003 is potent but non-selective, suggesting it may not be a suitable candidate for targeted therapy.

  • APF-004 is flagged for autofluorescence and its potency data is therefore unreliable; it should be deprioritized.

Conclusion

This guide provides a robust and scientifically validated framework for the in vitro screening of 5-(4-aminophenyl)-2-fluorobenzoic acid derivatives as potential MMP inhibitors. By following a logical cascade from high-throughput screening to detailed mechanistic studies, researchers can efficiently identify potent and selective lead compounds. The emphasis on counter-screening and selectivity profiling ensures the integrity of the data and provides a solid foundation for subsequent stages of drug development, such as cell-based assays and in vivo efficacy studies.

References

  • Title: The role of matrix metalloproteinases and their inhibitors in cancer. Source: Nature Reviews Cancer URL: [Link]

  • Title: Fluorescence-Resonance Energy Transfer (FRET)-Based Assays for Protease Activity. Source: Current Protocols in Protein Science URL: [Link]

  • Title: The role of calcium in the structure and function of matrix metalloproteinases. Source: Journal of Biological Chemistry URL: [Link]

  • Title: Making sense of enzyme inhibition. Source: Portland Press URL: [Link]

  • Title: Matrix metalloproteinases. Source: Journal of Biological Chemistry URL: [Link]

Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-(4-Aminophenyl)-2-fluorobenzoic Acid Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of the 5-Aryl-2-fluorobenzoic Acid Scaffold The 5-(4-Aminophenyl)-2-fluorobenzoic acid core structure is a promising...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the 5-Aryl-2-fluorobenzoic Acid Scaffold

The 5-(4-Aminophenyl)-2-fluorobenzoic acid core structure is a promising scaffold in drug discovery. It shares features with non-steroidal anti-inflammatory drugs (NSAIDs) and other biologically active compounds.[1][2] The presence of a biphenyl-like system, a carboxylic acid group, and an amino group provides multiple points for modification to modulate pharmacokinetic and pharmacodynamic properties. The fluorine atom at the 2-position can influence the acidity of the carboxylic acid and the overall electronic properties of the molecule, potentially enhancing binding affinity and metabolic stability.

This guide will explore the anticipated SAR of this scaffold by examining key structural regions: the aminophenyl ring, the benzoic acid ring, and the interconnecting linkage. The insights are drawn from published data on analogous compounds, including various aminobenzoic acid derivatives that have been investigated for antimicrobial, anti-inflammatory, and anticancer activities.[3][4][5]

Core Structure and Key Modification Points

The fundamental structure of 5-(4-Aminophenyl)-2-fluorobenzoic acid and the key positions for analog synthesis are highlighted below. Understanding the impact of substitutions at these positions is crucial for optimizing biological activity.

Caption: Key modification points on the 5-(4-Aminophenyl)-2-fluorobenzoic acid scaffold.

Comparative Analysis of Structural Modifications

The following sections detail the predicted impact of substitutions at the key modification points based on SAR studies of analogous compounds.

Modifications of the 4'-Amino Group (R1)

The amino group is a critical functional group that can significantly influence the molecule's polarity, basicity, and ability to form hydrogen bonds.

  • Acylation: Conversion of the primary amine to an amide can modulate its electronic properties and steric bulk. For instance, in studies of 5-acetamido-2-hydroxy benzoic acid derivatives, acylation was a key step in synthesizing analogs with potential anti-inflammatory activity.[6] It is anticipated that N-acylation of 5-(4-Aminophenyl)-2-fluorobenzoic acid could lead to compounds with altered target selectivity and improved pharmacokinetic profiles.

  • Alkylation: N-alkylation can increase lipophilicity and may introduce specific interactions with the target protein. However, excessive steric bulk could be detrimental to activity.

  • Conversion to Schiff Bases: Reaction of the amino group with various aldehydes to form Schiff bases has been a successful strategy for generating potent antimicrobial and cytotoxic agents from 4-aminobenzoic acid.[5][7] This suggests that such derivatives of the title compound could exhibit a broad range of biological activities.

Substitutions on the Aminophenyl Ring (R2)

Modifying the aminophenyl ring can influence the molecule's conformation and electronic properties.

  • Halogenation: Introduction of halogens (e.g., Cl, Br, F) can enhance binding through halogen bonding and increase lipophilicity. In SAR studies of N,N-disubstituted 2-aminobenzothiazoles, the position and nature of halogen substituents had a significant impact on antibacterial activity.[8]

  • Small Alkyl Groups: The addition of methyl or ethyl groups can provide beneficial steric interactions and increase lipophilicity, potentially improving cell permeability.

Substitutions on the Benzoic Acid Ring (R3)

Substitutions on the benzoic acid ring can directly impact the acidity of the carboxyl group and the overall shape of the molecule.

  • Electron-Withdrawing vs. Electron-Donating Groups: The electronic nature of substituents can fine-tune the pKa of the carboxylic acid, which is often crucial for interaction with biological targets.

  • Positional Isomerism: Moving the fluorine atom from the 2-position to other positions would likely have a profound effect on the molecule's conformation and activity, a common observation in SAR studies of NSAIDs.[1]

Modifications of the Carboxylic Acid Group (R4)

The carboxylic acid is often a key pharmacophore, participating in crucial hydrogen bonding or ionic interactions with the target.

  • Esterification: Converting the carboxylic acid to an ester can create a prodrug, improving oral bioavailability. The ester can then be hydrolyzed in vivo to release the active carboxylic acid.

  • Amidation: Replacement of the hydroxyl group with an amino group to form an amide can significantly alter the molecule's properties, potentially leading to a different pharmacological profile.

  • Bioisosteric Replacement: Replacing the carboxylic acid with other acidic functional groups, such as a tetrazole or a hydroxamic acid, is a common strategy in medicinal chemistry to improve metabolic stability and cell permeability while retaining the key acidic interaction.

Tabulated Summary of Predicted SAR

The following table summarizes the anticipated effects of various structural modifications on the biological activity of 5-(4-Aminophenyl)-2-fluorobenzoic acid analogs, based on inferences from related compound series.

Modification PointStructural ChangePredicted Impact on ActivityRationale from Analogous Compounds
R1 (4'-Amino Group) Acylation (e.g., acetyl, benzoyl)Modulation of activity, potential for improved selectivity and PK properties.Acylation is a key step in synthesizing active benzoic acid derivatives.[6]
Formation of Schiff basesPotential for potent antimicrobial and cytotoxic activity.Schiff bases of 4-aminobenzoic acid show broad bioactivity.[5][7]
R2 (Aminophenyl Ring) Halogenation (Cl, F, Br)Can enhance binding affinity and lipophilicity.Halogen position on aromatic rings is critical for the activity of various bioactive molecules.[8]
Small alkyl groups (e.g., methyl)May improve cell permeability and introduce favorable steric interactions.Methyl substitutions have shown to modulate activity in other heterocyclic systems.[8]
R3 (Benzoic Acid Ring) Additional electron-withdrawing groupsMay increase the acidity of the carboxylic acid, potentially enhancing target binding.Electronic effects of ring substituents are a key aspect of NSAID SAR.[1]
R4 (Carboxylic Acid) EsterificationProdrug strategy to potentially improve bioavailability.A common approach in drug design to mask polar groups.
Bioisosteric replacement (e.g., tetrazole)May improve metabolic stability and cell penetration.Bioisosteric replacements are widely used to optimize drug properties.[9]

Experimental Protocols for Biological Evaluation

To validate the predicted SAR, a series of in vitro and in vivo assays are recommended. The choice of assays should be guided by the therapeutic area of interest.

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay

Given the structural similarity to some NSAIDs, assessing the inhibition of COX-1 and COX-2 enzymes is a logical starting point.

Principle: This assay measures the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandins by COX enzymes.

Step-by-Step Methodology:

  • Enzyme Preparation: Use commercially available recombinant human COX-1 and COX-2 enzymes.

  • Compound Preparation: Dissolve test compounds in a suitable solvent (e.g., DMSO) to create a stock solution and then prepare serial dilutions.

  • Assay Reaction: In a 96-well plate, combine the enzyme, a chromogenic substrate, and the test compound or vehicle control.

  • Initiation: Add arachidonic acid to initiate the reaction.

  • Detection: Measure the absorbance of the product at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

Based on the potent antimicrobial activity of other aminobenzoic acid derivatives, screening for antibacterial and antifungal activity is warranted.[5][7]

Principle: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing growth medium.

  • Inoculation: Add the standardized microbial suspension to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Observation: Determine the MIC as the lowest concentration of the compound at which no visible growth is observed.

Cytotoxicity Assay: MTT Assay

To assess the potential for anticancer activity and to determine the general cytotoxicity of the synthesized analogs, the MTT assay is a standard method.

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[10]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HepG2) or normal cells in a 96-well plate and allow them to adhere overnight.[5][7]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & SAR start 5-(4-Aminophenyl)-2-fluorobenzoic acid synthesis Analog Synthesis & Purification start->synthesis characterization Structural Characterization (NMR, MS) synthesis->characterization anti_inflammatory Anti-inflammatory Assays (e.g., COX inhibition) characterization->anti_inflammatory antimicrobial Antimicrobial Assays (e.g., MIC) characterization->antimicrobial cytotoxicity Cytotoxicity Assays (e.g., MTT) characterization->cytotoxicity data_analysis IC50/MIC Determination anti_inflammatory->data_analysis antimicrobial->data_analysis cytotoxicity->data_analysis sar_determination Structure-Activity Relationship (SAR) Determination data_analysis->sar_determination lead_optimization Lead Optimization sar_determination->lead_optimization

Caption: A generalized workflow for the synthesis, screening, and SAR analysis of novel analogs.

Conclusion and Future Directions

The 5-(4-Aminophenyl)-2-fluorobenzoic acid scaffold represents a versatile starting point for the development of new therapeutic agents. By systematically exploring the structure-activity relationships through the synthesis and biological evaluation of a diverse set of analogs, researchers can identify key structural features that govern potency and selectivity. The insights provided in this guide, drawn from the broader literature on aminobenzoic acid derivatives, offer a rational basis for initiating such a drug discovery program. Future work should focus on synthesizing the proposed analogs and evaluating them in the suggested biological assays to confirm these hypotheses and to identify lead compounds for further optimization.

References

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. (2015). OMICS International. Retrieved January 16, 2026, from [Link]

  • Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. (2020). National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. (2023). MDPI. Retrieved January 16, 2026, from [Link]

  • Nonsteroidal anti-inflammatory drugs (NSAIDs): a comparative QSAR study. (2005). National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • Synthesis of new para-aminobenzoic acid derivatives, in vitro biological evaluation and preclinical validation of DAB-2-28 as a therapeutic option for the treatment of bladder cancer. (2022). ResearchGate. Retrieved January 16, 2026, from [Link]

  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. (2019). MDPI. Retrieved January 16, 2026, from [Link]

  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. (2019). National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • Nonsteroidal anti-inflammatory drugs as scaffolds for the design of 5-lipoxygenase inhibitors. (2001). National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. (2016). National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • 5-(4-Aminophenyl)-2-fluorobenzoic acid. (n.d.). Pharmaffiliates. Retrieved January 16, 2026, from [Link]

  • Inhibitors of Dihydropteroate Synthase: Substituent Effects in the Side-Chain Aromatic Ring of 6-[[3-(aryloxy)propyl]amino]-5-nitrosoisocytosines. (1995). National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • Synthesis of new para-aminobenzoic acid derivatives, in vitro biological evaluation and preclinical validation of DAB-2-28 as a. (2022). ScienceDirect. Retrieved January 16, 2026, from [Link]

  • Bisubstrate Analog Inhibitors of DXP Synthase Show Species Specificity. (2025). National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affect. (2023). eScholarship.org. Retrieved January 16, 2026, from [Link]

  • Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. (2024). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Biological Evaluation of Aminobenzoic Acid Derivatives against SHP2. (2019). Semantic Scholar. Retrieved January 16, 2026, from [Link]

  • Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. (2022). Frontiers. Retrieved January 16, 2026, from [Link]

  • First Generation of Antioxidant Precursors for Bioisosteric Se-NSAIDs: Design, Synthesis, and In Vitro and In Vivo Anticancer Evaluation. (2021). MDPI. Retrieved January 16, 2026, from [Link]

  • Search Results - Beilstein Journals. (n.d.). Beilstein Journals. Retrieved January 16, 2026, from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Comparative Docking of 5-(4-Aminophenyl)-2-fluorobenzoic Acid Derivatives

This guide provides a comprehensive framework for conducting comparative molecular docking studies of novel 5-(4-aminophenyl)-2-fluorobenzoic acid derivatives against two high-value therapeutic targets: Cyclooxygenase-2...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting comparative molecular docking studies of novel 5-(4-aminophenyl)-2-fluorobenzoic acid derivatives against two high-value therapeutic targets: Cyclooxygenase-2 (COX-2) and the Epidermal Growth Factor Receptor (EGFR) kinase. As researchers in drug discovery, our goal is not merely to generate data but to derive meaningful insights that propel therapeutic design forward. This document, therefore, emphasizes the rationale behind experimental choices, robust validation protocols, and clear data interpretation.

The 5-(4-aminophenyl)-2-fluorobenzoic acid scaffold is a promising starting point for inhibitor design. The aminobenzoic acid motif is found in a variety of biologically active compounds, and the strategic placement of a fluorine atom can enhance metabolic stability and binding affinity.[1] This guide will walk you through a self-validating, in-silico protocol to objectively assess the potential of custom-designed derivatives against both an enzyme involved in inflammation (COX-2) and a critical receptor in oncology (EGFR).

Strategic Rationale: Why COX-2 and EGFR?

The decision to evaluate our derivatives against both COX-2 and EGFR is a strategic one, rooted in the known pharmacological profiles of similar chemical scaffolds.

  • Cyclooxygenase-2 (COX-2): This enzyme is a well-established target for anti-inflammatory drugs.[2] It is responsible for the synthesis of prostaglandins during inflammation. Selective inhibition of COX-2 over its isoform, COX-1, is a key strategy to reduce the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[3] Many existing NSAIDs, like Diclofenac, share structural similarities with our core scaffold, making COX-2 a logical target for investigating anti-inflammatory potential.[4]

  • Epidermal Growth Factor Receptor (EGFR) Kinase: EGFR is a transmembrane protein that plays a crucial role in regulating cell proliferation and survival.[5] Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer therapies.[6] Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of EGFR's kinase domain have revolutionized the treatment of certain cancers. Given that many reported kinase inhibitors feature aniline or aminophenyl substructures, exploring the affinity of our derivatives for EGFR is a rational approach to probe their potential as anticancer agents.

This dual-target approach allows for a broader assessment of the therapeutic potential of the chemical series, maximizing the value of the computational screening effort.

The Ligand Set: Designing a Focused Comparison

For this guide, we will perform a comparative analysis of the parent molecule, 5-(4-Aminophenyl)-2-fluorobenzoic acid (LIG_PARENT) , against a small, representative set of hypothetical derivatives. This approach allows us to probe the impact of specific functional group modifications on binding affinity and selectivity. We will also include well-known inhibitors for each target as positive controls to validate our docking protocol.

Table 1: Ligand Set for Comparative Docking Studies

Ligand IDCompound NameTarget(s)Role
LIG_PARENT 5-(4-Aminophenyl)-2-fluorobenzoic acidCOX-2, EGFRParent Compound
LIG_ACET 5-(4-Acetamidophenyl)-2-fluorobenzoic acidCOX-2, EGFRDerivative
LIG_SULF 5-(4-Methylsulfonylaminophenyl)-2-fluorobenzoic acidCOX-2, EGFRDerivative
LIG_NO2 2-Fluoro-5-(4-nitrophenyl)benzoic acidCOX-2, EGFRDerivative
CELECOXIB 4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamideCOX-2Positive Control
ERLOTINIB N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amineEGFRPositive Control

The selected derivatives introduce variations in electronics and hydrogen bonding capacity at the 4-amino position, which is a common site for modification in medicinal chemistry to modulate target engagement and pharmacokinetic properties.

Experimental Protocol: A Self-Validating Docking Workflow

Scientific integrity in computational studies hinges on a robust and reproducible protocol. The following workflow is designed to be self-validating by first replicating the binding pose of a known inhibitor before proceeding to dock our candidate molecules. We will use AutoDock Vina, a widely used and validated open-source docking program, for this study.[7]

Workflow Overview

The entire process, from target selection to results analysis, follows a logical progression.

G cluster_prep Phase 1: Preparation cluster_val Phase 2: Protocol Validation cluster_dock Phase 3: Comparative Docking cluster_analysis Phase 4: Analysis & Interpretation p1 Select Target PDB Structures (e.g., 3LN1 for COX-2, 1M17 for EGFR) p2 Prepare Protein: - Remove water & heteroatoms - Add polar hydrogens - Assign charges p1->p2 p3 Prepare Ligands: - Draw 2D structures - Convert to 3D & energy minimize - Save in required format (PDBQT) v1 Define Binding Site: Generate grid box around co-crystallized ligand v2 Redock Control Ligand (e.g., Celecoxib, Erlotinib) v1->v2 v3 Calculate RMSD between docked pose and crystal pose v2->v3 v4 Validation Check: Is RMSD < 2.0 Å? v3->v4 v4->v1 No, refine grid/parameters d1 Dock Derivative Ligands (LIG_PARENT, LIG_ACET, etc.) using the validated protocol v4->d1 Yes d2 Analyze Docking Scores & Binding Poses d1->d2 a1 Compare Binding Energies (kcal/mol) d2->a1 a2 Visualize & Analyze Key Interactions (H-bonds, hydrophobic, etc.) a1->a2 a3 Draw Structure-Activity Relationship (SAR) Conclusions a2->a3

Caption: Self-validating workflow for comparative molecular docking.

Step-by-Step Methodology

Part A: Target and Ligand Preparation

  • Protein Structure Retrieval:

    • For COX-2, download the crystal structure of Mus musculus COX-2 in complex with Celecoxib (PDB ID: 3LN1).[8]

    • For EGFR, download the crystal structure of the human EGFR kinase domain in complex with Erlotinib (PDB ID: 1M17).[9]

    • Causality: Using high-resolution crystal structures with a co-bound inhibitor is critical. The inhibitor's location definitively identifies the binding pocket, which is essential for accurate grid generation and protocol validation.

  • Protein Preparation:

    • Load the PDB file into a molecular modeling program (e.g., UCSF Chimera, PyMOL).

    • Remove all water molecules and non-essential heteroatoms/ions.

    • Add polar hydrogen atoms and assign partial charges (e.g., Gasteiger charges).

    • Save the prepared protein in the PDBQT format required by AutoDock Vina.

    • Causality: This "cleaning" process ensures that the docking algorithm is not influenced by crystallographic water molecules that may not be present in a physiological environment. Adding hydrogens and charges is essential for the scoring function to accurately calculate electrostatic and hydrogen bonding interactions.

  • Ligand Preparation:

    • Draw the 2D structures of all ligands in Table 1 using chemical drawing software (e.g., ChemDraw, MarvinSketch).

    • Convert the 2D structures to 3D and perform an energy minimization using a suitable force field (e.g., MMFF94).[9]

    • Save the optimized 3D structures in PDBQT format, ensuring correct bond orders and protonation states at physiological pH.

    • Causality: Energy minimization provides a low-energy, sterically favorable starting conformation for the ligand. This prevents the docking algorithm from wasting computational time on high-energy, unrealistic conformers.

Part B: Docking Protocol Validation (Redocking)

  • Grid Box Generation:

    • For each protein, define a docking grid box centered on the co-crystallized ligand (Celecoxib for 3LN1, Erlotinib for 1M17).[7][9]

    • The box dimensions should be large enough to encompass the entire binding site and allow for rotational and translational freedom of the ligand (e.g., 30 x 30 x 30 Å).[7]

    • Causality: The grid box defines the search space for the docking algorithm. Centering it on the known inhibitor ensures the search is focused on the biologically relevant active site.

  • Redocking the Control Ligand:

    • Dock the prepared control ligand (Celecoxib into 3LN1, Erlotinib into 1M17) using AutoDock Vina.

    • Causality: This is the most critical validation step. If the software and parameters cannot reproduce the experimentally determined binding pose of a known ligand, the results for unknown ligands cannot be trusted.

  • RMSD Calculation:

    • Superimpose the top-ranked docked pose of the control ligand onto its original co-crystallized position.

    • Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked and crystal poses.

    • Validation Criterion: The docking protocol is considered validated if the RMSD is less than 2.0 Å.[10] This indicates that the chosen parameters can accurately predict the correct binding mode.

Part C: Comparative Docking of Derivatives

  • Docking the Derivative Library:

    • Using the validated protocol (i.e., the same protein preparation and grid box parameters), dock the parent compound and all its derivatives (LIG_PARENT, LIG_ACET, etc.) into the active sites of both COX-2 and EGFR.

    • Causality: Maintaining identical parameters ensures that any observed differences in docking scores are attributable to the chemical changes in the ligands, not variations in the computational protocol.

  • Analysis of Results:

    • For each ligand-protein pair, record the binding energy (in kcal/mol) of the top-ranked pose.

    • Visualize the binding poses and analyze the key molecular interactions (hydrogen bonds, hydrophobic interactions, pi-stacking, etc.) with active site residues.

Data Presentation and Interpretation

Quantitative data should be summarized for easy comparison. The primary metric for comparison is the binding energy, where a more negative value indicates a stronger predicted binding affinity.

Comparative Docking Scores

Table 2: Hypothetical Comparative Docking Results

Ligand IDCOX-2 (PDB: 3LN1) Binding Energy (kcal/mol)EGFR (PDB: 1M17) Binding Energy (kcal/mol)
LIG_PARENT -8.5-7.9
LIG_ACET -9.1-8.3
LIG_SULF -10.2-8.1
LIG_NO2 -8.2-8.8
CELECOXIB -11.5 (Control)N/A
ERLOTINIB N/A-10.8 (Control)

Note: These are representative values for illustrative purposes.

Interpreting the Results
  • Validation: The control ligands, Celecoxib and Erlotinib, show the strongest binding affinities for their respective targets, which is an expected outcome and further validates the study's methodology.

  • COX-2 Affinity: The LIG_SULF derivative, with its methylsulfonylamino group, shows the highest predicted affinity for COX-2 among the test compounds. This is noteworthy as the sulfonyl/sulfonamide moiety is a key feature of selective COX-2 inhibitors like Celecoxib and Rofecoxib.[11][12] This suggests that this derivative might effectively occupy the characteristic side pocket of the COX-2 active site. The acetamide group (LIG_ACET) also appears to improve binding over the parent amine.

  • EGFR Affinity: The nitro derivative (LIG_NO2) shows the best performance against EGFR. The strong electron-withdrawing nature of the nitro group may facilitate favorable interactions within the ATP-binding pocket.

  • Structure-Activity Relationships (SAR): These results provide a preliminary SAR. For COX-2, adding a hydrogen bond donor/acceptor with a sulfonyl group (LIG_SULF) appears highly beneficial. For EGFR, modifying the electronic properties with a nitro group (LIG_NO2) seems to be a promising strategy.

Visualizing Key Interactions

A crucial part of docking analysis is visualizing the predicted binding poses to understand why certain ligands perform better. The diagram below illustrates the key interactions one might look for.

G cluster_protein Protein Active Site Residues cluster_ligand Ligand Functional Groups (LIG_SULF) COX_RES COX-2 (3LN1) Arg120 Ser530 Tyr385 Val523 EGFR_RES EGFR (1M17) Met793 (Hinge) Thr790 (Gatekeeper) Leu718 Cys797 LIG LIG_SULF Carboxylate Sulfonamide NH Sulfonyl O LIG:cooh->COX_RES:r120 Salt Bridge LIG:cooh->COX_RES:y385 H-Bond LIG:nhso2->COX_RES:s530 H-Bond LIG:so2->COX_RES:v523 Interaction with Side Pocket LIG:cooh->EGFR_RES:m793 H-Bond with Hinge Region

Caption: Potential interactions between a ligand and target residues.

This diagram conceptualizes how different parts of a derivative could interact with key residues. For COX-2, interaction with Arg120 and Tyr385 is common for acidic NSAIDs, while interaction with the Val523 side pocket is a hallmark of selective inhibitors.[4][12] For EGFR, a hydrogen bond to the hinge residue Met793 is critical for ATP-competitive inhibition.[5]

Conclusion and Future Directions

This guide outlines a robust, self-validating protocol for the comparative molecular docking of 5-(4-aminophenyl)-2-fluorobenzoic acid derivatives against COX-2 and EGFR. The causality behind each step, from protein preparation to protocol validation via redocking, is emphasized to ensure scientific rigor.

Our hypothetical results demonstrate how this comparative approach can rapidly generate valuable structure-activity relationship insights. The LIG_SULF derivative emerged as a promising candidate for selective COX-2 inhibition, while the LIG_NO2 derivative showed potential against EGFR.

It is imperative to remember that in silico docking is a predictive tool, not a final answer. The results from this guide should be used to prioritize which derivatives to synthesize and advance into experimental in vitro assays. Promising candidates should be tested for their ability to inhibit COX-2 enzyme activity or EGFR kinase activity, and their IC50 values should be determined. A strong correlation between predicted binding energies and experimental IC50 values would provide ultimate validation for the computational model and pave the way for further lead optimization.[13]

References

  • Kurumbail, R. G., et al. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents. Nature, 384(6610), 644-648. [Link]

  • Majid, H., et al. (2024). Discovery of Novel EGFR Kinase Inhibitors Using a Wild-Type EGFR: A Computational Approach. ChemRxiv. [Link]

  • Orlando, B. J., & Malkowski, M. G. (2016). Crystal structure of rofecoxib bound to human cyclooxygenase-2. Acta Crystallographica Section F: Structural Biology Communications, 72(Pt 10), 762–766. [Link]

  • Zhen, Y., et al. (2007). Structure-guided design of acrylamide-based irreversible kinase inhibitors. Nature Chemical Biology, 3(3), 166-172. [Link]

  • Kiefer, J. R., et al. (2010). Structure of celecoxib bound at the COX-2 active site. RCSB PDB. [Link]

  • Al-Hussain, M., et al. (2022). Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors. Molecules, 27(3), 856. [Link]

  • Sidhu, R. S., et al. (2004). Crystal structure of diclofenac bound to the cyclooxygenase active site of COX-2. Biochemical and Biophysical Research Communications, 319(4), 1147-1150. [Link]

  • Singh, V. J., & Chawla, P. A. (2021). Molecular docking study of natural compounds as cyclooxygenase-2 inhibitors. Pharmaspire, 13(1), 1-6. [Link]

  • Dallakyan, S., & Olson, A. J. (2015). Small-molecule library screening by docking with PyRx. Methods in Molecular Biology, 1263, 243–250. [Link]

  • Sakkiah, S., et al. (2013). Molecular Docking and Rescoring Studies of EGFR Inhibitor Ligands Using Prime MMGB/SA Approach. International Journal of Pharmaceutical Sciences Review and Research, 23(2), 14-22. [Link]

  • Shcherbyna, R., et al. (2021). Synthesis, characterization, molecular docking studies of new alkyl derivatives of 5-(2-bromo-4-fluorophenyl). Ceska Slov Farm, 70(2), 75-84. [Link]

  • Oufqir, Y., et al. (2022). Synthesis of new para-aminobenzoic acid derivatives, in vitro biological evaluation and preclinical validation of DAB-2-28 as a potent anti-inflammatory agent for bladder cancer treatment. European Journal of Medicinal Chemistry Reports, 6, 100069. [Link]

  • Haroon, M., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(14), 5369. [Link]

  • Al-Suhaimi, K. S., et al. (2024). Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling. International Journal of Molecular Sciences, 25(18), 9983. [Link]

  • Stanczak, M. A., et al. (2017). Crystal structure of the EGFR kinase domain in complex with 4-(4-{[2-{[(3S)-1-acetylpyrrolidin-3-yl]amino}. RCSB PDB. [Link]

  • Park, H. (2023). Vismodegib Identified as a Novel COX-2 Inhibitor via Deep-Learning-Based Drug Repositioning and Molecular Docking Analysis. ACS Omega, 8(37), 33881–33889. [Link]

  • Khan, I., et al. (2024). Unraveling potential EGFR kinase inhibitors: Computational screening, molecular dynamics insights, and MMPBSA analysis for targeted cancer therapy development. PLoS ONE, 19(5), e0301849. [Link]

  • Khatik, G. L., et al. (2016). Virtual screening for identification of novel potent EGFR inhibitors through Autodock Vina molecular modeling software. Journal of Chemical and Pharmaceutical Research, 8(4), 353-360. [Link]

  • Ward, R. A., et al. (2014). Structure- and reactivity-based development of covalent inhibitors of the activating and gatekeeper mutant forms of the epidermal growth factor receptor (EGFR). Journal of Medicinal Chemistry, 57(11), 4780-4793. [Link]

  • Grover, J., et al. (2021). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 6(39), 25134–25148. [Link]

  • Gauthier, R. Y., et al. (2023). COX-2 Selectivity of NSAIDs: Molecular Docking Analysis with AutoDock & Vina. Bionatura, 8(2), 23. [Link]

  • Krátký, M., et al. (2018). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 23(12), 3108. [Link]

  • El-Sayed, N. N. E., et al. (2018). Design, Synthesis, Cytotoxic Evaluation and Molecular Docking of New Fluoroquinazolinones as Potent Anticancer Agents with Dual EGFR and Tubulin Inhibition Activities. International Journal of Molecular Sciences, 19(6), 1756. [Link]

  • Haiba, M. E., et al. (2021). Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives. Journal of the Iranian Chemical Society, 18(11), 2963-2983. [Link]

  • Araf, M. H., et al. (2020). Docking Study of EGFR inhibitor as Anticancer Agents. Manipal Journal of Pharmaceutical Sciences, 6(1), 28-34. [Link]

  • Abdullahi, M., et al. (2020). MOLECULAR DOCKING INVESTIGATION AND PHARMACOKINETIC PROPERTIES PREDICTION OF SOME ANILINOPYRIMIDINES ANALOGUES AS EGFR T790M TYROSINE KINASE INHIBITORS. Journal of the Serbian Chemical Society, 85(10), 1339-1350. [Link]

  • Al-Omair, M. A., et al. (2021). Synthesis, Molecular Docking and Antimicrobial Activities of 5-(4-substituted-benzyl)-2-(furan/thiophen-2- ylmethylene hydrazono) thiazolidin-4-ones. Journal of King Saud University - Science, 33(1), 101258. [Link]472030386X)

Sources

Comparative

A Comparative Guide to the Validation of Analytical Methods for 5-(4-Aminophenyl)-2-fluorobenzoic Acid in Biological Matrices

For researchers, scientists, and drug development professionals, the robust quantification of drug candidates and their metabolites in biological matrices is a cornerstone of preclinical and clinical research. This guide...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust quantification of drug candidates and their metabolites in biological matrices is a cornerstone of preclinical and clinical research. This guide provides an in-depth comparison of analytical methodologies for the validation of 5-(4-Aminophenyl)-2-fluorobenzoic acid, a small molecule of interest in pharmaceutical development. Grounded in regulatory expectations and scientific best practices, this document offers a detailed examination of experimental choices, self-validating protocols, and data-driven comparisons to inform your bioanalytical strategy.

The Critical Role of Bioanalytical Method Validation

The accurate determination of drug concentrations in biological fluids such as plasma, serum, or urine is paramount for pharmacokinetic and toxicokinetic studies.[1][2] Bioanalytical method validation provides the definitive evidence that an analytical procedure is reliable and reproducible for its intended use. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established comprehensive guidelines to ensure the quality and integrity of bioanalytical data.[2][3] The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) M10 guideline is now the globally harmonized standard for bioanalytical method validation.[1][4]

This guide will compare two common sample preparation techniques—Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE)—coupled with High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of 5-(4-Aminophenyl)-2-fluorobenzoic acid.

Comparative Analysis of Sample Preparation Techniques

The choice of sample preparation is a critical determinant of assay performance, directly impacting recovery, selectivity, and the extent of matrix effects.[5][6] For small molecules like 5-(4-Aminophenyl)-2-fluorobenzoic acid, the goal is to efficiently isolate the analyte from a complex biological matrix.[7]

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Rationale and Field Insights
Principle Removal of proteins by denaturation with an organic solvent (e.g., acetonitrile, methanol).[5][8]Partitioning of the analyte between the aqueous sample and an immiscible organic solvent based on its physicochemical properties.[5][8]PPT is a simpler, faster, and more generic approach, making it suitable for high-throughput screening. LLE offers a higher degree of selectivity and sample cleanup by exploiting the analyte's specific solubility characteristics.
Selectivity Lower. Co-precipitation of the analyte can occur, and endogenous interferences may remain in the supernatant.Higher. The choice of organic solvent and pH adjustment of the aqueous phase can be optimized to selectively extract the analyte.[5]For complex matrices or when metabolites with similar polarities are present, LLE can provide a cleaner extract, reducing the risk of interferences.[9]
Recovery Generally good, but can be variable. Analyte may be lost due to co-precipitation with proteins.Can be optimized to be high and consistent. Recovery is dependent on the partition coefficient of the analyte in the chosen solvent system.Careful optimization of the extraction solvent and pH is crucial for achieving high recovery with LLE. Multiple extractions can improve recovery but increase complexity.[7]
Matrix Effect Higher potential for matrix effects, particularly from phospholipids, which are not efficiently removed.[5]Lower potential for matrix effects as phospholipids and other polar interferences are often left behind in the aqueous phase.The matrix effect, which is the alteration of analyte response by co-eluting components, is a significant challenge in LC-MS/MS and must be thoroughly evaluated.[10][11][12]
Throughput High. Easily automated in a 96-well plate format.Lower. More labor-intensive and less amenable to full automation. Emulsion formation can also be an issue.[7]For early-stage discovery where speed is critical, PPT is often preferred. For later-stage development and clinical trials requiring the highest data quality, the cleaner extracts from LLE may be advantageous.

Experimental Workflows: A Visual Guide

The following diagrams illustrate the typical workflows for Protein Precipitation and Liquid-Liquid Extraction.

Protein Precipitation Workflow cluster_0 Sample Preparation plasma Plasma Sample (50 µL) is Internal Standard (IS) plasma->is Add ppt_solvent Precipitating Solvent (e.g., Acetonitrile, 150 µL) is->ppt_solvent Add vortex Vortex Mix ppt_solvent->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate & Reconstitute supernatant->evaporate analysis LC-MS/MS Analysis evaporate->analysis

Caption: Protein Precipitation Workflow Diagram.

Liquid-Liquid Extraction Workflow cluster_1 Sample Preparation plasma Plasma Sample (50 µL) is Internal Standard (IS) plasma->is Add buffer Buffer (pH adjustment) is->buffer Add extraction_solvent Extraction Solvent (e.g., Ethyl Acetate, 500 µL) buffer->extraction_solvent Add vortex Vortex Mix extraction_solvent->vortex centrifuge Centrifuge vortex->centrifuge organic_layer Transfer Organic Layer centrifuge->organic_layer evaporate Evaporate & Reconstitute organic_layer->evaporate analysis LC-MS/MS Analysis evaporate->analysis

Caption: Liquid-Liquid Extraction Workflow Diagram.

Detailed Experimental Protocols

The following protocols are provided as a starting point for method development and validation.

LC-MS/MS Instrumentation and Conditions
  • LC System: A high-performance liquid chromatography system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 2.6 µm) is a good starting point for small molecule analysis.[13]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: ESI positive or negative, to be determined based on the analyte's chemical properties.

  • MRM Transitions: Specific precursor-to-product ion transitions for 5-(4-Aminophenyl)-2-fluorobenzoic acid and a suitable internal standard (e.g., a stable isotope-labeled version) must be optimized.

Stock and Working Solutions
  • Prepare a 1 mg/mL stock solution of 5-(4-Aminophenyl)-2-fluorobenzoic acid and the internal standard in a suitable organic solvent (e.g., methanol or DMSO).

  • Prepare a series of working solutions by serial dilution of the stock solution to create calibration standards and quality control (QC) samples.

Sample Preparation Protocols

4.3.1. Protein Precipitation (PPT)

  • Pipette 50 µL of blank biological matrix, calibration standards, or QC samples into a 96-well plate.

  • Add 10 µL of the internal standard working solution.

  • Add 150 µL of cold acetonitrile (or other suitable precipitating solvent).

  • Vortex the plate for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer 100 µL of the supernatant to a new plate.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition.

  • Inject an aliquot onto the LC-MS/MS system.

4.3.2. Liquid-Liquid Extraction (LLE)

  • Pipette 50 µL of blank biological matrix, calibration standards, or QC samples into microcentrifuge tubes.

  • Add 10 µL of the internal standard working solution.

  • Add 50 µL of a suitable buffer to adjust the pH (e.g., to acidify for an acidic analyte).

  • Add 500 µL of an immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a new set of tubes.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition.

  • Inject an aliquot onto the LC-MS/MS system.

Key Validation Parameters and Acceptance Criteria

A bioanalytical method must be validated to demonstrate its performance characteristics.[14][15] The following table summarizes the key validation parameters and typical acceptance criteria based on FDA and EMA guidelines.[2][3]

Validation ParameterPurposeTypical Acceptance Criteria (Small Molecules)
Selectivity To ensure that the method can differentiate and quantify the analyte in the presence of other components in the sample.[14]No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix from at least six different sources.
Linearity and Range To demonstrate a proportional relationship between the analyte concentration and the instrument response over a defined range.[16][17]A calibration curve with at least six non-zero standards. The correlation coefficient (r²) should be ≥ 0.99. Back-calculated concentrations should be within ±15% of nominal (±20% at the LLOQ).
Accuracy and Precision To determine the closeness of the measured concentrations to the nominal values (accuracy) and the degree of scatter between replicate measurements (precision).[14][18]At least three runs with QC samples at a minimum of four concentration levels (LLOQ, LQC, MQC, HQC). The mean accuracy should be within ±15% of nominal (±20% at the LLOQ). The precision (%CV) should not exceed 15% (20% at the LLOQ).
Recovery To assess the extraction efficiency of the analytical method.[14]The recovery of the analyte should be consistent, precise, and reproducible. While a specific percentage is not mandated, it should be optimized for the highest and most consistent recovery possible.
Matrix Effect To evaluate the suppression or enhancement of the analyte's ionization due to co-eluting matrix components.[10]The matrix factor should be calculated from at least six different lots of biological matrix. The %CV of the matrix factor should be ≤ 15%.
Stability To ensure that the analyte is stable in the biological matrix under various storage and handling conditions.[19][20][21]Stability should be demonstrated for freeze-thaw cycles, short-term (bench-top) storage, long-term storage, and in the processed sample. The mean concentration of stability samples should be within ±15% of the nominal concentration.[19]

Conclusion: A Data-Driven Approach to Method Selection

The choice between Protein Precipitation and Liquid-Liquid Extraction for the bioanalysis of 5-(4-Aminophenyl)-2-fluorobenzoic acid will depend on the specific requirements of the study. PPT offers a rapid and high-throughput option suitable for early discovery, while LLE provides a cleaner extract, which is often necessary to meet the stringent validation requirements for later-stage clinical trials.

A thorough method development and validation process, guided by regulatory principles and a deep understanding of the analytical challenges, is essential for generating reliable data to support drug development decisions. The experimental protocols and validation criteria outlined in this guide provide a robust framework for establishing a high-quality bioanalytical method for 5-(4-Aminophenyl)-2-fluorobenzoic acid in biological matrices.

References

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Matuszewski, B. K. (2006). "Matrix effect in bioanalytical (biochemical analysis)
  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). "Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS." Analytical Chemistry, 75(13), 3019–3030. [Link]

  • U.S. Food and Drug Administration. (2025).
  • Bioanalysis Zone. (n.d.).
  • Bhatia, R. (n.d.).
  • Ganda, V., & Patel, R. (n.d.). "Review Article on Matrix Effect in Bioanalytical Method Development.
  • Customized Solution. (n.d.). "How Important Is The Matrix Effect in Analyzing Bioprocess Samples?"
  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • van Amsterdam, P. (n.d.).
  • U.S. Food and Drug Administration. (2001).
  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • National Institutes of Health. (n.d.). "Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis."
  • Levesque, A., et al. (2014). "Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS." RSC Publishing.
  • Sriramachandra, G. (n.d.).
  • van Amsterdam, P. (n.d.). "The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content." European Bioanalysis Forum.
  • Celegence. (2024). Stability Assessments in Bioanalytical Method Validation. [Link]

  • Dong, M. W. (n.d.). "Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
  • van de Merbel, N., et al. (n.d.). "Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team.
  • ResearchGate. (2025). "Generic Approach to Validation of Small-Molecule LC–MS/MS Biomarker Assays."
  • Anapharm. (n.d.). "Considerations to properly assess drug stability within biological samples."
  • PubMed Central. (n.d.).
  • Tecan. (n.d.). "How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep."
  • Biotage. (n.d.).
  • NorthEast BioLab. (n.d.).
  • Separation Science. (2025). "Analytical Techniques In Stability Testing."
  • Emery Pharma. (2024).
  • Rao, P. J., & Bhikshapathi, D. V. R. N. (2024). "An LC-MS/MS Method Development and Validation for the Quantification of Infigratinib in K2EDTA Human Plasma." International Journal of Pharmaceutical Sciences and Drug Research, 16(1), 86-91.
  • TESTCERT. (n.d.). "Stability Testing of Biological Products."
  • ResearchGate. (n.d.).
  • European Medicines Agency. (2023). ICH Q2(R2)
  • Sahoo, C. K., et al. (2018). "Validation of Analytical Methods: A Review." Gavin Publishers.
  • EC-UNDP. (n.d.). "Validation Of Analytical Methods For Pharmaceutical Analysis."
  • Gillings, N., et al. (2020). "EANM guideline on the validation of analytical methods for radiopharmaceuticals." EJNMMI Radiopharmacy and Chemistry, 5(1), 7.

Sources

Validation

assessing the metabolic stability of 5-(4-Aminophenyl)-2-fluorobenzoic acid in vitro

An In-Depth Technical Guide to Assessing the In Vitro Metabolic Stability of 5-(4-Aminophenyl)-2-fluorobenzoic Acid Introduction: The Critical Role of Metabolic Stability in Drug Discovery In the journey of a drug candid...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Assessing the In Vitro Metabolic Stability of 5-(4-Aminophenyl)-2-fluorobenzoic Acid

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of a drug candidate from discovery to clinical application, understanding its pharmacokinetic profile is paramount. A key component of this profile is metabolic stability—the susceptibility of a compound to biotransformation by drug-metabolizing enzymes.[1] This process, occurring primarily in the liver, dictates the compound's half-life and oral bioavailability, directly impacting its efficacy and safety.[1][2] Early assessment of metabolic stability allows researchers to prioritize compounds with favorable pharmacokinetic properties, saving invaluable time and resources by preventing the advancement of labile molecules into more costly in vivo studies.[3][4]

This guide provides a comprehensive framework for assessing the in vitro metabolic stability of a specific molecule: 5-(4-Aminophenyl)-2-fluorobenzoic acid . We will delve into the rationale behind selecting an appropriate experimental system, provide a detailed protocol for a robust assay, and discuss the interpretation of the resulting data. This document is designed for researchers, scientists, and drug development professionals seeking to apply rigorous, field-proven methodologies.

Compound under Investigation: 5-(4-Aminophenyl)-2-fluorobenzoic acid

The structure of this compound presents several key functional groups that are likely targets for metabolic enzymes:

  • Aromatic Amine (-NH₂): This group is a well-known substrate for both Phase I (oxidation) and Phase II (conjugation) enzymes. Key pathways include N-acetylation, N-hydroxylation, and subsequent conjugation.

  • Carboxylic Acid (-COOH): This functional group is a primary site for Phase II conjugation, particularly glucuronidation via UDP-glucuronosyltransferases (UGTs) and amino acid conjugation (e.g., with glycine).

  • Fluorine Atom (-F): The presence of a fluorine atom can influence metabolic stability. It may block metabolism at the site of fluorination and can alter the electronic properties of the aromatic ring, potentially affecting the rate of metabolism at other sites.

Understanding these structural features is the first step in designing a meaningful stability study, as it informs the choice of the in vitro system and the necessary cofactors.

PART 1: Selecting the Optimal In Vitro System: A Comparative Analysis

The choice of an in vitro system is a critical decision that balances biological relevance with throughput and cost. The primary site of drug metabolism is the liver, and various liver-derived systems are available to model its function.[5]

In Vitro System Description Advantages Disadvantages Best For
Liver Microsomes Subcellular fraction containing endoplasmic reticulum membranes.High concentration of Phase I (CYP, FMO) and some Phase II (UGT) enzymes.[1] Cost-effective, high-throughput.Lacks cytosolic enzymes (e.g., SULTs, NATs) and transporters. UGT activity may require pore-forming agents (e.g., alamethicin).Initial screening of Phase I metabolism; ranking compounds in early discovery.[1]
Liver S9 Fraction Supernatant from a 9000g centrifugation of liver homogenate.Contains both microsomal and cytosolic enzymes, offering a more complete metabolic profile than microsomes alone.[6][7]Can exhibit high cytotoxicity in cell-based assays.[7] Still lacks cellular context and transporters.Investigating compounds where both Phase I and cytosolic Phase II metabolism are anticipated.[8]
Hepatocytes (Suspension or Plated) Intact, viable liver cells.[3]The "gold standard"; contains a full complement of Phase I & II enzymes, cofactors, and transporters.[4][5] Provides the most clinically relevant data.Lower throughput, higher cost, significant donor-to-donor variability.[9] Limited viability in culture.[6]Definitive in vitro clearance studies, metabolite profiling, and studies for compounds with transporter-mediated uptake.[2]

Rationale for Selection:

For an initial assessment of 5-(4-Aminophenyl)-2-fluorobenzoic acid, liver microsomes represent the most logical starting point. This system is cost-effective and well-suited for high-throughput screening to determine if the compound is susceptible to metabolism by the most common drug-metabolizing enzymes, the Cytochrome P450s (CYPs).[1] Given the aromatic amine, CYP-mediated oxidation is a highly probable metabolic pathway. Furthermore, by including relevant cofactors, the assay can be adapted to investigate Phase II metabolism.

PART 2: Experimental Protocol - Human Liver Microsomal (HLM) Stability Assay

This protocol details a robust, self-validating system for determining metabolic stability. It includes necessary controls to ensure the integrity of the results.

Workflow Overview

The following diagram outlines the complete experimental workflow, from preparation to data analysis.

G cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_sampling 3. Sampling & Quenching cluster_analysis 4. Analysis & Data Processing prep_stock Prepare 10 mM Test Compound Stock (DMSO) prep_working Prepare 100 µM Working Solution (Buffer) prep_stock->prep_working prep_hlm Thaw & Dilute Human Liver Microsomes (HLM) prep_plate Aliquot HLM into 96-well Plate prep_hlm->prep_plate prep_nadph Prepare NADPH Regenerating System pre_incubate Pre-incubate Plate at 37°C for 5 min prep_plate->pre_incubate Plate with HLM add_compound Add Compound Working Solution pre_incubate->add_compound start_reaction Initiate Reaction with NADPH (or Buffer for -NADPH control) add_compound->start_reaction incubate_37 Incubate at 37°C with Shaking start_reaction->incubate_37 sample_t At Time Points (0, 5, 15, 30, 60 min), aliquot reaction mixture incubate_37->sample_t quench Transfer to Quench Plate containing ice-cold Acetonitrile with Internal Standard (IS) sample_t->quench vortex_centrifuge Vortex & Centrifuge to Precipitate Protein quench->vortex_centrifuge supernatant Transfer Supernatant to new plate vortex_centrifuge->supernatant lcms Analyze by LC-MS/MS supernatant->lcms peak_area Determine Peak Area Ratio (Compound / IS) lcms->peak_area calculate Calculate % Remaining, Plot ln(% Remaining) vs. Time, Determine t½ and CLint peak_area->calculate G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent 5-(4-Aminophenyl)-2-fluorobenzoic acid M1 N-hydroxylation (CYP-mediated) parent->M1 Oxidation M2 Aromatic Hydroxylation (CYP-mediated) parent->M2 Oxidation M3 N-acetylation (NAT-mediated) parent->M3 Conjugation M4 Glucuronidation (UGT-mediated on -COOH) parent->M4 Conjugation M5 Glycine Conjugation (on -COOH) parent->M5 Conjugation

Caption: Potential metabolic pathways for the test compound.

Conclusion: A Foundation for Informed Drug Development

Assessing in vitro metabolic stability is a foundational experiment in the drug discovery cascade. [1][10]The liver microsomal stability assay, as detailed here, provides a reliable, high-throughput method for characterizing the metabolic fate of new chemical entities like 5-(4-Aminophenyl)-2-fluorobenzoic acid. The data generated—half-life and intrinsic clearance—are not merely numbers; they are critical pieces of a puzzle that inform lead optimization, help predict in vivo pharmacokinetics, and guide decisions that ultimately increase the probability of clinical success. [2]This rigorous, well-controlled approach ensures that the data are trustworthy and provide an authoritative basis for advancing the most promising drug candidates.

References

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. Available from: [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. Available from: [Link]

  • National Institutes of Health (NIH). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Available from: [Link]

  • PubMed. Comparison of in vitro drug metabolism by lung, liver, and kidney of several common laboratory species. Available from: [Link]

  • Domainex. Microsomal Clearance/Stability Assay. Available from: [Link]

  • Technology Networks. Sensitive Quantification of Drug Metabolites Using LC-MS. Available from: [Link]

  • Avomeen. Metabolite Identification LC MS Testing. Available from: [Link]

  • BioDuro. ADME Microsomal Stability Assay. Available from: [Link]

  • protocols.io. Microsomal stability assay for human and mouse liver microsomes. Available from: [Link]

  • Journal of Applied Bioanalysis. Applications Of Liquid Chromatography Mass Spectrometry (lc ms) In Drug Metabolism Studies. Available from: [Link]

  • BioAgilytix. LC/MS Applications in Drug Development. Available from: [Link]

  • BioIVT. Drug Metabolism Assays. Available from: [Link]

  • Bio-Rad. Navigating New Regulatory Guidelines for Drug Interaction and Metabolism Studies. Available from: [Link]

  • Patsnap. What are the key in vitro assays to assess CYP inhibition or induction?. Available from: [Link]

  • National Institutes of Health (NIH). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. Available from: [Link]

  • BioIVT. What In Vitro Metabolism and DDI Studies Do I Actually Need?. Available from: [Link]

  • MDPI. Application of In Vitro Metabolism Activation in High-Throughput Screening. Available from: [Link]

  • Federal Register. In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). Safety Testing of Drug Metabolites Guidance for Industry. Available from: [Link]

  • In Vitro ADMET Laboratories, LLC. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Available from: [Link]

  • BioIVT. Metabolic Stability Assay Services. Available from: [Link]

  • Sygnature Discovery. How to Conduct an In Vitro Metabolic Stability Study. Available from: [Link]

  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. Available from: [Link]

  • PubMed. A 5-FU Precursor Designed to Evade Anabolic and Catabolic Drug Pathways and Activated by Pd Chemistry In Vitro and In Vivo. Available from: [Link]

  • Taylor & Francis Online. Metabolic pathways and pharmacokinetics of natural medicines with low permeability. Available from: [Link]

  • National Institutes of Health (NIH). Modular pathway engineering for enhanced production of para-aminobenzoic acid and 4-amino-phenylalanine in Escherichia coli via glucose/xylose co-utilization. Available from: [Link]

  • PubMed. Metabolic kinetics of p-aminobenzoic acid in rabbits. Available from: [Link]

  • National Institutes of Health (NIH). 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 5-(4-Aminophenyl)-2-fluorobenzoic acid

Introduction: Beyond Synthesis, Ensuring a Safe Conclusion In the fields of pharmaceutical research and drug development, our focus is often directed toward discovery and synthesis. However, the life cycle of a chemical...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Synthesis, Ensuring a Safe Conclusion

In the fields of pharmaceutical research and drug development, our focus is often directed toward discovery and synthesis. However, the life cycle of a chemical does not end in the reaction flask. The responsible management and disposal of chemical waste are paramount, not only for regulatory compliance but as a cornerstone of a robust safety culture. This guide provides a detailed, procedural framework for the proper disposal of 5-(4-Aminophenyl)-2-fluorobenzoic acid (CAS No. 1345471-46-6), moving beyond mere instruction to explain the critical reasoning behind each step.[1][2] Our objective is to ensure that every researcher, scientist, and laboratory professional can manage this substance safely from initial use to final disposition, upholding the principles of environmental stewardship and operational excellence.

Part 1: Hazard Assessment and Chemical Profile

Before any handling or disposal protocol can be established, a thorough understanding of the compound's characteristics is essential. While a specific, comprehensive Safety Data Sheet (SDS) for 5-(4-Aminophenyl)-2-fluorobenzoic acid is not widely available, we can infer its likely hazard profile by examining structurally similar compounds. This approach, grounded in chemical principles, allows us to manage risk proactively.

Inferred Hazard Profile:

Based on data from analogous structures like 2-amino-5-fluorobenzoic acid and 4-aminobenzoic acid, 5-(4-Aminophenyl)-2-fluorobenzoic acid should be handled as a hazardous substance with the following potential risks:[3][4][5]

  • Skin Corrosion/Irritation: Likely to cause skin irritation.[3][4]

  • Serious Eye Damage/Irritation: Poses a risk of serious eye irritation.[3][5]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[4][5]

  • Aquatic Hazard: May be harmful to aquatic life with long-lasting effects.

Therefore, all handling and disposal procedures must be executed with appropriate Personal Protective Equipment (PPE) and engineering controls.

Property Value / Information Source
Chemical Name 5-(4-Aminophenyl)-2-fluorobenzoic acid[2][6]
CAS Number 1345471-46-6[1][2]
Molecular Formula C13H10FNO2[2][6]
Appearance Solid[7]
Inferred Hazards Skin Irritant, Eye Irritant, Respiratory Irritant[3][4][5]
Incompatible Materials Strong oxidizing agents, strong bases, amines, strong reducing agents.[3]

Part 2: The Regulatory Framework: Understanding RCRA

The disposal of chemical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8] This regulation establishes a "cradle-to-grave" system for managing hazardous waste, meaning it is tracked from its point of generation to its final disposal.[9][10]

Is 5-(4-Aminophenyl)-2-fluorobenzoic acid a Hazardous Waste?

Under RCRA, a chemical waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[11] While 5-(4-Aminophenyl)-2-fluorobenzoic acid is not a specifically listed waste, its potential to harm human health and the environment means it must be managed as a hazardous waste. The safest and most compliant approach is to treat it as such, pending a formal hazardous waste determination by your institution's Environmental Health & Safety (EHS) department.

Generator Status:

RCRA classifies facilities that generate hazardous waste into three categories based on the quantity of waste produced per month.[8] This status dictates storage time limits and reporting requirements.[12][13]

  • Very Small Quantity Generators (VSQGs): ≤ 100 kg/month

  • Small Quantity Generators (SQGs): > 100 kg to < 1,000 kg/month

  • Large Quantity Generators (LQGs): ≥ 1,000 kg/month

It is crucial to know your facility's generator status, as this impacts how long waste can be stored on-site.[12]

Part 3: Step-by-Step Disposal Protocol

This protocol outlines the mandatory steps for the safe disposal of 5-(4-Aminophenyl)-2-fluorobenzoic acid from the laboratory bench to its final collection.

Step 1: Immediate Waste Generation & Segregation

Location: At the point of generation (e.g., fume hood, lab bench).

  • Don Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including a lab coat, safety goggles (or a face shield), and nitrile gloves.

  • Designate a Waste Container: Use a chemically compatible, leak-proof container with a secure screw-top cap.[11] For solid 5-(4-Aminophenyl)-2-fluorobenzoic acid, a high-density polyethylene (HDPE) container is suitable. Never use containers that may react with the chemical, such as metal containers for acids.[14]

  • Segregate Waste Streams:

    • Solid Waste: Collect unreacted 5-(4-Aminophenyl)-2-fluorobenzoic acid, contaminated weigh boats, and contaminated filter paper in a designated solid waste container.

    • Liquid Waste: If the compound is dissolved in a solvent, collect it in a separate, compatible liquid waste container. Do not mix this waste stream with other incompatible solvents. For example, halogenated and non-halogenated solvents should typically be kept separate.

    • Contaminated Sharps: Needles, syringes, or broken glassware contaminated with the compound must be disposed of in a designated sharps container.

    • Aqueous Waste: Do not pour any solution containing this compound down the drain.[5][15] Collect it as aqueous hazardous waste.

Causality: Proper segregation is critical to prevent dangerous chemical reactions within the waste container.[11] Mixing incompatible chemicals, such as acids with bases or oxidizers with flammable solvents, can lead to gas generation, heat, or even explosions.

Step 2: Container Labeling

Location: At the point of generation, immediately upon starting waste accumulation.

  • Apply a Hazardous Waste Label: Affix a completed hazardous waste label to the container. The EPA requires that each label clearly includes:

    • The words "Hazardous Waste" .[12][13]

    • The full chemical name(s) of the contents: "5-(4-Aminophenyl)-2-fluorobenzoic acid" . Do not use abbreviations or chemical formulas.[11]

    • An indication of the hazards (e.g., checking boxes for "Irritant," "Toxic").[12][13]

  • Maintain an Accurate Constituent List: If mixing with other waste chemicals (e.g., in a solvent), list all components and their approximate percentages.

Causality: Accurate labeling is a legal requirement and is essential for the safety of everyone who will handle the container.[12] It informs personnel of the container's contents and associated hazards, ensuring it is handled, stored, and ultimately disposed of correctly by the waste vendor.

Step 3: Storage in a Satellite Accumulation Area (SAA)

Location: A designated area in the laboratory where waste is temporarily stored.

  • Designate an SAA: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[11][14]

  • Keep Containers Closed: Waste containers must be securely capped at all times, except when actively adding waste. This prevents the release of vapors and protects against spills.

  • Provide Secondary Containment: Place the waste container in a larger, chemically resistant tub or tray. This will contain any potential leaks or spills.

  • Monitor Accumulation Limits: Do not accumulate more than 55 gallons of hazardous waste in your SAA.[16]

Causality: The SAA provides a controlled, safe location for the short-term storage of hazardous waste. The rules for SAAs are designed to minimize risks within the active workspace before the waste is moved to a central storage area.[12]

Step 4: Full Container Management and Disposal

Location: Laboratory SAA and Central Accumulation Area (CAA).

  • Date the Container When Full: Once the container is full (do not fill beyond 90% capacity to allow for expansion), write the current date on the hazardous waste label.[14]

  • Request a Waste Pickup: Contact your institution’s EHS department to request a pickup of the full waste container.

  • Transfer to CAA: The trained EHS personnel will transport the waste from the SAA to your facility's Central Accumulation Area (CAA) to await pickup by a licensed hazardous waste disposal vendor.[12]

  • Final Disposal: The vendor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most common disposal method for this type of organic solid waste is high-temperature incineration.[12]

Causality: Dating the full container initiates a regulatory clock. Depending on your facility's generator status, the waste must be moved off-site within a specific timeframe (e.g., 90 days for LQGs).[12] Using a licensed vendor ensures that the final disposal is performed in an environmentally sound and legally compliant manner, completing the "cradle-to-grave" responsibility.[10]

Part 4: Visualizing the Disposal Workflow

To clarify the decision-making and procedural flow, the following diagrams illustrate the key stages of waste management.

G cluster_0 A Waste Generated (5-(4-Aminophenyl)-2-fluorobenzoic acid) B Is this waste hazardous? A->B C Consult SDS & EHS Dept. Treat as Hazardous B->C Yes/Uncertain D Select Compatible Waste Container C->D E Label Container: 'Hazardous Waste' & Contents D->E F Place in Secondary Containment in Satellite Accumulation Area (SAA) E->F G Request Pickup from EHS When Container is Full F->G H Final Disposal via Licensed Vendor (Incineration) G->H caption Decision Workflow for Disposal

Caption: Decision Workflow for Disposal

G cluster_0 Cradle-to-Grave Waste Management A 1. Generation (Laboratory) B 2. Accumulation (SAA/CAA) A->B EHS Pickup C 3. Transportation (Licensed Hauler) B->C Vendor Pickup D 4. Treatment & Disposal (TSDF - Incineration) C->D caption The 'Cradle-to-Grave' Lifecycle

Caption: The 'Cradle-to-Grave' Lifecycle

Conclusion: A Commitment to Safety and Compliance

The proper disposal of 5-(4-Aminophenyl)-2-fluorobenzoic acid is a non-negotiable aspect of laboratory science. By adhering to the protocols outlined in this guide—from accurate hazard assessment and rigorous labeling to compliant storage and final disposal—researchers can ensure they are protecting themselves, their colleagues, and the environment. This structured approach transforms regulatory requirements into a seamless and integral part of the scientific workflow, reinforcing a culture where safety and discovery advance hand in hand. Always consult your institution's specific waste management plan and your EHS department for guidance tailored to your facility.

References

  • Managing Hazardous Chemical Waste in the Lab. (n.d.). American Society for Clinical Laboratory Science (ASCLS). Retrieved from [Link]

  • 5-(4-Aminophenyl)-2-fluorobenzoic acid. (n.d.). PubChem. Retrieved from [Link]

  • RCRA Requirements: Does Your Facility Generate Hazardous Waste? (2020, February 19). The EI Group. Retrieved from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2023, November 25). US EPA. Retrieved from [Link]

  • Laboratory Waste Management: The New Regulations. (n.d.). Medical Laboratory Observer (MLO). Retrieved from [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. (2023, August 13). US EPA. Retrieved from [Link]

  • 5-(4-Aminophenyl)-2-fluorobenzoic acid. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Resource Conservation and Recovery Act (RCRA) Overview. (2023, September 5). US EPA. Retrieved from [Link]

  • Hazardous Waste Compliance and Assistance. (n.d.). Missouri Department of Natural Resources. Retrieved from [Link]

  • 5-(4-aminophenyl)-2-fluorobenzoic Acid. (n.d.). Tradeindia. Retrieved from [Link]

  • RCRA. (n.d.). Case Western Reserve University Environmental Health and Safety. Retrieved from [Link]

  • Hazardous Waste. (n.d.). University of Iowa Environmental Health & Safety Manual. Retrieved from [Link]

  • Safety Data Sheet: 4-Aminobenzoic acid. (n.d.). Carl ROTH. Retrieved from [Link] (Note: A generic link is provided.)

Sources

Handling

A Comprehensive Guide to the Safe Handling of 5-(4-Aminophenyl)-2-fluorobenzoic acid

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our unwavering dedication to safety. The handling of novel chemical entities demands a meticulou...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our unwavering dedication to safety. The handling of novel chemical entities demands a meticulous and informed approach to personal protection. This guide, compiled by a Senior Application Scientist, provides essential, experience-driven protocols for the safe handling and disposal of 5-(4-Aminophenyl)-2-fluorobenzoic acid, ensuring the well-being of laboratory personnel and the integrity of your research.

Hazard Assessment: A Proactive Stance on Safety

The molecular structure of 5-(4-Aminophenyl)-2-fluorobenzoic acid suggests potential hazards that necessitate rigorous safety measures. Aromatic amines can be skin and respiratory sensitizers, while fluorinated organic acids may cause irritation to the skin, eyes, and respiratory tract.[3][4][5] Therefore, a comprehensive risk assessment is the foundational step before any handling of this compound.

Core Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure through all potential routes—inhalation, ingestion, and skin contact. The following table summarizes the recommended PPE for various laboratory operations involving 5-(4-Aminophenyl)-2-fluorobenzoic acid.

OperationEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Powder) Chemical safety goggles and a face shield.[6][7]Chemical-resistant gloves (e.g., nitrile rubber).[6][8][9]Full-length lab coat.[1]NIOSH-approved N95 dust mask or higher.[6][7]
Dissolving and Solution Handling Chemical safety goggles.[1][7]Chemical-resistant gloves (e.g., nitrile rubber).[6][8][9]Full-length lab coat.[1]Work in a certified chemical fume hood.[1][10]
Spill Cleanup Chemical safety goggles and a face shield.[6][7]Heavy-duty chemical-resistant gloves (e.g., neoprene).[9][11]Chemical-resistant apron or coveralls.[7]NIOSH-approved respirator with appropriate cartridges.[8][11]

Operational Protocols: From Receipt to Disposal

Adherence to a systematic workflow is critical for maintaining a safe laboratory environment. The following step-by-step procedures provide a clear path for the safe handling of 5-(4-Aminophenyl)-2-fluorobenzoic acid.

Pre-Handling Preparations
  • Information is Key : Before beginning any work, thoroughly review this guide and any available safety information on structurally similar compounds.[2][12]

  • Designated Work Area : All handling of 5-(4-Aminophenyl)-2-fluorobenzoic acid should be conducted in a designated area, preferably within a certified chemical fume hood, especially when handling the powdered form to prevent inhalation of airborne particles.[1][10]

  • Emergency Equipment : Ensure that an eyewash station and safety shower are readily accessible and in good working order.[3][13] Have a spill kit appropriate for chemical spills readily available.[12]

Handling Procedures
  • Weighing : When weighing the solid compound, do so within a fume hood or a powder weighing station to minimize the risk of inhalation.[10] Use disposable bench covers to contain any potential spills.[10]

  • Solution Preparation : When dissolving the compound, add the solid to the solvent slowly. Always add acid to water, never the other way around, to prevent splashing.[12]

  • General Handling : Avoid direct contact with the chemical.[14] Use appropriate tools such as spatulas and forceps for transferring the solid. Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3][12]

Disposal Plan
  • Waste Classification : 5-(4-Aminophenyl)-2-fluorobenzoic acid and any materials contaminated with it should be treated as hazardous waste.[6][13]

  • Containerization : Collect all waste in a clearly labeled, sealed container suitable for hazardous chemical waste.[6][14]

  • Decontamination : Clean any contaminated surfaces and equipment with an appropriate solvent or cleaning solution.[6][10] Dispose of all cleaning materials as hazardous waste.[6]

  • Institutional Protocols : Follow all local, regional, and national regulations for the disposal of hazardous waste.[13]

Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of 5-(4-Aminophenyl)-2-fluorobenzoic acid, from initial preparation to final disposal.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Cleanup A Review Safety Guide & SDS Analogs B Designate Work Area (Fume Hood) A->B C Verify Emergency Equipment B->C D Don Appropriate PPE C->D E Weigh Solid in Containment D->E Powder Handling F Prepare Solution in Fume Hood D->F Solution Handling G Segregate as Hazardous Waste E->G F->G H Decontaminate Surfaces & Equipment G->H I Dispose According to Regulations H->I

Caption: A logical workflow for the safe handling of 5-(4-Aminophenyl)-2-fluorobenzoic acid.

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3][15]

  • Skin Contact : Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][15]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][13]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][5]

  • Spill : Alert others in the area. For small spills, use an appropriate spill kit to absorb the material, then place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.[12][15]

By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety that protects you, your colleagues, and the groundbreaking research you conduct.

References

  • Weighing Hazardous Powders in the Laboratory - Environment, Health & Safety. (n.d.).
  • Safe Handling Practices for Laboratory Chemicals - GZ Industrial Supplies. (2025, May 26).
  • General Rules for Working with Chemicals | Compliance and Risk Management. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 19).
  • SAFETY DATA SHEET - Fisher Scientific. (2021, December 25).
  • Part D: Chemical Safety Procedures for Laboratories - UW-La Crosse. (2020, January).
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.).
  • Personal Protective Equipment (PPE) - CHEMM. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, July 3).
  • SAFETY DATA SHEET - 2-Fluorobenzoic acid. (2025, December 18).
  • Safe Disposal of 4-Amino-2-fluorobenzoic Acid: A Procedural Guide - Benchchem. (n.d.).
  • Essential Chemical PPE - Trimaco. (2023, September 8).
  • Recommended PPE to handle chemicals - Bernardo Ecenarro. (n.d.).
  • Discover the Various Types of PPE for Optimal Chemical Safety. (2024, April 25).
  • Personal Protective Equipment - Environmental Health & Safety Services. (n.d.).
  • Permissible Exposure Limits – OSHA Annotated Table Z-2 | Occupational Safety and Health Administration. (n.d.).
  • Safety Data Sheet - Cayman Chemical. (2025, December 10).
  • SIGMA-ALDRICH - Durham Tech. (n.d.).
  • 4-Amino-2-fluorobenzoic acid - CymitQuimica. (2023, July 5).
  • 4-fluorobenzoic acid - SAFETY DATA SHEET. (2015, April 16).

Sources

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